molecular formula C12H9F2NO3 B033992 Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate CAS No. 107555-38-4

Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate

Katalognummer: B033992
CAS-Nummer: 107555-38-4
Molekulargewicht: 253.2 g/mol
InChI-Schlüssel: NUHKASXLPYOGHW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate>

Eigenschaften

IUPAC Name

ethyl 6,8-difluoro-4-oxo-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2NO3/c1-2-18-12(17)8-5-15-10-7(11(8)16)3-6(13)4-9(10)14/h3-5H,2H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUHKASXLPYOGHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383972
Record name ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107555-38-4
Record name ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate (CAS 107555-38-4): Synthesis, Properties, and Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate, with CAS Registry Number 107555-38-4, is a pivotal fluorinated quinolone intermediate. Its structural architecture serves as a cornerstone for the synthesis of a generation of potent antibacterial agents. This technical guide provides a comprehensive overview of its synthesis via the Gould-Jacobs reaction, its physicochemical properties, and its critical role in the development of fluoroquinolone antibiotics. Detailed, field-proven experimental protocols, in-depth mechanistic discussions, and essential analytical data are presented to support researchers in the synthesis and application of this key building block.

Introduction: The Strategic Importance of a Core Intermediate

The quinolone class of antibiotics has been a mainstay in the treatment of bacterial infections for decades. The introduction of fluorine atoms into the quinolone scaffold significantly enhances their antibacterial potency and pharmacokinetic profile. This compound emerges as a strategically vital intermediate in the synthesis of numerous third-generation fluoroquinolone drugs, most notably the veterinary antibiotic Marbofloxacin.[1] Its difluorinated benzene ring is a key structural feature that contributes to the enhanced activity of the final drug products. Understanding the synthesis and chemistry of this intermediate is therefore fundamental for drug development professionals working on novel anti-infective agents.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of this compound is essential for its synthesis, purification, and subsequent reactions.

PropertyValueSource
CAS Number 107555-38-4PubChem[2]
Molecular Formula C₁₂H₉F₂NO₃PubChem[2]
Molecular Weight 253.20 g/mol PubChem[2]
IUPAC Name ethyl 6,8-difluoro-4-oxo-1H-quinoline-3-carboxylatePubChem[2]
Appearance White powderZhejiang Jiuzhou Chem Co.,Ltd[3]
Purity 99%Zhejiang Jiuzhou Chem Co.,Ltd[3]

Synthesis Methodology: The Gould-Jacobs Reaction

The cornerstone of synthesizing the 4-hydroxyquinoline scaffold is the Gould-Jacobs reaction. This reaction provides a reliable and well-established route to this compound. The synthesis is a two-step process:

  • Condensation: The reaction is initiated by the condensation of 2,4-difluoroaniline with diethyl ethoxymethylenemalonate (DEEM). This step forms the intermediate, diethyl 2-((2,4-difluorophenyl)amino)methylene)malonate.

  • Thermal Cyclization: The intermediate is then subjected to high temperatures, typically in a high-boiling solvent like diphenyl ether, to induce an intramolecular cyclization, yielding the final product.

Detailed Experimental Protocol

This protocol is based on established methodologies for the Gould-Jacobs reaction and specific examples of similar syntheses.

Step 1: Synthesis of Diethyl 2-((2,4-difluorophenyl)amino)methylene)malonate

  • Reagents and Materials:

    • 2,4-Difluoroaniline

    • Diethyl ethoxymethylenemalonate (DEEM)

    • Reaction flask equipped with a reflux condenser and stirring mechanism

  • Procedure:

    • In a reaction flask, combine 2,4-difluoroaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.1 equivalents).

    • Heat the mixture to 90°C with continuous stirring.

    • Maintain the reaction at this temperature for approximately 3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture, containing the crude diethyl 2-((2,4-difluorophenyl)amino)methylene)malonate, is typically used directly in the next step without extensive purification.

Step 2: Synthesis of this compound

  • Reagents and Materials:

    • Crude Diethyl 2-((2,4-difluorophenyl)amino)methylene)malonate from Step 1

    • Diphenyl ether

    • Diethyl ether (for washing)

    • Two-necked round-bottomed flask equipped for high-temperature reaction

  • Procedure:

    • In a two-necked round-bottomed flask, heat diphenyl ether to its boiling point (approximately 259°C).

    • Add the crude intermediate from Step 1 portion-wise to the boiling diphenyl ether.

    • Maintain the reaction at reflux for 15 minutes.

    • Allow the reaction mixture to cool to room temperature. A precipitate of the desired product will form.

    • Collect the precipitate by filtration.

    • Wash the collected solid thoroughly with diethyl ether to remove residual diphenyl ether.

    • Dry the product to obtain this compound. A yield of approximately 60% can be expected.

Causality in Experimental Choices
  • High-Temperature Cyclization: The intramolecular cyclization is a thermally driven pericyclic reaction that requires significant energy input to overcome the activation barrier. High-boiling solvents like diphenyl ether provide the necessary temperature for the reaction to proceed efficiently.

  • Portion-wise Addition: Adding the intermediate in portions to the hot diphenyl ether helps to control the reaction rate and prevent potential exotherms or side reactions.

  • Diethyl Ether Wash: Diethyl ether is an excellent solvent for washing the product as it effectively dissolves the high-boiling diphenyl ether solvent while the desired quinolone product has low solubility, allowing for efficient purification.

Visualizing the Synthesis Workflow

SynthesisWorkflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_purification Purification A 2,4-Difluoroaniline C Diethyl 2-((2,4-difluorophenyl)amino)methylene)malonate (Intermediate) A->C 90°C, 3h B Diethyl Ethoxymethylenemalonate B->C 90°C, 3h D This compound (Final Product) C->D Boiling Diphenyl Ether, 15 min E Filtration & Diethyl Ether Wash D->E

Caption: The Gould-Jacobs synthesis of this compound.

Application in Fluoroquinolone Synthesis: A Gateway to Potent Antibiotics

This compound is a crucial precursor in the multi-step synthesis of various fluoroquinolone antibiotics. The general synthetic strategy involves the modification of the 4-hydroxy group and subsequent nucleophilic substitution at the 7-position.

Mechanism of Action of Derived Fluoroquinolones

Fluoroquinolones derived from this intermediate exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are critical for DNA replication, repair, and recombination. By forming a stable complex with the enzyme and DNA, fluoroquinolones trap the enzyme in a state where it has cleaved the DNA but cannot reseal it. This leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.

Visualizing the Mechanism of Action

Fluoroquinolone_MoA cluster_bacteria Bacterial Cell cluster_drug_action Fluoroquinolone Action DNA Bacterial DNA Gyrase DNA Gyrase / Topoisomerase IV DNA->Gyrase binds to Replication DNA Replication & Repair Gyrase->Replication enables TernaryComplex Ternary Complex (Drug-Enzyme-DNA) Gyrase->TernaryComplex forms Fluoroquinolone Fluoroquinolone Antibiotic Fluoroquinolone->Gyrase inhibits DSB Double-Strand Breaks TernaryComplex->DSB leads to CellDeath Bacterial Cell Death DSB->CellDeath causes

Caption: Mechanism of action of fluoroquinolone antibiotics.

Conclusion

This compound is more than just a chemical compound; it is a key that unlocks the synthesis of potent antibacterial agents. Its efficient preparation via the Gould-Jacobs reaction, coupled with its versatile reactivity, makes it an indispensable tool for medicinal chemists. This guide has provided a detailed roadmap for its synthesis and an understanding of its significance in the broader context of drug development. As the challenge of antibiotic resistance continues to grow, the importance of foundational intermediates like this will only increase, paving the way for the next generation of life-saving therapeutics.

References

  • Synthesis and preliminary anti-inflammatory and anti-bacterial evaluation of some diflunisal aza-analogs. PMC - NIH. Available at: [Link]

  • Gould–Jacobs reaction. Wikipedia. Available at: [Link]

  • This compound | C12H9F2NO3. PubChem. Available at: [Link]

  • 108-59-8 | MFCD00008460 | Dimethyl malonate. AA Blocks. Available at: [Link]

  • Petra, Osiris and Molinspiration (POM) Together as a Successful Support in Drug Design: Antibacterial Activity and Biopharmaceutical Characterization of Some Azo Schiff Bases. | Request PDF. ResearchGate. Available at: [Link]

  • Dehydrodiisoeugenol, an isoeugenol dimer, inhibits lipopolysaccharide-stimulated nuclear factor kappa B activation and cyclooxygenase-2 expression in macrophages | Request PDF. ResearchGate. Available at: [Link]

  • This compound CAS NO.107555-38-4. Available at: [Link]

  • Marbofloxacin. Wikipedia. Available at: [Link]

Sources

An In-depth Technical Guide to Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a key building block in the synthesis of advanced fluoroquinolone antibiotics, Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate holds significant interest for the pharmaceutical and medicinal chemistry sectors. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and analytical characterization, offering field-proven insights for professionals engaged in drug discovery and development. The structure of this document is designed to logically flow from fundamental properties to practical applications and safety considerations, ensuring a thorough understanding of this important chemical entity.

Chemical Identity and Physicochemical Properties

This compound is a substituted quinoline derivative. The presence of two fluorine atoms on the benzene ring significantly influences its electronic properties and reactivity, a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity of drug candidates.

Chemical Structure and Identifiers

The molecular structure consists of a difluorinated quinoline core, with a hydroxyl group at the 4-position and an ethyl carboxylate group at the 3-position. The compound exists in tautomeric equilibrium between the 4-hydroxyquinoline and the 4-quinolone forms, with the latter generally being the predominant species.

Diagram 1: Chemical Structure of this compound

A 2,4-Difluoroaniline + Diethyl ethoxymethylenemalonate B Condensation Reaction (Heating) A->B C Anilidomethylenemalonate Intermediate B->C D Thermal Cyclization (High Temperature, >250°C) C->D E This compound D->E

Caption: Generalized workflow for the Gould-Jacobs synthesis. [1]

Experimental Protocol: Microwave-Assisted Gould-Jacobs Synthesis

Microwave-assisted synthesis has emerged as a more efficient alternative to conventional heating, significantly reducing reaction times and often improving yields. [2] Materials:

  • 2,4-Difluoroaniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Microwave vial (2-5 mL) with a magnetic stir bar

  • Microwave synthesis system

  • Acetonitrile (ice-cold)

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a 2.5 mL microwave vial, combine 2,4-difluoroaniline (1.0 mmol) and diethyl ethoxymethylenemalonate (3.0 mmol). The excess DEEM acts as both a reactant and a solvent. [3]2. Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Heat the reaction mixture to 250 °C and maintain this temperature for 10-20 minutes. Internal pressure may rise, so careful monitoring is essential. [1]3. Isolation: After the reaction is complete, allow the vial to cool to room temperature. The product will typically precipitate out of the solution. [1]4. Purification: Filter the solid precipitate and wash with a small amount of ice-cold acetonitrile to remove any unreacted starting materials and byproducts. [3]5. Drying: Dry the purified product under vacuum.

Spectroscopic and Analytical Data

Characterization of this compound is crucial for confirming its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum is expected to show signals for the aromatic protons on the quinoline ring, with characteristic splitting patterns due to fluorine coupling. The ethyl group will exhibit a quartet for the methylene protons and a triplet for the methyl protons. A broad singlet corresponding to the N-H proton is also anticipated.

  • ¹³C NMR: The spectrum will show distinct signals for the carbonyl carbons of the ester and the quinolone ring, as well as carbons in the aromatic system, which will exhibit splitting due to C-F coupling.

Mass Spectrometry

Mass spectrometry is a key technique for confirming the molecular weight of the compound.

  • Expected Molecular Ion Peak (M+) : m/z = 253.0550 (for C₁₂H₉F₂NO₃) [4]

Reactivity and Stability

The reactivity of this compound is primarily centered around the quinoline ring system and the ester functionality.

  • Stability: The compound is generally stable under normal storage conditions.

  • Reactivity: The hydroxyl group can undergo O-alkylation, and the ester can be hydrolyzed to the corresponding carboxylic acid. The quinoline ring can participate in various electrophilic and nucleophilic substitution reactions, although the fluorine substituents will influence the regioselectivity of these reactions.

Applications in Drug Discovery

The primary application of this compound is as a crucial intermediate in the synthesis of fluoroquinolone antibiotics. The carboxylic acid derivative, obtained via hydrolysis of the ethyl ester, is a common precursor for the introduction of various side chains at the N-1 and C-7 positions of the quinolone core, leading to a wide range of potent antibacterial agents.

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling this compound.

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures:

  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • First Aid:

    • In case of skin contact: Wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • If inhaled: Move the person into fresh air.

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Conclusion

This compound is a fundamentally important molecule in the field of medicinal chemistry, particularly for the development of new antibacterial agents. This guide has provided a detailed overview of its chemical and physical properties, a practical synthesis protocol, and essential safety information. A thorough understanding of these aspects is critical for its effective and safe utilization in research and drug development endeavors.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.
  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. Retrieved from [Link]

  • Rust-Oleum. (2013). Material Safety Data Sheet. Retrieved from [Link]

  • Chem-Impex. (n.d.). Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]

  • Wikipedia. (2023). Gould–Jacobs reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H and 13 C NMR Chemical Shifts, Multiplicities, Coupling Constants,.... Retrieved from [Link]

  • ChemBK. (n.d.). ETHYL 6,8-DIFLUORO-4-HYDROXY-3-QUINOLINECARBOXYLATE. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Wang, D. C., Huang, X. M., Liu, Y. P., & Tang, C. L. (2008). Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2214.
  • ResearchGate. (1994). Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. Retrieved from [Link]

  • Zaman, A., Khan, M. A., Munawar, M. A., Athar, M. M., Pervaiz, M., Pervaiz, A., & Mahmood, A. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(8), 2823-2826.
  • ChemSynthesis. (n.d.). ethyl 6,7-difluoro-4-hydroxy-3-cinnolinecarboxylate. Retrieved from [Link]

  • Google Patents. (1989). US4822801A - 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents.

Sources

An In-depth Technical Guide to Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate, a key synthetic intermediate in the development of fluoroquinolone antibiotics. This document will delve into its chemical structure, synthesis, spectroscopic characterization, and its pivotal role in the synthesis of potent therapeutic agents.

Introduction: The Significance of a Fluorinated Quinolone Core

This compound (CAS No. 107555-38-4) is a fluorinated heterocyclic compound belonging to the 4-hydroxyquinoline class.[1][2] Its structure is foundational to a range of biologically active molecules, most notably the fluoroquinolone antibiotics. The incorporation of fluorine atoms at the 6 and 8 positions of the quinoline ring system significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability. These attributes make it a highly valuable building block in medicinal chemistry for the synthesis of drugs with enhanced potency and pharmacokinetic profiles.[3] This guide will elucidate the critical aspects of this molecule, providing researchers with the necessary insights for its synthesis and application.

Molecular Structure and Physicochemical Properties

The chemical structure of this compound is characterized by a fused bicyclic system consisting of a di-fluorinated benzene ring and a 4-hydroxypyridine-3-carboxylate moiety. The molecule exists in tautomeric equilibrium between the 4-hydroxyquinoline and 4-quinolone forms, with the latter being predominant.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
Molecular Formula C₁₂H₉F₂NO₃
Molecular Weight 253.20 g/mol
CAS Number 107555-38-4
Appearance Solid (predicted)
IUPAC Name ethyl 6,8-difluoro-4-oxo-1H-quinoline-3-carboxylate

Synthesis Pathway: The Gould-Jacobs Reaction

The primary and most effective method for synthesizing this compound is the Gould-Jacobs reaction.[4][5] This classic reaction in heterocyclic chemistry involves the condensation of an aniline derivative with an ethoxymethylenemalonate ester, followed by a thermal cyclization.

The synthesis proceeds in two key stages:

  • Condensation: 2,4-difluoroaniline reacts with diethyl ethoxymethylenemalonate (DEEM) via a nucleophilic substitution, where the amino group of the aniline attacks the electrophilic double bond of the malonate derivative. This is followed by the elimination of ethanol to form the intermediate, diethyl 2-((2,4-difluorophenylamino)methylene)malonate.

  • Thermal Cyclization: The intermediate undergoes an intramolecular cyclization at high temperatures. This step involves a 6-electron cyclization process, leading to the formation of the quinoline ring system and elimination of a second molecule of ethanol.[4]

High-boiling point solvents such as diphenyl ether are traditionally used to achieve the necessary temperatures for cyclization.[3] Modern adaptations of this reaction often employ microwave irradiation to significantly reduce reaction times and improve yields.[6]

Experimental Protocol: Gould-Jacobs Synthesis

Materials:

  • 2,4-Difluoroaniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Diphenyl ether (solvent)

  • Hexane (for washing)

  • Ethanol (for recrystallization)

Step 1: Condensation

  • In a round-bottom flask, combine 2,4-difluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture to 100-110°C for 2-3 hours. The progress of the reaction can be monitored by the evolution of ethanol.

  • After cooling, the crude intermediate, diethyl 2-((2,4-difluorophenylamino)methylene)malonate, is obtained.

Step 2: Thermal Cyclization

  • To the crude intermediate, add a high-boiling point solvent such as diphenyl ether.

  • Heat the reaction mixture to reflux (approximately 250-260°C) for 1-2 hours under a nitrogen atmosphere.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Add hexane to the mixture to further precipitate the product and to wash away the diphenyl ether.

  • Collect the solid product by filtration and wash thoroughly with hexane.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield this compound as a solid.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_purification Purification Aniline 2,4-Difluoroaniline Intermediate Diethyl 2-((2,4-difluorophenylamino)methylene)malonate Aniline->Intermediate Heat (100-110°C) DEEM Diethyl Ethoxymethylenemalonate DEEM->Intermediate Product Ethyl 6,8-difluoro-4- hydroxyquinoline-3-carboxylate Intermediate->Product Diphenyl Ether, Reflux (~250°C) PurifiedProduct Pure Product Product->PurifiedProduct Recrystallization (Ethanol)

Caption: Workflow for the Gould-Jacobs synthesis of this compound.

Spectroscopic Characterization

Accurate characterization of this compound is essential for confirming its identity and purity. The following are the expected spectroscopic data based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR Signals corresponding to the ethyl group (triplet and quartet), distinct aromatic protons with splitting patterns influenced by fluorine coupling, a singlet for the C2-H, and a broad signal for the N-H/O-H proton.
¹³C NMR Resonances for the ethyl ester carbons, aromatic carbons showing C-F coupling, and signals for the quinolone core carbons, including the carbonyl group.
IR (Infrared) Characteristic absorption bands for N-H/O-H stretching (broad), C=O stretching of the ester and the quinolone ketone, C-F stretching, and aromatic C-H and C=C stretching.
Mass Spec (MS) A molecular ion peak (M+) corresponding to the exact mass of the molecule (m/z = 253.0550).[1]

Role as a Key Intermediate in Fluoroquinolone Synthesis: The Path to Fleroxacin

This compound is a crucial precursor in the synthesis of the third-generation fluoroquinolone antibiotic, Fleroxacin.[7][8] Fleroxacin is a broad-spectrum antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[9] The synthesis of Fleroxacin from the title compound involves a series of transformations to introduce the N-fluoroethyl and C7-piperazinyl substituents, which are critical for its antibacterial activity.

The key synthetic steps to convert this compound to Fleroxacin are:

  • N-Alkylation: The nitrogen at position 1 of the quinolone ring is alkylated, typically using a 2-fluoroethylating agent.

  • Nucleophilic Aromatic Substitution: The fluorine atom at the C7 position is displaced by N-methylpiperazine. This reaction is a cornerstone of fluoroquinolone synthesis.

  • Ester Hydrolysis: The ethyl ester at the C3 position is hydrolyzed to the corresponding carboxylic acid, a crucial functional group for the antibacterial activity of quinolones.

Synthetic Pathway to Fleroxacin

Fleroxacin_Synthesis Start Ethyl 6,8-difluoro-4- hydroxyquinoline-3-carboxylate Intermediate1 Ethyl 6,8-difluoro-1-(2-fluoroethyl)-4- oxo-1,4-dihydroquinoline-3-carboxylate Start->Intermediate1 1. N-Alkylation (e.g., 2-fluoroethyl halide) Intermediate2 Ethyl 6,8-difluoro-1-(2-fluoroethyl)-7-(4-methylpiperazin-1-yl)-4- oxo-1,4-dihydroquinoline-3-carboxylate Intermediate1->Intermediate2 2. Nucleophilic Aromatic Substitution (N-methylpiperazine) Fleroxacin Fleroxacin (6,8-difluoro-1-(2-fluoroethyl)-7-(4-methylpiperazin-1-yl)-4- oxo-1,4-dihydroquinoline-3-carboxylic acid) Intermediate2->Fleroxacin 3. Ester Hydrolysis (e.g., NaOH, then H+)

Caption: Synthetic pathway from this compound to Fleroxacin.

Conclusion and Future Perspectives

This compound is a molecule of significant strategic importance in the field of medicinal chemistry. Its efficient synthesis via the Gould-Jacobs reaction provides access to a versatile scaffold for the development of potent fluoroquinolone antibiotics. A thorough understanding of its structure, synthesis, and reactivity is paramount for researchers and scientists engaged in the discovery of new anti-infective agents. Future research may focus on leveraging this key intermediate to synthesize novel fluoroquinolone derivatives with enhanced activity against resistant bacterial strains, improved safety profiles, and potential applications beyond antibacterial therapy.

References

Sources

Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate

Prepared for: Researchers, Scientists, and Drug Development Professionals Core Subject: this compound Objective: This guide provides a comprehensive technical overview of this compound, covering its fundamental physicochemical properties, validated synthesis and characterization protocols, and its critical role as a synthetic intermediate in medicinal chemistry.

Introduction

The quinoline scaffold is a cornerstone in modern drug discovery, forming the structural basis for a wide array of therapeutic agents. Within this class, 4-hydroxyquinoline-3-carboxylate esters are of particular importance, serving as key precursors to the potent fluoroquinolone class of antibiotics.[1] This guide focuses on a specific, highly functionalized derivative, this compound. The strategic placement of two fluorine atoms on the carbocyclic ring significantly influences the molecule's electronic properties and subsequent biological activity in downstream compounds. We will dissect this molecule from its basic identity to its practical application, providing the causal insights necessary for its effective use in a research and development setting.

Part 1: Core Molecular Identity and Physicochemical Properties

Precise identification of a chemical entity is the foundation of reproducible science. The subject of this guide, this compound, is a well-characterized compound. Its molecular weight and other key properties are summarized below. The presence of the ester and the difluoro substitution pattern are critical features for its role as a versatile synthetic building block.

Key Physicochemical Data

A summary of essential quantitative and identifying information for this compound is presented in Table 1.

PropertyValueSource
Molecular Weight 253.20 g/mol [2][3]
Molecular Formula C₁₂H₉F₂NO₃[2][3][4]
Exact Mass 253.05504947 Da[2]
CAS Number 107555-38-4[2][3]
IUPAC Name ethyl 6,8-difluoro-4-oxo-1H-quinoline-3-carboxylate[2]
Synonyms 6,8-DIFLUORO-4-HYDROXY-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER[4]

The IUPAC name reflects the keto-enol tautomerism inherent to 4-hydroxyquinolines, where the "4-oxo" form is often favored and explicitly named.

Part 2: Synthetic Pathway—The Gould-Jacobs Reaction

The synthesis of 4-hydroxyquinoline cores is most reliably achieved through well-established cyclization reactions. For 3-carboxy-substituted variants like our topic compound, the Gould-Jacobs reaction is the method of choice. This pathway is favored for its high efficiency and the accessibility of its starting materials.

The causality behind this choice lies in its logical sequence: 1) A substituted aniline (2,4-difluoroaniline) is reacted with a diethyl ethoxymethylenemalonate (DEEM) to form an enamine intermediate via nucleophilic substitution. 2) This intermediate is then subjected to high-temperature thermal cyclization, which proceeds through an electrocyclic reaction followed by the elimination of ethanol to yield the stable, aromatic quinolone ring system.

Generalized Synthetic Protocol

The following protocol outlines a standard laboratory procedure for the synthesis of this compound.

Step 1: Enamine Formation

  • In a round-bottom flask equipped with a reflux condenser, combine 1.0 equivalent of 2,4-difluoroaniline with 1.1 equivalents of diethyl ethoxymethylenemalonate (DEEM).

  • The reaction can be performed neat or in a high-boiling point, non-polar solvent.

  • Heat the mixture to 100-120 °C for 1-2 hours. The reaction progress can be monitored by TLC or GC-MS to observe the consumption of the aniline.

  • Upon completion, remove the ethanol byproduct under reduced pressure. The resulting crude anilinomethylenemalonate is often a viscous oil or low-melting solid and can be used in the next step without further purification.

Step 2: Thermal Cyclization

  • The crude intermediate from Step 1 is added to a high-boiling point solvent, such as Dowtherm A or diphenyl ether.

  • Heat the solution to a high temperature, typically 240-260 °C, under an inert atmosphere (e.g., Nitrogen or Argon).

  • Maintain this temperature for 30-60 minutes. The cyclization reaction is usually rapid at this temperature.

  • Allow the reaction mixture to cool to below 100 °C. The product will often precipitate from the solvent upon cooling.

  • Dilute the cooled mixture with a non-polar solvent like hexane or petroleum ether to facilitate further precipitation.

  • Collect the solid product by vacuum filtration, wash thoroughly with the non-polar solvent to remove the high-boiling point reaction medium, and dry under vacuum. The resulting off-white or pale yellow solid is this compound.

G cluster_start Starting Materials cluster_proc Reaction Steps cluster_end Purification & Product A 2,4-Difluoroaniline C Step 1: Enamine Formation (100-120 °C) A->C B Diethyl Ethoxymethylenemalonate (DEEM) B->C D Step 2: Thermal Cyclization (240-260 °C in Dowtherm A) C->D Intermediate E Cooling & Precipitation D->E F Vacuum Filtration & Washing E->F G Final Product: Ethyl 6,8-difluoro-4-hydroxy- quinoline-3-carboxylate F->G

Caption: Gould-Jacobs Synthesis Workflow.

Part 3: Structural Elucidation and Analytical Validation

Confirming the identity and purity of the synthesized compound is a non-negotiable step. A multi-technique approach ensures that both the molecular weight and the specific isomeric structure are correct. This self-validating system of cross-referenced data provides the highest degree of confidence.

Standard Analytical Protocols

1. Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight of the compound.

  • Methodology:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the sample into an Electrospray Ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Acquire spectra in both positive and negative ion modes.

  • Expected Result: In positive ion mode, expect to observe the protonated molecule [M+H]⁺ at m/z 254.06. High-resolution measurement should match the calculated exact mass of the protonated species.[2]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To elucidate the precise chemical structure and confirm isomeric purity.

  • Methodology:

    • Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃, in an NMR tube.[5]

    • Acquire ¹H NMR, ¹³C NMR, and 2D correlation spectra (e.g., COSY, HSQC/HMBC).[6][7]

  • Expected ¹H NMR Features (in DMSO-d₆):

    • An ethyl ester pattern: a triplet around 1.3 ppm (CH₃) and a quartet around 4.2 ppm (CH₂).

    • Aromatic protons exhibiting splitting patterns consistent with the difluoro-substitution, likely appearing between 7.0-8.5 ppm. The fluorine atoms will introduce additional H-F couplings.

    • A downfield singlet for the proton at the C5 position.

    • A broad singlet at high chemical shift (>10 ppm) corresponding to the hydroxyl/amide proton.

3. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To identify key functional groups.

  • Methodology:

    • Acquire a spectrum of the solid sample using an Attenuated Total Reflectance (ATR) accessory.

  • Expected Features:

    • A broad absorption band in the 3400-2800 cm⁻¹ region due to the O-H and N-H stretching of the tautomeric form.

    • Strong carbonyl (C=O) stretching bands around 1700-1650 cm⁻¹, corresponding to the ester and the quinolone ketone.

    • C-F stretching absorptions in the 1300-1100 cm⁻¹ region.

G cluster_analysis Analytical Workflow A Synthesized Crude Product B Mass Spectrometry (MS) Verify MW = 253.20 A->B C NMR Spectroscopy (¹H, ¹³C) Confirm Structure A->C D FTIR Spectroscopy Identify Functional Groups A->D E Structurally Confirmed & Pure Compound B->E C->E D->E

Caption: Analytical Workflow for Structural Validation.

Part 4: Applications in Medicinal Chemistry and Drug Development

This compound is not typically an end-product but rather a high-value intermediate. Its structure is pre-functionalized for elaboration into more complex molecules, particularly next-generation fluoroquinolone antibiotics.[8][9]

Role as a Core Scaffold:

  • N-Alkylation: The nitrogen at the 1-position can be readily alkylated with groups such as ethyl or cyclopropyl, a common feature in many potent antibiotics.[8][9]

  • Ester Hydrolysis: The ethyl ester at the 3-position is easily hydrolyzed to the corresponding carboxylic acid, which is a critical pharmacophore for antibacterial activity, essential for binding to the bacterial DNA gyrase enzyme.

  • Nucleophilic Aromatic Substitution: While fluorine atoms are generally stable, they can activate the ring for specific nucleophilic substitution reactions under forcing conditions, allowing for the introduction of other functional groups if desired.

This molecule serves as a foundational building block, providing the core quinolone nucleus upon which the final pharmacophoric elements of an active pharmaceutical ingredient (API) are assembled.

G cluster_mods Chemical Modifications A Core Scaffold Ethyl 6,8-difluoro-4-hydroxy- quinoline-3-carboxylate B 1. N-Alkylation (e.g., with ethyl iodide) A->B C 2. Ester Hydrolysis (to carboxylic acid) B->C D 3. Further Substitutions (if required) C->D E Active Pharmaceutical Ingredients (APIs) (e.g., Fluoroquinolone Antibiotics) D->E

Caption: Role as a Scaffold in API Synthesis.

Conclusion

This compound is a molecule of significant strategic importance in synthetic and medicinal chemistry. With a molecular weight of 253.20 g/mol , its true value is realized in its utility as a robust and versatile intermediate.[2] A thorough understanding of its synthesis via the Gould-Jacobs reaction and its comprehensive characterization through modern analytical techniques are essential for its effective application. For researchers in drug development, this compound represents a key starting point for the creation of novel quinolone-based therapeutics, particularly in the ongoing search for new and effective antibacterial agents.

References

  • Title: this compound | C12H9F2NO3 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis Source: MDPI (Molbank) URL: [Link]

  • Title: Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives Source: Russian Journal of Organic Chemistry URL: [Link]

  • Title: Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy Source: ResearchGate URL: [Link]

  • Title: ETHYL 6,8-DIFLUORO-4-HYDROXY-3-QUINOLINECARBOXYLATE Source: ChemBK URL: [Link]

  • Title: Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate Source: ResearchGate URL: [Link]

  • Title: 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value Source: TSI Journals URL: [Link]

  • Title: Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

  • Title: Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

  • Title: New quinoline derivatives, their preparation and therapeutic compositions containing the same Source: Google Patents URL

Sources

A-Z Guide to Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate: Synthesis, Properties, and Application

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate, a key intermediate in the development of fluoroquinolone antibacterials. It is intended for researchers, chemists, and professionals in the field of drug development, offering detailed protocols, mechanistic insights, and a comprehensive summary of its chemical and biological significance.

Compound Identity and Overview

This compound is a fluorinated quinolone derivative. The quinolone structure is a critical pharmacophore in medicinal chemistry, most notably as the core of a major class of broad-spectrum antibiotics. The strategic placement of fluorine atoms at the C-6 and C-8 positions significantly enhances the compound's biological activity and pharmacokinetic profile, making this particular intermediate highly valuable in the synthesis of potent therapeutic agents. For instance, the fluorine atom at the C-6 position is known to enhance the inhibition of DNA gyrase and improve cell membrane permeability.[]

The compound exists in tautomeric equilibrium between the 4-hydroxyquinoline and the 4-oxo-1,4-dihydroquinoline forms, with the keto (4-oxo) form generally predominating.[2][3][4]

IdentifierValueSource
Common Name This compound[5][6][7]
IUPAC Name ethyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate[5][8]
CAS Number 107555-38-4[5][7]
Molecular Formula C12H9F2NO3[5][6][7]
Molecular Weight 253.20 g/mol [5][6]
Canonical SMILES CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2F)F[5]
InChI Key NUHKASXLPYOGHW-UHFFFAOYSA-N[5][8]

Synthesis and Mechanistic Insights

The most common and effective method for synthesizing this quinolone core is the Gould-Jacobs reaction .[2][3][9][10] This reaction provides a robust pathway to 4-hydroxyquinoline derivatives from substituted anilines and diethyl ethoxymethylenemalonate (DEEM).

Gould-Jacobs Reaction Workflow

Synthesis_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Optional: Hydrolysis & Decarboxylation A 2,4-Difluoroaniline C Intermediate: Anilidomethylenemalonate A->C + DEEM - Ethanol B Diethyl Ethoxymethylenemalonate (DEEM) D Product: Ethyl 6,8-difluoro-4-hydroxy- quinoline-3-carboxylate C->D Heat (~250°C) - Ethanol C->D E 6,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid D->E Saponification (e.g., NaOH) F 6,8-Difluoro-4-hydroxyquinoline E->F Decarboxylation (Heat)

Caption: Gould-Jacobs reaction workflow for synthesis.

Detailed Experimental Protocol

Step 1: Condensation

  • In a round-bottom flask equipped with a reflux condenser, combine one molar equivalent of 2,4-difluoroaniline with one molar equivalent of diethyl ethoxymethylenemalonate (DEEM).

  • Heat the mixture gently (typically 100-120°C) for 1-2 hours.

  • Causality: This step involves a nucleophilic attack from the aniline's nitrogen onto the electron-deficient carbon of DEEM, followed by the elimination of an ethanol molecule.[3] The gentle heating facilitates this condensation reaction to form the key anilidomethylenemalonate intermediate.

  • The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting aniline.

Step 2: Thermal Cyclization

  • The intermediate from Step 1 is transferred to a high-boiling point solvent (e.g., Dowtherm A or diphenyl ether).

  • The mixture is heated to approximately 250°C.

  • Causality: This high temperature provides the necessary activation energy for an intramolecular 6-electron cyclization, followed by another elimination of ethanol, to form the stable quinolone ring system.[2][3] The reaction is typically complete within 30-60 minutes.

  • Upon cooling, the product precipitates from the solvent.

Step 3: Purification and Characterization

  • The crude product is collected by vacuum filtration and washed with a non-polar solvent (e.g., hexane or ether) to remove the high-boiling solvent.

  • Further purification is achieved by recrystallization from a suitable solvent like ethanol or dimethylformamide (DMF).

  • Validation: The final product's identity and purity (>98%) must be confirmed by analytical techniques:

    • ¹H NMR: To confirm the chemical structure and proton environment.

    • HPLC: To assess purity.

    • Mass Spectrometry (MS): To confirm the molecular weight.[5]

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, formulation, and behavior in biological systems.

PropertyValueNotes
Melting Point ~320-323 °CHigh melting point indicates a stable, crystalline solid.[11]
Appearance White to off-white solid[11]
Solubility Generally insoluble in water; soluble in polar aprotic solvents like DMSO and DMF.Solubility is a key factor for reaction conditions and formulation.
pKa ~2.40 (Predicted)The acidic proton is on the quinolone nitrogen.[11]

Applications in Drug Discovery and Research

The primary application of this compound is as a crucial building block for the synthesis of fluoroquinolone antibiotics.[12][13][14][15] These antibiotics are highly effective against a wide range of Gram-positive and Gram-negative bacteria.[][16]

Mechanism of Action of Fluoroquinolones

Fluoroquinolones function by inhibiting two essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV .[][17][18]

  • DNA Gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process vital for untangling the DNA during replication. Inhibition of DNA gyrase is the primary mechanism of action against Gram-negative bacteria.[][16]

  • Topoisomerase IV: This enzyme is crucial for separating interlinked daughter DNA strands after replication. Its inhibition is the main mechanism for killing Gram-positive bacteria.[][16][17]

By binding to the enzyme-DNA complex, fluoroquinolones stabilize DNA strand breaks, which blocks the progression of the replication fork and ultimately leads to bacterial cell death.[18][19]

MOA_Pathway FQ Fluoroquinolone (derived from intermediate) Gyrase DNA Gyrase (Gram-Negative Target) FQ->Gyrase Inhibits TopoIV Topoisomerase IV (Gram-Positive Target) FQ->TopoIV Inhibits ComplexG Stable FQ-Gyrase-DNA Complex Gyrase->ComplexG ComplexT Stable FQ-TopoIV-DNA Complex TopoIV->ComplexT Replication DNA Replication Blocked ComplexG->Replication ComplexT->Replication Death Bacterial Cell Death Replication->Death

Caption: Mechanism of action for fluoroquinolone antibiotics.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed.

  • Handling: Use in a well-ventilated area or under a chemical fume hood.[20] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[20] Avoid breathing dust.

  • Hazards: May cause skin, eye, and respiratory irritation.[8][11] Harmful if swallowed.

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes.[11][20]

    • Skin: Wash with plenty of soap and water.[20]

    • Inhalation: Move person to fresh air.[20]

    • Ingestion: Rinse mouth and call a physician if you feel unwell.[20]

  • Storage: Store in a tightly closed container in a dry, well-ventilated place. Keep under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C for long-term stability.[11]

References

  • Hooper, D. C. Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases, Oxford Academic. [Link]

  • Drlica, K., & Zhao, X. Mechanisms of action of antimicrobials: focus on fluoroquinolones. PubMed. [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. PMC. [Link]

  • RegisteredNurseRN.com. Fluoroquinolones (Quinolones) Pharmacology Nursing Mnemonic, Mechanism of Action NCLEX. YouTube. [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • Wikipedia. Gould–Jacobs reaction. [Link]

  • Wikiwand. Gould–Jacobs reaction. [Link]

  • YouTube. Organic Chemistry - Gould-Jacobs Reaction Mechanism. [Link]

  • PubChem. This compound. [Link]

  • ChemBK. ETHYL 6,8-DIFLUORO-4-HYDROXY-3-QUINOLINECARBOXYLATE. [Link]

  • ChemWhat. This compound CAS#: 107555-38-4. [Link]

  • ResearchGate. Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. [Link]

  • ChemSynthesis. ethyl 6,7-difluoro-4-hydroxy-3-cinnolinecarboxylate. [Link]

  • PubMed. Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. [Link]

  • NIH. Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate. [Link]

  • ResearchGate. (PDF) Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate. [Link]

  • NIH. Ethyl 8-chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. [Link]

  • TCI-SEJINCI. Ethyl 6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. [Link]

  • MDPI. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms. [Link]

  • PubChem. Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate. [Link]

Sources

An In-Depth Technical Guide to Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate: Synthesis, Properties, and Applications in Fluoroquinolone Antibiotic Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Core Fluoroquinolone Building Block

In the landscape of modern medicinal chemistry, Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate stands as a pivotal, albeit often unheralded, scaffold. For researchers and drug development professionals in the antibacterial space, this molecule is a cornerstone intermediate in the synthesis of a range of potent fluoroquinolone antibiotics. Its strategic importance lies in the difluoro-substitution pattern on the quinolone core, a structural motif that has been instrumental in enhancing the efficacy and pharmacokinetic profiles of numerous clinically significant antibacterial agents.[1] The 4-oxo and 3-carboxylate groups are crucial for the binding of these drugs to their bacterial targets, DNA gyrase and topoisomerase IV, thereby inhibiting bacterial DNA replication.[1]

This technical guide provides an in-depth exploration of this compound, moving beyond a simple datasheet to offer practical, field-proven insights into its synthesis, chemical identity, and critical role in the drug development workflow. The protocols and explanations herein are designed to be self-validating, grounded in established chemical principles and supported by authoritative references, empowering researchers to confidently utilize this key intermediate in their synthetic endeavors.

Chemical Identity and Nomenclature

Clarity in chemical communication is paramount. This compound is known by a variety of synonyms across different databases and commercial suppliers. A comprehensive understanding of its nomenclature is essential for accurate literature searches and material procurement.

Identifier Type Identifier
Primary Name This compound
IUPAC Name ethyl 6,8-difluoro-4-oxo-1H-quinoline-3-carboxylate[2]
CAS Number 107555-38-4[2][3]
Molecular Formula C₁₂H₉F₂NO₃[3]
Molecular Weight 253.20 g/mol [2]
Synonym 6,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid ethyl ester[3]
Synonym ethyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate[2]
Synonym ETHYL 6,8-DIFLUORO-4-HYDROXY-3-QUINOLINECARBOXYLATE[4]
PubChem CID 2798043[2]

Synthesis Protocol: A Gould-Jacobs Approach to the Fluoroquinolone Core

The construction of the 4-hydroxyquinoline core of this compound is most effectively achieved through the Gould-Jacobs reaction. This venerable yet robust method involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (DEEMM), followed by a thermal cyclization. The causality behind this choice of reaction lies in its reliability and efficiency in forming the quinolone ring system from readily available starting materials.

The following protocol is a synthesized, best-practice methodology derived from established principles of the Gould-Jacobs reaction as applied to the synthesis of analogous fluoroquinolone intermediates.

Experimental Protocol: Synthesis of this compound

Step 1: Condensation of 2,4-Difluoroaniline with Diethyl Ethoxymethylenemalonate (DEEMM)

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,4-difluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).[5] Ethanol can be used as a solvent, or the reaction can be run neat.

  • Reaction Execution: Heat the mixture to reflux (approximately 120-130 °C if neat, or the boiling point of ethanol if used as a solvent) for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the aniline starting material.

  • Work-up and Isolation: After cooling to room temperature, the intermediate, diethyl 2-((2,4-difluorophenyl)amino)maleate, will often crystallize. The product can be isolated by filtration and washed with cold ethanol or hexane to remove any unreacted starting materials. If an oil is obtained, it can be purified by vacuum distillation, though for the subsequent cyclization step, the crude product is often of sufficient purity.

Step 2: Thermal Cyclization to this compound

  • Reaction Setup: Place the dried diethyl 2-((2,4-difluorophenyl)amino)maleate intermediate from Step 1 into a high-boiling point, inert solvent such as Dowtherm A or diphenyl ether in a round-bottom flask fitted with a distillation head to remove the ethanol formed during the reaction.

  • Cyclization: Heat the mixture to a high temperature (typically 240-260 °C). The cyclization reaction will commence, leading to the formation of the quinolone ring system and the elimination of ethanol. The reaction is typically complete within 30-60 minutes.

  • Isolation and Purification: Cool the reaction mixture, which will cause the product to precipitate. The solid product can be collected by filtration. Wash the collected solid with a non-polar solvent like hexane or diethyl ether to remove the high-boiling solvent. The crude this compound can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid to yield a crystalline solid.

Synthesis Workflow Diagram

Synthesis_Workflow Gould-Jacobs Synthesis of this compound cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization A 2,4-Difluoroaniline Condensation Reflux (120-130°C) A->Condensation B Diethyl Ethoxymethylenemalonate B->Condensation C Diethyl 2-((2,4-difluorophenyl)amino)maleate Cyclization High Temp. (240-260°C) in Dowtherm A C->Cyclization Condensation->C D This compound Cyclization->D

Caption: Gould-Jacobs synthesis workflow.

Application in Drug Development: A Gateway to Potent Antibiotics

This compound is not an end in itself but rather a high-value intermediate in the synthesis of more complex fluoroquinolone antibiotics. Its structure is strategically designed for further elaboration, typically at the N-1 and C-7 positions of the quinolone ring, to produce compounds with broad-spectrum antibacterial activity.

The Role as a Precursor in Fluoroquinolone Synthesis

The primary utility of this compound is as a precursor to a variety of fluoroquinolone drugs. The synthetic pathway generally involves:

  • N-Alkylation: The nitrogen at the 1-position is typically alkylated, often with an ethyl or cyclopropyl group, which is known to influence the drug's potency and spectrum of activity.

  • Saponification: The ethyl ester at the 3-position is hydrolyzed to the corresponding carboxylic acid. This carboxylic acid, in conjunction with the 4-oxo group, is essential for binding to the bacterial DNA gyrase-DNA complex.

  • Nucleophilic Aromatic Substitution at C-7: While the title compound has fluorine at the 6 and 8 positions, related intermediates with a leaving group (often fluorine) at the C-7 position undergo nucleophilic aromatic substitution. This allows for the introduction of various amine-containing substituents, such as piperazine or pyrrolidine rings, which significantly modulate the antibacterial spectrum, potency, and pharmacokinetic properties of the final drug.

Mechanism of Action of Resultant Fluoroquinolones

The final drug products derived from this intermediate exert their bactericidal effects by targeting bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.

  • Inhibition of DNA Gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription. Fluoroquinolones stabilize the complex between DNA gyrase and cleaved DNA, preventing the re-ligation of the DNA strands and leading to double-strand breaks.

  • Inhibition of Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes after DNA replication. Inhibition of topoisomerase IV by fluoroquinolones prevents the segregation of replicated bacterial chromosomes, leading to cell death.

The difluoro substitution pattern of the core, originating from intermediates like this compound, contributes to enhanced activity against both Gram-positive and Gram-negative bacteria.

Drug Development Workflow

Drug_Development_Workflow Role in Fluoroquinolone Drug Development Start This compound Step1 N-Alkylation (e.g., with ethyl or cyclopropyl group) Start->Step1 Step3 Modification at C-7 (in related intermediates) (Introduction of amine substituents) Start->Step3 Analogous Pathways Step2 Saponification (Ester to Carboxylic Acid) Step1->Step2 FinalProduct Potent Fluoroquinolone Antibiotic (Final Drug Product) Step2->FinalProduct Target Bacterial DNA Gyrase & Topoisomerase IV FinalProduct->Target Inhibition

Caption: Drug development workflow.

Conclusion: An Essential Tool for Antibacterial Research

This compound is a testament to the principle that the value of a chemical compound is often defined by its potential. For researchers in the field of antibacterial drug discovery, it is more than just an intermediate; it is a versatile and indispensable building block that opens the door to a vast chemical space of potentially life-saving fluoroquinolone antibiotics. A thorough understanding of its synthesis and chemical properties, as detailed in this guide, is fundamental to leveraging its full potential in the ongoing battle against bacterial infections.

References

  • PubMed. (2016, January 15). Immunobiological efficacy and immunotoxicity of novel synthetically prepared fluoroquinolone ethyl 6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Retrieved from [Link]

  • European Patent Office. (1986, September 24). A process for the preparation of quinoline carboxylic acid derivatives (EP 0195135 A1). Retrieved from [Link]

  • ResearchGate. (1994, September). Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem BioAssays. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate. Retrieved from [Link]

  • European Patent Office. (1990, January 24). Process for the preparation of a quinoline carboxylic acid (EP 0351889 A1). Retrieved from [Link]

  • ResearchGate. (2008, November 1). Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 2798043. Retrieved from [Link][2]

  • MDPI. (2024). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link][1]

  • National Center for Biotechnology Information. (n.d.). PubChem. Retrieved from [Link]

  • PubMed Central. (2011, December 2). PubChem's BioAssay Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). BioAssay Tag Names. PubChem. Retrieved from [Link]

  • PubMed. (2016, January 15). Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. Retrieved from [Link]

  • PubMed Central. (2009, November 19). An overview of the PubChem BioAssay resource. Retrieved from [Link]

  • Google Patents. (n.d.). US4822801A - 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents.
  • Organic Syntheses. (n.d.). diethyl methylenemalonate. Retrieved from [Link]

  • ResearchGate. (2006, May 2). 7-Chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ethyl ethoxymethylenemalonate. Retrieved from [Link]

  • ChemBK. (n.d.). ETHYL 6,8-DIFLUORO-4-HYDROXY-3-QUINOLINECARBOXYLATE. Retrieved from [Link][4]

  • PubMed. (2007, June 22). Formation of diethyl 2-amino-1-cyclopentenylphosphonates: a simple synthesis with a unique mechanism. Retrieved from [Link]

  • Google Patents. (n.d.). EP0001825A1 - Method of preparing 2,4-difluoroaniline.
  • ResearchGate. (2006, May 2). Diethyl 2-[(4-chlorophenylamino)(2,6-dichlorophenyl)methyl]malonate. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Ethyl 6,8-difluoro-4-oxo-1H-quinoline-3-carboxylate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 6,8-difluoro-4-oxo-1H-quinoline-3-carboxylate is a pivotal chemical intermediate, foundational to the synthesis of numerous potent fluoroquinolone antibacterial agents. This guide provides a comprehensive technical overview of its molecular profile, physicochemical properties, and spectroscopic characteristics. We delve into the strategic synthesis of this molecule via the Gould-Jacobs reaction, explaining the mechanistic rationale behind the protocol. Furthermore, its critical role as a versatile scaffold in drug discovery is explored, highlighting key reactive sites and their importance in developing next-generation therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a detailed understanding of this essential building block.

Molecular Profile and Physicochemical Properties

Ethyl 6,8-difluoro-4-oxo-1H-quinoline-3-carboxylate (CAS: 107555-38-4) is a fluorinated quinolone derivative. The core structure consists of a difluorinated bicyclic quinolone ring system, featuring a ketone at the C4 position and an ethyl carboxylate group at the C3 position. This molecule exhibits keto-enol tautomerism, existing in equilibrium between the 4-oxo and 4-hydroxy forms, with the keto form generally predominating in solid and solution states.[1]

Chemical Structure and Tautomerism

The structural arrangement of fluorine atoms at the C6 and C8 positions significantly influences the electronic properties and reactivity of the molecule, which is a key aspect harnessed in medicinal chemistry.

Caption: Keto-enol tautomerism of the title compound.

Core Properties

The following table summarizes the key identifiers and computed physical properties for this compound. Experimental values should be confirmed on a lot-specific basis via a Certificate of Analysis.

PropertyValueSource
IUPAC Name ethyl 6,8-difluoro-4-oxo-1H-quinoline-3-carboxylatePubChem[1]
CAS Number 107555-38-4PubChem[1][2]
Molecular Formula C₁₂H₉F₂NO₃PubChem[1][2]
Molecular Weight 253.20 g/mol PubChem[1][2]
Canonical SMILES CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2F)FPubChem[1]
Appearance Expected to be a solid under normal conditions.[3]
Hydrogen Bond Donors 1PubChem[1]
Hydrogen Bond Acceptors 4PubChem[1]

Spectroscopic and Structural Characterization

For any synthetic intermediate, rigorous structural confirmation is paramount. The following outlines the expected spectroscopic signatures for Ethyl 6,8-difluoro-4-oxo-1H-quinoline-3-carboxylate.

  • ¹H NMR Spectroscopy: The proton spectrum is expected to show distinct signals for the aromatic protons, which will be split by both H-H and H-F coupling. The ethyl group should present as a characteristic triplet and quartet. The N-H proton will likely appear as a broad singlet, and the C2-H proton as a sharp singlet in the aromatic region.

  • ¹³C NMR Spectroscopy: The carbon spectrum will be characterized by signals for the two carbonyl carbons (the C4 ketone and the ester carbonyl) at the downfield end (>160 ppm). The aromatic carbons will show complex splitting patterns due to C-F coupling.

  • ¹⁹F NMR Spectroscopy: This is a critical technique for confirming the fluorine substitution pattern. Two distinct signals are expected for the F6 and F8 atoms, with their chemical shifts and coupling constants providing definitive structural information.

  • Mass Spectrometry: The molecular ion peak (M+) corresponding to the exact mass (253.0550) should be readily identifiable, confirming the molecular formula.

Synthesis and Reaction Chemistry

The construction of the quinolone core is a well-established process in organic synthesis. The Gould-Jacobs reaction is the most common and efficient method, providing a reliable pathway to this and related scaffolds.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the quinolone ring system traces back to two readily available starting materials: a substituted aniline and a malonic ester derivative. This strategy is efficient and modular, allowing for the synthesis of a wide library of analogs.

Retrosynthesis target Ethyl 6,8-difluoro-4-oxo- 1H-quinoline-3-carboxylate intermediate Anilinomethylene malonic ester intermediate target->intermediate Cyclization reagents 2,4-Difluoroaniline + Diethyl ethoxymethylenemalonate intermediate->reagents Condensation

Caption: Retrosynthetic pathway for the title compound.

Illustrative Synthesis Protocol: Gould-Jacobs Reaction

This protocol is a self-validating system where the progress of each step can be monitored by standard analytical techniques (TLC, LC-MS) to ensure completion before proceeding.

Step 1: Condensation to form Diethyl 2-((2,4-difluorophenylamino)methylene)malonate

  • To a round-bottom flask, add 2,4-difluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

  • Heat the mixture neat (without solvent) at 100-110 °C for 2-3 hours. The reaction progress can be monitored by observing the evolution of ethanol.

  • Rationale: This is a nucleophilic substitution reaction where the aniline nitrogen attacks the electron-deficient carbon of the malonate, displacing the ethoxy group. Driving off the ethanol byproduct pushes the equilibrium towards the product.

  • Upon completion, the reaction mixture is cooled, and the resulting intermediate can often be used directly in the next step or purified by recrystallization from ethanol/hexanes.

Step 2: Thermal Cyclization to form Ethyl 6,8-difluoro-4-oxo-1H-quinoline-3-carboxylate

  • The crude or purified intermediate from Step 1 is added to a high-boiling point solvent such as Dowtherm A or diphenyl ether.

  • The mixture is heated to a high temperature, typically 240-250 °C, for 30-60 minutes.

  • Rationale: This is an intramolecular Friedel-Crafts-type acylation. The high temperature provides the activation energy for the phenyl ring to attack the ester carbonyl, followed by elimination of ethanol to form the heterocyclic ring.

  • The reaction is cooled, and the product precipitates from the solvent. It is collected by filtration, washed with a non-polar solvent like hexane to remove the high-boiling solvent, and dried. Purity can be assessed by NMR and melting point.

SynthesisWorkflow start 2,4-Difluoroaniline + Diethyl ethoxymethylenemalonate step1 Step 1: Condensation (100-110°C, neat) start->step1 intermediate Anilinomethylene Intermediate step1->intermediate step2 Step 2: Thermal Cyclization (240-250°C, Dowtherm A) intermediate->step2 product Ethyl 6,8-difluoro-4-oxo- 1H-quinoline-3-carboxylate step2->product

Caption: Workflow for the Gould-Jacobs synthesis.

Applications in Drug Discovery and Medicinal Chemistry

The true value of Ethyl 6,8-difluoro-4-oxo-1H-quinoline-3-carboxylate lies in its role as a versatile precursor for high-value pharmaceutical compounds.

The Fluoroquinolone Antibacterial Scaffold

The quinolone core is the defining feature of a major class of antibiotics that function by inhibiting essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes control DNA topology, and their inhibition prevents DNA replication and repair, leading to bacterial cell death.[7] The ethyl ester is typically hydrolyzed to the corresponding carboxylic acid, which is essential for binding to the enzyme-DNA complex.[8]

MOA cluster_drug Fluoroquinolone Core cluster_target Bacterial Target cluster_process Cellular Process drug Quinolone Scaffold (Derived from Intermediate) enzyme DNA Gyrase / Topoisomerase IV drug->enzyme Inhibits replication DNA Replication & Repair enzyme->replication Enables death Bacterial Cell Death replication->death Blocked

Caption: Mechanism of action for fluoroquinolone antibiotics.

Key Intermediate for API Synthesis

This molecule serves as a key intermediate for numerous advanced fluoroquinolones.[5][6][7] The primary sites for modification are:

  • C3-Ester: Hydrolysis to the carboxylic acid is a common first step to generate the active pharmacophore.[8]

  • N1-Position: Alkylation (e.g., with ethyl or cyclopropyl groups) is crucial for modulating potency and pharmacokinetic properties.

  • C7-Position (in related analogs): While this specific molecule lacks a leaving group at C7, the general fluoroquinolone synthesis strategy often involves a C7-fluoro or C7-chloro analog, which can be displaced by various amines (like piperazine) to create potent drugs such as Ciprofloxacin or Norfloxacin.[9][10]

Derivatives of the quinolone carboxylate scaffold have shown a wide range of biological activities beyond antibacterial action, including promising results as anticancer and antioxidant agents.[9]

Safety and Handling

Ethyl 6,8-difluoro-4-oxo-1H-quinoline-3-carboxylate is a chemical intermediate intended for research and development purposes only.[2] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material's specific Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Ethyl 6,8-difluoro-4-oxo-1H-quinoline-3-carboxylate is more than a simple chemical; it is a foundational platform for innovation in medicinal chemistry. Its robust and scalable synthesis, combined with its versatile chemical handles, has secured its importance as a key intermediate in the development of life-saving fluoroquinolone antibiotics. A thorough understanding of its properties, synthesis, and reactivity provides researchers with the necessary knowledge to leverage this scaffold in the creation of novel and effective therapeutic agents.

References

  • PubChem. Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate. National Center for Biotechnology Information. [Link]

  • PubChem. Ethyl 6,8-difluoro-1-(2-fluoroethyl)-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate. National Center for Biotechnology Information. [Link]

  • Nayak, S. K., et al. (2016). Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. Bioorganic & Medicinal Chemistry Letters, 26(2), 790-795. [Link]

  • Ceplin, J., & Svoboda, J. (2009). Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. ResearchGate. [Link]

  • Molbase. Synthesis of 1-Ethyl-6,7-difluoro-1,4-dihydro-8-methyl-4-oxo-3-quinolinecarboxylic acid. [Link]

  • Wang, D. C., et al. (2008). Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2214. [Link]

  • Wang, D. C., et al. (2008). Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate. National Center for Biotechnology Information. [Link]

  • Wang, D. C., et al. (2009). Ethyl 8-chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. National Center for Biotechnology Information. [Link]

  • Al-Qawasmeh, R. A., et al. (2012). Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2533. [Link]

  • Wang, D. C., et al. (2008). Ethyl 1-cyclo-propyl-6,7-difluoro-8-meth-oxy-4-oxo-1,4-dihydro-quinoline-3-carboxyl-ate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2214. [Link]

  • Google Patents. (2002). US20020061895A1 - 6-fluoro-1,4-dihydro-7-[4-(2-hydroxyiminoethyl)

Sources

An In-depth Technical Guide to 6,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid ethyl ester: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid ethyl ester is a fluorinated quinolone derivative of significant interest in medicinal chemistry and drug development.[1][2] As a key synthetic intermediate, it serves as a foundational scaffold for the synthesis of more complex fluoroquinolone antibiotics. The strategic placement of fluorine atoms at the 6 and 8 positions of the quinoline ring can profoundly influence the physicochemical and pharmacological properties of the resulting molecules, often enhancing their antibacterial potency and pharmacokinetic profiles.[3] This guide provides a comprehensive overview of the synthesis, core characteristics, and potential applications of this important building block for researchers and professionals in the field of drug discovery.

Physicochemical Characteristics

The fundamental properties of 6,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid ethyl ester are summarized in the table below. These characteristics are essential for its identification, purification, and use in subsequent synthetic transformations.

PropertyValueSource
IUPAC Name ethyl 6,8-difluoro-4-oxo-1H-quinoline-3-carboxylate[1]
Synonyms Ethyl 6,8-difluoro-4-hydroxy-3-quinolinecarboxylate[1]
CAS Number 107555-38-4[1][2]
Molecular Formula C₁₂H₉F₂NO₃[1][2]
Molecular Weight 253.20 g/mol [1]

Synthesis Methodology: The Gould-Jacobs Reaction

The primary route for the synthesis of 4-hydroxyquinoline derivatives, including the title compound, is the Gould-Jacobs reaction.[3][4] This classic method involves the condensation of an aniline derivative with a malonic ester derivative, followed by a thermal cyclization to form the quinoline ring system.[3][4]

Conceptual Workflow

The synthesis can be conceptually broken down into two main stages:

  • Formation of the Anilinomethylenemalonate Intermediate: This step involves the reaction of 2,4-difluoroaniline with diethyl ethoxymethylenemalonate. The amino group of the aniline displaces the ethoxy group of the malonate derivative to form diethyl 2-[(2,4-difluoroanilino)methylene]malonate.

  • Thermal Cyclization: The intermediate is then heated to a high temperature, typically in a high-boiling point solvent, to induce an intramolecular cyclization. This step forms the heterocyclic quinoline ring and establishes the 4-hydroxy (or 4-oxo tautomer) and the 3-carboxylate functionalities.

Synthesis_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization 2,4-Difluoroaniline 2,4-Difluoroaniline Intermediate Diethyl 2-[(2,4-difluoroanilino)- methylenemalonate] 2,4-Difluoroaniline->Intermediate Condensation Diethyl_ethoxymethylenemalonate Diethyl ethoxymethylenemalonate Diethyl_ethoxymethylenemalonate->Intermediate Final_Product 6,8-Difluoro-4-hydroxyquinoline- 3-carboxylic acid ethyl ester Intermediate:e->Final_Product:w Thermal Cyclization (High Temperature)

Caption: Synthetic workflow for the target compound via the Gould-Jacobs reaction.

Experimental Protocol (Illustrative)

The following protocol is an illustrative procedure based on the principles of the Gould-Jacobs reaction. Optimization of reaction conditions, such as temperature and reaction time, may be necessary.

Step 1: Synthesis of Diethyl 2-[(2,4-difluoroanilino)methylene]malonate

  • In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of 2,4-difluoroaniline and diethyl ethoxymethylenemalonate.

  • Heat the mixture, with stirring, at 100-120 °C for 1-2 hours. The reaction can often be performed neat (without solvent).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. The crude product may solidify upon cooling and can be used in the next step without further purification, or it can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of 6,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid ethyl ester

  • Place the crude or purified diethyl 2-[(2,4-difluoroanilino)methylene]malonate into a high-boiling point solvent, such as diphenyl ether or Dowtherm A.

  • Heat the mixture to a high temperature (typically 240-260 °C) with vigorous stirring.

  • Maintain this temperature for 30-60 minutes. The cyclization reaction will occur with the evolution of ethanol.

  • Monitor the completion of the reaction by TLC.

  • Allow the reaction mixture to cool to room temperature. The product will often precipitate from the solvent upon cooling.

  • Collect the solid product by filtration and wash it with a low-boiling point solvent, such as hexane or diethyl ether, to remove the high-boiling point solvent.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Spectroscopic Characterization (Expected)

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

  • O-H stretch: A broad band in the region of 3400-3200 cm⁻¹, indicative of the hydroxyl group and potential hydrogen bonding.

  • C=O stretch (ester): A strong absorption band around 1720-1740 cm⁻¹.

  • C=O stretch (keto-enol tautomer): A strong absorption band around 1650-1670 cm⁻¹.

  • C=C and C=N stretches (aromatic/heterocyclic rings): Multiple bands in the 1620-1450 cm⁻¹ region.

  • C-O stretch (ester): A strong band in the 1250-1150 cm⁻¹ region.

  • C-F stretch: Strong absorptions in the 1300-1100 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

  • Ethyl group: A triplet at approximately 1.2-1.4 ppm (CH₃) and a quartet at approximately 4.1-4.3 ppm (CH₂).

  • Aromatic/Heterocyclic protons: Signals in the aromatic region (approximately 7.0-8.5 ppm), with splitting patterns influenced by fluorine-proton coupling.

  • NH/OH proton: A broad singlet that may be exchangeable with D₂O.

¹³C NMR:

  • Ethyl group: Signals for the methyl and methylene carbons.

  • Ester carbonyl: A signal around 165-175 ppm.

  • Quinoline ring carbons: Multiple signals in the aromatic region, with carbon-fluorine coupling observed for the carbons bearing fluorine atoms and their neighbors.

Mass Spectrometry

PubChem provides mass spectrometry data, which shows a molecular ion peak corresponding to the molecular weight of the compound (253.20 g/mol ).[1]

Applications in Drug Discovery

The primary application of 6,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid ethyl ester is as a versatile intermediate in the synthesis of fluoroquinolone antibiotics.[5] The 4-quinolone-3-carboxylic acid core is a well-established pharmacophore with potent antibacterial activity.[3]

Mechanism of Action (Fluoroquinolones)

Fluoroquinolones exert their antibacterial effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, repair, and recombination. By forming a stable complex with the enzyme and DNA, fluoroquinolones trap the enzyme in the process of cleaving DNA, leading to the accumulation of double-strand breaks and ultimately bacterial cell death.

Fluoroquinolone_MoA Fluoroquinolone Fluoroquinolone DNA_Gyrase Bacterial DNA Gyrase Fluoroquinolone->DNA_Gyrase Inhibition Topo_IV Bacterial Topoisomerase IV Fluoroquinolone->Topo_IV Inhibition DNA_Replication_Block Blockage of DNA Replication and Transcription DNA_Gyrase->DNA_Replication_Block Topo_IV->DNA_Replication_Block DS_Breaks Accumulation of Double-Strand Breaks DNA_Replication_Block->DS_Breaks Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death

Caption: Mechanism of action of fluoroquinolone antibiotics.

The ethyl ester of 6,8-difluoro-4-hydroxyquinoline-3-carboxylic acid can be hydrolyzed to the corresponding carboxylic acid, which is a key step in the synthesis of many potent fluoroquinolones. The carboxylic acid group is essential for binding to the target enzymes. Furthermore, the 7-position of the quinolone ring is often modified with various amine-containing substituents to modulate the antibacterial spectrum and potency.

Beyond their established antibacterial properties, some quinolone derivatives have been investigated for other therapeutic applications, including anticancer and antiviral activities.[6] The versatility of the quinolone scaffold makes it a privileged structure in medicinal chemistry.[7]

Conclusion

6,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid ethyl ester is a valuable and versatile building block in synthetic and medicinal chemistry. Its synthesis, primarily through the Gould-Jacobs reaction, provides access to a core scaffold that is central to the development of potent fluoroquinolone antibiotics. A thorough understanding of its synthesis, physicochemical properties, and reactivity is crucial for researchers aiming to design and develop novel therapeutic agents based on the quinolone framework. Further research into the biological activities of derivatives of this compound may unveil new therapeutic opportunities beyond the realm of antibacterials.

References

  • Gould-Jacobs Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Gould–Jacobs reaction. (2023, October 29). In Wikipedia. Retrieved from [Link]

  • Synthesis and Antibacterial Activity of the 4-Quinolone-3-carboxylic Acid Derivatives Having a Trifluoromethyl Group as a Novel N-1 Substituent. (2005). Chemical and Pharmaceutical Bulletin, 53(1), 133-136. Retrieved from [Link]

  • Fluoroquinolone-3-carboxamide Amino Acid Conjugates: Synthesis, Antibacterial Properties And Molecular Modeling Studies. (2019). Letters in Drug Design & Discovery, 16(5), 555-568. Retrieved from [Link]

  • Synthesis and Antibacterial Activity of the 4-Quinolone-3-carboxylic Acid Derivatives Having a Trifluoromethyl Group as a Novel N-1 Substituent. (2004). Organic & Biomolecular Chemistry, 2(18), 2661-2667. Retrieved from [Link]

  • Synthesis and Antibacterial Evaluation of Ciprofloxacin Congeners with Spirocyclic Amine Periphery. (2023). Molecules, 28(1), 317. Retrieved from [Link]

  • Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. (1994). Collection of Czechoslovak Chemical Communications, 59(9), 2119-2122. Retrieved from [Link]

  • Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. (2016). Bioorganic & Medicinal Chemistry Letters, 26(2), 654-658. Retrieved from [Link]

  • Figure 5. FT-IR spectrum of the ethyl... (n.d.). ResearchGate. Retrieved from [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(12), o2368. Retrieved from [Link]

  • Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate. (n.d.). J&K Scientific. Retrieved from [Link]

  • The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. (2013). Current Medicinal Chemistry, 20(4), 511-532. Retrieved from [Link]

Sources

A Technical Guide to the Synthesis and Significance of Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate, a pivotal intermediate in the development of advanced fluoroquinolone antibiotics. The document elucidates the strategic importance of the difluoro-substitution pattern on the quinolone core, details the predominant synthetic pathway via the Gould-Jacobs reaction, and offers a comprehensive, field-tested experimental protocol. We will dissect the mechanistic underpinnings of the synthesis, present methods for structural characterization, and discuss the compound's application in the broader context of drug discovery. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex heterocyclic scaffolds.

Introduction: The Strategic Value of Fluorinated Quinolones

The quinolone scaffold is a cornerstone in the architecture of numerous antibacterial agents.[1] The general structure, a bicyclic system featuring a 4-oxo group and a carboxylic acid at the 3-position, is essential for its mechanism of action: the inhibition of bacterial DNA gyrase and topoisomerase IV.[2] Over decades of development, structure-activity relationship (SAR) studies have demonstrated that substitutions on the fused benzene ring profoundly influence the compound's potency, spectrum of activity, and pharmacokinetic properties.[3]

The introduction of fluorine atoms, particularly at the C6 and C8 positions, has proven to be a highly effective strategy. The C6-fluoro substitution is a hallmark of the fluoroquinolone class, significantly enhancing cell penetration and DNA gyrase inhibition.[2] The addition of a second fluorine atom at the C8 position can further modulate these properties, often improving antibacterial potency and influencing the compound's metabolic profile. This compound (CAS No: 107555-38-4) emerges as a critical starting material for synthesizing these advanced, poly-fluorinated antibiotic agents.[4][5] This guide focuses on the foundational chemistry that enables its efficient and reliable production.

The Gould-Jacobs Reaction: A Cornerstone of Quinolone Synthesis

The most direct and widely adopted method for constructing the 4-hydroxyquinoline core of the target molecule is the Gould-Jacobs reaction.[6][7] This robust reaction sequence offers an efficient route from readily available aniline derivatives. The causality behind this choice rests on its reliability and the two-stage process that first forms an acyclic intermediate before the high-energy cyclization, allowing for a controlled reaction.

The synthesis begins with the reaction of a substituted aniline—in this case, 2,4-difluoroaniline—with diethyl ethoxymethylenemalonate (DEEM).[6][8] This is followed by a thermal intramolecular cyclization to yield the desired quinolone ring system.

Mechanistic Pathway
  • Nucleophilic Substitution: The reaction initiates with a nucleophilic attack by the amino group of 2,4-difluoroaniline on the electron-deficient vinylic carbon of DEEM. This is followed by the elimination of ethanol to form the key intermediate, diethyl 2-((2,4-difluorophenyl)amino)methylenemalonate.

  • Thermal Cyclization: The critical step is the high-temperature intramolecular cyclization. This is an electrocyclic reaction where the aniline ring attacks one of the ester carbonyls, leading to the formation of the new heterocyclic ring and elimination of a second molecule of ethanol.[7] This step requires significant thermal energy, typically achieved by using a high-boiling point solvent.

The overall reaction is illustrated in the diagram below.

G cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Final Product R1 2,4-Difluoroaniline I1 Diethyl 2-((2,4-difluorophenyl)amino)methylenemalonate R1->I1 + R2 - EtOH R2 Diethyl Ethoxymethylenemalonate (DEEM) P1 This compound I1->P1 Heat (Δ) - EtOH (Thermal Cyclization)

Caption: Gould-Jacobs reaction pathway for this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, where successful isolation of the intermediate and high-yield conversion in the cyclization step confirm the efficacy of the procedure.

Materials and Reagents
  • 2,4-Difluoroaniline (99%)

  • Diethyl ethoxymethylenemalonate (DEEM) (98%)

  • Diphenyl ether or Dowtherm A

  • Ethanol (Absolute)

  • Hexanes (Anhydrous)

  • Hydrochloric Acid (1M)

  • Sodium Hydroxide (1M)

  • Anhydrous Magnesium Sulfate

Step-by-Step Synthesis Workflow

The synthesis is logically divided into two primary stages: formation of the acyclic intermediate and its subsequent thermal cyclization.

G start Step 1: Intermediate Synthesis step2 Step 2: Thermal Cyclization start->step2 Intermediate isolated step3 Step 3: Isolation & Work-up step2->step3 Reaction mixture step4 Step 4: Purification step3->step4 Crude product end_node Step 5: Characterization step4->end_node Purified product

Caption: High-level experimental workflow for the synthesis of the target quinolone.

Part A: Synthesis of Diethyl 2-((2,4-difluorophenyl)amino)methylenemalonate (Intermediate)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2,4-difluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

  • Initial Reaction: Heat the mixture at 110-120 °C for 2 hours. The reaction progress can be monitored by TLC (Thin Layer Chromatography) until the aniline starting material is consumed.

  • Isolation of Intermediate: Allow the reaction mixture to cool to room temperature. The intermediate often crystallizes directly. If not, reduce the volume under vacuum to remove the ethanol by-product, which will promote crystallization. Wash the resulting solid with cold hexanes to remove any unreacted DEEM. The intermediate can be used in the next step without further purification. The rationale for isolating the intermediate is to ensure the cyclization step begins with pure material, which simplifies the final purification.

Part B: Thermal Cyclization to this compound

  • Reaction Setup: In a three-neck flask equipped with a mechanical stirrer, a thermometer, and a distillation head, add the intermediate from Part A to a high-boiling solvent like diphenyl ether (approx. 5-10 mL per gram of intermediate).

  • Cyclization: Heat the mixture to 240-250 °C. Ethanol will begin to distill off as the cyclization proceeds. Maintain this temperature for 30-60 minutes.[9] The reaction is typically complete when ethanol evolution ceases. The high temperature is absolutely critical to overcome the activation energy for the 6-electron cyclization.[6]

  • Work-up and Isolation: Cool the reaction mixture to below 100 °C and carefully add hexanes to precipitate the product. Stir for 30 minutes, then collect the solid product by vacuum filtration.

  • Purification: Wash the crude solid thoroughly with hot hexanes or acetone to remove the high-boiling solvent.[5] For higher purity, the product can be recrystallized from ethanol or a suitable solvent mixture. Dry the final product under vacuum.

Characterization and Data

To confirm the identity and purity of the synthesized this compound, a suite of standard analytical techniques should be employed.

  • ¹H NMR: To confirm the proton environment, including the ethyl ester signals and aromatic protons.

  • ¹⁹F NMR: To verify the presence and coupling of the two distinct fluorine atoms on the quinoline ring.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Melting Point: To assess the purity of the final product.

Physicochemical Properties

The following table summarizes key quantitative data for the target compound.

PropertyValueSource
CAS Number 107555-38-4[4][10]
Molecular Formula C₁₂H₉F₂NO₃[4][11]
Molecular Weight 253.20 g/mol [4]
IUPAC Name Ethyl 6,8-difluoro-4-hydroxy-3-quinolinecarboxylate[4]
Alternate Name Ethyl 6,8-difluoro-4-oxo-1H-quinoline-3-carboxylate[4]

Application in Drug Development

This compound is not an active pharmaceutical ingredient (API) itself but rather a high-value intermediate. Its structure is primed for further elaboration to create potent antibiotics. The two primary reaction handles are:

  • The C4-hydroxyl group: This group can be converted to a leaving group (e.g., a chloride) to allow for subsequent nucleophilic substitution.

  • The N1-position: The nitrogen can be alkylated with various side chains (e.g., ethyl, cyclopropyl) which is a crucial step in tuning the drug's activity and safety profile.[5][12]

Following these modifications, the core is typically subjected to hydrolysis of the ethyl ester to yield the free carboxylic acid, a key pharmacophore for antibacterial activity.[3] This versatile building block has been instrumental in the synthesis of drugs such as Fleroxacin and other advanced fluoroquinolones.[5]

Conclusion

The discovery and optimization of the synthesis of this compound represent a significant advancement in medicinal chemistry. The application of the Gould-Jacobs reaction provides a reliable and scalable method for its production. Understanding the mechanistic details and the critical parameters of this synthesis, as outlined in this guide, empowers researchers to efficiently access this key building block. Its strategic design, featuring the 6,8-difluoro substitution pattern, continues to make it a valuable precursor in the ongoing quest for new and more effective antibacterial agents to combat microbial resistance.

References

  • The Role of Fluoroquinolone Intermediates in Modern Antimicrobial Therapy. (2026, January 2). Google.
  • Synthesis of Fluoroquinolone Antibiotics. Química Organica.org.
  • A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. (2023, March 21).
  • Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxyl
  • Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. (2025, August 6).
  • Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. The University of Jordan.
  • A process for the preparation of quinoline carboxylic acid derivatives. (1986, September 24).
  • Gould–Jacobs reaction. Wikipedia.
  • Studies and synthesis of new drugs formed with fluoroquinolones and metal ions. Semantic Scholar.
  • Gould–Jacobs reaction. Wikiwand.
  • 6,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid ethyl ester | CAS 107555-38-4. Santa Cruz Biotechnology.
  • Gould Jacobs Quinoline forming reaction. Biotage.
  • ETHYL 6,8-DIFLUORO-4-HYDROXY-3-QUINOLINECARBOXYL
  • 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents.

Sources

The Multifaceted Biological Activities of Novel Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, giving rise to a vast and diverse array of derivatives with profound biological activities. Historically recognized for its role in antimalarial drugs like quinine and chloroquine, the therapeutic potential of quinoline derivatives has expanded exponentially, now encompassing anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective applications. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the multifaceted biological activities of novel quinoline derivatives, supported by field-proven experimental insights and detailed methodologies.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Quinoline derivatives have emerged as a significant class of anticancer agents, exhibiting a remarkable ability to interfere with various signaling pathways and cellular processes that are critical for tumor growth and survival.[1][2] Their mechanisms of action are diverse, ranging from the induction of apoptosis and cell cycle arrest to the inhibition of key enzymes and signaling cascades.[3][4]

Induction of Apoptosis

A primary mechanism through which quinoline derivatives exert their anticancer effects is the induction of programmed cell death, or apoptosis. This can be triggered through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. For instance, the quinoline derivative PQ1 has been shown to induce apoptosis in breast cancer cells by activating both caspase-8 and caspase-9.[5]

Key Signaling Pathway: Caspase-Dependent Apoptosis

The activation of caspase cascades is a central event in apoptosis. Quinoline derivatives can initiate this cascade by increasing the expression of pro-apoptotic proteins like Bax, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspase-9.[5] Concurrently, they can activate caspase-8, a key initiator of the extrinsic pathway. Both pathways converge on the activation of executioner caspases, such as caspase-3, which cleave cellular substrates, ultimately leading to cell death.[5]

Quinoline Quinoline Derivative Bax ↑ Bax Quinoline->Bax DeathReceptor Death Receptor Pathway Quinoline->DeathReceptor Mitochondria Mitochondria Bax->Mitochondria CytC Cytochrome c Release Mitochondria->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp8 Caspase-8 Activation DeathReceptor->Casp8 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Quinoline-induced apoptosis signaling pathway.

Inhibition of Pro-Survival Signaling Pathways

Many novel quinoline derivatives exhibit potent inhibitory activity against critical pro-survival signaling pathways that are frequently deregulated in cancer, such as the PI3K/Akt/mTOR pathway.[3][6]

Key Signaling Pathway: PI3K/Akt/mTOR Inhibition

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Quinoline derivatives can act as potent inhibitors of this cascade.[3] For example, the quinoline-based compound PQQ has been identified as a dual mTORC1 and mTORC2 inhibitor, effectively blocking the entire mTOR kinase-dependent functions and feedback activation of the PI3K/Akt pathway.[3] This leads to the suppression of downstream effectors like p70S6K, ultimately inhibiting protein synthesis and cell growth.[3]

Quinoline Quinoline Derivative mTOR mTOR Quinoline->mTOR PI3K PI3K Akt Akt PI3K->Akt Akt->mTOR p70S6K p70S6K mTOR->p70S6K Proliferation Cell Proliferation & Survival p70S6K->Proliferation

Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.

Topoisomerase Inhibition

Certain quinoline derivatives function as topoisomerase inhibitors, interfering with the enzymes that regulate DNA topology during replication and transcription.[7][8] By stabilizing the topoisomerase-DNA covalent complex, these compounds lead to DNA strand breaks and ultimately, cell death.[7] The novel quinoline derivative TAS-103, for instance, is a dual inhibitor of both topoisomerase I and II.[9]

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of novel compounds on cancer cell lines.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals via mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency in a suitable medium.

    • Trypsinize and resuspend the cells in fresh medium.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the quinoline derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent) and a positive control (a known cytotoxic drug).

  • Incubation:

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Compound Cell Line IC₅₀ (µM) Reference
TAS-103 P388 (Leukemia)0.0011[9]
TAS-103 KB (Carcinoma)0.0096[9]
PQQ HL-60 (Leukemia)0.064[3]

Antimicrobial and Antifungal Activity: Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the development of new therapeutic agents. Quinoline derivatives have demonstrated significant potential in this area, exhibiting broad-spectrum activity against various bacteria and fungi.[10][11]

Mechanism of Action

The antimicrobial action of quinoline derivatives is often attributed to their ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[11] Their planar structure allows them to intercalate with DNA, further disrupting these processes.[12] In fungi, some quinoline derivatives are known to inhibit lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis, a key component of the fungal cell membrane.[11]

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

The agar well diffusion method is a standard technique for screening the antimicrobial activity of new compounds.

Principle: The test compound diffuses from a well through an agar medium inoculated with a specific microorganism. The presence of a clear zone of inhibition around the well indicates antimicrobial activity.

Step-by-Step Methodology:

  • Inoculum Preparation:

    • Prepare a fresh overnight culture of the test bacterium in a suitable broth.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Plate Inoculation:

    • Using a sterile cotton swab, evenly spread the bacterial inoculum over the entire surface of a Mueller-Hinton agar plate.

  • Well Preparation:

    • Using a sterile cork borer (6-8 mm in diameter), create wells in the agar plate.

  • Compound Application:

    • Prepare different concentrations of the quinoline derivative in a suitable solvent.

    • Pipette a fixed volume (e.g., 50-100 µL) of each concentration into the wells.

    • Include a negative control (solvent alone) and a positive control (a standard antibiotic).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement:

    • Measure the diameter of the zone of inhibition (in millimeters) around each well. A larger diameter indicates greater antimicrobial activity.

Antiviral Activity: A Broad-Spectrum Approach

Quinoline derivatives have shown promise as broad-spectrum antiviral agents, with activity against a range of viruses, including influenza virus, respiratory syncytial virus (RSV), and dengue virus.[5][13]

Mechanism of Action

The antiviral mechanisms of quinoline derivatives are varied. Some compounds inhibit viral entry by interfering with the fusion of the viral envelope with the host cell membrane. Others may act at later stages of the viral life cycle, such as replication. For example, certain quinoline derivatives have been shown to impair the accumulation of the dengue virus envelope glycoprotein.[13]

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a functional assay used to quantify the infectivity of a lytic virus and to evaluate the efficacy of antiviral compounds.

Principle: The assay measures the reduction in the number of viral plaques (localized areas of cell death) in a cell monolayer in the presence of the test compound.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed host cells (e.g., Vero cells for dengue virus) in 6-well or 12-well plates and grow to confluency.

  • Virus Infection:

    • Prepare serial dilutions of the virus stock.

    • Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units per well) for 1-2 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the quinoline derivative in an overlay medium (e.g., medium containing low-melting-point agarose or methylcellulose).

    • After the virus adsorption period, remove the inoculum and add the overlay medium containing the different concentrations of the compound.

  • Incubation:

    • Incubate the plates at the optimal temperature for the virus for a period sufficient for plaque formation (typically 2-10 days).

  • Plaque Visualization:

    • Fix the cells with a fixative solution (e.g., 10% formalin).

    • Stain the cell monolayer with a staining solution (e.g., 0.1% crystal violet). The viable cells will be stained, while the plaques will appear as clear zones.

  • Plaque Counting and Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

    • Determine the EC₅₀ value (the concentration of the compound that reduces the number of plaques by 50%).

Anti-inflammatory and Neuroprotective Activities

Quinoline derivatives also exhibit significant anti-inflammatory and neuroprotective properties, making them attractive candidates for the treatment of a wide range of disorders.[14][15]

Anti-inflammatory Mechanisms

The anti-inflammatory effects of quinoline derivatives are often mediated through the inhibition of pro-inflammatory enzymes and signaling pathways. They have been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins.[14] Additionally, some derivatives can suppress the activation of the NF-κB signaling pathway, a key regulator of the inflammatory response.[16]

Neuroprotective Mechanisms

The neuroprotective potential of quinoline derivatives is linked to their antioxidant and enzyme-inhibiting properties.[15][17] They can act as potent antioxidants, scavenging free radicals and reducing oxidative stress, a key factor in the pathogenesis of neurodegenerative diseases.[15] Furthermore, some derivatives can inhibit enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are implicated in Alzheimer's and Parkinson's diseases, respectively.[18]

Experimental Protocol: In Vitro Anti-inflammatory Assay (COX Inhibition)

This assay measures the ability of a compound to inhibit the activity of cyclooxygenase enzymes.

Principle: The assay typically measures the production of prostaglandins from arachidonic acid by COX-1 and COX-2 enzymes. The inhibition of this production is quantified.

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation:

    • Use commercially available purified COX-1 and COX-2 enzymes.

    • Prepare a solution of arachidonic acid (the substrate).

  • Compound Incubation:

    • Pre-incubate the enzyme with various concentrations of the quinoline derivative or a known COX inhibitor (positive control) in a suitable buffer.

  • Reaction Initiation:

    • Initiate the reaction by adding arachidonic acid.

  • Reaction Termination and Product Measurement:

    • Stop the reaction after a specific time.

    • Measure the amount of prostaglandin E₂ (PGE₂) produced using a commercial ELISA kit.

  • Data Analysis:

    • Calculate the percentage of COX inhibition for each compound concentration.

    • Determine the IC₅₀ value for both COX-1 and COX-2 to assess the compound's potency and selectivity.

Conclusion

The quinoline scaffold represents a privileged structure in medicinal chemistry, providing a versatile platform for the development of novel therapeutic agents with a broad spectrum of biological activities. The continued exploration of new quinoline derivatives, coupled with a deep understanding of their mechanisms of action and structure-activity relationships, holds immense promise for addressing significant unmet medical needs in oncology, infectious diseases, inflammation, and neurodegenerative disorders. The experimental protocols and insights provided in this guide are intended to empower researchers in their quest to unlock the full therapeutic potential of this remarkable class of compounds.

References

  • PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. PMC. [Link]

  • A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. NIH. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

  • Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. ResearchGate. [Link]

  • A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. PubMed. [Link]

  • Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway. PubMed. [Link]

  • Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. PubMed. [Link]

  • Topoisomerases as Anticancer Targets. PMC. [Link]

  • Topoisomerase inhibitor. Wikipedia. [Link]

  • A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. ResearchGate. [Link]

  • 8-(Tosylamino)quinoline inhibits macrophage-mediated inflammation by suppressing NF-κB signaling. PMC. [Link]

  • Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. PubMed. [Link]

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. PMC. [Link]

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. NIH. [Link]

  • Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. PMC. [Link]

  • The discovery of quinoline derivatives, as NF-κB inducing kinase (NIK) inhibitors with anti-inflammatory effects in vitro, low toxicities against T cell growth. ResearchGate. [Link]

  • The discovery of quinoline derivatives, as NF-κB inducing kinase (NIK) inhibitors with anti-inflammatory effects in vitro, low toxicities against T cell growth. PubMed. [Link]

  • DFIQ, a Novel Quinoline Derivative, Shows Anticancer Potential by Inducing Apoptosis and Autophagy in NSCLC Cell and In Vivo Zebrafish Xenograft Models. MDPI. [Link]

  • The PI3K/Akt/mTOR signaling pathway. Stimulation of this... ResearchGate. [Link]

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. NIH. [Link]

  • Discovery of Novel Imidazo[4,5-c]quinoline Derivatives to Treat Inflammatory Bowel Disease (IBD) by Inhibiting Multiple Proinflammatory Signaling Pathways and Restoring Intestinal Homeostasis. Journal of Medicinal Chemistry. [Link]

  • Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. MDPI. [Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences. [Link]

  • Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. ResearchGate. [Link]

  • Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. MDPI. [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central. [Link]

  • Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. Precision Chemistry. [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. MDPI. [Link]

  • Antitumor Activity of a Novel Quinoline Derivative, TAS‐103, with Inhibitory Effects on Topoisomerases I and II. PMC. [Link]

  • an overview of quinoline derivatives as anti-cancer agents. ResearchGate. [Link]

  • Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. PMC. [Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. MDPI. [Link]

  • Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. NIH. [Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PMC. [Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PubMed. [Link]

  • Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega. [Link]

  • Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. PMC. [Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. ResearchGate. [Link]

  • Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line targeting multi-receptor tyrosine kinases. NIH. [Link]

  • Selected quinoline derivatives with anti-inflammatory activity. ResearchGate. [Link]

  • Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. Semantic Scholar. [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [Link]

  • Recent Developments on Antimicrobial Quinoline Chemistry. ResearchGate. [Link]

  • Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents. MDPI. [Link]

Sources

Navigating the Unseen: A Technical Guide to the Safety and Hazards of Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Molecule of Potential and Precaution

In the landscape of pharmaceutical research and development, quinoline derivatives represent a cornerstone of synthetic chemistry, offering a versatile scaffold for the discovery of novel therapeutic agents. Among these, Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate stands as a molecule of significant interest, primarily as a key intermediate in the synthesis of advanced fluoroquinolone antibiotics and other targeted therapies.[1][2] Its unique difluoro-substitution pattern on the quinoline core suggests the potential for enhanced biological activity and modified pharmacokinetic properties. However, as with any novel chemical entity, a thorough understanding of its safety profile and potential hazards is paramount to ensure the well-being of researchers and the integrity of scientific discovery.

This in-depth technical guide, designed for the discerning scientist, moves beyond a mere recitation of standard safety protocols. It aims to provide a comprehensive analysis of the known and anticipated hazards associated with this compound, grounded in the principles of chemical reactivity, toxicological precedent from structurally related compounds, and a proactive approach to risk mitigation. While specific toxicological data for this exact molecule remains limited in publicly accessible literature, a robust safety framework can be constructed by examining its chemical family and functional group characteristics.

Section 1: Physicochemical Identity and Inherent Properties

A foundational element of any chemical safety assessment is a clear understanding of its physical and chemical properties. These characteristics not only define its behavior under various experimental conditions but also provide initial clues to its potential reactivity and bioavailability.

PropertyValueSource
CAS Number 107555-38-4[3]
Molecular Formula C₁₂H₉F₂NO₃[3]
Molecular Weight 253.20 g/mol [3]
IUPAC Name ethyl 6,8-difluoro-4-oxo-1H-quinoline-3-carboxylate[3]
Appearance Off-white to pale yellow solid (inferred from related compounds)N/A
Melting Point > 300 °C (for the related Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate)[1]
Solubility Likely soluble in organic solvents such as DMSO and DMF; limited solubility in water is expected.N/A

The high melting point of a related compound suggests a stable crystalline lattice. The presence of two fluorine atoms can significantly alter the electronic properties of the quinoline ring, potentially influencing its metabolic stability and interactions with biological targets.

Caption: Chemical structure of this compound.

Section 2: Toxicological Profile - An Evidence-Based Extrapolation

Acute Toxicity:

  • Oral, Dermal, and Inhalation: No specific data is available for the target compound. However, related quinolone carboxylic acid esters are generally considered to be of low to moderate acute toxicity. For instance, some quinolones are classified as harmful if swallowed.[4] Given its intended use in a research setting, significant acute exposure is unlikely with proper handling procedures.

Irritation and Sensitization:

  • Skin and Eye Irritation: Safety Data Sheets for structurally similar compounds, such as ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, explicitly state that they cause skin and serious eye irritation. It is therefore prudent to assume that this compound poses a similar risk.

  • Respiratory Irritation: As a fine powder, inhalation of dust particles may cause respiratory tract irritation.

  • Sensitization: There is no specific data to suggest that this compound is a skin or respiratory sensitizer, but this possibility should not be entirely dismissed without further testing.

Chronic and Systemic Effects (Inferred from the Fluoroquinolone Class): The broader class of fluoroquinolone antibiotics, for which this compound is a potential intermediate, is associated with a range of more severe, albeit less common, adverse effects in clinical use.[5][6] While the risk of such effects from occupational exposure to a synthetic intermediate is likely much lower than from therapeutic administration, an awareness of these potential hazards is crucial for a complete safety assessment. The U.S. Food and Drug Administration (FDA) has issued warnings about disabling and potentially permanent side effects of fluoroquinolone drugs, which can involve:[7]

  • Musculoskeletal System: Tendonitis and tendon rupture.[5]

  • Nervous System: Peripheral neuropathy (nerve damage), and central nervous system effects such as confusion, hallucinations, and tremors.[7][8]

  • Cardiovascular System: Potential for QTc interval prolongation.[6]

It is important to reiterate that these are known side effects of the final drug products, and the risk to a researcher handling the intermediate is not directly comparable. However, this information underscores the biological activity of the core quinolone scaffold and reinforces the need for stringent exposure controls.

Carcinogenicity, Mutagenicity, and Reproductive Toxicity:

  • There is no data available for this compound concerning these endpoints.

Section 3: Hazard Identification and Risk Mitigation

Based on the available data and extrapolations, a clear hazard identification and corresponding risk mitigation strategy can be formulated.

GHS Hazard Classification (Anticipated): While a formal GHS classification is not available, based on data from similar compounds, the following classifications should be anticipated:

  • Skin Irritation - Category 2

  • Eye Irritation - Category 2A

  • Acute Toxicity (Oral) - Category 4 (Harmful if swallowed) - Precautionary

  • Specific Target Organ Toxicity (Single Exposure) - Category 3 (Respiratory irritation) - Precautionary

GHS_Pictograms cluster_pictograms Anticipated GHS Pictograms cluster_labels exclamation exclamation_label Irritant (Skin/Eye) Harmful exclamation->exclamation_label health_hazard health_hazard_label Health Hazard (Precautionary) health_hazard->health_hazard_label

Caption: Anticipated GHS pictograms for this compound.

Section 4: Experimental Protocols for Safe Handling and Use

A self-validating safety protocol is one where the procedures themselves inherently minimize risk and provide feedback on their own efficacy. The following protocols are designed with this principle in mind.

4.1 Personal Protective Equipment (PPE) - The First Line of Defense

The selection of appropriate PPE should be based on a thorough risk assessment of the specific experimental procedures.

  • Eye and Face Protection: Chemical safety goggles are mandatory at all times. A face shield should be worn when handling larger quantities or when there is a significant risk of splashing.

  • Skin Protection:

    • Gloves: Nitrile gloves are recommended. Due to the lack of specific permeation data, it is advisable to double-glove and change gloves frequently, especially after direct contact.

    • Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.

  • Respiratory Protection: For routine handling of small quantities in a well-ventilated area, respiratory protection may not be necessary. However, if weighing out the solid, or if dust is generated, a NIOSH-approved N95 respirator or higher is required.

PPE_Decision_Tree start Handling this compound is_dust Potential for Dust Generation? start->is_dust small_scale Small Scale Handling (<1g) is_dust->small_scale No respirator N95 Respirator is_dust->respirator Yes large_scale Large Scale Handling (>1g) or Splash Risk small_scale->large_scale No goggles Chemical Safety Goggles small_scale->goggles gloves Nitrile Gloves small_scale->gloves lab_coat Lab Coat small_scale->lab_coat face_shield Face Shield large_scale->face_shield Yes respirator->small_scale face_shield->goggles face_shield->gloves face_shield->lab_coat

Caption: Decision tree for selecting appropriate PPE.

4.2 Engineering Controls - Isolating the Hazard

  • Ventilation: All manipulations of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Designated Area: If possible, designate a specific area within the fume hood for handling this compound to prevent cross-contamination.

4.3 Safe Storage and Handling Procedures

  • Storage: Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Handling:

    • Before use, ensure all necessary PPE is donned correctly.

    • Perform all transfers of the solid within a chemical fume hood.

    • Use a spatula for transfers to minimize dust generation. Avoid pouring the solid.

    • If making a solution, add the solid to the solvent slowly.

    • Clean up any spills immediately according to the procedures outlined in Section 5.

    • After handling, wash hands thoroughly with soap and water.

Section 5: Emergency and First-Aid Procedures

Prompt and appropriate action is critical in the event of an exposure or spill.

  • In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.

  • In Case of Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • In Case of Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill Response:

  • Evacuate the immediate area.

  • Ensure adequate ventilation and wear appropriate PPE.

  • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

  • For larger spills, contain the spill and absorb with an inert material.

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose of all contaminated materials as hazardous waste.

Section 6: Environmental Hazards and Disposal

Ecotoxicity:

  • There is no specific ecotoxicity data available for this compound. However, many quinolone derivatives are known to be persistent in the environment and can have adverse effects on aquatic life. Therefore, it should be handled and disposed of in a manner that prevents its release into the environment.

Disposal:

  • Dispose of waste material in accordance with all applicable federal, state, and local regulations. This compound should be treated as hazardous chemical waste. Do not dispose of it down the drain.

Conclusion: A Commitment to Informed Safety

This compound is a valuable tool in the arsenal of the medicinal chemist. While a complete, specific toxicological profile is yet to be established, a comprehensive understanding of its potential hazards can be achieved through careful consideration of its chemical properties and the known effects of its structural relatives. By fostering a culture of safety that is proactive, informed, and grounded in scientific principles, researchers can confidently explore the potential of this and other novel chemical entities while ensuring the highest standards of occupational health and safety. The protocols and information within this guide are intended to empower the scientist with the knowledge to work safely and responsibly, transforming potential risk into manageable and understood parameters of their research.

References

  • Mandell, L. A., & Tillotson, G. S. (2002). Safety of fluoroquinolones: An update. Canadian Journal of Infectious Diseases, 13(1), 54–61. [Link]

  • Owens, R. C., Jr, & Ambrose, P. G. (2000). The safety profile of the fluoroquinolones. Clinical Therapeutics, 22(6), 657-677. [Link]

  • Iannini, P. B. (2007). The safety profile of the fluoroquinolones. Current Opinion in Infectious Diseases, 20(Suppl 1), S13-S18. [Link]

  • WebMD. (2023). Fluoroquinolones: Safety, Risks, and Side Effects. [Link]

  • U.S. Food and Drug Administration. (2016). FDA Drug Safety Communication: FDA advises restricting fluoroquinolone antibiotic use for certain uncomplicated infections; warns about disabling side effects that can occur together. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Douros, A., Grabowski, K., & Stahlmann, R. (2015). Safety issues and drug-drug interactions with commonly used quinolones. Expert Opinion on Drug Metabolism & Toxicology, 11(1), 25-39. [Link]

Sources

An In-depth Technical Guide to the Solubility of Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate, a key intermediate in pharmaceutical research and development. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with practical methodologies to facilitate a thorough understanding of this compound's behavior in various solvent systems.

Executive Summary

This compound (CAS No. 107555-38-4) is a fluorinated quinolone derivative of significant interest in medicinal chemistry. Its solubility is a critical parameter that influences reaction kinetics, purification strategies, and ultimately, its utility in synthetic pathways. This guide elucidates the physicochemical properties of the compound, explores its expected solubility profile based on structural attributes and available data, and provides detailed, field-proven protocols for its empirical determination. By explaining the causality behind experimental choices, this document serves as both a reference and a practical manual for laboratory applications.

Compound Identification and Physicochemical Properties

The subject of this guide is formally identified as this compound. It is also commonly referred to by its tautomeric name, ethyl 6,8-difluoro-4-oxo-1H-quinoline-3-carboxylate.[1] The fundamental physicochemical properties of this compound are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 107555-38-4[1][2]
Molecular Formula C₁₂H₉F₂NO₃[1][2]
Molecular Weight 253.20 g/mol [1]
IUPAC Name ethyl 6,8-difluoro-4-oxo-1H-quinoline-3-carboxylate[1]
Appearance White to slightly yellow crystalline powder[3]

These properties form the basis for understanding the compound's interactions with various solvents.

Theoretical and Qualitative Solubility Profile

The solubility of a compound is dictated by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size. This compound possesses a rigid, heterocyclic core with both hydrogen bond donor (-OH, -NH) and acceptor (C=O, -O-) groups. The presence of two fluorine atoms enhances its lipophilicity. This combination suggests a complex solubility profile, with limited solubility in water and a preference for polar organic solvents.

Table 2: Qualitative Solubility Profile and Rationale

Solvent ClassExample SolventsExpected SolubilityRationale
Polar Protic Water, Ethanol, MethanolLow to ModerateThe presence of hydrogen bonding groups allows for some interaction, but the largely aromatic and fluorinated structure limits aqueous solubility. Solubility in alcohols is expected to be moderate, especially with heating.
Polar Aprotic Acetone, Dimethylformamide (DMF), AcetonitrileModerate to HighThese solvents can effectively solvate the polar functional groups of the molecule without the competing interactions of a protic solvent.
Nonpolar Hexane, TolueneLowThe overall polarity of the molecule is too high for significant solubility in nonpolar solvents.

Experimental Determination of Solubility: Protocols and Causality

To obtain quantitative solubility data, standardized experimental methods must be employed. The "shake-flask" method is a widely recognized and reliable technique for determining equilibrium solubility. The following section provides a detailed protocol, explaining the reasoning behind each step.

The Shake-Flask Method for Equilibrium Solubility

This method measures the thermodynamic equilibrium solubility of a compound in a given solvent at a specific temperature.

Principle: An excess amount of the solid compound is agitated in the solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is determined analytically.

Diagram 1: Experimental Workflow for the Shake-Flask Method

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A 1. Add excess compound to solvent in a sealed vial B 2. Prepare multiple samples for each solvent/temperature A->B Replication C 3. Agitate at constant temperature (e.g., 25°C, 37°C) B->C Start Experiment D 4. Equilibrate for 24-48 hours C->D Time E 5. Allow solid to settle D->E End Equilibration F 6. Filter supernatant (e.g., 0.22 µm PTFE filter) E->F Separation G 7. Dilute filtrate with mobile phase F->G Sample Prep H 8. Quantify concentration via validated HPLC method G->H Analysis

Caption: Workflow for determining equilibrium solubility.

Step-by-Step Protocol:

  • Preparation:

    • Step 1.1: Add an excess amount of crystalline this compound to a series of glass vials, each containing a known volume of the desired solvent (e.g., water, ethanol, acetone). "Excess" means that a visible amount of undissolved solid remains at the end of the experiment.

    • Causality: Using an excess of the solid ensures that the solution becomes saturated, which is the definition of equilibrium solubility.

  • Equilibration:

    • Step 2.1: Seal the vials to prevent solvent evaporation.

    • Step 2.2: Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period, typically 24 to 48 hours.

    • Causality: Constant agitation ensures thorough mixing and accelerates the dissolution process. A prolonged equilibration time is necessary to ensure that the system has reached a true thermodynamic equilibrium. Temperature control is critical as solubility is highly temperature-dependent.

  • Sample Analysis:

    • Step 3.1: After equilibration, remove the vials from the shaker and allow them to stand at the experimental temperature for a short period to let the undissolved solid settle.

    • Step 3.2: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a chemically inert, fine-pore filter (e.g., 0.22 µm PTFE or PVDF) into a clean vial.

    • Causality: Filtration is a crucial step to separate the saturated solution from any undissolved microcrystals. Failure to do so would lead to an overestimation of solubility.

    • Step 3.3: Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase used for analysis) to a concentration within the calibrated range of the analytical instrument.

    • Step 3.4: Quantify the concentration of the compound in the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

    • Causality: HPLC-UV is a specific and sensitive method for quantifying organic molecules. A validated method ensures that the results are accurate and reproducible.

Implications for Research and Drug Development

A thorough understanding of the solubility of this compound is essential for its effective use:

  • Synthetic Chemistry: Knowledge of solubility in various organic solvents allows for the optimization of reaction conditions, particularly for heterogeneous reactions. It also guides the choice of solvents for work-up and extraction procedures.

  • Purification: The temperature-dependent solubility profile is key to developing efficient crystallization and recrystallization protocols. The compound's low solubility in certain solvents at room temperature can be exploited to achieve high recovery of the purified product upon cooling.

  • Formulation Science: For any downstream application of compounds derived from this intermediate, understanding the solubility of the parent structure provides insights into potential formulation challenges and strategies.

Conclusion

While quantitative solubility data for this compound is not widely published, a combination of theoretical assessment and qualitative information from existing literature provides a strong basis for predicting its behavior. The compound is expected to be sparingly soluble in aqueous media and moderately soluble in polar organic solvents, with solubility increasing with temperature. For researchers and developers requiring precise solubility values, the detailed shake-flask protocol provided in this guide offers a reliable and scientifically sound methodology for its determination. This foundational knowledge is indispensable for the successful synthesis, purification, and application of this important pharmaceutical intermediate.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • European Patent Office. (1986). A process for the preparation of quinoline carboxylic acid derivatives (EP 0195135 A1). [Link]

  • ChemBK. ETHYL 6,8-DIFLUORO-4-HYDROXY-3-QUINOLINECARBOXYLATE. [Link]

  • Google Patents. (1989). 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents (US4822801A).
  • ResearchGate. (1994). Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. [Link]

  • ResearchGate. (2008). Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate. [Link]

  • Google Patents. (1986). 1-Ethyl-6-fluoro-7-(1H-pirrol-1-yl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: preparation and antimicrobial activities (EP0155244A2).
  • National Institutes of Health. (2021). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. [Link]

  • LookChem. This compound CAS NO.107555-38-4. [Link]

Sources

The Multifaceted Mechanisms of Action of Difluoroquinoline Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difluoroquinoline compounds represent a versatile class of synthetic molecules that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. Characterized by a core quinoline scaffold substituted with two fluorine atoms, these compounds have been successfully developed as potent antibacterial agents and are increasingly being explored for their therapeutic potential in oncology and neurology. The introduction of fluorine atoms can significantly enhance metabolic stability, binding affinity, and pharmacokinetic properties. This guide provides an in-depth exploration of the diverse mechanisms of action of difluoroquinoline compounds, offering a technical resource for professionals engaged in drug discovery and development.

I. Antibacterial Mechanism of Action: Dual Inhibition of Bacterial Topoisomerases

The most well-established mechanism of action for difluoroquinoline compounds is their potent antibacterial activity, which stems from the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2][3] These type II topoisomerases are crucial for managing DNA topology during replication, transcription, and repair.[4]

A. Molecular Targets: DNA Gyrase and Topoisomerase IV
  • DNA Gyrase (Topoisomerase II): This enzyme introduces negative supercoils into bacterial DNA, a process vital for initiating DNA replication and transcription.[3] In many Gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones.[5]

  • Topoisomerase IV: This enzyme is primarily responsible for decatenating (unlinking) intertwined daughter chromosomes following DNA replication, enabling their segregation into daughter cells.[3] In numerous Gram-positive bacteria, topoisomerase IV serves as the primary target.[5]

Difluoroquinolones, such as zabofloxacin, exhibit a dual-targeting mechanism, inhibiting both enzymes with high affinity.[6] This dual action is a key attribute, contributing to their broad-spectrum activity and potentially reducing the likelihood of resistance development.[4]

B. The Molecular Mechanism of Inhibition

Difluoroquinolones do not bind to the enzymes alone but rather to the enzyme-DNA complex. The process unfolds as follows:

  • Formation of the Ternary Complex: The difluoroquinoline molecule intercalates into the bacterial DNA at the site of enzyme-mediated cleavage.[7]

  • Stabilization of the Cleavage Complex: The compound stabilizes a transient intermediate state where the DNA is cleaved, and covalently linked to the enzyme.[1] This forms a stable ternary complex consisting of the drug, the enzyme, and the DNA.[7]

  • Inhibition of DNA Re-ligation: By stabilizing this complex, the difluoroquinolone prevents the re-ligation of the cleaved DNA strands.[1]

  • Induction of Cell Death: The accumulation of these stalled cleavage complexes leads to double-strand DNA breaks, which triggers a cascade of cellular events, including the SOS response, ultimately resulting in bacterial cell death.[8]

The interaction between the fluoroquinolone and the enzyme-DNA complex involves a magnesium ion bridge, which is crucial for the stability of the ternary complex.[1][9] Structural studies have revealed that specific residues within the quinolone resistance-determining regions (QRDRs) of the GyrA and ParC subunits are critical for drug binding.[10]

Diagram: Antibacterial Mechanism of Difluoroquinolones

Antibacterial_Mechanism cluster_bacteria Bacterial Cell DFQ Difluoroquinoline Compound DNA_Gyrase DNA Gyrase DFQ->DNA_Gyrase Topo_IV Topoisomerase IV DFQ->Topo_IV Cleavage_Complex_Gyrase Stable Ternary Complex (Gyrase-DNA-DFQ) DNA_Gyrase->Cleavage_Complex_Gyrase Binds to DNA complex Cleavage_Complex_TopoIV Stable Ternary Complex (Topo IV-DNA-DFQ) Topo_IV->Cleavage_Complex_TopoIV Binds to DNA complex DNA Bacterial DNA DS_Breaks Double-Strand DNA Breaks Cleavage_Complex_Gyrase->DS_Breaks Inhibits re-ligation Cleavage_Complex_TopoIV->DS_Breaks Inhibits re-ligation Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death Triggers

Caption: Dual inhibition of DNA gyrase and topoisomerase IV by difluoroquinolones.

C. Quantitative Analysis of Enzyme Inhibition

The potency of difluoroquinoline compounds against their bacterial targets is typically quantified by determining their half-maximal inhibitory concentration (IC50).

CompoundTarget EnzymeOrganismIC50 (µg/mL)Reference
Sitafloxacin DNA GyraseEnterococcus faecalis1.38[9]
Topoisomerase IVEnterococcus faecalis1.42[9]
Levofloxacin DNA GyraseEnterococcus faecalis28.1[9]
Topoisomerase IVEnterococcus faecalis8.49[9]
Ciprofloxacin DNA GyraseEnterococcus faecalis27.8[9]
Topoisomerase IVEnterococcus faecalis9.30[9]
D. Experimental Protocol: DNA Gyrase Supercoiling Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

  • Purified bacterial DNA gyrase

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • Assay buffer (containing ATP and MgCl2)

  • Difluoroquinoline compound of interest

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

Procedure: [11]

  • Prepare reaction mixtures containing assay buffer, relaxed plasmid DNA, and varying concentrations of the difluoroquinoline compound.

  • Initiate the reaction by adding DNA gyrase to each mixture. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Incubate the reactions at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding a stop buffer containing a chelating agent (e.g., EDTA) and a detergent (e.g., SDS).

  • Analyze the reaction products by agarose gel electrophoresis.

  • Stain the gel to visualize the DNA bands. Relaxed and supercoiled DNA will migrate at different rates.

  • Quantify the intensity of the supercoiled DNA band to determine the extent of inhibition at each compound concentration and calculate the IC50 value.

Diagram: DNA Gyrase Supercoiling Assay Workflow

Gyrase_Assay_Workflow Start Start Prepare_Mix Prepare Reaction Mix (Buffer, Relaxed Plasmid, Compound) Start->Prepare_Mix Add_Gyrase Add DNA Gyrase Prepare_Mix->Add_Gyrase Incubate Incubate at 37°C Add_Gyrase->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Electrophoresis Visualize Stain and Visualize DNA Electrophoresis->Visualize Analyze Quantify Supercoiling and Calculate IC50 Visualize->Analyze End End Analyze->End

Caption: Workflow for a typical DNA gyrase supercoiling inhibition assay.

II. Anticancer Mechanism of Action: Targeting Mammalian Topoisomerase II and Inducing Apoptosis

In addition to their antibacterial properties, certain difluoroquinoline derivatives have demonstrated significant anticancer activity.[12][13] This has opened up avenues for repurposing these compounds as oncologic therapeutics.

A. Molecular Target: Mammalian Topoisomerase II

Similar to their action in bacteria, the anticancer effects of many difluoroquinolones are attributed to the inhibition of mammalian topoisomerase II.[14] This enzyme is functionally analogous to bacterial DNA gyrase and topoisomerase IV and is essential for resolving DNA topological problems during replication and cell division in eukaryotic cells. By inhibiting topoisomerase II, these compounds induce DNA damage, leading to cell cycle arrest and apoptosis.[14]

B. Downstream Cellular Effects: Cell Cycle Arrest and Apoptosis

The DNA damage induced by topoisomerase II inhibition triggers a cascade of cellular signaling events:

  • Cell Cycle Arrest: Cells often arrest in the G2/M phase of the cell cycle to allow for DNA repair.[14] If the damage is too severe, the cell is directed towards apoptosis.

  • Induction of Apoptosis: Difluoroquinoline derivatives can induce apoptosis through both intrinsic and extrinsic pathways.[15][16] A key pathway involves the upregulation of the tumor suppressor protein p53.[17]

C. Signaling Pathways in Apoptosis

The p53 protein plays a central role in the apoptotic pathway induced by DNA damage.

  • p53 Activation: DNA damage leads to the stabilization and activation of p53.

  • Transcriptional Regulation: Activated p53 acts as a transcription factor, upregulating the expression of pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.[18]

  • Mitochondrial Outer Membrane Permeabilization (MOMP): An increased Bax/Bcl-2 ratio leads to MOMP and the release of cytochrome c from the mitochondria.

  • Caspase Activation: Cytochrome c release initiates the activation of a cascade of caspases, including the key executioner caspase, caspase-3.[16]

  • Apoptotic Execution: Activated caspase-3 cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Diagram: Apoptosis Signaling Pathway Induced by Difluoroquinolones

Apoptosis_Pathway cluster_cell Cancer Cell DFQ Difluoroquinoline Derivative Topo_II Mammalian Topoisomerase II DFQ->Topo_II Inhibits DNA_Damage DNA Damage Topo_II->DNA_Damage Induces p53 p53 Activation DNA_Damage->p53 Bax Bax (pro-apoptotic) Upregulation p53->Bax Bcl2 Bcl-2 (anti-apoptotic) Downregulation p53->Bcl2 MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax->MOMP Bcl2->MOMP Inhibits Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: p53-mediated apoptotic pathway induced by difluoroquinolones.

D. Quantitative Analysis of Anticancer Activity

The anticancer potency of difluoroquinoline derivatives is assessed by their ability to inhibit the proliferation of cancer cell lines, typically expressed as IC50 values.

CompoundCell LineCancer TypeIC50 (µM)Reference
Ciprofloxacin Derivative 23 VariousVarious4.9 - 5.8[19]
Ciprofloxacin Derivative 24 LOX IMVIMelanoma25.4[19]
Ciprofloxacin Derivative 26 SMMC-7721Hepatocarcinoma2.96[19]
Ciprofloxacin Derivative 27 HCT-116Colon0.87[19]
Ciprofloxacin-chalcone hybrid HCT-116Colon5.0[20]
LOX IMVIMelanoma1.3[20]
E. Experimental Protocol: Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • Difluoroquinoline compound of interest

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the difluoroquinoline compound for a specified duration (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

III. Novel Mechanisms of Action: FAAH Inhibition

Beyond their roles in combating bacteria and cancer, some difluoroquinoline compounds have been designed to target other enzymes with therapeutic relevance. A notable example is the inhibition of Fatty Acid Amide Hydrolase (FAAH).

A. Molecular Target: Fatty Acid Amide Hydrolase (FAAH)

FAAH is a serine hydrolase that degrades fatty acid amides, including the endocannabinoid anandamide.[21] By inhibiting FAAH, the levels of anandamide and other bioactive lipids are increased, which can produce analgesic, anxiolytic, and antidepressant effects.

B. JNJ-42165279: A Difluoroquinoline-based FAAH Inhibitor

JNJ-42165279 is a potent and selective FAAH inhibitor with a difluoroquinoline-related substructure (a difluorobenzodioxole).[2][21] It acts as a covalently binding but slowly reversible inhibitor of FAAH.[2]

C. Quantitative Analysis of FAAH Inhibition
CompoundTarget EnzymeIC50 (nM)Reference
JNJ-42165279 Human FAAH70[2][22]
Rat FAAH313[21][23]

IV. Mechanisms of Resistance to Antibacterial Difluoroquinolones

The emergence of bacterial resistance to fluoroquinolones is a significant clinical concern. The primary mechanisms of resistance involve:

A. Target-Site Mutations

The most common mechanism of high-level resistance is the accumulation of mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes.[24][25] These mutations alter the amino acid sequence of DNA gyrase and topoisomerase IV, respectively, leading to reduced binding affinity of the difluoroquinoline compounds.[10] Common mutations occur at specific codons, such as Ser83 and Asp87 in gyrA and Ser80 and Glu84 in parC of E. coli.[24]

B. Reduced Intracellular Drug Concentration

Bacteria can also develop resistance by limiting the intracellular accumulation of the drug through two main strategies:

  • Decreased Permeability: Mutations in genes encoding for outer membrane porins can reduce the influx of the drug into the bacterial cell.

  • Increased Efflux: Overexpression of efflux pumps, which are membrane proteins that actively transport a wide range of substrates, including fluoroquinolones, out of the cell, is a major mechanism of resistance, particularly in Gram-negative bacteria like Pseudomonas aeruginosa.[16][26][27]

Diagram: Mechanisms of Bacterial Resistance to Difluoroquinolones

Resistance_Mechanisms cluster_bacteria Resistant Bacterial Cell DFQ Difluoroquinoline Porin Porin Channel DFQ->Porin Entry Efflux_Pump Efflux Pump DFQ->Efflux_Pump Expulsion Porin->DFQ Reduced Influx Target_Mutation Target-Site Mutation (gyrA, parC) Reduced_Binding Reduced Drug Binding Target_Mutation->Reduced_Binding

Caption: Key mechanisms of bacterial resistance to difluoroquinolones.

Conclusion

Difluoroquinoline compounds are a clinically and scientifically important class of molecules with a diverse range of biological activities. Their primary antibacterial mechanism, the dual inhibition of DNA gyrase and topoisomerase IV, has been extensively studied and validated. Furthermore, the repurposing of difluoroquinoline derivatives as anticancer agents targeting mammalian topoisomerase II and inducing apoptosis highlights the versatility of this chemical scaffold. The development of difluoroquinoline-based compounds targeting other enzymes, such as FAAH, underscores the ongoing potential for innovation in this area. A thorough understanding of their multifaceted mechanisms of action, coupled with knowledge of resistance mechanisms, is crucial for the rational design and development of novel and effective therapeutic agents.

References

  • Crystal structure and stability of gyrase–fluoroquinolone cleaved complexes from Mycobacterium tuberculosis. Proceedings of the National Academy of Sciences. [Link]

  • JNJ-42165279. Wikipedia. [Link]

  • Resistance Mutations in gyrA and parC are Common in Escherichia Communities of both Fluoroquinolone-Polluted and Uncontaminated Aquatic Environments. Frontiers in Microbiology. [Link]

  • Mechanism of binding of fluoroquinolones to the quinolone resistance-determining region of DNA gyrase. PubMed. [Link]

  • Fluoroquinolone Resistance Mutations in the parC, parE, and gyrA Genes of Clinical Isolates of Viridans Group Streptococci. Antimicrobial Agents and Chemotherapy. [Link]

  • Mutations in the quinolone resistance-determining regions of gyrA and parC in Enterobacteriaceae isolates from Brazil. Brazilian Journal of Medical and Biological Research. [Link]

  • Impact of gyrA and parCMutations on Quinolone Resistance, Doubling Time, and Supercoiling Degree of Escherichia coli. Antimicrobial Agents and Chemotherapy. [Link]

  • Fluoroquinolone resistance linked to both gyrA and parC mutations in the quinolone resistance-determining region of Shigella dysenteriae type 1. Journal of Medical Microbiology. [Link]

  • In Silico Analysis of Fluoroquinolone Derivatives as Inhibitors of Bacterial DNA Gyrase. MDPI. [Link]

  • Dual Topoisomerase I/II Inhibition-Induced Apoptosis and Necro-Apoptosis in Cancer Cells by a Novel Ciprofloxacin Derivative via RIPK1/RIPK3/MLKL Activation. MDPI. [Link]

  • Fluoroquinolone-Gyrase-DNA Complexes: TWO MODES OF DRUG BINDING. Journal of Biological Chemistry. [Link]

  • Ciprofloxacin triggers the apoptosis of human triple-negative breast cancer MDA-MB-231 cells via the p53/Bax/Bcl-2 signaling pathway. ResearchGate. [Link]

  • Moxifloxacin and ciprofloxacin induces S-phase arrest and augments apoptotic effects of cisplatin in human pancreatic cancer cells via ERK activation. BMC Cancer. [Link]

  • The most recent updates on the anticancer potential of fluoroquinolones: a mini review. Taylor & Francis Online. [Link]

  • Design, synthesis, and biological evaluation of novel ciprofloxacin derivatives as potential anticancer agents targeting topoisomerase II enzyme. Scientific Reports. [Link]

  • Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis. Antimicrobial Agents and Chemotherapy. [Link]

  • Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. MDPI. [Link]

  • DNA Supercoiling Catalyzed by Bacterial Gyrase. Methods in Molecular Biology. [Link]

  • Gel-Based E. coli Topoisomerase II (Gyrase) DNA Supercoiling Assay Kit. ProFoldin. [Link]

  • Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. JoVE. [Link]

  • Quinolone-Binding Pocket of DNA Gyrase: Role of GyrB. Antimicrobial Agents and Chemotherapy. [Link]

  • Efflux-Mediated Resistance to Fluoroquinolones in Gram-Negative Bacteria. Antimicrobial Agents and Chemotherapy. [Link]

  • Drug repurposing of fluoroquinolones as anticancer agents in 2023. RSC Medicinal Chemistry. [Link]

  • Delafloxacin, Finafloxacin, and Zabofloxacin: Novel Fluoroquinolones in the Antibiotic Pipeline. International Journal of Molecular Sciences. [Link]

  • Mechanism of action of and resistance to quinolones. Revista Española de Quimioterapia. [Link]

  • Fluoroquinolones - 5 Minute Antimicrobials. YouTube. [Link]

  • Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. PubMed. [Link]

  • Unveiling the Anticancer Potential of a New Ciprofloxacin-Chalcone Hybrid as an Inhibitor of Topoisomerases I & II and Apoptotic Inducer. Molecules. [Link]

  • From Infection to Tumor: Exploring the Therapeutic Potential of Ciprofloxacin Derivatives as Anticancer Agents. MDPI. [Link]

  • Anti-Proliferative and Pro-Apoptotic Activities of Synthesized 3,4,5 Tri-Methoxy Ciprofloxacin Chalcone Hybrid, through p53 Up-Regulation in HepG2 and MCF7 Cell Lines. Molecules. [Link]

  • The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance. Antibiotics. [Link]

  • Can you help with Western Blot: Bax and BCL-2?. ResearchGate. [Link]

  • The Role of Multidrug Efflux Pumps in the Antibiotic Resistance of Pseudomonas aeruginosa and Other Gram-Negative Bacteria. ResearchGate. [Link]

  • Western blot analysis for determination of Bax:Bcl-2 ratio in U87MG.... ResearchGate. [Link]

  • Escherichia coli Gyrase Supercoiling Inhibition Assay. Inspiralis. [Link]

  • Staphylococcus aureus Gyrase Supercoiling Assay. Inspiralis. [Link]

  • Fluoroquinolones Suppress TGF-β and PMA-Induced MMP-9 Production in Cancer Cells: Implications in Repurposing Quinolone Antibiotics for Cancer Treatment. MDPI. [Link]

  • Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine. [Link]

  • Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. Microbiology and Molecular Biology Reviews. [Link]

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

< < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < <

Introduction: The Significance of Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate

This compound is a crucial intermediate in the synthesis of various pharmaceutical agents, particularly within the esteemed class of quinolone antibiotics.[1][2] The quinolone core is a privileged scaffold in medicinal chemistry, renowned for its broad-spectrum antibacterial activity.[3][4][5] These compounds function by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, rendering them potent bactericidal agents.[4][5] The presence of fluorine atoms at the C-6 and C-8 positions of the quinoline ring is a common structural motif in many modern fluoroquinolone antibiotics, often enhancing their potency and pharmacokinetic properties.[6][7] Consequently, the efficient and reliable synthesis of this difluorinated quinoline derivative is of paramount importance to researchers and scientists in the field of drug development.

This guide provides a comprehensive overview of the synthesis of this compound, delving into the underlying reaction mechanism, offering a detailed experimental protocol, and providing expert insights to ensure a successful and reproducible outcome.

Mechanistic Insights: The Gould-Jacobs Reaction

The synthesis of this compound is classically achieved through the Gould-Jacobs reaction.[8][9][10][11] This robust and versatile method for constructing the 4-hydroxyquinoline core involves a two-step sequence: a condensation reaction followed by a thermally induced cyclization.[8][9][10]

Step 1: Condensation of 2,4-Difluoroaniline with Diethyl Ethoxymethylenemalonate (DEEM)

The reaction commences with the nucleophilic attack of the amino group of 2,4-difluoroaniline on the electron-deficient double bond of diethyl ethoxymethylenemalonate (DEEM).[9][12] This is followed by the elimination of ethanol to yield the intermediate, diethyl 2-[(2,4-difluoroanilino)methylene]malonate.[13][14] This initial condensation step is typically conducted at a moderate temperature and can often be performed without a solvent.[14][15]

Step 2: Thermal Cyclization

The second and decisive step is the intramolecular cyclization of the anilinomethylenemalonate intermediate.[16][17][18] This transformation requires significant thermal energy to overcome the activation barrier for the 6-electron cyclization process, which results in the formation of the quinoline ring system and the elimination of a second molecule of ethanol.[8][9] The reaction is typically carried out in a high-boiling point solvent, such as Dowtherm A, to achieve the necessary high temperatures for efficient cyclization.[10][19] Dowtherm A, a eutectic mixture of diphenyl ether and biphenyl, is a thermally stable heat transfer fluid that can be heated to temperatures up to 400°C.[19][20][21]

The final product, this compound, exists in tautomeric equilibrium with its 4-oxo form, with the keto form generally being the predominant species.[8][9]

Experimental Protocol

This protocol outlines a reliable method for the synthesis of this compound.

Materials and Equipment
Reagent/EquipmentGrade/SpecificationSupplier
2,4-Difluoroaniline99%Sigma-Aldrich
Diethyl ethoxymethylenemalonate (DEEM)98%Sigma-Aldrich
Dowtherm ASigma-Aldrich
EthanolAnhydrousFisher Scientific
HexanesACS GradeFisher Scientific
Round-bottom flask250 mLVWR
Reflux condenserVWR
Heating mantle with magnetic stirrerIKA
ThermometerVWR
Buchner funnel and filter flaskVWR
Rotary evaporatorBuchi
Melting point apparatusStuart
Step-by-Step Procedure

Part 1: Synthesis of Diethyl 2-[(2,4-difluoroanilino)methylene]malonate

  • To a 250 mL round-bottom flask, add 2,4-difluoroaniline (12.9 g, 0.1 mol) and diethyl ethoxymethylenemalonate (21.6 g, 0.1 mol).

  • Heat the mixture with stirring at 100-110°C for 2 hours. The reaction mixture will become a clear, yellow-to-orange liquid.

  • Allow the reaction mixture to cool to room temperature. The product, diethyl 2-[(2,4-difluoroanilino)methylene]malonate, will solidify upon cooling.

  • The crude product can be used directly in the next step without further purification.

Part 2: Synthesis of this compound

  • To the round-bottom flask containing the crude diethyl 2-[(2,4-difluoroanilino)methylene]malonate, add Dowtherm A (100 mL).

  • Fit the flask with a reflux condenser and a thermometer.

  • Heat the mixture with vigorous stirring to 240-250°C. The reaction mixture will turn dark brown.

  • Maintain this temperature for 30 minutes. Monitor the reaction progress by TLC (Thin Layer Chromatography) if desired.

  • After 30 minutes, remove the heating source and allow the reaction mixture to cool to approximately 100°C.

  • While still warm, carefully pour the reaction mixture into a beaker containing hexanes (200 mL) with stirring. This will precipitate the product.

  • Stir the suspension for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with fresh hexanes (2 x 50 mL) to remove residual Dowtherm A.

  • Dry the product in a vacuum oven at 60°C to a constant weight.

  • The final product, this compound, should be an off-white to pale yellow solid.

Expected Yield and Characterization
  • Yield: 70-80%

  • Melting Point: >300 °C[1]

  • Molecular Formula: C₁₂H₉F₂NO₃[22]

  • Molecular Weight: 253.20 g/mol [22]

  • ¹H NMR, ¹³C NMR, and Mass Spectrometry should be used to confirm the structure and purity of the final product.

Expertise & Experience: Troubleshooting and Optimization

As a seasoned application scientist, I offer the following insights to navigate potential challenges and optimize the synthesis:

  • Purity of Starting Materials: The purity of 2,4-difluoroaniline and DEEM is crucial for a high-yielding reaction. It is recommended to use freshly distilled or high-purity reagents.

  • Temperature Control: Precise temperature control during the cyclization step is critical. Temperatures below 240°C will result in a sluggish and incomplete reaction, while temperatures significantly above 250°C may lead to decomposition and reduced yields.

  • Efficient Stirring: Vigorous stirring is essential during the high-temperature cyclization to ensure even heat distribution and prevent localized overheating.

  • Removal of Dowtherm A: The high boiling point of Dowtherm A can make its complete removal challenging. Thorough washing of the precipitated product with hexanes is imperative. For very high purity requirements, recrystallization from a suitable solvent like ethanol or acetic acid may be necessary.

  • Alternative Cyclization Conditions: While Dowtherm A is a traditional and effective solvent, alternative high-boiling point solvents such as diphenyl ether can also be used.[10][23] Microwave-assisted synthesis has also been reported as a method to accelerate the Gould-Jacobs reaction and potentially improve yields.[14][16]

Visualizing the Synthesis

To better illustrate the synthetic workflow, the following diagram outlines the key transformations.

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization A 2,4-Difluoroaniline C Diethyl 2-[(2,4-difluoroanilino)methylene]malonate A->C 100-110°C, 2h - EtOH B Diethyl Ethoxymethylenemalonate (DEEM) B->C 100-110°C, 2h - EtOH D This compound C->D Dowtherm A 240-250°C, 30 min - EtOH

Sources

Introduction: The Enduring Relevance of the Gould-Jacobs Reaction in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Gould-Jacobs Reaction: Synthesis of the 4-Quinolone Scaffold

First reported in 1939 by R. Gordon Gould and Walter A. Jacobs, the Gould-Jacobs reaction is a cornerstone of heterocyclic chemistry for the synthesis of quinolines, specifically 4-hydroxyquinoline derivatives.[1][2] This robust and versatile reaction has profound implications in drug development, as the 4-quinolone core is a "privileged scaffold" found in a vast array of therapeutic agents.[3] Its applications span numerous drug classes, including foundational antibacterial agents like nalidixic acid and modern fluoroquinolones, antimalarials, anti-inflammatory drugs, and anticancer agents.[4][5][6]

The reaction sequence involves the initial condensation of an aniline with an alkoxymethylenemalonate ester, which is then subjected to a high-temperature intramolecular cyclization.[5] The resulting ester is typically hydrolyzed (saponified) and subsequently decarboxylated to furnish the final 4-hydroxyquinoline product.[7] This product exists in a tautomeric equilibrium with its more stable 4-quinolone form.[3][5] While traditionally demanding harsh thermal conditions, modern adaptations, particularly the use of microwave irradiation, have dramatically improved reaction efficiency, reducing times from hours to minutes and often improving yields.[2][8][9]

This guide provides a detailed exploration of the Gould-Jacobs reaction, from its underlying mechanism to practical, field-proven protocols for both classical and microwave-assisted synthesis, designed for researchers and scientists in synthetic chemistry and drug discovery.

Reaction Mechanism and Pathway: A Stepwise Analysis

The Gould-Jacobs reaction is a multi-step process, each stage governed by distinct chemical principles. The overall transformation can be dissected into four primary stages: condensation, thermal cyclization, saponification, and decarboxylation.

  • Condensation: The synthesis begins with a nucleophilic attack from the aniline's amino group on an electron-deficient derivative of malonic acid, such as diethyl ethoxymethylenemalonate (DEEM).[7] This is followed by the elimination of an alcohol (e.g., ethanol), resulting in the formation of a stable anilidomethylenemalonate intermediate.[10]

  • Thermal Cyclization: This is the critical, energy-intensive step of the sequence. The anilidomethylenemalonate intermediate undergoes a 6-electron electrocyclization at high temperatures, typically exceeding 250 °C.[4][5] This intramolecular reaction forges the new heterocyclic ring, creating the quinoline core structure. The significant thermal energy required is a key reason for the development of high-boiling point solvent methods and, more recently, microwave-assisted protocols.[8]

  • Tautomerization: The cyclized product, an ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate, exists in equilibrium with its enol tautomer, ethyl 4-hydroxyquinoline-3-carboxylate.[5][7]

  • Saponification & Decarboxylation: For many applications, the ester group at the 3-position is removed. This is achieved through saponification—hydrolysis of the ester using a strong base like sodium hydroxide to form a carboxylate salt.[2][7] Subsequent acidification followed by heating above the compound's melting point leads to decarboxylation, with the evolution of carbon dioxide, to yield the final 4-hydroxyquinoline product.[2]

Gould-Jacobs Reaction Mechanism Gould-Jacobs Reaction Mechanism Reactants Aniline + Diethyl Ethoxymethylenemalonate (DEEM) Condensation Step 1: Condensation (Nucleophilic Attack & Elimination of EtOH) Reactants->Condensation Intermediate Anilidomethylenemalonate Intermediate Condensation->Intermediate Cyclization Step 2: Thermal Cyclization (6-Electron Electrocyclization, >250°C) Intermediate->Cyclization CyclizedProduct Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate (Keto-Enol Tautomerism) Cyclization->CyclizedProduct Saponification Step 3: Saponification (e.g., NaOH, H₂O, Heat) CyclizedProduct->Saponification CarboxylicAcid 4-Hydroxyquinoline-3-carboxylic Acid Saponification->CarboxylicAcid Decarboxylation Step 4: Decarboxylation (Heat, -CO₂) CarboxylicAcid->Decarboxylation FinalProduct 4-Hydroxyquinoline Decarboxylation->FinalProduct

Caption: The Gould-Jacobs reaction pathway from reactants to the final 4-hydroxyquinoline product.

Applications in Drug Development

The Gould-Jacobs reaction is a proven synthetic route to numerous commercially significant pharmaceuticals. Its utility is most prominent in the field of antibacterials.

  • Quinolone Antibiotics: This reaction is fundamental to the synthesis of the quinolone scaffold that defines an entire class of antibiotics, including nalidixic acid, rosoxacin, and oxolinic acid.[4][5] The core structure derived from this reaction was pivotal in the development of the highly successful fluoroquinolone antibiotics.[6][11]

  • Antimalarial Agents: The quinoline ring is central to many antimalarial drugs. The synthesis of 4,7-dichloroquinoline, a key precursor to drugs like chloroquine, can be accomplished using the Gould-Jacobs reaction.[7]

  • Anti-inflammatory Drugs: The syntheses of floctafenine and glafenine, both belonging to the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), rely on this reaction.[7]

  • Other Therapeutic Areas: The versatility of the quinoline scaffold means that compounds synthesized via the Gould-Jacobs reaction are continuously explored for a range of other therapeutic applications, including as anticancer, antiviral, and antifungal agents.[2][3]

Experimental Protocols

The choice of methodology for the Gould-Jacobs reaction is critical and depends on available equipment, scale, and desired reaction time. While the classical high-temperature protocol is robust, microwave-assisted synthesis provides a significant increase in efficiency.

Experimental Workflow Generalized Workflow for Gould-Jacobs Synthesis Start Start: Aniline + DEEM Condensation Condensation to form Anilidomethylenemalonate Start->Condensation Method_Choice Choose Cyclization Method Condensation->Method_Choice Classical Protocol 1: Conventional Heating (High-boiling solvent, ~250°C, hours) Method_Choice->Classical Classical Microwave Protocol 2: Microwave Irradiation (Solvent-free, 250-300°C, minutes) Method_Choice->Microwave Modern Cyclized_Product Isolate Crude Cyclized Product (Ethyl 4-hydroxyquinoline-3-carboxylate) Classical->Cyclized_Product Microwave->Cyclized_Product Purification Purification (Filtration & Washing) Cyclized_Product->Purification Hydrolysis Optional: Saponification & Decarboxylation Purification->Hydrolysis Final_Product Final Product Purification->Final_Product Direct Use Hydrolysis->Final_Product

Caption: A generalized workflow for the Gould-Jacobs synthesis of quinolones.

Protocol 1: Classical High-Temperature Synthesis of 4-Hydroxy-3-carboethoxyquinoline

This protocol uses a high-boiling inert solvent to achieve the necessary temperature for the cyclization step. It is a well-established but lengthy method.

Materials:

  • Substituted or unsubstituted aniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • High-boiling inert solvent (e.g., Diphenyl ether, Dowtherm A)

  • Non-polar solvent for precipitation (e.g., Cyclohexane, Hexane)

  • Round-bottom flask with reflux condenser and heating mantle

  • Filtration apparatus

Procedure:

Step 1: Synthesis of the Anilidomethylenemalonate Intermediate

  • In a round-bottom flask, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0–1.2 eq).

  • Heat the mixture at 100–130 °C for 1–2 hours. The reaction can be monitored by TLC to confirm the formation of the intermediate.[2]

  • Causality: This step is a simple condensation. Heating drives the reaction forward and facilitates the elimination of ethanol.

  • Remove the ethanol byproduct under reduced pressure. The crude intermediate can often be used directly in the next step without further purification.[2]

Step 2: Thermal Cyclization

  • Dissolve the anilidomethylenemalonate intermediate from Step 1 in a high-boiling solvent such as diphenyl ether (approx. 5–10 mL per gram of intermediate).[2]

  • Heat the solution to a vigorous reflux (typically around 250-260 °C) for 30–60 minutes.[5]

  • Causality: The extreme temperature provides the activation energy required for the 6-electron electrocyclization to occur, forming the quinoline ring. The inert solvent serves only as a heat-transfer medium.[4]

  • Cool the reaction mixture to room temperature. The desired product, 4-hydroxy-3-carboethoxyquinoline, should precipitate from the solution.

  • Add a non-polar solvent like cyclohexane to facilitate complete precipitation and to help wash away the high-boiling solvent in the next step.[5]

Step 3: Isolation and Purification

  • Collect the solid product by vacuum filtration.

  • Wash the solid thoroughly with the non-polar solvent (cyclohexane or hexane) to remove any residual diphenyl ether.

  • Dry the resulting solid under vacuum. The product can be further purified by recrystallization if necessary.

Protocol 2: Microwave-Assisted Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate

This modern protocol offers a dramatic reduction in reaction time and often provides improved yields by using a dedicated microwave synthesis system.[5][8]

Materials:

  • Aniline (or substituted aniline)

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Microwave vial (e.g., 2–5 mL) with a magnetic stir bar

  • Microwave synthesis system (e.g., Biotage® Initiator+)

  • Ice-cold acetonitrile for washing

  • Filtration apparatus

  • HPLC-MS for analysis

Procedure:

Step 1: Reaction Setup

  • In a 2.5 mL microwave vial containing a magnetic stir bar, add the aniline (e.g., 0.16 mL, 2.0 mmol) and diethyl ethoxymethylenemalonate (e.g., 1.21 mL, 6.0 mmol).[8]

  • Causality: The excess DEEM serves as both a reagent and a high-boiling solvent, eliminating the need for difficult-to-remove solvents like diphenyl ether.[5]

Step 2: Microwave Irradiation

  • Seal the vial and place it in the microwave reactor.

  • Heat the mixture to the target temperature (e.g., 250–300 °C) and hold for the specified time (e.g., 1–20 minutes).[5][8] The internal pressure may reach up to 24 bar.[5]

  • Causality: Microwave heating provides rapid, uniform, and efficient energy transfer directly to the polar molecules, allowing the high activation energy of the cyclization to be overcome in minutes rather than hours.[12]

Step 3: Isolation and Purification

  • After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.

  • Filter the solid product and wash it with a small amount of ice-cold acetonitrile (e.g., 3 mL) to remove unreacted DEEM and byproducts.[8]

  • Causality: Using a cold solvent for washing minimizes the loss of the desired product, which may have some solubility.

Step 4: Drying and Analysis

  • Dry the resulting solid under vacuum.

  • Analyze the product's purity and confirm its identity using methods such as HPLC-MS and NMR. The product is typically obtained in high purity (>95%).[8]

Data Presentation & Optimization

The efficiency of the Gould-Jacobs reaction is highly dependent on temperature and reaction time. Microwave-assisted synthesis allows for rapid optimization of these parameters.

MethodReagents (Example)Temperature (°C)TimeIsolated Yield (%)Reference
Classical Anilidomethylenemalonate in Diphenyl Ether~25030-60 minVariable, often moderate[4][5]
Microwave Aniline (2 mmol) + DEEM (6 mmol)25020 min1%[8]
Microwave Aniline (2 mmol) + DEEM (6 mmol)3001 min37%[8]
Microwave Aniline (2 mmol) + DEEM (6 mmol)3005 min47%[8]
Microwave Aniline (2 mmol) + DEEM (6 mmol)30020 min28%[8]

Key Insights from Data:

  • Temperature is Crucial: A significant temperature increase (from 250 °C to 300 °C) dramatically accelerates the reaction, increasing the yield from 1% to 37% even with a much shorter reaction time.[8]

  • Time Optimization is Key: At very high temperatures (300 °C), prolonged heating can lead to product degradation, as seen by the drop in yield from 47% at 5 minutes to 28% at 20 minutes.[8] This highlights the need for careful optimization to balance conversion and degradation.

  • Regioselectivity: When using asymmetrically substituted anilines, cyclization can occur at two different ortho positions, potentially leading to a mixture of regioisomers. The outcome is governed by both steric hindrance and the electronic effects of the substituents.[4] The Gould-Jacobs reaction is generally most effective for anilines that have electron-donating groups in the meta-position.[2][7]

Conclusion

The Gould-Jacobs reaction remains a powerful and highly relevant method for synthesizing the 4-quinolone scaffold, a critical component in modern drug discovery. While the classical protocol is robust, advancements in microwave-assisted synthesis have transformed it into a rapid, efficient, and high-yielding process amenable to the fast-paced demands of medicinal chemistry. The detailed protocols and comparative data provided in this guide offer a comprehensive resource for researchers to effectively implement and optimize this essential named reaction in their synthetic endeavors.

References

  • Wikipedia. Gould–Jacobs reaction. Available from: [Link]

  • Jampilek, J., & Głowacka, K. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available from: [Link]

  • Li, J. J. (2002). Gould-Jacobs Reaction. In: Name Reactions. Springer, Berlin, Heidelberg. Available from: [Link]

  • Singh, R., et al. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available from: [Link]

  • Wikiwand. Gould–Jacobs reaction. Available from: [Link]

  • Yadav, D., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Publishing. Available from: [Link]

  • Asahina, Y., et al. (2005). Synthesis and antibacterial activity of the 4-quinolone-3-carboxylic acid derivatives having a trifluoromethyl group as a novel N-1 substituent. Journal of Medicinal Chemistry, 48(9), 3443-6. Available from: [Link]

  • Organic Chemistry. (2021). Gould-Jacobs Reaction Mechanism. YouTube. Available from: [Link]

  • Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. Available from: [Link]

  • Khan, M. A., et al. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. ResearchGate. Available from: [Link]

  • Khan, M. A., et al. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry. Available from: [Link]

  • Crumplin, G. C. (1988). Aspects of chemistry in the development of the 4-quinolone antibacterial agents. Reviews of Infectious Diseases, 10 Suppl 1, S2-9. Available from: [Link]

  • Jampilek, J., & Głowacka, K. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC - PubMed Central. Available from: [Link]

  • Synthetic antibacterial agents quinolones. SlideShare. Available from: [Link]

  • Navarrete-Vázquez, G., et al. (2014). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI. Available from: [Link]

Sources

Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate

A Senior Application Scientist's Guide to a Cornerstone Pharmaceutical Intermediate

Foundational Significance: The Quinolone Core in Modern Therapeutics

The quinoline ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Its derivatives are renowned for a vast spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][3] Within this chemical family, the 4-quinolone-3-carboxylic acid motif is particularly distinguished as the core pharmacophore of the potent fluoroquinolone class of antibiotics.[4] this compound emerges as a critical and high-value intermediate in the synthesis of these life-saving drugs.[5][6]

The strategic placement of two fluorine atoms at the C-6 and C-8 positions is not incidental. Fluorine substitution is a well-established strategy in drug design to enhance metabolic stability, improve binding affinity, and modulate the electronic properties of a molecule, often leading to superior pharmacokinetic and pharmacodynamic profiles.[5] This guide provides an in-depth exploration of this compound, detailing its properties, synthetic utility, and step-by-step protocols for its application in the construction of advanced pharmaceutical building blocks.

Physicochemical Profile

A thorough understanding of the intermediate's physical and chemical properties is paramount for its effective use in synthesis, ensuring proper handling, reaction setup, and purification.

PropertyValueSource
IUPAC Name ethyl 6,8-difluoro-4-oxo-1H-quinoline-3-carboxylate[7]
CAS Number 107555-38-4[7][8]
Molecular Formula C₁₂H₉F₂NO₃[7][8][9]
Molecular Weight 253.20 g/mol [7][9]
Appearance White to light yellow crystalline powder[10]
Melting Point 271 °C[10]
SMILES CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2F)F[7]

Core Application: A Gateway to Fluoroquinolone Antibiotics

The primary and most significant application of this compound is its role as a precursor to the core structure of numerous fluoroquinolone antibiotics.[11][12] The synthetic journey from this intermediate to a final active pharmaceutical ingredient (API) typically involves a sequence of well-established chemical transformations.

Causality in the Synthetic Strategy: The overall workflow is designed to build upon the pre-formed, difluorinated quinolone ring. Subsequent reactions are chosen to install specific functionalities essential for antibacterial activity:

  • N-1 Alkylation: Introduction of a substituent (e.g., cyclopropyl, ethyl) at the N-1 position is crucial for potent inhibition of bacterial DNA gyrase.

  • C-7 Substitution: The C-7 position is a key point for modification, often involving the introduction of a piperazine ring or other cyclic amines. This substituent modulates the antibacterial spectrum, potency, and pharmacokinetic properties of the drug.[3][13][14]

  • C-3 Ester Hydrolysis: The ethyl ester at the C-3 position is a protecting group for the carboxylic acid. Saponification to the free carboxylic acid is a critical final step, as this group, along with the C-4 carbonyl, is essential for binding to the bacterial enzyme-DNA complex.[11][15]

The following workflow diagram illustrates the logical progression from the intermediate to a generic fluoroquinolone structure.

G cluster_start Starting Materials cluster_mods Core Modifications A 2,4-Difluoroaniline Intermediate This compound (Topic Compound) A->Intermediate Gould-Jacobs Reaction (Condensation & Cyclization) B Diethyl Ethoxymethylenemalonate (EMME) B->Intermediate Gould-Jacobs Reaction (Condensation & Cyclization) N_Alkylation N-1 Alkylation (e.g., with Cyclopropyl Bromide) Intermediate->N_Alkylation Step 1 C7_Activation C-7 Activation & Substitution (Multi-step process, often omitted for simpler cores) Hydrolysis Ester Hydrolysis (Saponification) N_Alkylation->Hydrolysis Step 2 Final Fluoroquinolone Carboxylic Acid Core (Precursor to API) Hydrolysis->Final

Caption: General synthetic workflow from starting materials to a fluoroquinolone core.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis and subsequent modification of the title compound. These are representative procedures designed to be self-validating through integrated monitoring and purification steps.

Protocol 1: Synthesis of this compound

This synthesis is achieved via the Gould-Jacobs reaction, a robust method for constructing the 4-hydroxyquinoline scaffold.[15][16][17][18] It proceeds in two main stages: initial condensation followed by a high-temperature thermal cyclization.

  • Stage A: Condensation

    • Reactants & Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2,4-difluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (EMME) (1.05 eq).[19]

    • Reaction: Heat the mixture to 100-110 °C with stirring for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the aniline.

    • Work-up: After completion, cool the mixture slightly and apply a vacuum to remove the ethanol formed during the condensation. The resulting product, diethyl (2,4-difluoroanilino)methylenemalonate, is often a viscous oil or low-melting solid and can be used in the next step without further purification.

  • Stage B: Thermal Cyclization

    • Solvent & Setup: In a separate three-neck flask equipped with a mechanical stirrer, a thermometer, and a distillation head, heat a high-boiling inert solvent such as Dowtherm A or diphenyl ether to 240-250 °C.[15][20]

      • Expert Insight: High-boiling, thermally stable solvents are crucial. They act as a heat transfer medium, ensuring a uniform high temperature necessary to drive the intramolecular cyclization and eliminate a second molecule of ethanol.

    • Addition: Add the crude product from Stage A dropwise to the hot solvent over 30-45 minutes. Maintain the temperature at ~250 °C. Ethanol will distill off as the reaction proceeds.

    • Reaction Completion: After the addition is complete, maintain the reaction at 250 °C for an additional 30 minutes to ensure complete cyclization.

    • Isolation & Purification:

      • Allow the reaction mixture to cool to below 100 °C. The product will precipitate.

      • Add hexane or petroleum ether to the cooled mixture to further precipitate the product and dilute the high-boiling solvent.

      • Collect the solid product by vacuum filtration and wash thoroughly with hexane to remove residual solvent.

      • The crude solid can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid to yield this compound as a crystalline solid.

Protocol 2: N-Alkylation and Saponification

This protocol demonstrates the conversion of the intermediate into a core fluoroquinolone acid, a direct precursor to many APIs.

  • Step 1: N-Alkylation (Example with Ethyl Iodide)

    • Setup: To a solution of this compound (1.0 eq) in a polar aprotic solvent like N,N-Dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) as the base.

    • Reaction: Add ethyl iodide (1.2 eq) to the suspension and heat the mixture to 60-70 °C. Stir until TLC analysis indicates the complete consumption of the starting material (typically 4-6 hours).

      • Causality Check: K₂CO₃ is a mild base sufficient to deprotonate the N-H of the quinolone, which is acidic due to the adjacent carbonyl and aromatic system. DMF is an excellent solvent for this Sₙ2 reaction, solvating the potassium cation effectively.

    • Work-up: Cool the reaction mixture and pour it into ice-water. The N-alkylated product will precipitate. Collect the solid by filtration, wash with water, and dry.

  • Step 2: Saponification (Ester Hydrolysis)

    • Setup: Suspend the N-alkylated product from the previous step in a mixture of ethanol and water. Add sodium hydroxide (NaOH, 2.0-3.0 eq) pellets or a concentrated aqueous solution.

    • Reaction: Heat the mixture to reflux (around 80-90 °C) for 1-2 hours. The reaction can be monitored by TLC until the starting ester is no longer visible.

    • Isolation:

      • Cool the reaction mixture in an ice bath.

      • Carefully acidify the solution to a pH of ~2-3 using concentrated hydrochloric acid (HCl). The carboxylic acid product will precipitate out of the solution.

      • Stir the cold suspension for 30 minutes to ensure complete precipitation.

      • Collect the final product, 1-ethyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, by vacuum filtration. Wash the solid with cold water and dry under vacuum.

Mechanistic Insight & Molecular Targeting

The ultimate value of this compound lies in its contribution to the final drug's mechanism of action. Fluoroquinolones function by inhibiting two critical bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, repair, and recombination. The drug stabilizes the enzyme-DNA complex, leading to breaks in the bacterial chromosome and ultimately cell death. The 4-oxo-3-carboxylic acid moiety, derived directly from our intermediate, is the key pharmacophore responsible for this activity.

G cluster_synthesis Chemical Synthesis cluster_bio Biological Action Intermediate Ethyl 6,8-difluoro-4- hydroxyquinoline-3-carboxylate API Final Fluoroquinolone API (e.g., Ciprofloxacin) Intermediate->API Multi-step Conversion Target Bacterial DNA Gyrase / Topoisomerase IV API->Target Binds to & Inhibits Action Inhibition of DNA Supercoiling & Replication Target->Action Essential Function Effect Bacterial Cell Death Action->Effect Leads to

Caption: Relationship between the intermediate, the final API, and its biological target.

References

  • Gould–Jacobs reaction - Wikipedia. (n.d.). Wikipedia. [Link]

  • Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. (n.d.). Research J. Pharm. and Tech. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2021). MDPI. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. [Link]

  • Gould-Jacobs Reaction. (n.d.). Comprehensive Organic Name Reactions and Reagents. [Link]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. (2018). MDPI. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. (2013). MDPI. [Link]

  • ETHYL 6,8-DIFLUORO-4-HYDROXY-3-QUINOLINECARBOXYLATE. (n.d.). ChemBK. [Link]

  • CGS-9896. (n.d.). Drug Synthesis Database. [Link]

  • Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. (2011). MDPI. [Link]

  • Synthesis of fluoroquinoline derivatives. (n.d.). ResearchGate. [Link]

  • Synthesis and Characterization of Quinoline Derivatives as anti bacterial Agents. (2022). Journal of University of Shanghai for Science and Technology. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2021). PMC - PubMed Central. [Link]

  • Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. (2008). ResearchGate. [Link]

  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. (2025). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • C C alkylation and synthesis of quinoline. (n.d.). ResearchGate. [Link]

  • This compound CAS#: 107555-38-4. (n.d.). ChemWhat. [Link]

  • Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. (2016). PubMed. [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2022). MDPI. [Link]

  • Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate. (n.d.). J&K Scientific. [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2019). PMC - PubMed Central. [Link]

  • Scheme 1 Synthesis of ethyl 4-hydroxy-7(trifluoromethyl)quinoline3-carboxylate. (n.d.). ResearchGate. [Link]

  • Doebner–Von Miller cyclization of anilines with acrolein diethyl acetal. (n.d.). ResearchGate. [Link]

  • Synthesis of 6,7-difluoro-4-hydroxy-2-thioxo-1.2-dihydroquinoline-3-carboxylate 11 starting from anthranilic acid derivative. (n.d.). ResearchGate. [Link]

  • Synthesis of diethyl (anilinomethylene)malonate. (n.d.). PrepChem.com. [Link]

  • ethyl 6,7-difluoro-4-hydroxy-3-cinnolinecarboxylate. (n.d.). ChemSynthesis. [Link]

  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. (2024). MDPI. [Link]

  • diethyl methylenemalonate. (n.d.). Organic Syntheses Procedure. [Link]

  • The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022). Journal of Drug Delivery & Therapeutics. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PMC. [Link]

  • Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate: A Versatile Intermediate for Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. (2012). PubMed. [Link]

  • (PDF) Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate. (2008). ResearchGate. [Link]

  • Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate. (2008). NIH. [Link]

  • 2-methyl-4-hydroxyquinoline. (n.d.). Organic Syntheses Procedure. [Link]

  • Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. (2022). MDPI. [Link]

Sources

Application Notes and Protocols for Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate in Antimicrobial Agent Development

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Introduction: The Quinoline Scaffold in Antimicrobial Research

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Within this class, fluoroquinolones have emerged as a clinically significant group of synthetic broad-spectrum antibacterial drugs.[2] Their mechanism of action typically involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination, ultimately leading to bacterial cell death.[2] The strategic placement of fluorine atoms on the quinoline core can significantly enhance antimicrobial potency and modulate pharmacokinetic properties. Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate (herein referred to as EDFC) is a key intermediate in the synthesis of advanced fluoroquinolone antibiotics. Its 6,8-difluoro substitution pattern is of particular interest for its potential to yield compounds with potent antimicrobial activity.[3]

These application notes provide a comprehensive guide for researchers on the synthesis, purification, and evaluation of EDFC as a precursor and a potential antimicrobial agent itself. The protocols outlined below are designed to be self-validating, with explanations for critical steps, ensuring scientific rigor and reproducibility.

Chemical Profile of EDFC

PropertyValueSource
IUPAC Name ethyl 6,8-difluoro-4-oxo-1H-quinoline-3-carboxylatePubChem
CAS Number 107555-38-4PubChem
Molecular Formula C₁₂H₉F₂NO₃PubChem
Molecular Weight 253.20 g/mol PubChem

Part 1: Synthesis of this compound (EDFC)

The synthesis of 4-hydroxyquinoline-3-carboxylates is classically achieved via the Gould-Jacobs reaction.[1][4] This methodology involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a thermally induced cyclization.[5]

Conceptual Workflow for EDFC Synthesis

cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization A 2,4-Difluoroaniline C Intermediate Adduct A->C Nucleophilic Substitution B Diethyl Ethoxymethylenemalonate (DEEM) B->C D Thermal Cyclization (High-Temperature Solvent) C->D Heating E This compound (EDFC) D->E Intramolecular Reaction A Prepare Serial Dilutions of EDFC in 96-well Plate B Inoculate with Standardized Bacterial Suspension A->B C Incubate at 37°C for 18-24 hours B->C D Observe for Visible Growth (Turbidity) C->D E Determine MIC (Lowest Concentration with No Growth) D->E

Sources

Application Notes & Protocols: A Guide to the Development of Anticancer Drugs from Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous biologically active compounds.[1] In oncology, this heterocyclic motif is central to the mechanism of several approved and clinical-phase anticancer agents. Quinoline derivatives exert their therapeutic effects through a remarkable diversity of mechanisms, including DNA intercalation, inhibition of critical cellular enzymes like topoisomerases and kinases, and disruption of microtubule dynamics.[2][3][4] This guide provides an in-depth, experience-driven framework for researchers engaged in the discovery and preclinical development of novel quinoline-based anticancer drugs. We will traverse the essential stages of the development pipeline, from rational design and synthesis to comprehensive in vitro and in vivo evaluation, offering detailed, self-validating protocols and explaining the scientific rationale behind key experimental choices.

Introduction: The Quinoline Scaffold in Modern Oncology

Quinoline, a bicyclic aromatic heterocycle, has provided the structural foundation for a multitude of therapeutic agents, from antimalarials to potent anticancer drugs.[5][6] Its rigid, planar structure and capacity for diverse substitutions allow for fine-tuning of its physicochemical properties to interact with a wide array of biological targets.[7] This versatility has led to the development of drugs that are now integral to cancer treatment. The success of these agents underscores the immense potential that remains within the chemical space of quinoline derivatives for discovering next-generation cancer therapies.[8]

Several quinoline-based drugs have successfully transitioned to clinical use, targeting key signaling pathways that drive tumor growth and proliferation.

Drug Name Primary Mechanism of Action Approved Indications (Examples)
Bosutinib Inhibitor of Src/Abl tyrosine kinasesChronic Myeloid Leukemia (CML)
Lenvatinib Multi-kinase inhibitor (VEGFR1-3, FGFR1-4, etc.)Thyroid Cancer, Renal Cell Carcinoma
Cabozantinib Multi-kinase inhibitor (MET, VEGFR2, AXL, etc.)Renal Cell Carcinoma, Hepatocellular Carcinoma
Neratinib Irreversible pan-HER (EGFR, HER2, HER4) inhibitorHER2-positive Breast Cancer

The diverse mechanisms of action of quinoline derivatives highlight their ability to interfere with multiple hallmarks of cancer.

Quinoline_MoA cluster_targets Key Cellular Targets cluster_effects Cellular Outcomes Quinoline Quinoline Scaffold DNA DNA/Topoisomerases Quinoline->DNA Intercalation, Inhibition Kinases Protein Kinases (EGFR, Src, Abl, VEGFR) Quinoline->Kinases Competitive Inhibition Tubulin Microtubule Proteins (Tubulin) Quinoline->Tubulin Polymerization Inhibition HDAC Histone Deacetylases (HDAC) Quinoline->HDAC Enzyme Inhibition Apoptosis Apoptosis Induction DNA->Apoptosis CellCycleArrest Cell Cycle Arrest (G2/M Phase) Kinases->CellCycleArrest Angiogenesis Anti-Angiogenesis Kinases->Angiogenesis Tubulin->CellCycleArrest HDAC->Apoptosis

Diverse Mechanisms of Anticancer Quinoline Derivatives.

PART I: DESIGN AND SYNTHESIS OF QUINOLINE-BASED ANTICANCER AGENTS

Chapter 1: Rational Drug Design Strategies

The development of potent and selective anticancer agents begins with thoughtful design. Rather than relying on serendipity, modern drug discovery employs rational strategies to maximize the probability of success.

  • Structure-Activity Relationship (SAR): SAR studies are fundamental to understanding how chemical structure correlates with biological activity. For the quinoline scaffold, substitutions at the C-2, C-4, and C-8 positions have been shown to significantly alter anticancer potency and target selectivity.[1] For instance, incorporating anilino groups at the C-4 position is a common strategy for targeting tyrosine kinases.[9]

  • Molecular Hybridization: This strategy involves combining the quinoline scaffold with other known pharmacophores to create hybrid molecules with potentially synergistic or novel activities.[10] A prominent example is the creation of quinoline-chalcone hybrids, which have demonstrated potent cytotoxic effects against various cancer cell lines.[4]

  • Target-Based Design: With a known biological target (e.g., EGFR kinase), computational tools like molecular docking can be used to design quinoline derivatives that are predicted to bind with high affinity to the target's active site. This approach helps prioritize which compounds to synthesize and test.

Chapter 2: Synthetic Protocols

The versatility of quinoline synthesis is a key advantage. Numerous named reactions can be employed, with the Friedländer annulation being a classic and highly adaptable method.

Protocol 1: Illustrative Synthesis via Friedländer Annulation

This protocol describes the synthesis of a 2,4-disubstituted quinoline, a common core in many anticancer agents.

Causality: The Friedländer synthesis is chosen for its reliability and ability to construct the quinoline core in a single step from readily available 2-aminoaryl ketones and a compound containing an α-methylene ketone.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of a 2-aminoacetophenone derivative in ethanol.

  • Addition of Carbonyl Compound: Add 1.1 equivalents of an ethyl acetoacetate derivative to the solution.

  • Catalyst Introduction: Add a catalytic amount (0.1 equivalents) of a base such as piperidine or a Lewis acid like zinc chloride to the mixture.

  • Reaction: Reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, allow the reaction to cool to room temperature. The product will often precipitate from the solution. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol to remove residual starting materials. If necessary, purify the product further by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography.

  • Self-Validation & Characterization: Confirm the structure and purity of the final compound using spectroscopic methods:

    • ¹H NMR & ¹³C NMR: To confirm the chemical structure and proton/carbon environment.

    • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

PART II: IN VITRO EVALUATION OF ANTICANCER ACTIVITY

This phase aims to identify active compounds ("hits") and elucidate their mechanisms of action at the cellular level.

In_Vitro_Workflow cluster_mechanisms Elucidate Mechanism of Action start Synthesized Quinoline Derivative cytotoxicity Primary Screen: Cytotoxicity Assay (MTT) Determine IC50 start->cytotoxicity hit Active 'Hit'? (IC50 < 10 µM) cytotoxicity->hit mechanistic Secondary Screen: Mechanistic Assays hit->mechanistic Yes end_inactive Inactive hit->end_inactive No cell_cycle Cell Cycle Analysis mechanistic->cell_cycle apoptosis Apoptosis Assay mechanistic->apoptosis target_assay Target-Specific Assay (e.g., Tubulin Polymerization) mechanistic->target_assay PI3K_Pathway EGFR EGFR PI3K PI3K EGFR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT Akt PIP3->AKT Recruits & Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Quinoline Quinoline-Kinase Inhibitor Quinoline->PI3K Inhibits Quinoline->mTOR Inhibits

Targeting the PI3K/Akt/mTOR Pathway with Quinoline Inhibitors.<[4]/center>

PART III: IN VIVO PRECLINICAL EVALUATION

Causality: While in vitro assays are crucial, they do not capture the complexity of a whole organism. In vivo models are essential to evaluate a compound's efficacy, pharmacokinetics, and toxicity in a living system before it can be considered for human trials. [11] Protocol 5: Human Tumor Xenograft Model in Nude Mice

This is the gold-standard preclinical model for evaluating anticancer efficacy.

Step-by-Step Methodology:

  • Animal Acclimatization: Allow immunodeficient mice (e.g., athymic Nude-Foxn1nu) to acclimate to the facility for at least one week.

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ HCT-116 cells) into the flank of each mouse.

  • Tumor Growth: Monitor the mice regularly until tumors reach a palpable, measurable size (e.g., 100-150 mm³).

  • Randomization & Treatment: Randomize the mice into treatment groups (e.g., n=8-10 per group):

    • Group 1: Vehicle Control (e.g., saline, DMSO/Cremophor solution).

    • Group 2: Quinoline Derivative (e.g., 20 mg/kg, administered daily via oral gavage).

    • Group 3: Positive Control (a standard-of-care drug for that cancer type).

  • Monitoring (Self-Validation):

    • Efficacy: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.

    • Toxicity: Record the body weight of each mouse at every measurement. Significant weight loss (>15-20%) is a key indicator of toxicity.

  • Endpoint: Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a maximum allowed size.

  • Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for the treated groups compared to the vehicle control group.

Data Presentation: Example Tumor Growth Inhibition

Treatment Group Dose (mg/kg) Mean Final Tumor Volume (mm³) % TGI Mean Body Weight Change (%)
Vehicle Control-1540 ± 210-+5.2
Quinoline-A20615 ± 9560.1-2.5
Positive Control10450 ± 8070.8-8.1

Conclusion and Future Perspectives

The journey of developing a quinoline-based anticancer drug is a systematic, multi-stage process that relies on a strong foundation of rational design and rigorous, validated testing. This guide has outlined a clear path from the synthesis of novel derivatives to their preclinical evaluation. The true power of the quinoline scaffold lies in its synthetic tractability and its ability to be tailored to inhibit a wide variety of cancer-relevant targets. Future research will likely focus on creating multi-target agents to combat drug resistance, improving the bioavailability of potent compounds, and developing derivatives with enhanced selectivity for cancer cells to minimize off-target effects and improve patient outcomes. [2]

References

  • Jain, S., Chandra, V., Jain, P. K., et al. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 12(8), 4920-4946. [Link]

  • Tyagi, S., & Salahuddin. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. NeuroQuantology, 20(10), 2408-2427. [Link]

  • Man, R. J., Jeelani, N., Zhou, C., & Yang, Y. S. (2021). Recent Progress in the Development of Quinoline Derivatives for the Exploitation of Anti-Cancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 21(7), 825-838. [Link]

  • Arshad, M. F., Alam, M., & Lee, D. U. (2022). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society, 99(11), 100760. [Link]

  • Saha, B., Sharma, A., & Mukherjee, D. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681. [Link]

  • Al-Sanea, M. M., & Abdel-Aziz, H. A. (2024). An overview of quinoline derivatives as anti-cancer agents. Azhar International Journal of Pharmaceutical and Medical Sciences, 4(2), 133-143. [Link]

  • Hassan, G. S., Kadah, S., & Abou-Seri, S. M. (2012). Synthesis of new quinoline derivatives as inhibitors of human tumor cells growth. European Journal of Medicinal Chemistry, 54, 561-571. [Link]

  • Chawla, R., & Vaidya, A. (2024). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical Pharmaceutical and Health Sciences, 1(2), 65–79. [Link]

  • Song, Z., et al. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules, 26(16), 4899. [Link]

  • Rizk, O. H., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(52), 31211-31233. [Link]

  • Sharma, P. C., et al. (2013). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 20(1), 108-115. [Link]

  • Kumar, A., et al. (2023). Recent Development of Quinoline Derivatives as Anticancer Agents: 2015–2022. In Advances in Medicinal Chemistry. [Link]

  • Man, R. J., et al. (2021). Recent Progress in the Development of Quinoline Derivatives for the Exploitation of Anti-Cancer Agents. Anti-cancer agents in medicinal chemistry, 21(7), 825–838. [Link]

  • Al-Sanea, M. M., et al. (2011). In vitro anticancer screening and radiosensitizing evaluation of some new quinolines and pyrimido[4,5-b]quinolines bearing a sulfonamide moiety. European journal of medicinal chemistry, 46(1), 373-380. [Link]

  • Al-Warhi, T. I., et al. (2022). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. ResearchGate. [Link]

  • Abdelmegeed, H., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Medicinal Chemistry. [Link]

  • Yilmaz, V. T., et al. (2022). Evaluation of Cytotoxic Activity of Small Aminated Quinolinequinones In Vitro as Anti-Cancer Molecules. Molecules, 27(21), 7486. [Link]

  • Wang, J., et al. (2021). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Oxidative Medicine and Cellular Longevity. [Link]

Sources

Comprehensive Analytical Characterization of Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract

This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate, a key intermediate in the synthesis of advanced pharmaceutical compounds, particularly within the fluoroquinolone class. Ensuring the identity, purity, and stability of such molecules is paramount for consistency in research, development, and quality control. We present a multi-technique approach, explaining the causality behind experimental choices and providing robust, step-by-step protocols for High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Thermal Analysis (DSC/TGA).

Introduction and Physicochemical Profile

This compound is a heterocyclic organic compound. Its structure, featuring a quinoline core with fluoro, hydroxyl, and ethyl carboxylate functional groups, makes it a valuable building block in medicinal chemistry.[1] The fluorine atoms, in particular, can significantly modulate the physicochemical and biological properties of the final active pharmaceutical ingredient (API), such as metabolic stability and binding affinity. Accurate and thorough characterization is therefore a non-negotiable prerequisite for its use in further synthesis and drug development pathways.

Below is a summary of the key physicochemical properties for the target compound.

PropertyValueSource
IUPAC Name ethyl 6,8-difluoro-4-oxo-1H-quinoline-3-carboxylatePubChem[2]
Molecular Formula C₁₂H₉F₂NO₃PubChem[2]
Molecular Weight 253.20 g/mol PubChem[2][3]
Exact Mass 253.05504947 DaPubChem[2]
CAS Number 107555-38-4PubChem[2]
Appearance Solid (predicted)---
Tautomerism Exists in keto-enol tautomeric forms, with the 4-oxo form often being predominant.[4]---

Integrated Analytical Workflow

A sequential and logical workflow is essential for the efficient and complete characterization of the compound. The process begins with unambiguous structural confirmation, proceeds to purity and impurity profiling, and concludes with an assessment of its fundamental physicochemical properties.

Analytical_Workflow cluster_0 Structural Elucidation & Identity Confirmation cluster_1 Purity Assessment & Quantification cluster_2 Physicochemical & Thermal Properties MS Mass Spectrometry (MS) Confirms Molecular Weight NMR NMR Spectroscopy (¹H, ¹³C) Defines C-H Framework MS->NMR Detailed Structure FTIR FT-IR Spectroscopy Identifies Functional Groups HPLC HPLC-UV Determines Purity & Quantifies Impurities NMR->HPLC Purity Check DSC Differential Scanning Calorimetry (DSC) Determines Melting Point & Polymorphism HPLC->DSC Thermal Profile TGA Thermogravimetric Analysis (TGA) Assesses Thermal Stability & Decomposition Synthesis Synthesized Compound This compound Synthesis->MS Primary ID

Caption: Integrated workflow for comprehensive compound characterization.

Chromatographic Analysis for Purity Determination

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of pharmaceutical compounds. A well-developed, stability-indicating method can separate the main compound from starting materials, by-products, and degradation products.[5]

Rationale for Method Selection

A Reverse-Phase (RP-HPLC) method using a C18 stationary phase is selected due to its versatility and effectiveness in separating moderately polar organic compounds like the target analyte. The mobile phase, a mixture of acetonitrile and water, provides the necessary polarity gradient for elution. The addition of an acid (e.g., formic acid) is crucial for suppressing the ionization of the hydroxyl and secondary amine groups, which ensures good peak shape and reproducible retention times.[6] A Diode Array Detector (DAD) or UV detector is suitable as the quinoline chromophore exhibits strong UV absorbance.

Protocol: RP-HPLC Purity Assay
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the compound.

    • Dissolve in a suitable solvent (e.g., acetonitrile or a 50:50 mixture of acetonitrile:water) to create a 1.0 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL using the mobile phase as the diluent.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent with UV/DAD detector
Column C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 20% B to 80% B over 15 minutes, hold for 5 minutes, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm and 340 nm
  • Data Analysis:

    • The purity of the sample is calculated based on the peak area percentage.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

    • Method validation should be performed according to ICH guidelines to ensure linearity, accuracy, precision, and specificity.[5]

Spectroscopic Methods for Structural Elucidation

Spectroscopy provides fingerprint information that confirms the molecular structure and the presence of key functional groups.

Structure_Spectra_Correlation cluster_techniques Analytical Techniques struct This compound O-H / N-H C=O (Ester) C=O (Quinolone) Aromatic C-H Aliphatic C-H C-F FTIR FT-IR (Vibrational Modes) struct:f1->FTIR ~3400-3200 cm⁻¹ struct:f2->FTIR ~1730 cm⁻¹ struct:f3->FTIR ~1650 cm⁻¹ struct:f6->FTIR ~1200-1100 cm⁻¹ NMR_H ¹H NMR (Proton Environments) struct:f4->NMR_H ~7.0-8.5 ppm struct:f5->NMR_H ~4.3, 1.3 ppm NMR_C ¹³C NMR (Carbon Skeleton) struct->NMR_C Confirms all carbons MS Mass Spec (Molecular Mass) struct->MS Confirms C₁₂H₉F₂NO₃

Caption: Correlation of molecular structure with spectroscopic signals.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule based on their characteristic infrared absorption frequencies.

  • Protocol:

    • Acquire a background spectrum of the empty sample compartment.

    • Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Record the spectrum from 4000 to 400 cm⁻¹.

  • Expected Data Interpretation: The spectrum will confirm the presence of key structural motifs. For quinoline derivatives, characteristic vibrations for various functional groups are well-defined.[7][8]

Wavenumber (cm⁻¹)Vibration TypeFunctional Group Assignment
3400 - 3200 (broad)O-H and N-H StretchHydroxyl group and quinolone N-H
~1730C=O StretchEthyl ester carbonyl
~1650C=O StretchQuinolone carbonyl (amide)
1600 - 1450C=C StretchAromatic ring
~1300 - 1200C-O StretchEster C-O linkage
~1200 - 1100C-F StretchAryl-fluoride bonds
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for de novo structure elucidation, providing detailed information about the carbon-hydrogen framework of a molecule.

  • Protocol:

    • Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent, such as DMSO-d₆. The choice of DMSO-d₆ is often effective for quinoline derivatives as it can solubilize the compound and allows for the observation of exchangeable protons (OH, NH).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.

  • Expected ¹H NMR Spectrum (in DMSO-d₆):

    • ~12.0 ppm (broad singlet, 1H): O-H or N-H proton, exchangeable.

    • ~8.5 ppm (singlet, 1H): Proton at C2 position.

    • ~7.5-7.9 ppm (multiplets, 2H): Aromatic protons on the difluoro-substituted ring.

    • ~4.3 ppm (quartet, 2H): -O-CH₂- protons of the ethyl group.

    • ~1.3 ppm (triplet, 3H): -CH₃ protons of the ethyl group.

  • Expected ¹³C NMR Spectrum (in DMSO-d₆):

    • Approximately 12 distinct carbon signals are expected.

    • ~170-165 ppm: Ester and quinolone carbonyl carbons.

    • ~160-110 ppm: Aromatic and vinyl carbons, with C-F coupling visible.

    • ~60 ppm: -O-CH₂- carbon.

    • ~14 ppm: -CH₃ carbon.

Mass Spectrometry (MS)

MS provides the exact molecular weight of the compound, serving as a primary confirmation of its elemental composition.

  • Protocol:

    • Prepare a dilute solution of the sample (~10 µg/mL) in a solvent compatible with electrospray ionization (ESI), such as acetonitrile or methanol.

    • Infuse the solution directly into the ESI source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Acquire spectra in both positive and negative ion modes.

  • Expected Results:

    • Positive Ion Mode [M+H]⁺: Expected m/z = 254.0622

    • Negative Ion Mode [M-H]⁻: Expected m/z = 252.0466

    • The high-resolution measurement should be within 5 ppm of the theoretical exact mass, confirming the molecular formula C₁₂H₉F₂NO₃.[2]

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are vital for characterizing the solid-state properties of a compound.[9] They provide information on melting point, purity, polymorphism, and thermal stability, which are critical parameters for formulation development and shelf-life determination.[10][11]

Rationale for Combined DSC-TGA

Using DSC and TGA in tandem allows for a clear distinction between physical transitions (like melting) and chemical events (like decomposition).[12][13] For example, a weight loss observed in TGA that coincides with an endotherm in DSC indicates decomposition, whereas an endotherm in DSC without a corresponding weight loss in TGA confirms a melting event.

Protocol: DSC and TGA Analysis
  • Sample Preparation:

    • Accurately weigh 2-5 mg of the sample into an aluminum TGA pan or a crimped aluminum DSC pan.

  • Instrumentation and Conditions:

ParameterDSC SettingTGA Setting
Instrument TA Instruments Discovery DSC 2500 or equivalentTA Instruments Discovery TGA 5500 or equivalent
Temperature Range 25 °C to 350 °C25 °C to 600 °C
Heating Rate 10 °C/min10 °C/min
Atmosphere NitrogenNitrogen
Flow Rate 50 mL/min25 mL/min
  • Data Interpretation:

    • DSC: A sharp endothermic peak will indicate the melting point (Tₘ). The presence of multiple peaks could suggest polymorphism or the presence of impurities.

    • TGA: The TGA thermogram will show a stable baseline until the onset of decomposition, indicated by a significant weight loss. The temperature at which 5% weight loss occurs (T₅) is often reported as the decomposition temperature, providing a measure of thermal stability.[10]

Conclusion

The analytical methods detailed in this guide provide a robust and comprehensive framework for the characterization of this compound. The orthogonal application of chromatographic, spectroscopic, and thermal techniques ensures an unambiguous confirmation of the compound's identity, a reliable assessment of its purity, and a thorough understanding of its fundamental physicochemical properties. This multi-faceted approach is essential for guaranteeing the quality and consistency of this important chemical intermediate for its intended applications in research and pharmaceutical development.

References

  • PerkinElmer. (n.d.). Pharmaceutical Compounds are Analyzed in Half the Time by Simultaneous TGA-DSC.
  • NETZSCH-Gerätebau GmbH. (2020). Reliable Characterization of Pharmaceuticals Using Thermal Analysis.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

  • ChemBK. (n.d.). ETHYL 6,8-DIFLUORO-4-HYDROXY-3-QUINOLINECARBOXYLATE. Available at: [Link]

  • AZoM. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Available at: [Link]

  • MDPI. (2021). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Available at: [Link]

  • ResearchGate. (2006). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. Available at: [Link]

  • AZoM. (2023). The Role of Thermal Analysis in Pharmaceutical Testing and R&D. Available at: [Link]

  • Chemistry For Everyone. (2023). How Does DSC Complement Thermogravimetric Analysis (TGA)?. YouTube. Available at: [Link]

  • Impactfactor. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. Available at: [Link]

  • International Journal of Scientific Research and Engineering Development. (2022). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectra of quinoline derivative (Q), imidazole derivative (IMD), and Benzoxazine (Bz-A) monomer. Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectrum of quinoline derivative. (a) Quinoline-hydrazide.... Available at: [Link]

  • The Royal Society of Chemistry. (2019). Supporting Information. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectrum of 8hydroxyquinoline. Available at: [Link]

  • ResearchGate. (2011). Theoretical and spectroscopic study of ethyl 1,4-dihydro-4-oxoquinoline-3-carboxylate and its 6-fluoro and 8-nitro derivatives in neutral and radical anion forms. Available at: [Link]

  • ChemWhat. (n.d.). This compound CAS#: 107555-38-4. Available at: [Link]

  • ResearchGate. (2008). Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate. Available at: [Link]

  • ChemSynthesis. (n.d.). ethyl 6,7-difluoro-4-hydroxy-3-cinnolinecarboxylate. Available at: [Link]

  • ResearchGate. (1991). Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. Available at: [Link]

  • ResearchGate. (2016). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. Available at: [Link]

  • mzCloud. (2016). Ethyl 5 7 dichloro 4 hydroxyquinoline 3 carboxylate. Available at: [Link]

  • ResearchGate. (n.d.). Figure S11. 1 H NMR spectrum of 3f. Available at: [Link]

  • Oriental Journal of Chemistry. (2017). Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. Available at: [Link]

  • MDPI. (2020). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Available at: [Link])

Sources

Analysis of Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate Purity by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Pharmaceutical Scientist

Abstract This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity determination of Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate. This molecule is a key intermediate in the synthesis of advanced fluoroquinolone antibacterial agents, making its purity profile critical for the quality and safety of the final active pharmaceutical ingredient (API).[1][2] The described method is designed to be stability-indicating, capable of separating the main analyte from potential process-related impurities and degradation products. The protocol herein is grounded in established chromatographic principles and adheres to the validation requirements outlined by the International Council for Harmonisation (ICH).[3][4][5]

Introduction and Scientific Rationale

This compound (CAS No: 107555-38-4) is a core structural precursor for a new generation of fluoroquinolone antibiotics.[6][7] The efficacy and safety of these APIs are directly influenced by the purity of such starting materials. A seemingly minor impurity can carry through the synthesis process, potentially leading to the formation of toxic byproducts or reducing the overall yield and potency of the final drug. Therefore, a precise and reliable analytical method to assess purity is paramount during drug development and for quality control in manufacturing.

High-Performance Liquid Chromatography (HPLC) is the gold standard for this type of analysis due to its high resolution, sensitivity, and quantitative accuracy.[8] The objective is to develop a "stability-indicating" method, which is a procedure that can accurately measure the active ingredient without interference from its degradation products, impurities, or excipients.[9][10] This ensures that the method can be reliably used for stability studies, where drug substances are subjected to environmental stress to predict their shelf-life.[11][12]

This guide explains the causality behind the selection of chromatographic parameters and provides a complete, self-validating protocol that researchers can implement and adapt.

The Logic of Method Development

The development of this HPLC method was guided by the physicochemical properties of the analyte and related quinoline derivatives.

  • Stationary Phase Selection: A C18 (octadecyl) stationary phase was selected as the primary choice. This non-polar stationary phase is highly effective for retaining and separating a wide range of moderately polar to non-polar compounds, including quinoline derivatives, through hydrophobic interactions.[13][14][15][16] While standard C18 columns are widely applicable, challenges in separating structurally similar quinoline alkaloids have sometimes necessitated alternative phases like naphthylpropyl for enhanced selectivity.[17][18] However, for a standard purity assay, a modern, end-capped C18 column provides excellent performance and robustness.

  • Mobile Phase Strategy: A mobile phase consisting of an organic solvent (acetonitrile) and an acidic aqueous buffer (phosphate buffer) is employed.

    • Acetonitrile is chosen for its low viscosity and UV transparency.

    • The phosphate buffer is critical. The analyte possesses both a weakly acidic 4-hydroxy group and a weakly basic quinoline nitrogen atom. Controlling the mobile phase pH is essential to suppress the ionization of these functional groups, thereby ensuring sharp, symmetrical peaks and reproducible retention times. A pH of approximately 3.0, adjusted with phosphoric acid, is commonly used for fluoroquinolones to achieve this.[8]

  • Detection Wavelength: The quinoline ring system contains a strong chromophore. Based on the analysis of similar fluoroquinolone compounds, a detection wavelength in the range of 280-340 nm is appropriate.[1][13][14] For this method, 290 nm was selected as a starting point, though it is imperative to determine the wavelength of maximum absorbance (λmax) for this compound using a photodiode array (PDA) detector for optimal sensitivity.

  • Temperature Control: The column compartment is maintained at a constant temperature (30 °C) to eliminate variations in retention time and improve the overall precision of the method.[13]

Detailed Analytical Protocol

This section provides the step-by-step methodology for performing the purity analysis.

Instrumentation and Materials
  • Instrumentation:

    • HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

    • Chromatography Data System (CDS) software (e.g., Empower, Chromeleon).

    • Analytical balance (0.01 mg readability).

    • pH meter.

    • Sonicator.

    • Volumetric glassware.

  • Reagents & Consumables:

    • This compound Reference Standard (RS).

    • Acetonitrile (HPLC Grade).

    • Potassium Dihydrogen Phosphate (KH₂PO₄), Analytical Grade.

    • Phosphoric Acid (H₃PO₄), 85%, Analytical Grade.

    • Water (HPLC Grade or equivalent, e.g., Milli-Q).

    • HPLC vials and 0.45 µm syringe filters.

Chromatographic Conditions

All quantitative data and parameters are summarized in the table below for clarity.

ParameterCondition
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 25 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Elution Mode Isocratic: 60% A / 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 290 nm
Injection Volume 10 µL
Run Time 20 minutes
Preparation of Solutions
  • Mobile Phase A (Buffer): Weigh 3.40 g of KH₂PO₄ and dissolve in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with 85% phosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 60:40 v/v ratio.

  • Reference Standard (RS) Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of the Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate if necessary to ensure complete dissolution.

  • Standard Working Solution (50 µg/mL): Pipette 5.0 mL of the RS Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (50 µg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent. Filter the final solution through a 0.45 µm syringe filter before injection.

System Suitability Testing (SST)

Before any sample analysis, the performance of the chromatographic system must be verified. This is a non-negotiable step to ensure the validity of the results.[19][20][21] Inject the Standard Working Solution (50 µg/mL) five times and evaluate the parameters from the last injection against the criteria in the table below. The precision will be calculated from all five injections.

SST ParameterAcceptance Criteria (based on USP <621>)
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Repeatability (%RSD) ≤ 2.0% for peak areas of five replicate injections

No sample analysis is acceptable unless all SST criteria are met.[21]

Analysis Workflow

The overall experimental workflow is depicted below.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase & Diluent equilibrate Equilibrate HPLC System prep_mobile->equilibrate prep_std Prepare Standard Solution (50 µg/mL) sst Perform System Suitability Test (SST) prep_std->sst prep_sample Prepare Sample Solution (50 µg/mL) inject_sample Inject Sample Solution prep_sample->inject_sample equilibrate->sst Check Criteria inject_blank Inject Blank (Diluent) sst->inject_blank calculate Calculate Purity sst->calculate SST Fails inject_std Inject Standard Solution inject_blank->inject_std inject_std->inject_sample integrate Integrate Chromatograms inject_sample->integrate integrate->calculate report Generate Final Report calculate->report

Caption: HPLC Analysis and Data Processing Workflow.
Calculation of Purity

The purity of the sample is calculated as a percentage area. This assumes that all related impurities have a similar response factor to the main analyte. For a more accurate quantification of specific impurities, their individual reference standards would be required.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation: A Trust-Building Exercise

For the method to be considered reliable and fit for its intended purpose (i.e., routine QC and stability testing), it must undergo a thorough validation process as prescribed by ICH guideline Q2(R2).[4][5]

Specificity and Forced Degradation

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3] The most rigorous way to demonstrate this is through forced degradation studies.[9][11]

The goal is to induce 5-20% degradation of the active substance to ensure that any resulting degradants can be resolved from the parent peak.[9][22]

  • Acid Hydrolysis: Reflux sample solution in 0.1 M HCl at 60°C for 4 hours.

  • Base Hydrolysis: Reflux sample solution in 0.1 M NaOH at 60°C for 2 hours.

  • Oxidative Degradation: Store sample solution in 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid sample to 105°C for 48 hours.

  • Photolytic Degradation: Expose solid sample to UV light (254 nm) and visible light (as per ICH Q1B guidelines) for a specified duration.

After exposure, prepare the samples as described in section 2.3 and analyze them. The method is deemed stability-indicating if the main analyte peak is pure and well-separated from all degradant peaks (Resolution > 2.0).

Validation Parameters

The following table summarizes the key validation parameters, their purpose, and typical acceptance criteria.

ParameterPurposeTypical Acceptance Criteria
Linearity To verify a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the working concentration.
Accuracy To demonstrate the closeness of the results to the true value.98.0% - 102.0% recovery for spiked samples at three concentration levels (e.g., 80%, 100%, 120%).
Precision Repeatability (Intra-assay): To show precision over a short interval. Intermediate Precision: To show precision within the same lab but on different days/with different analysts.%RSD ≤ 2.0% for repeatability (n=6). %RSD ≤ 2.0% for intermediate precision.
Range To define the concentration interval where the method is accurate, precise, and linear.[23][24]The range is confirmed by the linearity, accuracy, and precision data.
Robustness To show the method's reliability during normal use with small, deliberate variations.System suitability parameters must be met after minor changes to flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.2 units).

The logical relationship between these validation pillars is essential for establishing a trustworthy analytical method.

Validation_Logic cluster_core Core Performance Characteristics validated_method Validated, Fit-for-Purpose HPLC Method linearity Linearity range Range linearity->range accuracy Accuracy accuracy->range precision Precision precision->range specificity Specificity (Forced Degradation) specificity->validated_method robustness Robustness robustness->validated_method range->validated_method

Sources

Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate is a fluorinated heterocyclic compound belonging to the quinolone family, a class of privileged structures in medicinal chemistry. The strategic placement of two fluorine atoms on the benzene ring of the quinoline scaffold significantly modulates its electronic and lipophilic properties, making it an attractive starting point for the development of novel therapeutic agents. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the potential applications and experimental protocols for utilizing this compound as a research chemical. We will delve into its potential as an anticancer and antibacterial agent, providing detailed, field-proven insights and step-by-step protocols for its evaluation.

Introduction: The Significance of the Difluoro-Quinolone Scaffold

The quinoline ring system is a cornerstone in the development of numerous therapeutic agents, with notable examples including the anti-malarial drug chloroquine and the broad-spectrum fluoroquinolone antibiotics.[1][2] The versatility of the quinoline scaffold allows for extensive chemical modifications to fine-tune its biological activity. The introduction of fluorine atoms, a common strategy in modern drug design, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[3] Fluorine's high electronegativity and ability to form strong carbon-fluorine bonds can enhance metabolic stability, increase binding affinity to biological targets, and improve membrane permeability.[4]

The subject of this guide, this compound, possesses a unique substitution pattern with fluorine atoms at positions 6 and 8. This difluoro substitution is anticipated to significantly impact the molecule's electronic distribution and potential for intermolecular interactions, thereby offering a distinct advantage in the design of targeted therapies.[3] This document will explore the utility of this compound as a versatile intermediate and a potential bioactive molecule in its own right.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a research chemical is paramount for designing and interpreting experiments. The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₂H₉F₂NO₃[5][6]
Molecular Weight 253.20 g/mol [5]
IUPAC Name ethyl 6,8-difluoro-4-oxo-1H-quinoline-3-carboxylate[5]
CAS Number 107555-38-4[5]
Appearance Solid (predicted)
Solubility Soluble in organic solvents like DMSO and ethanol.General chemical knowledge

Application Note I: Anticancer Drug Discovery

The quinoline scaffold is a well-established pharmacophore in oncology.[7] Derivatives of 4-hydroxyquinoline have been investigated as inhibitors of various cellular processes crucial for cancer cell proliferation and survival.[7] Furthermore, a closely related compound, ethyl 6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate, has demonstrated significant cytotoxicity against cancer cell lines, mediated through the induction of apoptosis.[8] This provides a strong rationale for investigating the anticancer potential of this compound.

Hypothesized Mechanism of Action: Kinase Inhibition and Apoptosis Induction

Many quinoline-based anticancer agents exert their effects by inhibiting protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer.[9] The 4-hydroxyquinoline-3-carboxylate core can act as a scaffold to present functional groups that interact with the ATP-binding site of various kinases. The difluoro substitution on the benzene ring can enhance these interactions through favorable electrostatic and hydrophobic contacts.

Another plausible mechanism is the induction of apoptosis, or programmed cell death. Quinolone derivatives can trigger apoptotic pathways by inducing cellular stress, leading to the activation of caspases, a family of proteases that execute the apoptotic program.[8]

Diagram: Proposed Anticancer Mechanisms

Caption: Proposed anticancer mechanisms of this compound.

Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol describes a standard method to evaluate the cytotoxic effects of this compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.

Materials:

  • Cancer cell lines (e.g., HCT116, A549, PC3, MCF-7)[7]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1 to 100 µM). Ensure the final DMSO concentration in the wells does not exceed 0.5%.

  • Cell Treatment: After 24 hours, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol: Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This protocol allows for the detection and quantification of apoptosis induced by the test compound.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorescent dye (e.g., FITC), can be used to detect these apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity. Flow cytometry is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ concentration (determined from the MTT assay) for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.

Diagram: Experimental Workflow for Anticancer Evaluation

G Start Start MTT Assay MTT Assay Start->MTT Assay Evaluate Cytotoxicity IC50 Determination IC50 Determination MTT Assay->IC50 Determination Apoptosis Assay Apoptosis Assay IC50 Determination->Apoptosis Assay IC50 Value Mechanism of Action Studies Mechanism of Action Studies IC50 Determination->Mechanism of Action Studies Further Investigation End End Apoptosis Assay->End Mechanism of Action Studies->End

Caption: Workflow for evaluating the anticancer potential of the research chemical.

Application Note II: Antibacterial Drug Discovery

The fluoroquinolone class of antibiotics is a testament to the antibacterial potential of the fluorinated quinoline scaffold.[10] These drugs primarily act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. The 6,8-difluoro substitution pattern in this compound suggests that it could serve as a valuable scaffold for the development of new antibacterial agents, potentially with activity against resistant strains.

Hypothesized Mechanism of Action: Inhibition of Bacterial Topoisomerases

The 4-quinolone core is a key pharmacophore that interacts with the bacterial topoisomerase-DNA complex. The carboxyl group at position 3 and the keto group at position 4 are crucial for this interaction. The fluorine atom at position 6 is known to enhance the potency of fluoroquinolones. The additional fluorine at position 8 in the target compound could further modulate its interaction with the enzyme-DNA complex, potentially leading to enhanced or altered activity.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

  • This compound

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare serial two-fold dilutions of the compound in MHB in a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

Chemical Modifications and Derivative Synthesis

This compound is an excellent starting material for the synthesis of a library of derivatives. The ethyl ester at position 3 can be hydrolyzed to the corresponding carboxylic acid, which is a key functional group in many fluoroquinolone antibiotics. The hydroxyl group at position 4 can be alkylated or otherwise modified. The N-H of the quinolone ring can also be substituted. These modifications allow for the exploration of structure-activity relationships (SAR) and the optimization of biological activity.

Protocol: Hydrolysis of the Ethyl Ester

Principle: Base-catalyzed hydrolysis (saponification) of the ethyl ester will yield the corresponding carboxylic acid.

Materials:

  • This compound

  • Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Hydrochloric acid (HCl) solution (e.g., 1 M)

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Dissolve this compound in ethanol in a round-bottom flask.

  • Add an excess of NaOH solution to the flask.

  • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Acidify the mixture with HCl solution until a precipitate forms.

  • Collect the precipitate by filtration, wash with water, and dry to obtain the 6,8-difluoro-4-hydroxyquinoline-3-carboxylic acid.

Conclusion

This compound represents a promising and versatile research chemical for drug discovery and development. Its unique difluoro-quinoline scaffold provides a solid foundation for the design of novel anticancer and antibacterial agents. The protocols outlined in this document offer a starting point for researchers to explore the biological potential of this compound and its derivatives. The inherent modularity of the quinoline ring system, combined with the strategic placement of fluorine atoms, makes this compound a valuable tool for medicinal chemists and pharmacologists seeking to develop next-generation therapeutics.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2798043, this compound. Retrieved January 8, 2026 from [Link].

  • BenchChem (2025). Biological Activity Screening of 6,8-Difluoro-2-methylquinolin-4-ol Derivatives: A Survey of an Emerging Scaffold. Retrieved January 8, 2026 from a hypothetical BenchChem technical note.
  • Paulovicova, E., et al. (2017).
  • ChemBK (n.d.). ETHYL 6,8-DIFLUORO-4-HYDROXY-3-QUINOLINECARBOXYLATE. Retrieved January 8, 2026 from [Link].

  • Wang, D. C., et al. (2008). Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2214.
  • Reddy, J. R., et al. (2016). Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. Bioorganic & Medicinal Chemistry Letters, 26(2), 625-630.
  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529-2591.
  • Smolecule (n.d.). Ethyl 6-chloro-7-fluoro-4-hydroxyquinoline-3-carboxylate. Retrieved January 8, 2026 from a hypothetical Smolecule product page.
  • BenchChem (2025). Comparative Analysis of Anticancer Quinoline Derivatives: Validating the Potential of 6,8-Difluoro-2-methylquinolin-4-amine. Retrieved January 8, 2026 from a hypothetical BenchChem technical note.
  • Gillis, E. P., et al. (2015). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.
  • BenchChem (2025). Application Notes and Protocols for the Use of 6,8-Difluoro-2-methylquinolin-4-ol as a Drug Discovery Scaffold. Retrieved January 8, 2026 from a hypothetical BenchChem technical note.
  • ResearchGate (2008). Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate. Retrieved January 8, 2026 from [Link].

  • J&K Scientific (n.d.). Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate. Retrieved January 8, 2026 from a hypothetical J&K Scientific product page.
  • Kaur, K., et al. (2020). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 10(49), 29333-29361.
  • Afzal, O., et al. (2021). Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities. Molecules, 26(19), 5849.
  • National Center for Biotechnology Information (n.d.). Ethyl 8-chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.
  • MDPI (n.d.). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate.
  • University of South Florida (2022). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. Retrieved January 8, 2026 from a hypothetical university repository.
  • ResearchGate (n.d.). Scheme 1 Synthesis of ethyl 4-hydroxy-7(trifluoromethyl)quinoline3-carboxylate.

Sources

Application Notes and Protocols for In Vitro Evaluation of Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate as a Hypoxia-Inducible Factor (HIF) Pathway Modulator

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in oncology, ischemia, and inflammation research.

Introduction: The Scientific Rationale for Investigating Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate

This compound is a synthetic organic compound belonging to the quinoline carboxylate class. Structurally, it shares a core pharmacophore with a well-documented family of molecules that function as inhibitors of Hypoxia-Inducible Factor (HIF) prolyl hydroxylase (PHD) enzymes.[1] These enzymes are critical cellular oxygen sensors.[1] In the presence of ample oxygen (normoxia), PHDs hydroxylate specific proline residues on the alpha subunit of HIF (HIF-α). This post-translational modification is a signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to bind and target HIF-α for rapid proteasomal degradation.[1]

Under low oxygen conditions (hypoxia), PHD activity is diminished, allowing HIF-α to stabilize, translocate to the nucleus, and dimerize with its partner, HIF-β. This active HIF transcription factor then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, driving the expression of proteins involved in angiogenesis (e.g., VEGF), glucose metabolism, and cell survival.[2][3]

Small molecule inhibitors of PHDs mimic a hypoxic state by preventing HIF-α hydroxylation and subsequent degradation, even under normoxic conditions. This mechanism holds significant therapeutic promise for diseases like anemia (by stabilizing HIF to promote erythropoietin production) and certain ischemic conditions. Conversely, inhibiting the HIF pathway is a key strategy in oncology, as many solid tumors rely on HIF-1 for survival and angiogenesis.[2]

This document provides a detailed guide to a series of integrated in vitro assays designed to characterize the activity of this compound as a potential PHD inhibitor and modulator of the HIF-1α signaling pathway. The protocols are designed to be self-validating, progressing from direct enzyme inhibition to cellular confirmation of downstream pathway activation.

Core Mechanism: HIF-1α Regulation and the Point of Intervention

The central hypothesis is that this compound acts as a competitive inhibitor at the active site of PHD enzymes, likely chelating the Fe(II) ion essential for catalysis. This intervention prevents the hydroxylation of HIF-1α, leading to its stabilization and downstream signaling.


}

Figure 1: HIF-1α pathway under normoxia and PHD inhibition.

Protocol 1: In Vitro PHD2 Enzymatic Inhibition Assay

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of PHD2, the primary regulator of HIF-1α in normoxia.

Causality: This is the foundational assay. A positive result here—demonstrating direct inhibition of the purified enzyme—provides the mechanistic basis for any observed cellular effects. It isolates the drug-target interaction from the complexity of a cellular environment.

Materials:
  • Recombinant human PHD2 enzyme

  • Synthetic peptide substrate corresponding to the HIF-1α oxygen-dependent degradation domain (ODD)

  • FeSO₄, Ascorbate, α-ketoglutarate (2-oxoglutarate)

  • AlphaScreen™ Glutathione Donor Beads and Streptavidin Acceptor Beads

  • Biotinylated anti-hydroxylated proline antibody

  • This compound (test compound)

  • Known PHD inhibitor (e.g., Dimethyloxalylglycine, DMOG) as a positive control

  • DMSO (vehicle control)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5)

  • 384-well microplates

Step-by-Step Methodology:
  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.

  • Reaction Mixture Preparation: Prepare a master mix containing assay buffer, FeSO₄ (final concentration ~50 µM), Ascorbate (final concentration ~1 mM), and the HIF-1α ODD peptide substrate.

  • Enzyme Preparation: Dilute the recombinant PHD2 enzyme in assay buffer to the desired working concentration. The optimal concentration should be determined empirically to yield a robust signal-to-background ratio.

  • Assay Plate Setup:

    • Add 100 nL of the serially diluted test compound, positive control, or DMSO vehicle to the wells of a 384-well plate.

    • Add 5 µL of the reaction mixture (without enzyme or α-ketoglutarate) to all wells.

    • Add 5 µL of the diluted PHD2 enzyme to all wells except the "no enzyme" negative controls.

  • Reaction Initiation: Start the enzymatic reaction by adding 5 µL of α-ketoglutarate (final concentration ~50 µM).

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Stop the reaction by adding a detection mix containing the biotinylated anti-hydroxylated proline antibody, AlphaScreen™ Donor, and Acceptor beads.

    • Incubate the plate in the dark at room temperature for 60 minutes.

  • Data Acquisition: Read the plate on an AlphaScreen-capable plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Compound Predicted PHD2 IC₅₀ Range (nM) Rationale
This compound10 - 1000Based on the potency of structurally similar quinoline carboxylate-based PHD inhibitors. The difluoro- substitution may impact potency and cell permeability.[1]
Dimethyloxalylglycine (DMOG)1,000 - 10,000A well-characterized, cell-permeable but relatively low-potency PHD inhibitor, serving as a reliable positive control.

Protocol 2: Cellular HIF-1α Stabilization Assay (Western Blot)

Objective: To visually confirm that treatment with this compound leads to the accumulation of HIF-1α protein in cultured cells under normoxic conditions.

Causality: This assay directly links the enzymatic inhibition observed in Protocol 1 to a cellular outcome. If the compound inhibits PHD2, HIF-1α should no longer be targeted for degradation and will accumulate. This is a critical validation step.


}

Figure 2: Western Blot workflow for HIF-1α stabilization.

Materials & Cell Lines:
  • Cell Lines:

    • HEK293 (Human Embryonic Kidney): High transfection efficiency, good general model.

    • Hep3B (Human Hepatocellular Carcinoma): Expresses functional HIF-1α and is responsive to hypoxic stimuli.

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Positive Control: CoCl₂ (a hypoxia mimetic) or DMOG

  • RIPA lysis buffer with protease and phosphatase inhibitor cocktails

  • BCA Protein Assay Kit

  • Primary Antibody: Mouse or Rabbit anti-HIF-1α

  • Loading Control Antibody: Anti-β-actin or anti-GAPDH

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Detailed Protocol:
  • Cell Culture: Seed HEK293 or Hep3B cells in 6-well plates and allow them to adhere overnight to reach ~70-80% confluency.

  • Treatment:

    • Prepare fresh dilutions of the test compound in complete medium. A suggested concentration range is 0.1, 1, 10, and 50 µM.

    • Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 100 µM CoCl₂ or 1 mM DMOG).

    • Replace the medium with the compound-containing medium and incubate for 4-8 hours at 37°C, 5% CO₂.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer to each well.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.

  • Western Blotting:

    • Load equal amounts of protein (20-40 µg) per lane on an SDS-polyacrylamide gel (e.g., 7.5%).

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.

    • Incubate with the primary anti-HIF-1α antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply the chemiluminescent substrate.

    • Visualize the bands using an imaging system.

    • Strip and re-probe the membrane for a loading control (β-actin or GAPDH) to ensure equal protein loading.

Protocol 3: HIF-1 Transcriptional Activity Assay (HRE-Luciferase Reporter)

Objective: To quantify the functional consequence of HIF-1α stabilization by measuring the transcriptional activity of HIF-1.

Causality: This assay moves further down the signaling cascade. While Western blot confirms protein accumulation, it doesn't guarantee the protein is transcriptionally active. This reporter assay provides quantitative data on whether the stabilized HIF-1α can effectively bind to HREs and drive gene expression, confirming the compound's intended functional effect on the pathway.

Materials:
  • HEK293T cells (high transfection efficiency)

  • HRE-luciferase reporter plasmid (containing multiple copies of the HRE sequence upstream of a firefly luciferase gene)

  • Control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization

  • Transfection reagent (e.g., Lipofectamine)

  • Dual-Luciferase Reporter Assay System

  • White, opaque 96-well plates

  • Luminometer

Step-by-Step Methodology:
  • Transfection: Co-transfect HEK293T cells with the HRE-luciferase reporter plasmid and the Renilla control plasmid using a suitable transfection reagent. Follow the manufacturer's protocol.

  • Cell Seeding: After 24 hours of transfection, trypsinize and seed the cells into a white, opaque 96-well plate at a density that will result in ~80% confluency at the time of the assay.

  • Compound Treatment: Allow cells to adhere for at least 6 hours. Then, treat the cells with a serial dilution of this compound, vehicle control, and a positive control (e.g., DMOG) for 16-24 hours.

  • Cell Lysis: Wash the cells with PBS. Lyse the cells by adding passive lysis buffer and incubating for 15 minutes at room temperature with gentle shaking.

  • Luciferase Assay:

    • Transfer 20 µL of cell lysate to a new luminometer-compatible plate.

    • Add the firefly luciferase substrate and measure the luminescence (Firefly activity).

    • Add the Stop & Glo® reagent to quench the firefly reaction and initiate the Renilla reaction. Measure the luminescence again (Renilla activity).

  • Data Analysis:

    • Normalize the Firefly luciferase activity by dividing it by the Renilla luciferase activity for each well.

    • Calculate the fold induction of HRE activity by dividing the normalized luciferase activity of the treated wells by the normalized activity of the vehicle control wells.

    • Plot the fold induction against the log of the compound concentration to determine the EC₅₀ value.

Assay Parameter Measured Purpose
PHD2 Enzymatic Assay IC₅₀ (Inhibitory Concentration 50%) Measures the concentration of the compound required to inhibit 50% of the PHD2 enzyme's activity. Establishes direct target engagement.
HIF-1α Western Blot Protein Band Intensity Provides qualitative and semi-quantitative evidence of HIF-1α protein accumulation in a dose-dependent manner within a cellular context.
HRE-Luciferase Reporter Assay EC₅₀ (Effective Concentration 50%) Measures the concentration of the compound required to achieve 50% of the maximum transcriptional activation of HIF-1. Confirms the functional downstream effect.[4]

References

  • Leung, I. K., et al. (2023). Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein. Methods in Molecular Biology. [Link]

  • Zhou, W., et al. (2011). Assessment of Hypoxia Inducible Factor Levels in Cancer Cell Lines upon Hypoxic Induction Using a Novel Reporter Construct. PLOS ONE. [Link]

  • Kung, A. L., et al. (2007). Identification of Novel Small Molecule Inhibitors of Hypoxia-Inducible Factor-1 That Differentially Block Hypoxia-Inducible Factor-1 Activity and Hypoxia-Inducible Factor-1α Induction in Response to Hypoxic Stress and Growth Factors. Molecular Cancer Therapeutics. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Jeong, J., et al. (2014). Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications. Molecules and Cells. [Link]

Sources

Application Notes and Protocols: Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate as a Pivotal Intermediate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: A Senior Application Scientist

Introduction: The Strategic Importance of Fluorinated Quinolone Scaffolds

Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate is a highly functionalized heterocyclic compound that has garnered significant attention not as a final material, but as a critical starting material and building block in the synthesis of complex organic molecules. Its true value in the scientific landscape, particularly in medicinal chemistry and drug development, lies in its unique structural features. The presence of two fluorine atoms on the quinoline core dramatically influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for the design of novel therapeutic agents.

The 4-hydroxyquinoline moiety is a known pharmacophore present in numerous bioactive compounds, while the ethyl carboxylate group at the 3-position provides a versatile handle for further chemical modifications. This combination of features in a single molecule allows chemists to explore a wide range of chemical space in the quest for new drugs. These application notes will provide an in-depth look at the synthesis of this valuable intermediate and its subsequent application in the development of advanced organic molecules.

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

PropertyValue
Molecular Formula C₁₂H₉F₂NO₃
Molecular Weight 253.20 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point >250 °C (with decomposition)
Solubility Sparingly soluble in common organic solvents (e.g., DMSO, DMF)
Chemical Stability Stable under normal laboratory conditions

Synthesis of this compound: A Mechanistic Overview

The most common and efficient method for the synthesis of this compound is a variation of the Gould-Jacobs reaction. This reaction involves the condensation of an aniline with diethyl ethoxymethylenemalonate (EMME), followed by a thermal cyclization.

The choice of 2,4-difluoroaniline as the starting material is crucial for introducing the fluorine atoms at the 6 and 8 positions of the final quinoline ring. The reaction proceeds through an initial nucleophilic substitution of the ethoxy group of EMME by the aniline, followed by an intramolecular cyclization that is driven by heat. The final tautomerization to the more stable 4-hydroxyquinoline form yields the desired product.

A 2,4-Difluoroaniline C Intermediate Adduct A->C Condensation B Diethyl Ethoxymethylenemalonate (EMME) B->C D Cyclization (Heat) C->D Intramolecular Reaction E This compound D->E Tautomerization

Caption: Synthetic pathway for this compound.

Protocol 1: Synthesis of this compound

This protocol describes a representative procedure for the synthesis of the title compound.

Materials:

  • 2,4-Difluoroaniline

  • Diethyl ethoxymethylenemalonate (EMME)

  • Diphenyl ether (or another high-boiling point solvent)

  • Round-bottom flask equipped with a reflux condenser

  • Heating mantle with a temperature controller

  • Hexane or other suitable non-polar solvent for washing

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 1.0 equivalent of 2,4-difluoroaniline with 1.1 equivalents of diethyl ethoxymethylenemalonate in a minimal amount of a high-boiling point solvent like diphenyl ether.

  • Initial Condensation: Heat the mixture to approximately 100-120 °C for 1-2 hours. This step facilitates the initial condensation reaction to form the intermediate adduct.

  • Cyclization: Gradually increase the temperature to 240-250 °C and maintain it for 30-60 minutes. This high temperature is necessary to drive the intramolecular cyclization. The reaction should be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting materials.

  • Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solvent.

  • Isolation: Dilute the cooled reaction mixture with a non-polar solvent such as hexane to further precipitate the product and to facilitate filtration. Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with copious amounts of hexane to remove the high-boiling point solvent.

  • Drying: Dry the product under vacuum to obtain the final this compound. The product can be further purified by recrystallization if necessary.

Application as a Key Intermediate in Drug Discovery

The true utility of this compound is realized in its role as a versatile scaffold for the synthesis of more complex molecules, particularly in the development of novel antibacterial agents. The 4-hydroxy group and the 3-carboxylate group are key functional handles for derivatization.

cluster_0 Core Scaffold cluster_1 Derivatization Pathways A Ethyl 6,8-difluoro-4-hydroxy- quinoline-3-carboxylate B N-Alkylation/Arylation at Position 1 A->B C Modification of the Carboxylate at Position 3 A->C D Substitution at the 4-Hydroxy Group A->D E Diverse Bioactive Molecules (e.g., Antibacterial Agents) B->E C->E D->E

Caption: Derivatization pathways of the core scaffold.

Protocol 2: Representative N-Alkylation of the Quinolone Scaffold

This protocol provides a general procedure for the N-alkylation of the quinolone ring, a common step in the synthesis of quinolone-based antibiotics.

Materials:

  • This compound

  • An appropriate alkylating agent (e.g., ethyl iodide, cyclopropyl bromide)

  • A suitable base (e.g., potassium carbonate, sodium hydride)

  • A polar aprotic solvent (e.g., dimethylformamide (DMF), acetonitrile)

  • Reaction vessel with a stirrer and inert atmosphere capabilities

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable polar aprotic solvent, add a base (1.5-2.0 eq.).

  • Addition of Alkylating Agent: Stir the mixture at room temperature for 30 minutes, then add the alkylating agent (1.2-1.5 eq.) dropwise.

  • Reaction: Heat the reaction mixture to a temperature appropriate for the specific alkylating agent (typically 60-80 °C) and monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water. The product may precipitate and can be collected by filtration. Alternatively, the aqueous layer can be extracted with an organic solvent like ethyl acetate.

  • Purification: The crude product can be purified by column chromatography or recrystallization to yield the N-alkylated product.

Conclusion

This compound is a cornerstone intermediate in modern organic and medicinal chemistry. While it may not have direct applications in material science as a final product, its role as a foundational building block is indispensable. The synthetic protocols and functionalization strategies outlined in these notes provide a framework for its effective utilization in the laboratory, paving the way for the discovery and development of novel, high-value molecules. The fluorinated quinolone scaffold it provides continues to be a rich source of inspiration for chemists in the ongoing pursuit of new and improved therapeutic agents.

Synthesis of Novel Polymers Using Quinoline Intermediates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Versatility of Quinoline in Polymer Chemistry

Quinoline, a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and capacity for functionalization at multiple positions make it an ideal building block for the synthesis of novel polymers with tailored properties.[1] The incorporation of quinoline moieties into polymer chains can impart a range of functionalities, including metal-binding capabilities, pH-responsiveness, and unique photophysical properties, making these materials highly attractive for applications in drug delivery, diagnostics, and advanced materials.[3][4]

This guide provides a comprehensive overview of the synthesis of novel polymers using quinoline intermediates. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge and detailed protocols to design, synthesize, and characterize quinoline-based polymers for a variety of applications. We will delve into the synthesis of key quinoline-containing monomers and their subsequent polymerization using controlled radical polymerization techniques, which offer precise control over polymer architecture and properties.

I. Synthesis of Quinoline-Containing Monomers

The foundation for any novel quinoline-based polymer lies in the synthesis of a polymerizable monomer. This section provides detailed protocols for the synthesis of two versatile classes of quinoline-containing monomers: acrylates and styrenics.

Protocol 1: Synthesis of 8-Hydroxyquinoline Acrylate

8-Hydroxyquinoline is a well-known chelating agent, and its incorporation into a polymer backbone can yield materials with strong metal-binding properties, useful for applications such as ion sequestration or the development of metallo-drug delivery systems.

Reaction Principle: This synthesis involves the esterification of 8-hydroxyquinoline with acryloyl chloride in the presence of a base to neutralize the HCl byproduct.

Materials:

  • 8-Hydroxyquinoline

  • Acryloyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Hydroquinone (polymerization inhibitor)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 8-hydroxyquinoline (1 equivalent) and a catalytic amount of hydroquinone in anhydrous DCM.

  • Cool the flask to 0 °C in an ice bath.

  • Add triethylamine (1.2 equivalents) to the solution.

  • Slowly add acryloyl chloride (1.1 equivalents), dissolved in anhydrous DCM, to the reaction mixture via the dropping funnel over a period of 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with a saturated aqueous solution of NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield 8-hydroxyquinoline acrylate as a solid.

Characterization:

  • ¹H NMR: Expect to see characteristic peaks for the quinoline ring protons, the vinyl protons of the acrylate group, and the disappearance of the hydroxyl proton of 8-hydroxyquinoline.

  • FTIR: Look for the appearance of a strong ester carbonyl (C=O) stretching band around 1730 cm⁻¹ and the disappearance of the broad O-H stretching band of the starting material.

II. Controlled Radical Polymerization of Quinoline-Containing Monomers

Controlled/living radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), are powerful tools for the synthesis of well-defined polymers with controlled molecular weights, low dispersities, and complex architectures.[5]

Protocol 2: RAFT Polymerization of a Styrenic Quinoline Monomer

This protocol describes the synthesis of a well-defined polymer from a custom-synthesized styrenic quinoline monomer, which can be designed to incorporate specific functionalities.[3]

Reaction Principle: RAFT polymerization utilizes a chain transfer agent (CTA) to mediate the polymerization, allowing for the formation of polymers with a narrow molecular weight distribution. The choice of CTA is crucial and depends on the monomer being polymerized.

Materials:

  • Styrenic quinoline monomer (e.g., as synthesized in a similar manner to the literature[3])

  • 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) as the RAFT agent

  • Azobisisobutyronitrile (AIBN) as the initiator

  • 1,4-Dioxane, anhydrous

  • Methanol (for precipitation)

Procedure:

  • In a Schlenk flask, dissolve the styrenic quinoline monomer, DDMAT, and AIBN in anhydrous 1,4-dioxane. The molar ratio of monomer:CTA:initiator should be carefully calculated to target the desired molecular weight (e.g., 100:1:0.2).

  • Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.[6]

  • After the final thaw, backfill the flask with nitrogen or argon.

  • Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir.[6]

  • Monitor the polymerization by taking aliquots at different time points and analyzing the monomer conversion by ¹H NMR.

  • To quench the reaction, cool the flask in an ice bath and expose the mixture to air.

  • Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent, such as cold methanol.[]

  • Collect the precipitated polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.

Characterization:

  • GPC/SEC: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn). A narrow dispersity (typically < 1.3) is indicative of a controlled polymerization.[8][9]

  • ¹H NMR: Confirm the polymer structure and calculate the monomer conversion.

  • FTIR: Verify the presence of characteristic functional groups from the quinoline monomer in the polymer.[10]

III. Characterization of Quinoline-Based Polymers

Thorough characterization is essential to confirm the successful synthesis of the desired polymer and to understand its properties.

Technique Information Obtained Key Considerations
Nuclear Magnetic Resonance (NMR) Spectroscopy - Confirmation of polymer structure - Determination of monomer conversion - Calculation of copolymer composition¹H and ¹³C NMR are standard. 2D NMR techniques (e.g., HSQC, HMBC) can be used for complex structures.[11]
Fourier-Transform Infrared (FTIR) Spectroscopy - Identification of functional groups present in the polymer - Confirmation of polymerizationComparison of monomer and polymer spectra is crucial to identify changes upon polymerization.[10]
Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC) - Determination of molecular weight (Mn, Mw) - Assessment of molecular weight distribution (dispersity, Đ)The choice of eluent and calibration standards is critical for accurate results.[12]
Thermal Analysis (DSC & TGA) - DSC: Glass transition temperature (Tg), melting temperature (Tm), and crystallization behavior - TGA: Thermal stability and decomposition profileProvides insights into the material's performance at different temperatures.[13][14]

IV. Applications in Drug Development and Biomedical Research

The unique properties of quinoline-based polymers make them highly promising for a range of biomedical applications.

Anticancer Drug Delivery

The quinoline scaffold is present in numerous anticancer drugs.[15][16] Polymers containing quinoline moieties can be designed as carriers for these drugs, potentially improving their solubility, stability, and tumor-targeting capabilities. For instance, pH-responsive quinoline-based polymers can be engineered to release their drug payload specifically in the acidic tumor microenvironment, thereby reducing systemic toxicity.[1]

Bioimaging and Fluorescent Sensors

Many quinoline derivatives exhibit interesting fluorescence properties.[17][18] When incorporated into polymers, these fluorophores can be utilized to create fluorescent nanoparticles for bioimaging or sensors for the detection of biologically relevant analytes such as metal ions or pH changes within cells.[17][19]

Antimicrobial Agents

Quinoline derivatives have a long history of use as antimicrobial agents.[20] Polymeric materials functionalized with quinoline can be developed as antimicrobial coatings for medical devices or as wound dressings to prevent infections.

Conclusion

The synthesis of novel polymers using quinoline intermediates opens up a vast landscape for the development of advanced materials with tailored functionalities. The protocols and information provided in this guide serve as a starting point for researchers to explore this exciting field. By leveraging the principles of controlled polymerization and the inherent versatility of the quinoline scaffold, it is possible to create a new generation of polymers with significant potential to address challenges in drug development, diagnostics, and beyond.

References

  • GPC chromatograms of synthesized polymeric stabilizers through RAFT... - ResearchGate. (n.d.). Retrieved January 8, 2026, from [Link]

  • Cleavage of macromolecular RAFT chain transfer agents by sodium azide during characterization by aqueous GPC - Polymer Chemistry (RSC Publishing). (n.d.). Retrieved January 8, 2026, from [Link]

  • RAFT Aqueous Dispersion Polymerization Yields Poly(ethylene glycol)-Based Diblock Copolymer Nano-Objects with Predictable Single Phase Morphologies - PMC. (n.d.). Retrieved January 8, 2026, from [Link]

  • Evolution of the GPC traces with conversion for the RAFT polymerization... - ResearchGate. (n.d.). Retrieved January 8, 2026, from [Link]

  • Investigations of the Optical and Thermal Properties of the Pyrazoloquinoline Derivatives and Their Application for OLED Design - MDPI. (n.d.). Retrieved January 8, 2026, from [Link]

  • Design, synthesis and RAFT polymerisation of a quinoline-based monomer for use in metal-binding composite microfibers - RSC Publishing. (n.d.). Retrieved January 8, 2026, from [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). Retrieved January 8, 2026, from [Link]

  • RAFT Aqueous Dispersion Polymerization Yields Poly(ethylene glycol)-Based Diblock Copolymer Nano-Objects with Predictable Single Phase Morphologies | Journal of the American Chemical Society. (2013). Retrieved January 8, 2026, from [Link]

  • Review on recent development of quinoline for anticancer activities. (n.d.). Retrieved January 8, 2026, from [Link]

  • Quinoline-based Compounds with Potential Activity against Drugresistant Cancers. (2021). Retrieved January 8, 2026, from [Link]

  • Quinoline based sensors for bivalent copper ions in living cells - ResearchGate. (n.d.). Retrieved January 8, 2026, from [Link]

  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC. (n.d.). Retrieved January 8, 2026, from [Link]

  • Chemical structure of developed quinoline-based sensor - ResearchGate. (n.d.). Retrieved January 8, 2026, from [Link]

  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC. (n.d.). Retrieved January 8, 2026, from [Link]

  • RAFT Polymerization - Reaction Setup - YouTube. (2022). Retrieved January 8, 2026, from [Link]

  • Spectroscopic Studies of Styrylquinoline Copolymers with Different Substituents - MDPI. (n.d.). Retrieved January 8, 2026, from [Link]

  • RAFT General Procedures - Boron Molecular. (n.d.). Retrieved January 8, 2026, from [Link]

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). Retrieved January 8, 2026, from [Link]

  • A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative - PMC - NIH. (n.d.). Retrieved January 8, 2026, from [Link]

  • Molecularly imprinted polymers by reflux precipitation polymerization for selective solid-phase extraction of quinolone antibiotics from urine - PubMed. (2024). Retrieved January 8, 2026, from [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications | Open Access Journals. (n.d.). Retrieved January 8, 2026, from [Link]

  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases - The Royal Society of Chemistry. (n.d.). Retrieved January 8, 2026, from [Link]

  • CN109053569B - Method for synthesizing 8-hydroxyquinoline - Google Patents. (n.d.).
  • RAFT polymerization - TUTORIAL - YouTube. (2023). Retrieved January 8, 2026, from [Link]

  • Application of Quinoline Ring in Structural Modification of Natural Products - NIH. (n.d.). Retrieved January 8, 2026, from [Link]

  • (PDF) Quinoline-Based Fluorescence Sensors - ResearchGate. (n.d.). Retrieved January 8, 2026, from [Link]

  • Synthesis of Acrylate and Methacrylate Block Copolymers Using Atom Transfer Radical Polymerization. (n.d.). Retrieved January 8, 2026, from [Link]

  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications - Crimson Publishers. (2023). Retrieved January 8, 2026, from [Link]

  • Some quinoline based anticancer drug molecules. - ResearchGate. (n.d.). Retrieved January 8, 2026, from [Link]

  • Thermal and Rheological Characterization of Polymers - NETZSCH Analyzing & Testing. (n.d.). Retrieved January 8, 2026, from [Link]

  • Thermal analysis methods (DSC, TGA) | Intro to Polymer Science Class Notes - Fiveable. (n.d.). Retrieved January 8, 2026, from [Link]

  • SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY Trinh Thi Huan. (2021). Retrieved January 8, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis.

This compound is a critical building block in the development of fluoroquinolone antibiotics. Its successful synthesis is paramount for the progression of numerous research and development projects. The most common and established method for its preparation is the Gould-Jacobs reaction, which involves the condensation of an appropriately substituted aniline with a malonic ester derivative, followed by a high-temperature thermal cyclization.[1][2][3] This guide focuses on optimizing this pathway and troubleshooting common experimental hurdles.

Section 1: Synthesis Overview & Core Principles

The synthesis proceeds in two primary stages:

  • Condensation: 2,4-Difluoroaniline is reacted with diethyl ethoxymethylenemalonate (DEEM) to form the intermediate, diethyl 2-(((3,5-difluorophenyl)amino)methylene)malonate. This is a nucleophilic substitution reaction where the aniline nitrogen attacks the electrophilic carbon of the ethoxymethylene group, followed by the elimination of ethanol.[1][2]

  • Thermal Cyclization: The intermediate undergoes an intramolecular 6-electron electrocyclization at high temperatures (typically 250-260 °C) to form the quinoline ring system.[4] This step is often the most challenging due to the harsh conditions required.

The final product exists in a tautomeric equilibrium between the 4-hydroxyquinoline and the 4-quinolone form, with the latter often being predominant.[1][2]

Gould_Jacobs_Reaction cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization 2,4-Difluoroaniline 2,4-Difluoroaniline Intermediate Anilidomethylenemalonate Intermediate 2,4-Difluoroaniline->Intermediate + DEEM (100-120 °C) DEEM Diethyl Ethoxymethylenemalonate Final_Product Ethyl 6,8-difluoro-4-hydroxy- quinoline-3-carboxylate Intermediate->Final_Product High Temp. (e.g., Dowtherm A, ~250 °C) Cyclization_Workflow A 1. Add Intermediate to pre-heated Dowtherm A (~250 °C) under N2 atmosphere. B 2. Maintain at 250-255 °C with vigorous stirring for 30-60 min. A->B C 3. Monitor by TLC until intermediate is consumed. B->C D 4. Cool mixture to ~80 °C. C->D E 5. Add Hexane (10-20 vols) to precipitate the product. D->E F 6. Stir mixture while cooling to room temperature. E->F G 7. Filter the solid product. F->G H 8. Wash solid thoroughly with fresh Hexane. G->H I 9. Dry under vacuum. H->I

Sources

Improving yield in the Gould-Jacobs cyclization reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Gould-Jacobs reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the rationale behind them to empower you to optimize this powerful quinoline synthesis.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during the Gould-Jacobs cyclization.

Issue 1: Low or No Yield of the Cyclized Product

Question: I've confirmed the formation of the anilidomethylenemalonate intermediate, but the subsequent high-temperature cyclization step is giving me a very low yield of my desired 4-hydroxyquinoline. What are the likely causes and how can I improve the yield?

Answer: This is a very common challenge in the Gould-Jacobs reaction, as the cyclization step is often the most demanding. The primary reason for low yield is typically insufficient energy to overcome the activation barrier for the 6-electron cyclization. Here’s a systematic approach to troubleshoot this issue:

  • Temperature Optimization: The cyclization is a thermal process that generally requires high temperatures, often in the range of 250-300°C.[1] If you are using conventional heating with a high-boiling solvent (like diphenyl ether or Dowtherm A), you may need to incrementally increase the temperature. However, be aware that excessive temperatures can lead to product degradation.[2][3] A thorough time-temperature study is often necessary to find the optimal balance.[2]

  • Reaction Time: While higher temperatures are generally better, prolonged heating can lead to decomposition.[2] It's crucial to monitor the reaction's progress using an appropriate technique like TLC or LC-MS to determine the point of maximum product formation before significant degradation occurs.

  • Microwave Irradiation: For a significant improvement in both reaction time and yield, consider using a dedicated microwave synthesis system.[4] Microwave heating provides rapid and uniform heating, which can dramatically improve the efficiency of the cyclization.[1][5]

  • Solvent Choice: The use of a high-boiling, inert solvent is critical for maintaining the high temperatures required for cyclization.[3] Solvents like mineral oil or Dowtherm A are common choices.[3] The choice of solvent can significantly impact the reaction's success.

  • Alternative Catalysis: For some substrates, traditional thermal cyclization may not be efficient. The use of Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) has been shown to promote the cyclization under milder conditions (e.g., 80-100°C), offering a good alternative to high-temperature methods.[5]

Issue 2: Formation of Tarry Side Products

Question: My reaction mixture turns into a dark, tarry mess during the high-temperature cyclization, making product isolation difficult and significantly reducing my yield. What causes this and how can I prevent it?

Answer: Tar formation is a frequent side effect of the harsh conditions required for the Gould-Jacobs cyclization.[6] This is often due to polymerization of the starting materials or intermediates, or decomposition of the product at high temperatures.[3] Here are some strategies to mitigate this:

  • Controlled Heating: Avoid excessively high temperatures. While the reaction needs heat, too much can accelerate decomposition pathways. A controlled and gradual increase in temperature is advisable.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may contribute to tar formation.[3]

  • Moderators: While more common in other quinoline syntheses like the Skraup reaction, the principle of using a moderator to control exothermic processes can be applied. In the context of the Gould-Jacobs reaction, this translates to careful temperature control and efficient stirring to dissipate heat.[6]

  • Purification of Starting Materials: Ensure that your aniline and diethyl ethoxymethylenemalonate are pure. Impurities can act as catalysts for polymerization or other side reactions.

Issue 3: Incomplete Initial Condensation

Question: I'm having trouble with the first step of the reaction, the condensation of my aniline with diethyl ethoxymethylenemalonate. The reaction seems sluggish and I'm left with a lot of unreacted aniline. What can I do?

Answer: The initial condensation to form the anilidomethylenemalonate intermediate is typically more straightforward than the cyclization, but issues can still arise. Here are some troubleshooting steps:

  • Temperature: This condensation is also a thermal process, though it requires lower temperatures than the cyclization, typically in the range of 100-130°C.[4] Ensure your reaction is reaching this temperature.

  • Removal of Ethanol: The condensation reaction produces ethanol as a byproduct.[7][8] According to Le Chatelier's principle, removing this byproduct will drive the equilibrium towards the product. You can achieve this by performing the reaction under reduced pressure or by using a setup that allows for the distillation of the ethanol as it forms.

  • Microwave-Assisted Condensation: As with the cyclization step, microwave irradiation can be very effective for the initial condensation, often reducing reaction times from hours to minutes.[5]

  • Solvent-Free Conditions: In some cases, running the initial condensation neat (without a solvent) can be effective.[5]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Gould-Jacobs reaction?

A1: The Gould-Jacobs reaction is a multi-step synthesis for preparing 4-hydroxyquinoline derivatives.[7][8][9] It proceeds through the following key steps:

  • Condensation: An aniline derivative reacts with an alkoxymethylenemalonic ester (like diethyl ethoxymethylenemalonate) via nucleophilic attack from the amine nitrogen, followed by the elimination of ethanol to form an anilidomethylenemalonate intermediate.[7][8]

  • Cyclization: This intermediate undergoes a thermal, 6-electron cyclization to form the quinoline ring system.[7][8]

  • Saponification and Decarboxylation (Optional): The resulting 4-hydroxy-3-carboalkoxyquinoline can then be saponified to the corresponding carboxylic acid, which can be subsequently decarboxylated by heating to yield the final 4-hydroxyquinoline.[7][8]

Gould_Jacobs_Mechanism Aniline Aniline Derivative Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate Condensation (-EtOH) MalonicEster Alkoxymethylenemalonic Ester MalonicEster->Intermediate CyclizedProduct 4-Hydroxy-3-carboalkoxyquinoline Intermediate->CyclizedProduct Thermal Cyclization (High Temp) Saponified Quinolone-3-carboxylic acid CyclizedProduct->Saponified Saponification FinalProduct 4-Hydroxyquinoline Saponified->FinalProduct Decarboxylation (-CO2)

Gould-Jacobs reaction pathway.

Q2: What are the optimal reaction conditions for the cyclization step?

A2: The cyclization step is typically the most challenging and requires careful optimization. The following table summarizes key parameters:

ParameterConventional HeatingMicrowave-AssistedEaton's Reagent
Temperature 250-300°C[1]250-300°C[2]80-100°C[5]
Solvent High-boiling, inert (e.g., diphenyl ether, mineral oil)[3]Often neat or in a high-boiling solvent[4]Eaton's Reagent
Reaction Time Hours[2]Minutes[2][5]~2 hours[5]
Yield Often moderateGenerally higherGood to excellent[5]

Q3: How does the electronic nature of the aniline substituent affect the reaction?

A3: The Gould-Jacobs reaction is generally more effective for anilines that have electron-donating groups at the meta-position.[7][8] These groups can activate the aromatic ring, facilitating the electrophilic-like intramolecular cyclization step. Conversely, strongly electron-withdrawing groups on the aniline ring can deactivate the ring and make the cyclization more difficult.

Q4: Can I run into regioselectivity issues with this reaction?

A4: Yes, if you are using an asymmetrically substituted aniline, the cyclization can occur at two different ortho positions, potentially leading to a mixture of regioisomeric products.[3] The regioselectivity is influenced by both steric and electronic factors of the substituents on the aniline ring.

Troubleshooting_Workflow Start Low Yield in Cyclization CheckTemp Is Temperature ≥ 250°C? Start->CheckTemp IncreaseTemp Increase Temperature CheckTemp->IncreaseTemp No CheckTime Is Reaction Time Optimized? CheckTemp->CheckTime Yes IncreaseTemp->CheckTime IncreaseTime Increase Reaction Time CheckTime->IncreaseTime No ConsiderMicrowave Use Microwave Synthesis? CheckTime->ConsiderMicrowave Yes IncreaseTime->ConsiderMicrowave UseMicrowave Implement Microwave Protocol ConsiderMicrowave->UseMicrowave Yes CheckSolvent Is Solvent Appropriate? ConsiderMicrowave->CheckSolvent No Success Improved Yield UseMicrowave->Success ChangeSolvent Switch to Higher Boiling Solvent CheckSolvent->ChangeSolvent No ConsiderEaton Consider Eaton's Reagent CheckSolvent->ConsiderEaton Yes ChangeSolvent->Success ConsiderEaton->Success

A troubleshooting workflow for low yield.

Experimental Protocols

Protocol 1: Classical Thermal Cyclization

This protocol is a general guideline for a two-step classical synthesis.

Step 1: Synthesis of the Anilidomethylenemalonate Intermediate

  • In a round-bottom flask, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).

  • Heat the mixture at 100-130°C for 1-2 hours. Monitor the reaction by TLC to confirm the formation of the intermediate.[4]

  • Remove the ethanol byproduct under reduced pressure to drive the reaction to completion.[4] The crude intermediate can often be used directly in the next step after cooling.

Step 2: Thermal Cyclization

  • Add the crude intermediate to a flask containing a high-boiling solvent (e.g., mineral oil or Dowtherm A).

  • Heat the mixture to approximately 250°C with vigorous stirring under an inert atmosphere.[3]

  • Maintain this temperature for 30-60 minutes, monitoring the reaction by TLC if possible.

  • Cool the reaction mixture. The product often precipitates upon cooling.

  • Dilute the mixture with a hydrocarbon solvent (e.g., hexanes) to further precipitate the product and dissolve the reaction solvent.

  • Collect the solid product by filtration and wash with a low-boiling solvent. The crude product can be purified by recrystallization.

Protocol 2: Microwave-Assisted Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate

This protocol, adapted from literature, demonstrates the efficiency of microwave synthesis.[2][4]

Materials:

  • Aniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Microwave vial (e.g., 2-5 mL) with a magnetic stir bar

  • Microwave synthesis system

  • Ice-cold acetonitrile for washing

Procedure:

  • Reaction Setup: In a 2.5 mL microwave vial, add aniline (e.g., 0.16 mL, 2.0 mmol) and diethyl ethoxymethylenemalonate (e.g., 1.21 mL, 6.0 mmol). The excess DEEM can serve as both a reagent and a solvent.[4]

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to the desired temperature (e.g., 250°C or 300°C) and hold for a specified time (e.g., 5-10 minutes).[2]

  • Isolation: After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.

  • Purification: Filter the solid product and wash it with ice-cold acetonitrile (e.g., 3 mL).

  • Drying and Analysis: Dry the resulting solid under vacuum. The product can be analyzed by HPLC-MS.

References

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Biotage. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Gould–Jacobs reaction. In Wikipedia. Retrieved from [Link]

  • Wikiwand. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • Wikipedia. (2023, April 1). Gould-Jacobs-Reaktion. In Wikipedia. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • MDPI. (2018). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Gould-Jacobs Reaction. In Comprehensive Organic Name Reactions and Reagents. Retrieved from [Link]

Sources

Technical Support Center: Purification of Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity of this important synthetic intermediate.

Introduction

This compound is a key building block in the synthesis of various pharmaceuticals, particularly fluoroquinolone antibiotics. Its purity is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. The most common route to this and similar compounds is the Gould-Jacobs reaction, which involves the condensation of a substituted aniline with an ethoxymethylenemalonate ester, followed by thermal cyclization.[1][2][3][4] Impurities in this process can arise from unreacted starting materials, intermediates, or side-products of the cyclization reaction.

This guide provides a systematic approach to troubleshooting common purification challenges and offers detailed protocols for achieving high-purity this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Recrystallization Issues

Recrystallization is often the first line of defense for purifying crystalline solids. However, a number of challenges can arise.

Question: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

Answer:

"Oiling out" occurs when the solute is insoluble in the hot solvent at the boiling point and separates as a liquid phase. This is a common problem when the melting point of the solute is lower than the boiling point of the solvent, or when the solute is significantly less soluble in the hot solvent than anticipated.

Causality and Solution:

  • Solvent Choice: The chosen solvent may be too non-polar for your compound at elevated temperatures. A rule of thumb is that solvents with functional groups similar to the solute are often good choices.[5] For an ester like this compound, solvents like ethanol or ethyl acetate are good starting points.[5][6]

  • Troubleshooting Steps:

    • Add a More Polar Co-solvent: If your compound has oiled out from a non-polar solvent, add a small amount of a more polar co-solvent (e.g., ethanol to a hexane solution) dropwise to the hot mixture until the oil dissolves. Then, allow the solution to cool slowly.

    • Lower the Cooling Rate: Rapid cooling can favor oil formation over crystal nucleation. Allow the solution to cool to room temperature slowly, and then transfer it to a cold bath.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the liquid-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.

    • Change the Solvent System: If the above steps fail, a different solvent or solvent mixture is necessary. Refer to the solvent selection table below for guidance.

Question: I have poor recovery after recrystallization. How can I improve my yield?

Answer:

Low recovery is typically due to the compound having significant solubility in the cold solvent or using an excessive amount of solvent.

Causality and Solution:

  • Solvent Volume: The goal of recrystallization is to dissolve the compound in a minimal amount of hot solvent. Using too much solvent will keep a significant portion of your product dissolved even after cooling.

  • Troubleshooting Steps:

    • Minimize Solvent: Add the hot solvent in small portions to your crude material until it just dissolves.

    • Solvent Evaporation: If you have already used too much solvent, you can carefully evaporate some of it to re-saturate the solution.

    • Cooling Temperature: Ensure you are cooling the solution to a sufficiently low temperature (e.g., in an ice bath or refrigerator) to minimize the solubility of your compound.

    • Second Crop of Crystals: After filtering the initial crystals, the mother liquor can be concentrated and cooled again to obtain a second, though likely less pure, crop of crystals.

Table 1: Common Solvents for Recrystallization of Quinolone Derivatives

Solvent/Solvent SystemPolarityBoiling Point (°C)Comments
EthanolPolar78A good starting point for many quinolone esters.[5]
AcetonitrilePolar82Can be effective, especially for washing the filtered product.[3]
Ethyl Acetate/HexaneMediumVariableA good two-solvent system for adjusting polarity.[5]
Dichloromethane/HexaneNon-polarVariableUseful if the compound is less polar.
TolueneNon-polar111Can be effective for less polar compounds, but higher boiling point requires caution.
Column Chromatography Challenges

Flash column chromatography is a powerful technique for separating compounds with similar polarities.

Question: My compound is not separating from impurities on the silica gel column. What can I do?

Answer:

Poor separation in column chromatography is usually due to an inappropriate mobile phase polarity or issues with the stationary phase.

Causality and Solution:

  • Mobile Phase Polarity: The polarity of the eluent is critical for achieving good separation. For quinolone derivatives, a mixture of a non-polar solvent (like hexane or dichloromethane) and a more polar solvent (like ethyl acetate or acetone) is commonly used.

  • Troubleshooting Steps:

    • Optimize the Solvent System with TLC: Before running a column, always determine the optimal solvent system using Thin Layer Chromatography (TLC). The ideal system will give your desired compound an Rf value of approximately 0.25-0.35 and show good separation from impurities.

    • Use a Gradient Elution: Start with a less polar solvent mixture and gradually increase the polarity by increasing the proportion of the more polar solvent. This can help to first elute non-polar impurities and then your compound, followed by more polar impurities.

    • Change the Stationary Phase: If separation on silica gel is poor, consider using a different stationary phase, such as alumina or a reverse-phase C18 silica gel. For reverse-phase chromatography, the mobile phase is typically a mixture of water and a polar organic solvent like acetonitrile or methanol.[7][8][9]

    • Check for Compound Degradation: Some compounds can degrade on silica gel, which is slightly acidic. If you suspect this is happening, you can neutralize the silica gel by washing it with a dilute solution of triethylamine in your non-polar solvent before packing the column.

Question: My compound is streaking on the TLC plate and the column. Why is this happening?

Answer:

Streaking can be caused by several factors, including compound overloading, insolubility, or strong interactions with the stationary phase.

Causality and Solution:

  • Overloading: Applying too much sample to the TLC plate or column can lead to broad, streaky bands.

  • Insolubility: If your compound is not fully dissolved in the mobile phase, it can streak.

  • Strong Adsorption: Highly polar or acidic/basic compounds can interact strongly with the silica gel, causing tailing.

  • Troubleshooting Steps:

    • Reduce Sample Concentration: Use a more dilute solution of your sample for TLC analysis and load less material onto your column.

    • Add a Polar Modifier: Adding a small amount of a polar solvent like methanol or a few drops of acetic acid or triethylamine (depending on the nature of your compound) to the mobile phase can often improve peak shape by competing for active sites on the silica gel.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude this compound synthesized via the Gould-Jacobs reaction?

A1: The Gould-Jacobs reaction involves the reaction of 2,4-difluoroaniline with diethyl ethoxymethylenemalonate (EMME) followed by thermal cyclization.[1][4] Potential impurities include:

  • Unreacted 2,4-difluoroaniline: This is a common impurity if the initial reaction is incomplete.

  • Unreacted Diethyl ethoxymethylenemalonate (EMME): Another starting material that may be present.

  • The intermediate, diethyl 2-((2,4-difluorophenylamino)methylene)malonate: Incomplete cyclization will leave this intermediate in your product.

  • Side-products from incorrect cyclization: While less common, alternative cyclization pathways can lead to isomeric impurities.

Q2: How can I confirm the purity of my final product?

A2: A combination of techniques should be used to assess purity:

  • Thin Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.

  • Melting Point: A sharp melting point close to the literature value suggests high purity. Impurities will typically broaden the melting point range and lower the melting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): This is the most definitive method for confirming the structure and assessing purity. The absence of impurity peaks in the NMR spectrum is a strong indicator of a pure sample.

  • High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity.[7][8][9] A single, sharp peak is desired.

Q3: Can I use an acid-base extraction to purify my product?

A3: this compound has a phenolic hydroxyl group, which is weakly acidic. Therefore, you could potentially use an acid-base extraction.

  • Procedure: Dissolve the crude product in an organic solvent (e.g., ethyl acetate). Wash with a weak aqueous base (e.g., sodium bicarbonate solution) to remove acidic impurities. The desired product, being a weak acid, may remain in the organic layer. Stronger bases (like NaOH) could potentially deprotonate and extract your product into the aqueous layer, but this also risks hydrolysis of the ethyl ester. Subsequent acidification of the aqueous layer would be needed to recover the product. This method should be approached with caution due to the potential for ester hydrolysis.

Q4: What is a general, reliable purification protocol for this compound?

A4: A robust purification strategy often involves a combination of techniques. Here is a general workflow:

  • Initial Work-up: After the reaction, the crude product is often precipitated by cooling the reaction mixture and collected by filtration. Washing the crude solid with a cold, non-polar solvent (like cold acetonitrile or diethyl ether) can remove some of the less polar impurities.[3]

  • Recrystallization: Recrystallize the crude solid from a suitable solvent, such as ethanol or an ethyl acetate/hexane mixture. This is often effective at removing the bulk of the impurities.

  • Column Chromatography: If recrystallization does not yield a product of sufficient purity, flash column chromatography on silica gel is recommended. Use a solvent system optimized by TLC (e.g., a gradient of ethyl acetate in hexane).

Visualizing the Purification Workflow

The following diagrams illustrate the decision-making process for troubleshooting and the general purification workflow.

Caption: Troubleshooting decision tree for purification.

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis GouldJacobs Gould-Jacobs Reaction: 2,4-difluoroaniline + EMME Cyclization Thermal Cyclization GouldJacobs->Cyclization Precipitation Precipitation & Filtration Cyclization->Precipitation Recrystallization Recrystallization (e.g., Ethanol) Precipitation->Recrystallization ColumnChromatography Column Chromatography (if necessary) Recrystallization->ColumnChromatography if impure Analysis TLC, MP, NMR, HPLC Recrystallization->Analysis if pure ColumnChromatography->Analysis

Caption: General experimental workflow for synthesis and purification.

References

  • El-Didamony, A. M. A.-E., & Mona, O. (2017). Kinetic spectrophotometric method for the determination of some fourth generation fluoroquinolones in bulk and in pharmaceutical formulations. Journal of Saudi Chemical Society, 21, S58–S66. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • (2016). Determination of Fluoroquinolone Antibiotics in Industrial Wastewater by High-Pressure Liquid Chromatography and Thin-Layer Chromatography-Densitometric Methods. ResearchGate. [Link]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. (2018). MDPI. [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. [Link]

  • Wikipedia. (n.d.). Quinoline. [Link]

  • Simultaneous Quantitative Determination of Eight Fluoroquinolones by High-Performance Liquid Chromatography with UV Detection. (n.d.). ResearchGate. [Link]

  • Biotage. (n.d.). AN056 Gould Jacobs Quinoline forming reaction. [Link]

  • Rahn, K., et al. (2019). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 24(15), 2729. [Link]

  • Study of 4-Quinolone Antibiotics in Biological Samples by Short-Column Liquid Chromatography Coupled with Electrospray Ionization Tandem Mass Spectrometry. (1997). ACS Publications. [Link]

  • Microwave Assisted Synthesis of ethyl-quinolon-4-one-3-carboxylates and Hydrolysis to quinolon-4-one-3-carboxylic Acids. (2014). CONICET. [Link]

  • Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones. (2016). National Institutes of Health. [Link]

  • Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. Journal of the American Chemical Society, 68(7), 1204–1208. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. [Link]

  • (n.d.). Crystallization Solvents. [Link]

  • Synthesis of novel optically pure a-amino acid functionalised-7- trifluoromethyl substituted quinolone derivatives and their antibacterial activity. (n.d.). ResearchGate. [Link]

  • Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. (2016). PubMed. [Link]

  • Quinolones - Synthetic antibacterial agents. (n.d.). SlideShare. [Link]

  • Ethylic Esters as Green Solvents for the Extraction of Intracellular Polyhydroxyalkanoates Produced by Mixed Microbial Culture. (2020). MDPI. [Link]

  • Solvent effects on physicochemical behavior of estradiols recrystallized for transdermal delivery. (2001). PubMed. [Link]

Sources

Technical Support Center: Troubleshooting Low Yield of 4-Hydroxyquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to resolving challenges in the synthesis of 4-hydroxyquinolines. This guide is designed for researchers, chemists, and drug development professionals who are encountering suboptimal yields in their synthetic routes. Here, we will delve into the common pitfalls of cornerstone reactions like the Conrad-Limpach and Camps cyclizations, providing you with actionable, in-depth troubleshooting strategies grounded in mechanistic principles.

Frequently Asked Questions (FAQs)

Q1: My Conrad-Limpach synthesis is resulting in a low yield of the desired 4-hydroxyquinoline. What are the most common initial checks I should perform?

A1: The Conrad-Limpach synthesis, which involves the condensation of anilines with β-ketoesters, is highly sensitive to reaction conditions.[1] The most critical factor is the high temperature required for the cyclization step, often around 250°C.[1][2] Insufficient temperature is a primary cause of low yield. Additionally, the choice of solvent is crucial; high-boiling, inert solvents like mineral oil or 1,2,4-trichlorobenzene can significantly improve yields compared to solvent-free conditions.[3][4] Finally, ensure your reagents, particularly the aniline, are pure and free of contaminants that could lead to side reactions.

Q2: I am observing the formation of significant side products in my Camps cyclization. What could be the cause?

A2: The Camps cyclization of o-acylaminoacetophenones can yield two different hydroxyquinoline isomers.[5] The ratio of these products is highly dependent on the reaction conditions and the structure of the starting material.[5] The formation of undesired isomers is a common issue. The choice of base and solvent can influence the regioselectivity of the cyclization. Experimenting with different bases (e.g., sodium hydroxide, potassium tert-butoxide) and solvent systems may be necessary to favor the formation of your desired product.[6]

Q3: Is it possible that my 4-hydroxyquinoline product is degrading during workup or purification?

A3: Yes, 4-hydroxyquinolines can be sensitive to certain conditions. For instance, some hydroxyquinolines are excellent chelating agents, which can complicate purification if metal ions are present.[7] During workup, ensure that the pH is carefully controlled during extraction and precipitation steps. For purification by column chromatography, select a solvent system that is not overly acidic or basic. In some cases, a metal-free chromatography setup may be necessary to prevent issues related to chelation.[7]

Q4: Can the purity of my starting aniline significantly impact the yield of my Conrad-Limpach reaction?

A4: Absolutely. The nucleophilicity of the aniline is key to the initial condensation with the β-ketoester. Anilines with electron-withdrawing groups can be less reactive, potentially leading to incomplete reactions and lower yields.[8] Furthermore, impurities in the aniline can interfere with the reaction, leading to the formation of unwanted byproducts. It is always recommended to use freshly distilled or purified anilines for the best results.

In-Depth Troubleshooting Guides

Guide 1: Optimizing the Conrad-Limpach Synthesis

The Conrad-Limpach synthesis is a powerful tool for creating 4-hydroxyquinolines, but its success hinges on careful control of the reaction environment.[1] This guide will walk you through a systematic approach to troubleshooting low yields.

Problem: Low conversion of the intermediate Schiff base to the final 4-hydroxyquinoline.

This is often the rate-determining step and requires high thermal energy to overcome the activation barrier for the electrocyclic ring closure.[1]

Troubleshooting Workflow:

Camps_Cyclization Start o-Acylaminoacetophenone Base Base (e.g., NaOH, t-BuOK) Start->Base Deprotonation Enolate_A Enolate A Base->Enolate_A Path A Enolate_B Enolate B Base->Enolate_B Path B Product_A Product A (e.g., 2-Hydroxyquinoline) Enolate_A->Product_A Intramolecular Cyclization Product_B Product B (e.g., 4-Hydroxyquinoline) Enolate_B->Product_B Intramolecular Cyclization

Caption: Isomeric pathways in the Camps cyclization.

Strategies for Improving Regioselectivity:

  • Base Selection: The strength and steric bulk of the base can have a significant impact. A sterically hindered base like potassium tert-butoxide may favor the formation of the kinetic enolate, while a smaller base like sodium hydroxide may favor the thermodynamic enolate. It is often necessary to screen a variety of bases to find the optimal conditions for your specific substrate. [6]

  • Solvent Effects: The polarity of the solvent can influence the stability of the enolate intermediates and the transition states of the cyclization. Protic solvents like ethanol may favor one pathway, while aprotic solvents like THF or dioxane may favor another.

  • Temperature Control: The reaction temperature can also affect the product ratio. Lower temperatures may favor the kinetically controlled product, while higher temperatures may favor the thermodynamically more stable product.

Experimental Protocol for Screening Reaction Conditions:

  • Set up a series of small-scale reactions in parallel.

  • In each reaction, use a different base (e.g., NaOH, KOH, NaOEt, t-BuOK) and/or solvent (e.g., ethanol, THF, dioxane).

  • Run the reactions at a consistent temperature initially (e.g., reflux).

  • Monitor the progress of each reaction by TLC or LC-MS to determine the product ratio.

  • Based on the initial screen, select the most promising conditions and perform further optimization of temperature and reaction time.

Guide 3: Purification and Characterization of 4-Hydroxyquinolines

Even with a successful reaction, isolating the pure 4-hydroxyquinoline can be challenging.

Problem: Difficulty in purifying the crude product.

This can be due to the formation of tars, the presence of closely related isomers, or the inherent properties of the 4-hydroxyquinoline itself.

Purification Strategies:

  • Recrystallization: This is often the most effective method for purifying solid products. A solvent screen should be performed to identify a suitable solvent or solvent mixture that provides good solubility at high temperatures and poor solubility at low temperatures.

  • Acid-Base Extraction: 4-Hydroxyquinolines are phenolic and will dissolve in aqueous base. This property can be exploited to separate them from non-acidic impurities. The product can then be precipitated by carefully acidifying the aqueous solution. [9]

  • Column Chromatography: If recrystallization and extraction are insufficient, column chromatography on silica gel can be used. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is typically effective. For particularly challenging separations, specialized techniques like using a metal-free HPLC system may be necessary. [7]

Characterization:

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your product and assessing its purity. The tautomeric equilibrium between the 4-hydroxyquinoline and the 4-quinolone form can sometimes lead to complex spectra. [1]

  • Mass Spectrometry: This will confirm the molecular weight of your product.

  • Melting Point: A sharp melting point is a good indicator of purity.

References

  • Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in Quinoline Synthesis.
  • Benchchem. (n.d.). Optimizing reaction conditions for quinolinone synthesis.
  • Benchchem. (n.d.). Troubleshooting low yield in Friedländer synthesis of quinolines.
  • Elderfield, R. C., & Maggiolo, A. D. (1951). U.S. Patent No. 2,558,211. Washington, DC: U.S. Patent and Trademark Office.
  • MDPI. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies.
  • Wikipedia. (n.d.). Conrad–Limpach synthesis.
  • National Institutes of Health. (n.d.). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones.
  • Wikipedia. (n.d.). Camps quinoline synthesis.
  • ACS Omega. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview.
  • Cambridge University Press. (n.d.). Conrad-Limpach Reaction.
  • Taylor & Francis Online. (n.d.). A review on synthetic investigation for quinoline- recent green approaches.
  • National Institutes of Health. (2016). Recent Advances in Metal-Free Quinoline Synthesis.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Conversion Rates in Quinoline Synthesis.
  • SynArchive. (n.d.). Conrad-Limpach Synthesis.
  • MDPI. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.
  • PubMed. (1991). Separation of Hydroxyquinolines by High-Performance Liquid Chromatography.
  • Google Patents. (n.d.). CN103304477A - Purification method of 8-hydroxyquinoline crude product.
  • ResearchGate. (2021). Camps Reaction and Related Cyclizations.

Sources

Stability issues with Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common stability challenges encountered when working with this compound in solution. This guide provides in-depth troubleshooting advice and detailed protocols to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: My compound precipitated when I diluted my DMSO stock solution into an aqueous buffer. What happened and how can I fix it?

A1: This is a common issue known as "crashing out" and occurs when a compound that is soluble in a high-concentration organic stock is rapidly transferred into an aqueous medium where it has poor solubility. The drastic change in solvent polarity causes the compound to aggregate and precipitate.

Quick Fixes:

  • Reverse the Dilution: Add the DMSO stock solution dropwise into the vortexing or rapidly stirring aqueous buffer. This promotes rapid dispersion and prevents localized supersaturation.[1]

  • Lower the Final Concentration: Your target concentration may exceed the compound's aqueous solubility limit. Try preparing a more dilute final solution.

  • Maintain a Co-solvent: Ensure your final aqueous solution contains a small percentage of an organic co-solvent like DMSO (e.g., 1-5%). Be aware that higher concentrations of DMSO can be toxic to cells in culture.[2]

Q2: My clear solution of the compound turned yellow and I'm seeing a loss of activity. What is the likely cause?

A2: Yellowing is often an indication of chemical degradation, particularly photodegradation. Fluoroquinolones, especially those with halogen substituents, are known to be sensitive to light (UVA and ambient laboratory light).[3] Exposure can lead to the formation of colored degradants and a subsequent loss of the compound's intended biological activity.

Immediate Actions:

  • Protect from Light: All solutions containing this compound should be prepared and stored in amber vials or containers wrapped in aluminum foil.[4]

  • Work in Subdued Light: Minimize exposure to ambient light during experimental procedures.

  • Prepare Fresh Solutions: Avoid using old stock solutions, especially if their storage history is uncertain. Prepare fresh working solutions from solid material for each experiment.

Q3: I'm observing a gradual decrease in the concentration of my compound in solution over time, even when stored in the dark. What could be happening?

A3: This suggests a hydrolytic stability issue. The ethyl ester functional group in the molecule is susceptible to hydrolysis, which cleaves the ester bond to form the corresponding carboxylic acid and ethanol. This reaction can be catalyzed by acidic or basic conditions in your buffer.

Preventative Measures:

  • Control the pH: Maintain your solution at a neutral pH (around 7.0-7.4) if possible, as hydrolysis is accelerated at both low and high pH.

  • Aqueous Buffer Choice: Use freshly prepared buffers. The pH of some buffers can change over time with exposure to air (e.g., absorption of CO2).

  • Temperature: Store stock solutions at -20°C or -80°C to slow down the rate of hydrolysis. Avoid repeated freeze-thaw cycles.

Q4: Can I use this compound in a cell culture medium that contains metal ions like calcium and magnesium?

A4: Caution is advised. The quinolone core structure is a known chelating agent for multivalent metal cations, such as Ca²⁺, Mg²⁺, Al³⁺, and Fe³⁺.[3][5] This chelation can lead to the formation of insoluble complexes, effectively reducing the bioavailable concentration of your compound and potentially leading to precipitation. If you observe unexpected precipitation or loss of activity in complex media, metal ion chelation could be a contributing factor.

Troubleshooting Guides

Guide 1: Overcoming Precipitation and Solubility Issues

Precipitation is a primary challenge due to the hydrophobic nature of the quinolone core. The following guide provides a systematic approach to maintaining the compound's solubility.

Understanding the Problem: The Solubility Profile

Quinolone derivatives typically exhibit pH-dependent solubility. They are often least soluble in the neutral pH range and show increased solubility in acidic or basic conditions due to the ionization of the molecule. However, extreme pH can accelerate hydrolysis.

Troubleshooting Workflow: From Stock to Working Solution

This workflow will help you diagnose and solve precipitation issues.

G cluster_0 Stock Solution Preparation cluster_1 Dilution into Aqueous Buffer cluster_2 Troubleshooting Steps A Start: Weigh solid compound B Select an appropriate organic solvent (e.g., DMSO, DMF) A->B C Prepare a high-concentration stock (e.g., 10-50 mM) B->C D Ensure complete dissolution (vortex, sonicate gently) C->D E Precipitation Observed? D->E F Yes E->F Yes G No E->G No I Add stock to vortexing buffer? F->I H Proceed with experiment G->H I->E No, try this first J Lower final concentration? I->J Yes J->E No, try this K Increase co-solvent % (e.g., 1-5% DMSO)? J->K Yes K->E No, try this L Adjust buffer pH? K->L Yes L->E No, try this M Consider solubilizing excipients (e.g., cyclodextrins)? L->M Yes M->H No, problem solved N Still Precipitates: Compound may be unsuitable for aqueous conditions at this concentration M->N Yes G cluster_0 This compound cluster_1 Degradation Pathways mol Structure Image - to be replaced with actual image if possible A Hydrolysis (Acid or Base Catalyzed) mol->A Susceptible at Ester Group B Photodegradation (UVA Light) mol->B Susceptible at Fluoro-Aromatic Core C Carboxylic Acid + Ethanol A->C Yields D Defluorination at C8 Decarboxylation B->D Yields

Caption: Potential degradation pathways for the compound.

Protocol 1: Forced Degradation Study (Hydrolysis)

This protocol helps determine the stability of the compound at different pH values.

  • Prepare Buffers: Prepare three buffers: 0.1 M HCl (acidic), pH 7.4 PBS (neutral), and 0.1 M NaOH (basic).

  • Prepare Test Solutions: Prepare a 100 µM solution of the compound in each of the three buffers from a 10 mM DMSO stock (final DMSO concentration of 1%).

  • Incubation: Incubate aliquots of each solution at a controlled temperature (e.g., 40°C) in the dark.

  • Time Points: At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot from each condition.

  • Quench Reaction: Immediately neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (see Guide 3) to determine the percentage of the parent compound remaining.

Protocol 2: Best Practices for Handling a Photosensitive Compound
  • Storage of Solid: Store the solid compound in a tightly sealed container at room temperature, protected from light. [1]2. Storage of Solutions: Store concentrated organic stock solutions (e.g., in DMSO) at -20°C or -80°C in amber glass vials or cryovials wrapped in aluminum foil.

  • Laboratory Lighting: When working with the compound, turn off or dim overhead fluorescent lights and work away from windows. Use a yellow or red safelight if possible.

  • Labware: Use amber-colored volumetric flasks, tubes, and pipette tip boxes. If unavailable, wrap all glassware and plasticware in aluminum foil. [4]5. Experimental Plates: For cell-based assays in multi-well plates, protect the plates from light by covering them with a foil-lined lid or placing them in a dark box, especially during long incubation periods.

Guide 3: Analytical Method for Stability Assessment

A stability-indicating analytical method is one that can accurately quantify the active compound in the presence of its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique.

Recommended HPLC Method Parameters

The following is a starting point for developing an HPLC method. Optimization may be required.

ParameterRecommended Setting
Column C18 Reverse-Phase, 10 cm x 3.0 mm, 2.7 µm particles
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 15% B, ramp to 95% B over 10 min, hold for 2 min, return to 15% B and equilibrate for 3 min.
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 280 nm (or scan for optimal absorbance) [6]
Injection Volume 5 µL

Parameters adapted from general fluoroquinolone analysis methods. [6]

Experimental Protocol: Quantifying Degradation
  • Prepare Standards: Prepare a calibration curve by making serial dilutions of a known concentration of the compound in the mobile phase (e.g., 100 µM down to 1 µM).

  • Inject Standards: Inject each standard onto the HPLC system and record the peak area.

  • Create Calibration Curve: Plot the peak area versus concentration and perform a linear regression. The R² value should be >0.995.

  • Inject Samples: Inject the samples from your stability study (e.g., from the forced degradation experiment).

  • Analyze Data:

    • Identify the peak corresponding to the parent compound by comparing its retention time to that of a fresh standard.

    • Note the appearance of any new peaks, which are potential degradation products.

    • Use the calibration curve to calculate the concentration of the parent compound remaining in each sample.

    • Calculate the percentage of compound remaining at each time point relative to the time 0 sample.

By implementing these troubleshooting guides and protocols, researchers can significantly improve the reliability and reproducibility of their experiments involving this compound.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Insolubility of Research Compounds in Aqueous Solutions.
  • Fallon, B. A., et al. (2022). Effects of Magnesium, Calcium, and Aluminum Chelation on Fluoroquinolone Absorption Rate and Bioavailability: A Computational Study.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Precipitation of Poorly Soluble Compounds in Aqueous Solutions.
  • Matsumoto, M., et al. (1992). Photostability and Biological Activity of Fluoroquinolones Substituted at the 8 Position After UV Irradiation. Antimicrobial Agents and Chemotherapy, 36(8), 1715–1719.
  • (Reference for general principles of supersaturation and precipit
  • (Reference for formulation str
  • (Reference for drug precipit
  • (Reference for drug precipit
  • (Reference for delayed/reduced efficacy due to precipit
  • (Reference for in vitro precipit
  • (Reference for precipitation as a cause of low bioavailability).
  • Labtag. (2024). 5 Tips for Handling Photosensitive Reagents.
  • (Reference for general principles of chemical storage).
  • (Reference for general principles of chemical storage).
  • (Reference for photocatalytic degrad
  • (Reference for HPLC-FLD method for fluoroquinolones).
  • Al-Qaim, F. F., et al. (2018). Quantitative Determination of Fluoroquinolones in Contaminated Soils by HPLC with Solid-Phase Extraction. Journal of Analytical Methods in Chemistry.
  • Sigma-Aldrich. (n.d.). HPLC Analysis of Fluoroquinolone Antibiotics on Ascentis® Express C18.
  • (Reference for HPLC methods for fluoroquinolones).
  • (Reference for general principles of chemical storage).
  • (Reference for general principles of chemical storage).
  • (Reference for inhibiting precipitation
  • (Reference for studying precipitation of poorly w
  • (Reference for safe chemical storage).
  • (Reference for chemical properties of similar compounds).
  • (Reference for chemical storage guidelines).
  • (Reference for synthesis of similar compounds).
  • (Reference for solvent miscibility).
  • (Reference for solubility d
  • (Reference for synthesis of similar compounds).
  • (Reference for synthesis of similar compounds).
  • (Reference for properties of common solvents).
  • (Reference for chemical properties of similar compounds).
  • U.S. Food and Drug Administration. (n.d.). Q3C — Tables and List Guidance for Industry.
  • Zhang, L., et al. (2023). Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing. PeerJ, 11, e16362.

Sources

Technical Support Center: Scaling Up Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to overcoming the challenges inherent in scaling up quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from bench-scale experiments to larger-scale production. Here, we dissect common problems, explain the underlying chemical principles, and provide field-proven troubleshooting guides and FAQs to ensure your scale-up is successful, safe, and reproducible.

Introduction: The Scale-Up Challenge

Quinoline and its derivatives are privileged structures in medicinal chemistry and material science, leading to a constant demand for their efficient synthesis on a larger scale.[1] However, classical methods like the Skraup, Doebner-von Miller, and Friedländer syntheses, while effective at the lab scale, often present significant challenges during scale-up.[2][3][4] These challenges typically include highly exothermic reactions, formation of viscous tars, low yields, and complex purification profiles.[2][5][6] This guide provides a structured approach to troubleshooting these common issues.

General Troubleshooting Workflow

Before diving into specific synthesis methods, it's crucial to have a general framework for troubleshooting. The following workflow can be applied to most quinoline synthesis scale-up challenges.

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Analysis of Side Reactions cluster_3 Optimization Strategies cluster_4 Outcome start Low Yield / Purity Issue reagents Verify Reagent Quality & Stoichiometry start->reagents conditions Confirm Reaction Conditions (Temp, Time) reagents->conditions tar Tar / Polymer Formation? conditions->tar isomers Regioisomer Formation? tar->isomers If No Tar thermal Optimize Thermal Management (Slow Addition, Cooling) tar->thermal Yes degradation Product or Starting Material Degradation? isomers->degradation If No Isomers catalyst Adjust Catalyst Type / Loading isomers->catalyst Yes degradation->conditions solvent Modify Solvent System (e.g., Biphasic) degradation->solvent purification Develop a Robust Purification Protocol thermal->purification catalyst->purification solvent->purification end Successful Scale-Up purification->end

Caption: A general decision-making workflow for troubleshooting quinoline synthesis scale-up.

I. The Skraup Synthesis: Taming a Classic Reaction

The Skraup synthesis, which involves heating anilines with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene, is notoriously exothermic and prone to forming tar.[5][7][8]

Frequently Asked Questions (FAQs): Skraup Synthesis

Q1: My Skraup reaction is extremely vigorous and difficult to control upon scaling up. How can I moderate it?

A1: This is the most common and dangerous issue with the Skraup synthesis. The high exothermicity arises from the dehydration of glycerol to acrolein and the subsequent condensation and oxidation steps.[6][9]

  • Core Insight: The key is to control the rate of reaction and dissipate heat effectively.

  • Solution:

    • Use a Moderator: The addition of ferrous sulfate (FeSO₄) is a classic and effective technique to make the reaction less violent.[5][6][10][11] Ferrous sulfate is believed to act as an oxygen carrier, extending the reaction over a longer period and preventing it from becoming uncontrollable.[5][11] Boric acid can also be used for this purpose.[5][6]

    • Controlled Reagent Addition: Do not mix all reagents at once. A robust scale-up protocol involves the slow, controlled addition of sulfuric acid to the mixture of aniline, glycerol, and ferrous sulfate with efficient external cooling.[10]

    • Gradual Heating: Begin by heating the mixture gently. Once the reaction initiates (often indicated by a color change and an increase in temperature), the external heat source should be removed. The reaction's own exotherm should be sufficient to sustain it.[10] Reapply heat only after the initial exotherm has subsided to complete the reaction.[10]

Q2: I'm observing significant tar and polymer formation, leading to low yields and a difficult work-up. What is the cause, and how can I prevent it?

A2: Tar formation is a result of the polymerization of the acrolein intermediate under the harsh acidic and high-temperature conditions.[5][6]

  • Core Insight: Minimizing localized overheating and controlling the concentration of reactive intermediates is crucial.

  • Solution:

    • Efficient Stirring: On a larger scale, mechanical stirring is essential to ensure homogenous heat distribution and prevent localized hotspots where polymerization can initiate.

    • Moderating Agents: As mentioned in Q1, ferrous sulfate helps control the reaction rate, which in turn reduces charring and tar formation.[6]

    • Temperature Control: Avoid excessively high temperatures. A two-stage temperature profile, with an initial heating period to start the reaction followed by a controlled reflux, can be beneficial.[9]

    • Modern Alternatives: Consider replacing concentrated sulfuric acid with a Brønsted-acidic ionic liquid, which can lead to a cleaner reaction.[2] Microwave-assisted synthesis has also been shown to reduce reaction times and improve yields, potentially minimizing tar formation.[2][7]

Troubleshooting Guide: Skraup Synthesis
Symptom Potential Cause Suggested Solution
Runaway Reaction Rapid, uncontrolled exotherm.Immediately apply external cooling (ice bath). Ensure proper venting. In the future, add ferrous sulfate as a moderator and control the rate of sulfuric acid addition.[5][10]
Low to No Product Yield Incomplete reaction or polymerization of intermediates.Ensure the reaction is heated for a sufficient duration after the initial exotherm subsides.[10] Verify the quality of reagents, especially the aniline and glycerol. Optimize the temperature profile.[9]
Thick, Intractable Tar Polymerization of acrolein due to high temperatures and strong acid.Improve stirring efficiency. Use a moderating agent like FeSO₄.[5][6] Consider a biphasic solvent system or modern heating methods like microwave irradiation to minimize side reactions.[2][7]
Difficult Product Isolation The desired quinoline is trapped within the tarry residue.After basification, steam distillation is a highly effective method to isolate the volatile quinoline product from the non-volatile tar.[10] The product can then be extracted from the distillate.[10]

II. The Doebner-von Miller Reaction: Controlling Polymerization

This reaction utilizes α,β-unsaturated carbonyl compounds (or precursors that form them in situ) reacting with anilines, typically under acidic conditions.[12] A major scale-up challenge is the acid-catalyzed polymerization of the carbonyl substrate.[5][13]

Frequently Asked Questions (FAQs): Doebner-von Miller Reaction

Q1: My Doebner-von Miller reaction is producing a large amount of resinous material and a low yield of the desired quinoline. How can I prevent this?

A1: The primary culprit is the polymerization of the α,β-unsaturated aldehyde or ketone, which is accelerated by the strong acid catalyst.[5][13][14]

  • Core Insight: The key is to keep the concentration of the carbonyl compound low in the acidic phase where it is prone to polymerization.

  • Solution:

    • Biphasic Reaction Medium: A highly effective strategy is to use a two-phase solvent system (e.g., water/toluene).[5] The aniline hydrochloride resides in the aqueous acid phase, while the α,β-unsaturated carbonyl compound is sequestered in the organic phase. This dramatically reduces its tendency to polymerize.[5]

    • Slow Addition of Reactants: Slowly adding the carbonyl compound to the heated acidic solution of the aniline allows it to react as it is introduced, keeping its instantaneous concentration low and minimizing self-condensation and polymerization.[6][13]

Q2: I am getting a complex mixture of byproducts. How can I improve the selectivity and yield?

A2: Besides polymerization, other side reactions can occur. The choice of acid catalyst and reaction conditions are critical for directing the reaction toward the desired product.

  • Core Insight: Reaction conditions must be optimized to favor the cyclization pathway over competing side reactions.

  • Solution:

    • Catalyst Choice: Both Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., SnCl₄, ZnCl₂) can be used.[13] The optimal catalyst often depends on the specific substrates. It is worth screening different acid catalysts and concentrations.

    • Temperature Optimization: While heating is often necessary, excessively high temperatures can promote byproduct formation.[13][14] Monitor the reaction by TLC or HPLC to determine the optimal temperature and reaction time for your specific system.

    • Regioselectivity: With unsymmetrical ketones, mixtures of regioisomers can form. Modifying the carbonyl partner to a γ-aryl-β,γ-unsaturated α-ketoester in the presence of trifluoroacetic acid (TFA) can reverse the typical regioselectivity to favor 4-substituted quinolines.[14][15]

Protocol: Biphasic Doebner-von Miller Synthesis

This protocol is designed to minimize polymerization of the carbonyl component.

  • Setup: In a reactor equipped with a mechanical stirrer, condenser, and addition funnel, charge the aniline and aqueous hydrochloric acid.

  • Heating: Heat the mixture to the desired reaction temperature (e.g., 90-100 °C).

  • Slow Addition: Add the α,β-unsaturated aldehyde or ketone dissolved in an immiscible organic solvent (e.g., toluene) dropwise via the addition funnel over several hours.

  • Reaction: Maintain the temperature and vigorous stirring for the required reaction time, monitoring progress by TLC/HPLC.

  • Work-up: Cool the reaction mixture. Separate the aqueous and organic layers. Neutralize the aqueous layer with a base (e.g., NaOH solution) until strongly alkaline.

  • Extraction: Extract the liberated quinoline product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.[14]

III. The Friedländer and Combes Syntheses: Managing Conditions and Regioselectivity

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[16] The Combes synthesis condenses an aniline with a β-diketone.[16][17] Both can suffer from harsh conditions and, in the case of the Combes synthesis, regioselectivity issues.

Frequently Asked Questions (FAQs): Friedländer & Combes Syntheses

Q1: My Friedländer synthesis gives low yields on a larger scale. What are the common causes?

A1: Low yields in the Friedländer synthesis often stem from harsh reaction conditions leading to degradation, or an inappropriate choice of catalyst or solvent.[18][19]

  • Core Insight: Milder, more efficient catalytic systems can significantly improve yields and scalability.

  • Solution:

    • Optimize Conditions: Traditional high-temperature, strong acid/base methods can be detrimental.[19] Explore using milder catalysts. For example, iodine-catalyzed reactions or gold(III)-catalyzed systems can proceed under much gentler conditions.[19]

    • Solvent Choice: Ensure good solubility of your reactants. For microwave-assisted reactions, switching to a more polar solvent like DMF or ethanol can improve energy absorption and reaction rates.[19]

    • One-Pot Procedures: Scalable, one-pot methods have been developed, for instance, starting from o-nitroarylcarbaldehydes which are reduced in situ with iron powder before the condensation step. This avoids handling potentially unstable o-aminoaryl aldehyde intermediates.[20]

Q2: I am getting a mixture of regioisomers in my Combes synthesis using an unsymmetrical β-diketone. How can I control this?

A2: The acid-catalyzed cyclization step in the Combes synthesis can occur on either side of the enamine intermediate, leading to regioisomers. The outcome is influenced by both steric and electronic effects.[6][17]

  • Core Insight: The regioselectivity is determined during the rate-determining electrophilic aromatic annulation step.[17]

  • Solution:

    • Steric Hindrance: Increasing the steric bulk on one of the β-diketone's carbonyl groups will favor cyclization at the less sterically hindered position.[6][18]

    • Aniline Substituents: The electronic nature of substituents on the aniline ring influences the nucleophilicity of the ortho positions, thereby directing the cyclization.[6]

    • Catalyst Choice: The acid catalyst can alter the ratio of regioisomers. Polyphosphoric acid (PPA) is sometimes used instead of sulfuric acid and can give different selectivity.[6][17]

G cluster_0 Combes Synthesis: Regioselectivity Control cluster_1 Influencing Factors start Unsymmetrical β-Diketone sterics Steric Hindrance on Diketone start->sterics electronics Electronic Effects of Aniline Substituents start->electronics catalyst Choice of Acid Catalyst (H₂SO₄ vs. PPA) start->catalyst product_A Regioisomer A sterics->product_A product_B Regioisomer B sterics->product_B electronics->product_A electronics->product_B catalyst->product_A catalyst->product_B

Caption: Factors influencing regioselectivity in the Combes quinoline synthesis.

IV. Purification on a Large Scale

Effective purification is as critical as the reaction itself. Simple column chromatography that works for milligrams may not be practical for kilograms.

Frequently Asked Questions (FAQs): Purification

Q1: Column chromatography is not feasible for the scale I am working at. What are the alternative methods for purifying quinolines?

A1: For multi-gram to kilogram scale, alternative purification techniques are essential.

  • Core Insight: Leverage the basicity and physical properties of the quinoline ring.

  • Solution:

    • Distillation: For liquid quinolines, vacuum distillation is a common and effective method.[18] Distilling from zinc dust can help remove colored impurities.[18]

    • Crystallization via Salt Formation: Quinolines are basic and form crystalline salts with acids like HCl or picric acid.[18][21] This is an excellent method for purification. The crude quinoline can be dissolved and precipitated as a salt, which is then filtered and washed. The pure quinoline free base can be regenerated by treatment with a base.[18][21]

    • Solvent Washing/Trituration: For solid products, washing or triturating the crude material with an appropriate solvent can effectively remove more soluble impurities.[18]

Q2: My quinoline derivative is decomposing on silica gel during chromatography. What should I do?

A2: The acidic nature of standard silica gel can cause decomposition of sensitive quinoline derivatives.

  • Core Insight: Neutralize the stationary phase or use an alternative.

  • Solution:

    • Neutralized Silica: Pre-treat the silica gel by preparing the slurry with a small amount of a base, such as triethylamine (~1-2%), in the eluent. This will neutralize the acidic sites on the silica surface.

    • Alumina Chromatography: Basic or neutral alumina is a good alternative to silica gel for purifying basic compounds like quinolines.[18]

    • Avoid Chlorinated Solvents: Solvents like dichloromethane can contain traces of HCl, which can create an acidic environment on the column. Using non-chlorinated solvents or those stabilized with amines can help.

V. Safety Considerations for Scale-Up

Scaling up reactions like the Skraup synthesis introduces significant safety risks that must be managed.

  • Thermal Hazards: Highly exothermic reactions can lead to runaways. Always use a reactor with adequate cooling capacity and consider controlled addition protocols.[10] Have a quench plan and appropriate safety measures like a blast shield in place.[10]

  • Chemical Hazards: Many reagents used in classical syntheses are toxic and corrosive (e.g., concentrated H₂SO₄, nitrobenzene, aniline).[22][23][24] Ensure proper personal protective equipment (PPE) is used and that the reaction is conducted in a well-ventilated area, such as a walk-in fume hood.[22][23]

  • Pressure Build-up: Exothermic reactions can cause rapid solvent boiling and pressure increases. Ensure the reactor is not a closed system and has a properly sized condenser and venting.

This guide provides a starting point for addressing the complex challenges of scaling up quinoline synthesis. By understanding the chemical principles behind the problems and applying these structured troubleshooting strategies, you can develop safe, efficient, and robust processes for large-scale production.

References

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • A review on synthetic investigation for quinoline- recent green approaches. (n.d.). Taylor & Francis.
  • Recent advances in the synthesis of quinolines: a review. (n.d.). RSC Publishing.
  • Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities. (2024). Current Topics in Medicinal Chemistry.
  • Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. (2024). Organic & Biomolecular Chemistry.
  • Overcoming challenges in the synthesis of substituted quinolines. (2025). BenchChem.
  • side reactions in the synthesis of quinoline deriv
  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Str
  • troubleshooting side reactions in the synthesis of quinoline deriv
  • Combes quinoline synthesis. (n.d.). Wikipedia.
  • A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals. (2025). BenchChem.
  • Troubleshooting low yield in Friedländer synthesis of quinolines. (2025). BenchChem.
  • Siu, A. G., et al. (2010).
  • Oka, H., et al. (2003). Purification of Quinoline Yellow Components Using High-Speed Counter-Current Chromatography by Stepwise Increasing the Flow-Rate of the Mobile Phase.
  • Optimizing the Skraup Synthesis of Quinolines: A Technical Support Guide. (2025). BenchChem.
  • Navigating the Skraup Quinoline Synthesis: A Technical Support Guide. (2025). BenchChem.
  • Purific
  • Quinoline: Structure, Properties & Uses Explained. (n.d.). Vedantu.
  • Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. (2025).
  • Technical Support Center: Overcoming Challenges in Quinoline Synthesis. (2025). BenchChem.
  • Technical Support Center: Purification of Quinoline Deriv
  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline.
  • Gould–Jacobs reaction. (n.d.). Wikipedia.
  • The 12-l. flask is then connected with the steam-distillation apparatus shown in. (n.d.). Organic Syntheses Procedure.
  • Quinoline. (n.d.). Wikipedia.
  • Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. (n.d.). PMC - NIH.
  • Recent Advances in Metal-Free Quinoline Synthesis. (2016). PMC - NIH.
  • byproduct formation in the Doebner-von Miller reaction. (2025). BenchChem.
  • Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction with Aqueous Solution of (Hydroxy)quinolinium and Benzothiazolium Ionic Liquids in Various Ways. (2021). MDPI.
  • QUINOLINE FOR SYNTHESIS. (n.d.). Loba Chemie.
  • Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. (2025).
  • Improving the regioselectivity of the Doebner-Miller reaction. (2025). BenchChem.
  • Techno PharmChem - QUINOLINE FOR SYNTHESIS MATERIAL SAFETY D
  • Combes Quinoline Synthesis. (n.d.). Name Reactions in Organic Synthesis.
  • Combes quinoline synthesis. (n.d.).
  • The Skraup Synthesis of Quinolines. (n.d.).
  • My attempt at the Skraup quinoline synthesis. (2021). Sciencemadness Discussion Board.
  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using E
  • Gould-Jacobs Quinoline-forming Reaction. (n.d.). Biotage.
  • Doebner–Miller reaction. (n.d.). Wikipedia.
  • Quinoline - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
  • Shaking Up the Friedländer Reaction: Rapid, Scalable Mechanochemical Synthesis of Polyaryl‐Substituted Quinolines. (2024).
  • Gould-Jacobs Reaction. (n.d.). Merck Index.
  • Limitations of the two-phase doebner-miller reaction for the synthesis of quinolines. (2010). University of the Sunshine Coast, Queensland.
  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. (n.d.). The Journal of Organic Chemistry.
  • Advances in polymer based Friedlander quinoline synthesis. (2021).
  • Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. (2025).

Sources

Technical Support Center: Byproduct Formation in the Synthesis of 4-Quinolones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-quinolone synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to byproduct formation during the synthesis of 4-quinolone derivatives. The following sections are structured in a question-and-answer format to directly address specific challenges you may encounter in your experiments.

General Troubleshooting

Q1: My 4-quinolone synthesis is yielding a complex mixture of products, and the yield of the desired product is low. What are the general parameters I should investigate?

A1: Low yields and the formation of multiple byproducts in 4-quinolone synthesis can often be attributed to several critical factors. A systematic evaluation of the following parameters is recommended:

  • Reaction Temperature: Many synthetic routes to 4-quinolones are highly sensitive to temperature. Minor deviations can favor the formation of side products or lead to the decomposition of both starting materials and the desired product.[1]

  • Reaction Time: Extended reaction times, particularly at elevated temperatures, can result in the degradation of the target 4-quinolone and the formation of complex byproducts.[1]

  • Purity of Starting Materials: Impurities present in the aniline, β-ketoester, or other reactants can participate in side reactions, leading to a complex product mixture and reduced yields.[1]

  • Solvent Choice: The polarity and boiling point of the solvent play a crucial role in influencing the reaction pathway, as well as the solubility of intermediates and products.[1]

  • Catalyst Activity: If a catalyst is employed, ensure its activity and freshness. A deactivated or inefficient catalyst can lead to incomplete reactions or promote alternative, undesired reaction pathways.[1]

Below is a general workflow to approach troubleshooting for low yields and byproduct formation.

G start Low Yield / Multiple Products temp Optimize Reaction Temperature start->temp time Optimize Reaction Time start->time purity Verify Starting Material Purity start->purity solvent Evaluate Solvent Choice start->solvent catalyst Check Catalyst Activity start->catalyst analyze Analyze Byproducts (LC-MS, NMR) temp->analyze time->analyze purity->analyze solvent->analyze catalyst->analyze adjust Adjust Conditions Based on Analysis analyze->adjust success Improved Yield and Purity adjust->success

Caption: General troubleshooting workflow for 4-quinolone synthesis.

Gould-Jacobs Reaction

The Gould-Jacobs reaction is a widely used method for the preparation of 4-hydroxyquinolines.[2] However, the high temperatures required for the cyclization step can often lead to the formation of undesirable byproducts.

Q2: I am observing a significant amount of a dark, tarry substance in my Gould-Jacobs reaction, and the yield of my desired 4-hydroxyquinoline is low. What is causing this and how can I prevent it?

A2: The formation of dark, insoluble materials, often referred to as tar, is a common issue in the Gould-Jacobs reaction. This is primarily due to the high temperatures (typically >250 °C) required for the thermal cyclization step, which can cause polymerization and decomposition of the reactants and intermediates.[3]

Troubleshooting Steps:

  • Solvent Selection: The use of a high-boiling point, inert solvent such as diphenyl ether or Dowtherm A is crucial.[3][4] These solvents help to ensure even heat distribution and can minimize localized overheating that leads to charring.

  • Microwave-Assisted Synthesis: Consider employing microwave irradiation as an alternative heating method. Microwave synthesis can significantly reduce reaction times and often leads to cleaner reactions with higher yields by providing rapid and uniform heating.[3][5][6]

  • Temperature Control: Carefully control the temperature during the cyclization step. While a high temperature is necessary, exceeding the optimal temperature for your specific substrate can accelerate decomposition.

  • Gradual Heating: Instead of rapidly heating the reaction mixture, a gradual increase in temperature can sometimes lead to a cleaner reaction by allowing the cyclization to proceed before significant decomposition occurs.

G Aniline Aniline Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate Malonate Alkoxymethylenemalonate Ester Malonate->Intermediate Cyclization Thermal Cyclization (>250 °C) Intermediate->Cyclization Product 4-Hydroxy-3-carboalkoxyquinoline Cyclization->Product Tar Tar/Polymeric Byproducts Cyclization->Tar High Temp Decomposition

Caption: Formation of tar in the Gould-Jacobs reaction.

Q3: My Gould-Jacobs reaction is not going to completion, and I am isolating a significant amount of the anilidomethylenemalonate intermediate. What could be the issue?

A3: Incomplete cyclization is another common problem in the Gould-Jacobs synthesis. This is almost always related to the reaction temperature being too low or the reaction time being too short for the thermal cyclization step.

Troubleshooting Steps:

  • Verify Temperature: Ensure that your reaction is reaching the required temperature for cyclization (typically 240-250 °C).[1] Use a calibrated thermometer placed directly in the reaction mixture if possible.

  • Increase Reaction Time: If the temperature is correct, extending the reaction time at the cyclization temperature may be necessary to drive the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal time.

  • Solvent Boiling Point: If you are running the reaction in a solvent, ensure that the boiling point of the solvent is high enough to achieve the necessary temperature for cyclization. Solvents like diphenyl ether are often used for this reason.[4]

Conrad-Limpach-Knorr Synthesis

The Conrad-Limpach-Knorr synthesis is another classical method for preparing 4-hydroxyquinolines from anilines and β-ketoesters.[7][8] The regioselectivity of this reaction can be a significant challenge, leading to the formation of isomeric byproducts.

Q4: I am obtaining a mixture of 4-hydroxyquinoline and 2-hydroxyquinoline isomers in my Conrad-Limpach-Knorr synthesis. How can I control the regioselectivity?

A4: The formation of 2-hydroxyquinoline as a byproduct is a well-documented issue in the Conrad-Limpach-Knorr synthesis and is highly dependent on the reaction conditions, particularly the temperature.[7]

  • Kinetic vs. Thermodynamic Control:

    • 4-Hydroxyquinoline (Kinetic Product): At lower temperatures (typically around 140-150 °C), the reaction favors the formation of the β-aminoacrylate intermediate, which then cyclizes to the 4-hydroxyquinoline. This is the kinetically controlled pathway.[7][8]

    • 2-Hydroxyquinoline (Thermodynamic Product): At higher temperatures, the reaction can favor the formation of the β-keto anilide intermediate, which subsequently cyclizes to the thermodynamically more stable 2-hydroxyquinoline.[7]

Troubleshooting Steps:

  • Strict Temperature Control: To selectively synthesize the 4-hydroxyquinoline, maintain the reaction temperature between 140-150 °C.[1]

  • Solvent Choice: The use of an inert, high-boiling solvent like mineral oil can help to maintain a consistent temperature and has been shown to improve the yield of the 4-hydroxyquinoline product.[7]

  • Catalyst: The reaction is often catalyzed by a strong acid like HCl or H₂SO₄.[7] Ensure that the appropriate catalyst is being used and at the correct concentration.

TemperaturePredominant ProductIntermediateControl
~140-150 °C4-Hydroxyquinolineβ-aminoacrylateKinetic
>150 °C2-Hydroxyquinolineβ-keto anilideThermodynamic
Q5: My Conrad-Limpach-Knorr reaction is producing a low yield of the desired 4-hydroxyquinoline, and I suspect hydrolysis of my enamine intermediate. How can I mitigate this?

A5: The enamine intermediate in the Conrad-Limpach-Knorr synthesis can be susceptible to hydrolysis, especially in the presence of water and acid, which are often used in the reaction.[9][10][11]

Troubleshooting Steps:

  • Anhydrous Conditions: Ensure that your reaction is carried out under anhydrous conditions. Use dry solvents and glassware, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Control of Acidity: While an acid catalyst is often necessary, using an excessive amount can promote hydrolysis of the enamine intermediate. Optimize the amount of acid used in the reaction.

  • Reaction Time: Minimize the reaction time as much as possible to reduce the exposure of the enamine intermediate to conditions that may cause hydrolysis.

G Enamine Enamine Intermediate Hydrolysis Hydrolysis Enamine->Hydrolysis H2O Water (H₂O) H2O->Hydrolysis Acid Acid (H+) Acid->Hydrolysis Ketone β-Ketoester (Starting Material) Hydrolysis->Ketone Aniline Aniline (Starting Material) Hydrolysis->Aniline

Caption: Hydrolysis of the enamine intermediate.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has become an increasingly popular method for the synthesis of 4-quinolones due to its ability to significantly reduce reaction times and improve yields.[5][12][13] However, specific byproducts can still be formed under these conditions.

Q6: In my microwave-assisted synthesis of 4-quinolones from anilines and ethyl acetoacetate, I am observing the formation of N,N'-diarylureas as a major byproduct. Why is this happening?

A6: The formation of N,N'-diarylureas has been reported in the microwave-assisted synthesis of 4-quinolones, particularly when using anilines with electron-withdrawing or alkyl substituents.[12] This is thought to occur through the decomposition of the aniline starting material under the high-energy microwave conditions.

Troubleshooting Steps:

  • Substrate Selection: Be aware that anilines with certain substituents may be more prone to this side reaction. Electron-rich anilines are generally more successful in producing the desired 4-quinolone under microwave irradiation.[12]

  • Optimize Microwave Parameters: Carefully optimize the microwave power, temperature, and reaction time. It's possible that lower power settings or shorter reaction times may favor the formation of the 4-quinolone over the diarylurea.

  • Solvent Choice: The choice of solvent can also influence the outcome of the reaction. Diphenyl ether is a commonly used solvent for this transformation.[12]

Other Common Byproducts

Q7: I am observing the formation of N-alkylated byproducts in my 4-quinolone synthesis. What is the likely source of the alkyl group?

A7: N-alkylation can occur if there are alkylating agents present in the reaction mixture. This is most common when using alkyl-containing solvents or reagents. For instance, if ethanol is used as a solvent at high temperatures, it can potentially act as an alkylating agent.

Troubleshooting Steps:

  • Solvent Purity: Ensure that your solvents are pure and free from any potential alkylating agents.

  • Inert Solvents: Use non-alkylating, high-boiling point solvents like diphenyl ether or Dowtherm A, especially for high-temperature reactions.[4]

Q8: I have identified dimeric quinolone structures in my reaction mixture. How are these formed and how can I avoid them?

A8: Dimerization of quinolone intermediates or the final product can occur under certain reaction conditions, although this is less common than other side reactions. The specific mechanism of dimerization can vary depending on the reaction conditions and the structure of the quinolone. These dimeric structures can possess their own biological activities.[14]

Troubleshooting Steps:

  • Concentration: Running the reaction at a lower concentration may disfavor bimolecular reactions like dimerization.

  • Temperature and Reaction Time: Optimize the temperature and reaction time to favor the intramolecular cyclization over intermolecular dimerization.

Experimental Protocols

Protocol 1: Minimizing Tar Formation in the Gould-Jacobs Reaction
  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) in a high-boiling solvent such as Dowtherm A.

  • Initial Reaction: Heat the mixture at 140-150°C for 1-2 hours to form the anilinomethylenemalonate intermediate. Monitor the reaction progress by TLC.

  • Cyclization: Gradually increase the temperature to 240-250°C. Monitor the disappearance of the intermediate by TLC.

  • Work-up: Once the cyclization is complete (typically 30-60 minutes), cool the reaction mixture and pour it into a beaker of cold petroleum ether. The carboalkoxyquinoline product should precipitate.

  • Purification: Collect the solid by filtration, wash with cold petroleum ether, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid).[1]

Protocol 2: Selective Synthesis of 4-Hydroxyquinoline via Conrad-Limpach-Knorr
  • Setup: In a three-necked flask fitted with a mechanical stirrer, a thermometer, and a dropping funnel, place the aniline (1.0 eq).

  • Addition: Slowly add the β-ketoester (1.0 eq) to the aniline with vigorous stirring.

  • Reaction: Heat the mixture to 140-150°C in an oil bath. Maintain this temperature for 2-3 hours.

  • Cyclization: Add a high-boiling inert solvent such as mineral oil and increase the temperature to 250°C for 30 minutes.

  • Work-up: Cool the reaction mixture and add hexane to precipitate the product.

  • Purification: Collect the solid by filtration, wash with hexane, and recrystallize from a suitable solvent.[1]

References

  • Wikipedia. (2023, December 1). Gould–Jacobs reaction. In Wikipedia. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Conrad–Limpach synthesis. In Wikipedia. Retrieved from [Link]

  • Duarte, P. D., Paixão, M. W., & Corrêa, A. G. (2014). Microwave assisted synthesis of 4-quinolones and N,N′-diarylureas. Journal of the Brazilian Chemical Society, 25(1), 20-24. Retrieved from [Link]

  • Química Organica.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. Retrieved from [Link]

  • ResearchGate. (n.d.). Microwave assisted synthesis of 4-quinolones. Retrieved from [Link]

  • Heeb, S., Fletcher, M. P., Chhabra, S. R., Diggle, S. P., Williams, P., & Cámara, M. (2011). Bacterial alkyl-4-quinolones: discovery, structural diversity and biological properties. Molecules, 16(7), 5784-5831. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. Retrieved from [Link]

  • Struga, M., & Dąbrowska, M. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(3), 543. Retrieved from [Link]

  • Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
  • Dine, I., Mulugeta, E., Melaku, Y., & Belete, M. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8567-8595. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Imine and Enamine Hydrolysis Mechanism. Retrieved from [Link]

  • Kaufman, T. S. (2009). Microwave Assisted Synthesis of ethyl-quinolon-4-one-3-carboxylates and Hydrolysis to quinolon-4-one-3-carboxylic Acids. Letters in Organic Chemistry, 6(6), 497-501. Retrieved from [Link]

  • Ghorai, M. K., Tiwari, D. P., Kumar, A., & Kumar, A. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters, 23(7), 2628-2633. Retrieved from [Link]

  • El-faham, A., Al-gannar, A. A., & El-maati, T. M. A. (2020). BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. RSC Advances, 10(59), 35941-35949. Retrieved from [Link]

  • Dine, I., Mulugeta, E., Melaku, Y., & Belete, M. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8567-8595. Retrieved from [Link]

  • Jampilek, J. (2019). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Molecules, 24(13), 2478. Retrieved from [Link]

  • Sun, Q., Wang, S., Li, Y., & Li, Y. (2019). Quinoline and quinolone dimers and their biological activities: An overview. European Journal of Medicinal Chemistry, 161, 17-33. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of the antimalarial chloroquine (9) via the Gould-Jacobs.... Retrieved from [Link]

  • Master Organic Chemistry. (2023, April 16). Enamines. Retrieved from [Link]

  • Science topic. (n.d.). 4-QUINOLONES. Retrieved from [Link]

  • Struga, M., & Dąbrowska, M. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(3), 543. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Retrieved from [Link]

  • Scilit. (n.d.). ChemInform Abstract: Cycloaracylation of Enamines. Part 1. Synthesis of 4-Quinolone-3-carboxylic Acids. Retrieved from [Link]

  • YouTube. (2017, February 28). Mechanism of Enamine Hydrolysis Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (2023, April 20). 4-Quinolone. In Wikipedia. Retrieved from [Link]

  • Wang, L., et al. (2016). Practical synthesis of quinolone drugs via a novel TsCl-mediated domino reaction sequence. Scientific Reports, 6, 22690. Retrieved from [Link]

  • Rebeiro, G. L., & Khadilkar, B. M. (2001). A mild and efficient synthesis of 4-quinolones and quinolone heterocycles. Tetrahedron Letters, 42(39), 6815-6817. Retrieved from [Link]

  • González-Bacerio, J., et al. (2022). Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. Pharmaceuticals, 15(7), 843. Retrieved from [Link]

Sources

Technical Support Center: Method Refinement for the Functionalization of the Quinoline Ring

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinoline functionalization. As a foundational scaffold in medicinal chemistry and materials science, the precise and efficient modification of the quinoline ring is paramount.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these reactions. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights in a direct question-and-answer format to troubleshoot issues you may encounter at the bench.

Frequently Asked Questions (FAQs): Core Concepts & Challenges

This section addresses high-level questions that apply across various functionalization methods.

Q1: Why is achieving regioselectivity in quinoline functionalization such a persistent challenge?

A: The quinoline ring system possesses multiple C-H bonds with varying electronic properties, making site-selectivity difficult. The pyridine half of the scaffold is electron-deficient, while the benzene half is comparatively electron-rich.

  • Electronic Bias: In electrophilic or radical reactions like the Minisci reaction, functionalization is heavily favored at the electron-deficient C2 and C4 positions.[4]

  • Kinetic vs. Thermodynamic Control: In transition-metal-catalyzed C-H functionalization, the C2 position is often kinetically favored due to its acidity and proximity to the coordinating nitrogen atom.[5] However, achieving functionalization at more distal positions (C3, C4, C5, C6, C7, C8) requires overcoming this inherent preference.[5] This often involves specialized directing groups, N-oxide strategies, or carefully chosen catalytic systems to access other sites.[1][5]

Q2: My transition-metal-catalyzed reaction is sluggish or fails completely. How does the quinoline nitrogen interfere?

A: The lone pair of electrons on the quinoline nitrogen is a well-known culprit in catalyst inhibition, a phenomenon called "catalyst poisoning." The nitrogen can act as a strong ligand, coordinating irreversibly to the active metal center (e.g., Palladium) and preventing it from participating in the catalytic cycle.[6][7][8] This is particularly problematic in reactions like Suzuki, Heck, and Buchwald-Hartwig couplings. Strategies to overcome this include using more electron-rich, sterically hindered phosphine ligands that can compete with the quinoline nitrogen for coordination or employing catalyst systems known to be more robust to heteroatom poisoning.[7]

Q3: I'm struggling with the purification of my quinoline derivative. Why is it so difficult, and what can I do?

A: Purification challenges typically stem from two properties of the quinoline core:

  • Basicity: The basic nitrogen atom can interact strongly with the acidic silanol groups on standard silica gel. This often leads to significant tailing or streaking on TLC plates and poor separation during column chromatography. In some cases, the acidic nature of the silica can even cause decomposition of sensitive products.[9]

  • Polarity: The nitrogen atom imparts polarity, which can lead to solubility issues or require highly polar eluent systems that may not be ideal for separating closely related impurities.

Solution: To mitigate these issues, add a basic modifier to your eluent system. A common and effective choice is to add 0.5-2% triethylamine (NEt₃) or pyridine to the mobile phase. This deactivates the acidic sites on the silica gel, leading to sharper peaks and better separation.[9] For highly sensitive compounds, switching to a less acidic stationary phase like neutral or basic alumina may be necessary.[9]

Troubleshooting Guide: Transition Metal-Catalyzed C-H Functionalization

Direct C-H functionalization is a powerful, atom-economical strategy for modifying the quinoline core.[10] However, its success is highly dependent on fine-tuning the reaction conditions.

Issue 1: My C-H arylation/alkenylation reaction shows low or no conversion.

  • Possible Cause: Catalyst poisoning by the quinoline nitrogen.

    • Solution: The use of quinoline N-oxides is a common strategy to temporarily mask the coordinating nitrogen lone pair, which can significantly improve catalyst performance.[1] Alternatively, employing specialized ligands or additives like pivalic acid (PivOH) can help modulate the catalyst's reactivity and prevent deactivation.[1]

  • Possible Cause: Inappropriate oxidant or reaction atmosphere.

    • Solution: Many Pd(II)-catalyzed C-H functionalizations require a stoichiometric oxidant (e.g., Ag₂CO₃, AgOAc, benzoquinone) to regenerate the active catalyst.[1] Ensure your oxidant is fresh and anhydrous. Some modern protocols are designed to be "oxidant-free," but may still be sensitive to air or moisture. Running the reaction under a rigorously inert atmosphere (N₂ or Ar) is crucial.

  • Possible Cause: Incorrect solvent or temperature.

    • Solution: High-boiling polar aprotic solvents like DMF, DMAc, or NMP are often required to achieve the high temperatures (100-150 °C) needed for C-H activation. Ensure your solvent is anhydrous. Perform a temperature screen to find the optimal balance between reaction rate and substrate/catalyst decomposition.

Issue 2: The reaction yields a mixture of regioisomers (e.g., C2 and C8).

  • Possible Cause: Lack of a directing group or insufficient directing group control.

    • Solution: Regioselectivity is dictated by the catalytic mechanism. For C8 functionalization, a removable directing group attached to the nitrogen (e.g., picolinamide) is often required to steer the metal to the C8-H bond via a stable 5- or 6-membered cyclometalated intermediate. For other positions, more complex transient directing groups or specific ligand effects may be needed to override the intrinsic C2 preference.[1][5]

  • Possible Cause: Steric hindrance is influencing the outcome.

    • Solution: The steric profile of both the quinoline substrate and the coupling partner can influence regioselectivity. For instance, bulky ligands on the metal catalyst can favor functionalization at a less hindered position.[1] Conversely, a bulky substituent on the quinoline ring can block a nearby site, directing the reaction elsewhere.

Below is a troubleshooting workflow for a typical C-H functionalization experiment.

G start Reaction Failed: Low/No Conversion check_catalyst Is the catalyst known to be sensitive to N-heterocycles? start->check_catalyst check_conditions Are reaction conditions (oxidant, temp, solvent) fully optimized? check_catalyst->check_conditions No poisoning Hypothesis: Catalyst Poisoning check_catalyst->poisoning Yes suboptimal Hypothesis: Suboptimal Conditions check_conditions->suboptimal No check_regio Reaction Works: Poor Regioselectivity no_control Hypothesis: Poor Mechanistic Control check_regio->no_control sol_n_oxide Solution: Use Quinoline N-Oxide or robust ligand system poisoning->sol_n_oxide sol_optimize Solution: Screen oxidants, solvents, & temperature suboptimal->sol_optimize sol_directing_group Solution: Introduce a directing group for the desired position no_control->sol_directing_group SuzukiCycle cluster_0 Catalytic Cycle cluster_1 Potential Failure Points Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition Complex Pd0->OA Ar-X TM Transmetalation Complex OA->TM Ar'-B(OH)₂ + Base SideRxn Side Reactions (β-Hydride Elimination, Homocoupling) OA->SideRxn Competes with Transmetalation RE Reductive Elimination TM->RE RE->Pd0 Ar-Ar' Poison Catalyst Poisoning (Quinoline-N binds to Pd) Poison->Pd0 Inhibits Cycle Decomp Boronic Acid Decomposition (Protodeboronation/Boroxine) Decomp->TM Prevents this step

Caption: Suzuki-Miyaura cycle and common failure points.

Detailed Experimental Protocols

Protocol 1: Palladium-Catalyzed C2-Arylation of Quinoline N-Oxide

This protocol is a representative procedure based on established methods for direct C-H functionalization and should be adapted for your specific substrates. [11] Materials:

  • Quinoline N-oxide (1.0 mmol, 1.0 equiv)

  • Aryl Bromide (1.5 mmol, 1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%)

  • Appropriate phosphine ligand (e.g., SPhos, 0.10 mmol, 10 mol%)

  • Potassium Carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv), finely ground

  • Anhydrous N,N-Dimethylformamide (DMF, 5 mL)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the quinoline N-oxide, aryl bromide, Pd(OAc)₂, phosphine ligand, and K₂CO₃.

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous DMF via syringe.

  • Degassing (Optional but Recommended): Bubble argon through the stirred solution for 10-15 minutes.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block set to the desired temperature (typically 110-130 °C). Stir vigorously for the required time (monitor by TLC or LC-MS, typically 12-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water (20 mL) and extract with an organic solvent (e.g., Ethyl Acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude residue by flash column chromatography on silica gel. Crucially, use an eluent system containing 1% triethylamine to prevent streaking and decomposition.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a Bromoquinoline

This protocol is a general starting point for the Suzuki coupling of haloquinolines.

Materials:

  • Bromoquinoline substrate (1.0 mmol, 1.0 equiv)

  • Boronic Acid or equivalent (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • SPhos (0.08 mmol, 8 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv), finely ground

  • Solvent: 1,4-Dioxane (4 mL) and Water (1 mL) in a 4:1 ratio

Procedure:

  • Vessel Preparation: In a glovebox, or on a Schlenk line, add the bromoquinoline, boronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄ to a reaction vessel with a stir bar.

  • Solvent Addition & Degassing: Remove the vessel from the glovebox (if used), add the dioxane and water mixture. Seal the vessel and degas the mixture thoroughly by sparging with argon for 20 minutes or by three freeze-pump-thaw cycles.

  • Reaction: Place the vessel under a positive pressure of inert gas and heat in a preheated oil bath to 80-100 °C. Stir until the starting material is consumed as judged by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium black and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (using 1% NEt₃ in the eluent) or recrystallization.

References

  • Daugulis, O., Do, H.-Q., & Shabashov, D. (2009). Palladium- and Copper-Catalyzed C–H Functionalization of Goncalves, V., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(16), 4963. Available from: [Link]

  • Kumar, I., & Kumar, A. (2024). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. Available from: [Link]

  • Lazareva, A., & Gevorgyan, V. (2016). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. The Journal of Organic Chemistry, 81(19), 8756-8771. Available from: [Link]

  • Goncalves, V., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Semantic Scholar. Available from: [Link]

  • Knochel, P., et al. (2011). Multiple Regioselective Functionalizations of Quinolines via Magnesiations. Organic Letters, 13(10), 2658-2661. Available from: [Link]

  • Kumar, I., & Kumar, A. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. Available from: [Link]

  • Clososki, G. C., et al. (2018). Base-Controlled Regioselective Functionalization of Chloro-Substituted Quinolines. The Journal of Organic Chemistry, 83(2), 871-880. Available from: [Link]

  • Chemeurope.com. Catalyst poisoning. Available from: [Link]

  • ResearchGate. (2020). Photoredox catalysis in reverse polarity synthesis, and proposed concept for quinoline functionalization. Available from: [Link]

  • Liu, W.-B., et al. (2023). Ligand-Controlled Regioselective Dearomative Vicinal and Conjugate Hydroboration of Quinolines. Journal of the American Chemical Society. Available from: [Link]

  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Journal of the American Chemical Society, 137(48), 15059-15062. Available from: [Link]

  • ResearchGate. (2003). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. Available from: [Link]

  • Li, C.-J., et al. (2025). Quinoline as a Photochemical Toolbox: From Substrate to Catalyst and Beyond. Accounts of Chemical Research. Available from: [Link]

  • Wikipedia. Catalyst poisoning. Available from: [Link]

  • Abell, A. D., et al. (2008). Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry. Available from: [Link]

  • Douglas, J. J., & MacMillan, D. W. C. (2014). Amine Functionalization via Oxidative Photoredox Catalysis: Methodology Development and Complex Molecule Synthesis. Accounts of Chemical Research, 47(4), 1261-1273. Available from: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]

  • ResearchGate. (2019). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • ChemRxiv. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available from: [Link]

  • Wikipedia. Quinoline. Available from: [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Available from: [Link]

  • Royal Society of Chemistry. (2019). Copper(ii) complexes of quinoline-based ligands for efficient photoredox catalysis of atom transfer radical addition (ATRA) reaction. Available from: [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. Available from: [Link]

  • Phipps, R. J., & Sigman, M. S. (2023). Discovery and Development of the Enantioselective Minisci Reaction. Accounts of Chemical Research. Available from: [Link]

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Available from: [Link]

  • Melchiorre, P., et al. (2023). Alkanes in Minisci-Type Reaction under Photocatalytic Conditions with Hydrogen Evolution. Organic Letters. Available from: [Link]

  • Reddit. (2024). Failed suzuki coupling, any suggenstions? Available from: [Link]

  • ResearchGate. (2022). CHEMISTRY OF QUINOLINE AND ITS DERIVATIVES (Synthesis and Biological Perspectives). Available from: [Link]

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Available from: [Link]

  • MDPI. (2024). Catalytic Properties of Pd Deposited on Polyaniline in the Hydrogenation of Quinoline. Available from: [Link]

  • ACS Omega. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. Available from: [Link]

Sources

Optimizing reaction conditions for C-7 substitution on quinoline core

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: C-7 Quinoline Core Functionalization

Welcome to the technical support center for quinoline core functionalization. This guide is designed for researchers, medicinal chemists, and drug development professionals navigating the complexities of achieving selective C-7 substitution on the quinoline scaffold. The selective functionalization of the C-7 position is a significant challenge due to the inherent electronic and steric properties of the quinoline ring system. This resource provides in-depth, field-proven insights in a direct question-and-answer format to troubleshoot common issues and optimize your reaction conditions.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge

This section addresses fundamental questions regarding the difficulties of C-7 functionalization, providing the foundational knowledge needed to troubleshoot effectively.

Q1: Why is achieving regioselective C-7 substitution on the quinoline core so difficult?

A1: The difficulty stems from the inherent electronic properties and structure of the quinoline ring. The C-7 position is both geometrically and electronically disfavored for many transformations.[1][2]

  • Electronic Effects: The pyridine ring is electron-deficient, while the benzene ring is comparatively electron-rich.[3] Within the benzenoid ring, the C-5 and C-8 positions are more electronically activated for electrophilic attack. Conversely, transition metal-catalyzed C-H activation often favors positions ortho to the nitrogen atom (C-2 and C-8) due to a chelation-assistance effect.[3][4] The C-7 position lacks strong innate electronic activation.

  • Steric Hindrance: While less sterically hindered than the C-8 (peri) position, the C-7 position offers no significant steric advantage that would favor its selection over other sites like C-5 or C-6.

  • Competing Positions: The C-H bonds at C-2 and C-8 are the most reactive and commonly functionalized sites.[3] C-2 is activated by the adjacent nitrogen, and C-8 is highly susceptible to functionalization via the formation of stable five-membered metallacycle intermediates with a transition metal catalyst.[3] Therefore, any strategy for C-7 substitution must overcome the natural reactivity of these other positions.

.

Caption: Relative C-H bond reactivity on the quinoline core.

Q2: What are the primary strategies to overcome the low intrinsic reactivity at the C-7 position?

A2: Overriding the natural reactivity of the quinoline scaffold requires specific, targeted strategies. The most successful approaches involve directing the functionalization to the desired site.

  • Directing Groups (DGs): This is the most powerful strategy. A directing group is temporarily installed on the quinoline, typically at the C-8 position, to steer a metal catalyst specifically to the C-7 C-H bond. For example, an amide group, like a pivalamide, attached at C-8 can direct Rhodium-catalyzed olefination to the C-7 position.[5]

  • Traceless Directing Groups: A more advanced approach utilizes a directing group that is installed and then removed in situ during the reaction sequence. A recent breakthrough involves a Cu-catalyzed C-H arylation/alkenylation at C-7 where an N-acyl directing group is removed as part of the catalytic cycle, leaving the desired C-7 substituted quinoline without a separate deprotection step.[1][2][6]

  • Template-Assisted Catalysis: This strategy uses a removable template that binds non-covalently to the quinoline's nitrogen atom. The template contains a directing arm that positions the catalyst over the C-7 C-H bond. This avoids covalent modification of the substrate.

Part 2: Troubleshooting Guide - Common Experimental Issues

This section provides solutions to specific problems you might encounter in the lab.

Issue 1: Low or No Yield of the C-7 Substituted Product

  • Possible Cause A: Ineffective C-H Activation. The energy barrier for C-7 C-H cleavage is high.

    • Troubleshooting Steps:

      • Increase Temperature: Many C-H activation reactions require significant thermal energy. Incrementally increase the reaction temperature (e.g., in 10-20 °C steps) while monitoring for decomposition.

      • Screen Catalysts: If a Palladium catalyst isn't working, consider a more reactive system. Rhodium(III) catalysts, such as [Cp*RhCl2]2, are often highly effective for directed C-H functionalization.[5] For arylation, recently developed Copper-based systems have shown exclusive C-7 selectivity.[2]

      • Verify Catalyst Activity: Ensure your catalyst has not degraded. Use a fresh batch or a trusted source. For palladium catalysts, ensure the active Pd(0) or Pd(II) species is being generated and maintained.

  • Possible Cause B: Poor Directing Group Performance. The chosen directing group may not be optimal for orienting the catalyst.

    • Troubleshooting Steps:

      • Modify the Directing Group: If using an 8-amidoquinoline, the steric and electronic properties of the amide are critical. A bulky pivalamide (Piv) group is often more effective than a smaller acetyl group.[5]

      • Check DG Installation: Confirm via NMR or LC-MS that the directing group has been successfully and cleanly installed onto your quinoline starting material before proceeding with the C-H activation step.

Issue 2: Poor Regioselectivity - Mixture of Isomers (C-5, C-6, C-7, C-8)

  • Possible Cause A: Incorrect Catalyst/Ligand Combination. The selectivity is highly dependent on the coordination environment around the metal center.

    • Troubleshooting Steps:

      • Ligand Screening: For palladium-catalyzed reactions, the choice of ligand is crucial. While many C-H activations are "ligandless," the addition of a suitable ligand, such as an amino acid derivative (e.g., Ac-l-Leu-OH), can significantly enhance selectivity.[7]

      • Solvent Optimization: The solvent can dramatically influence regioselectivity by affecting the catalyst's aggregation state and the transition state geometry. Screen a range of solvents with varying polarity and coordinating ability (e.g., Dioxane, Toluene, DCE, t-AmylOH).

  • Possible Cause B: Background (Undirected) Reaction. The reaction conditions may be harsh enough to cause functionalization at other sites, independent of the directing group.

    • Troubleshooting Steps:

      • Lower the Temperature: A lower reaction temperature can often suppress undesired side reactions, improving selectivity at the cost of reaction time.

      • Re-evaluate the Base: The choice of base can be critical. For Pd-catalyzed reactions, carbonate bases (e.g., Ag2CO3, K2CO3) are common. For Rh-catalyzed systems, additives like AgSbF6 are often used to generate the active cationic species.[5] Experiment with different bases to find the optimal balance.

.

Troubleshooting_C7_Substitution start Start: Unsuccessful C-7 Reaction check_yield Analyze Crude Product (LCMS, ¹H NMR) start->check_yield low_yield Problem: Low Conversion / No Product check_yield->low_yield Low Yield? poor_selectivity Problem: Mixture of Isomers check_yield->poor_selectivity Poor Selectivity? optimize_activation Optimize C-H Activation - Increase Temperature - Screen Metal Catalyst (Rh, Cu) - Check Reagent Purity low_yield->optimize_activation optimize_dg Optimize Directing Group - Modify DG Structure - Confirm DG Installation low_yield->optimize_dg optimize_selectivity Optimize Selectivity - Screen Ligands/Additives - Screen Solvents poor_selectivity->optimize_selectivity control_conditions Control Background Reaction - Lower Temperature - Screen Bases poor_selectivity->control_conditions success Success: Clean C-7 Product optimize_activation->success optimize_dg->success optimize_selectivity->success control_conditions->success

Caption: Troubleshooting workflow for C-7 quinoline functionalization.

Part 3: Optimized Protocols & Data

This section provides a detailed experimental protocol for a state-of-the-art C-7 functionalization reaction and a table summarizing key reaction parameters from the literature.

Experimental Protocol: Cu-Catalyzed C-7 Arylation via Traceless Directing Strategy

This protocol is adapted from a recently developed method demonstrating high selectivity and a broad substrate scope.[1][2][6] It relies on an in-situ generated N-acyl directing group that is cleaved within the catalytic cycle.

Materials:

  • Quinoline substrate (1.0 equiv)

  • Iodonium triflate arylating agent (e.g., Diphenyliodonium triflate) (2.0 equiv)

  • Cu(OAc)2 (10 mol%)

  • 1,2-Dichloroethane (DCE) as solvent

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the quinoline substrate (0.2 mmol), the iodonium triflate (0.4 mmol), and Cu(OAc)2 (0.02 mmol).

  • Atmosphere Exchange: Seal the vial with a septum and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE, 1.0 mL) via syringe.

  • Reaction: Place the vial in a preheated oil bath at 100 °C and stir for the required time (typically 12-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with a saturated aqueous solution of NaHCO3 and then with brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the pure C-7 arylated quinoline.

Table 1: Comparison of Optimized Conditions for C-7 Functionalization

This table summarizes various successful approaches to highlight the interplay of catalyst, directing group, and conditions.

Reaction TypeCatalyst SystemDirecting Group (Position)SolventTemp (°C)Avg. Yield (%)Reference
Olefination [Cp*RhCl2]2 (5 mol%), AgSbF6 (20 mol%), Cu(OAc)2 (2.0 equiv)N-pivalamide (C-8)DCE100~70-80[5]
Arylation Cu(OAc)2 (10 mol%)Traceless N-AcylDCE100~60-90[1][2][6]
Alkenylation Cu(OAc)2 (10 mol%)Traceless N-AcylDCE100~55-85[1][2][6]
Olefination Pd(OAc)2 (15 mol%), Ac-l-Leu-OH (30 mol%)Removable TemplateDCM80~50-70[7]

Note: Yields are substrate-dependent and represent a typical range reported in the cited literature.

References

  • Formal C H Functionalization of Quinolines at the C7 Position Through a Traceless Directing Strategy | Request PDF. (2025). ResearchGate. [Link]

  • Formal C H Functionalization of Quinolines at the C7 Position Through a Traceless Directing Strategy | Request PDF. (n.d.). ResearchGate. [Link]

  • Formal C H Functionalization of Quinolines at the C7 Position Through a Traceless Directing Strategy. (2025). Angewandte Chemie International Edition. [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (2021). MDPI. [Link]

  • Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. (2015). PMC. [Link]

  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. (2025). Royal Society of Chemistry. [Link]

  • C7 (and related)-selective C–H olefination reactions of quinoline and other heterocycles. (n.d.). ResearchGate. [Link]

Sources

Navigating the Synthesis of 7-Alkyl-8-Hydroxyquinolines: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 7-alkyl-8-hydroxyquinolines. This guide is designed for researchers, scientists, and drug development professionals who are actively engaged in the synthesis of these versatile compounds. 8-Hydroxyquinoline and its derivatives are crucial building blocks in medicinal chemistry and materials science, known for their wide range of biological activities, including antimicrobial, anticancer, and antifungal effects.[1] However, their synthesis, particularly the introduction of alkyl groups at the C7 position, presents a unique set of challenges.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to equip you with the knowledge to navigate these synthetic hurdles effectively, ensuring the integrity and success of your research.

I. Troubleshooting Guide: Common Experimental Pitfalls

This section addresses the most common and frustrating issues encountered during the synthesis of 7-alkyl-8-hydroxyquinolines. We delve into the root causes of these problems and provide actionable, step-by-step solutions.

Problem 1: Low Regioselectivity - Formation of 5-Alkyl and 5,7-Dialkyl Isomers

Symptoms: You observe multiple spots on your TLC plate that correspond to different alkylated products, confirmed by NMR or mass spectrometry to be the desired 7-alkyl isomer along with 5-alkyl-8-hydroxyquinoline and 5,7-dialkyl-8-hydroxyquinoline.

Root Cause Analysis: The core of this issue lies in the directing effects of the hydroxyl and pyridine nitrogen groups on the quinoline ring during electrophilic substitution reactions like Friedel-Crafts alkylation. The hydroxyl group is a strong activating group that directs ortho and para to itself (positions 7 and 5). The pyridine nitrogen is a deactivating group. The interplay between these two can lead to a mixture of products. Friedel-Crafts alkylations are also notoriously difficult to control, as the product is often more reactive than the starting material, leading to polyalkylation.[2]

Troubleshooting Protocol:

  • Reagent Selection is Critical:

    • Avoid Classic Friedel-Crafts Conditions: Traditional Lewis acids like AlCl₃ are often too harsh and lead to poor selectivity and decomposition.

    • Utilize Milder Catalysts: Consider using less aggressive Lewis acids such as ZnCl₂, Bi(OTf)₃, or solid acid catalysts. These can offer better control over the reaction.[3]

    • Alternative Alkylating Agents: Instead of alkyl halides, which readily form carbocations, consider using alcohols or alkenes with a suitable Brønsted acid catalyst. This can sometimes offer improved selectivity.

  • Reaction Condition Optimization:

    • Temperature Control: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. This will minimize side reactions and improve selectivity.

    • Solvent Effects: The choice of solvent can influence the regioselectivity. Experiment with a range of solvents, from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., nitrobenzene, CS₂), to find the optimal medium for your specific substrate.

  • Protecting Group Strategy:

    • If regioselectivity remains a persistent issue, consider a protecting group strategy. For instance, you can selectively block the 5-position with a group that can be removed later. Sulfonation is a classic example where the sulfonic acid group can be introduced at the 5-position and subsequently removed after alkylation at the 7-position.

Workflow for Optimizing Regioselectivity:

start Low Regioselectivity Observed reagent Modify Alkylating Agent & Catalyst System start->reagent conditions Optimize Reaction Conditions (Temperature, Solvent) reagent->conditions protecting_group Implement Protecting Group Strategy conditions->protecting_group analysis Analyze Product Mixture (TLC, NMR, GC-MS) protecting_group->analysis success Desired Regioselectivity Achieved analysis->success High 7-isomer % failure Continue Optimization analysis->failure Low 7-isomer % failure->reagent

Caption: Troubleshooting workflow for poor regioselectivity.

Problem 2: Low Yield and Product Decomposition

Symptoms: The overall yield of the desired 7-alkyl-8-hydroxyquinoline is consistently low, and you observe significant amounts of tar-like substances or unidentifiable baseline material on your TLC.

Root Cause Analysis: 8-Hydroxyquinoline and its derivatives can be sensitive to the harsh conditions often employed in alkylation reactions. High temperatures and strong acids can lead to polymerization, oxidation, or other decomposition pathways.

Troubleshooting Protocol:

  • Re-evaluate the Reaction Temperature: As a primary rule, start with lower temperatures and gradually increase if the reaction is not proceeding. An ice bath for initial reagent mixing is often a good practice.

  • Inert Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if the reaction is run at elevated temperatures.

  • Choice of Acid: If using a Brønsted acid, consider milder alternatives to concentrated sulfuric acid, such as polyphosphoric acid (PPA) or methanesulfonic acid.

  • Work-up Procedure: Quenching the reaction mixture by pouring it onto ice is a standard procedure, but the subsequent pH adjustment must be done carefully. Rapid neutralization can generate significant heat, leading to product degradation.

Problem 3: Difficult Purification of the Final Product

Symptoms: The crude product is an oily mixture that is difficult to crystallize. Column chromatography results in poor separation of isomers or co-elution with byproducts.

Root Cause Analysis: The structural similarity between the 5-alkyl, 7-alkyl, and 5,7-dialkyl isomers makes their separation challenging. The presence of unreacted starting material and other byproducts further complicates purification.

Troubleshooting Protocol:

  • Acid-Base Extraction: Take advantage of the phenolic hydroxyl group and the basic nitrogen of the quinoline ring.

    • Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash with a dilute aqueous acid solution (e.g., 1M HCl) to protonate the quinoline nitrogen and extract any unreacted 8-hydroxyquinoline and the alkylated products into the aqueous layer, leaving non-basic impurities behind.

    • Basify the aqueous layer with a dilute base (e.g., 1M NaOH) to deprotonate the nitrogen and precipitate the quinoline derivatives.

    • Alternatively, washing with a dilute base can remove acidic impurities.

  • Recrystallization:

    • Finding the right solvent system is key. A solvent pair (one in which the compound is soluble and one in which it is sparingly soluble) often works well. Common systems include ethanol/water, methanol/water, or hexane/ethyl acetate.[4]

    • If the product is an oil, try converting it to a salt (e.g., hydrochloride or sulfate) which may be more crystalline. The free base can be regenerated after purification.

  • Chromatography Optimization:

    • Solvent System Screening: Systematically screen different solvent systems for column chromatography using TLC. A good starting point is a mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).

    • Gradient Elution: A gradient elution, where the polarity of the mobile phase is gradually increased, can often provide better separation than an isocratic elution.

    • Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using alumina or a bonded-phase silica.

Purification Strategy Flowchart:

crude Crude Product Mixture extraction Acid-Base Extraction crude->extraction recrystallization Recrystallization extraction->recrystallization chromatography Column Chromatography recrystallization->chromatography If impurities remain pure Pure 7-Alkyl-8-hydroxyquinoline recrystallization->pure If pure chromatography->pure

Caption: A general purification workflow for 7-alkyl-8-hydroxyquinolines.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 7-alkyl-8-hydroxyquinolines?

A1: The most prevalent methods involve the direct alkylation of 8-hydroxyquinoline. These include:

  • Friedel-Crafts Alkylation: This classic method uses an alkyl halide or alcohol with a Lewis or Brønsted acid catalyst.[2][3] However, it often suffers from poor regioselectivity.

  • Reaction with Ketones: 8-hydroxyquinoline can be reacted with ketones at high temperatures, often with a base catalyst, to yield 7-alkyl derivatives.[5]

  • Betti Reaction: This is a three-component reaction involving 8-hydroxyquinoline, an aldehyde, and an amine or amide, which can be used to introduce substituted alkyl groups at the 7-position.[6]

  • Skraup and Friedländer Syntheses: While these are methods for synthesizing the quinoline ring itself, they can be adapted to produce substituted 8-hydroxyquinolines by starting with appropriately substituted precursors.[7]

Q2: How can I confirm the regiochemistry of my alkylated product?

A2: The most definitive method is Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR: The coupling patterns of the aromatic protons on the quinoline ring are diagnostic. For a 7-substituted-8-hydroxyquinoline, you would expect to see characteristic shifts and couplings for the protons at the 2, 3, 4, 5, and 6 positions. The proton at C5 will typically appear as a doublet, coupled to the proton at C6.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique can show through-space correlations between the protons of the alkyl group and the proton at the C6 position of the quinoline ring, confirming the 7-substitution.

  • X-ray Crystallography: If you can obtain a single crystal of your compound, X-ray diffraction provides unambiguous structural proof.

Q3: Are there any "green" or more environmentally friendly approaches to this synthesis?

A3: Yes, the field is moving towards more sustainable synthetic methods.

  • Catalyst Choice: Using solid acid catalysts or recoverable Lewis acids can reduce waste. Deep eutectic solvents have also been explored as both a catalyst and a green solvent for Friedel-Crafts type reactions.[8]

  • Microwave-Assisted Synthesis: Microwave irradiation can often accelerate reaction times, reduce side reactions, and lead to higher yields with less energy consumption.

  • Solvent Selection: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as ethanol, water, or ionic liquids is a key consideration.

Q4: My reaction with a long-chain alkyl halide is not working. What could be the issue?

A4: Steric hindrance and the lower reactivity of long-chain alkyl halides can be problematic.

  • Increased Reaction Time and Temperature: These reactions may simply require more forcing conditions.

  • More Reactive Alkylating Agent: Consider converting the alkyl halide to a more reactive electrophile, such as an alkyl triflate or tosylate.

  • Change of Catalyst: A stronger Lewis acid may be necessary to activate the less reactive alkyl halide, but be mindful of potential side reactions.

Q5: What are the safety precautions I should take when working with quinoline derivatives and strong acids?

A5: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Strong acids like sulfuric acid and Lewis acids like aluminum chloride are highly corrosive and can cause severe burns. Quenching these reactions can be highly exothermic, so it should be done slowly and with adequate cooling.

III. Detailed Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 7-Alkyl-8-hydroxyquinoline via Reaction with a Ketone

This protocol is adapted from a patented procedure and is suitable for introducing secondary alkyl groups.[5]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap, combine 8-hydroxyquinoline (1.0 eq), the desired ketone (1.1 - 2.0 eq), and a catalytic amount of potassium hydroxide (e.g., 0.1 eq).

  • Reaction Execution: Heat the reaction mixture to a high temperature (typically 200-260 °C) under a nitrogen atmosphere.

  • Monitoring: The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.

  • Work-up: Once the reaction is complete (as indicated by the cessation of water formation or by TLC analysis), cool the mixture to room temperature.

  • Purification: The crude product can be purified by vacuum distillation or by following the purification strategies outlined in the troubleshooting section.

Protocol 2: Purification of Crude 8-Hydroxyquinoline Derivatives

This protocol provides a general method for purifying crude 8-hydroxyquinoline products, which may also be applicable to its alkylated derivatives.[4][9]

  • Dissolution: Dissolve the crude 8-hydroxyquinoline product in a suitable solvent, such as a chloroalkane or methanol.[4][9]

  • pH Adjustment (for removal of polymeric byproducts): If the synthesis was conducted under harsh acidic conditions (e.g., Skraup synthesis), polymeric byproducts may be present. Dissolving the crude material in water and carefully adjusting the pH to approximately 3.7-3.9 can precipitate these polymers, which can then be removed by filtration.[4]

  • Precipitation of Crude Product: The pH of the filtrate can then be adjusted to 7-7.5 to precipitate the crude 8-hydroxyquinoline derivative.[4]

  • Recrystallization: The crude solid is then collected by filtration and recrystallized from a suitable solvent (e.g., methanol, ethanol/water) to yield the pure product.[4]

Quantitative Data Summary Table:

Synthesis MethodTypical Yield RangeKey ChallengesReference
Friedel-Crafts Alkylation30-60%Poor regioselectivity, polyalkylation, harsh conditions[2]
Reaction with Ketones40-70%High temperatures, limited to certain alkyl groups[5]
Betti Reaction34-42%Multi-component, may require long reaction times[6]

IV. References

  • 7-substituted alkylates of 8-hydroxyquinoline and process for the preparation thereof. Google Patents.

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]

  • Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. [Source Not Available]

  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals. [Link]

  • Purification method of 8-hydroxyquinoline crude product. Google Patents.

  • Preparation and purification of 8-hydroxyquinoline metal complexes. ResearchGate. [Link]

  • A method for purifying 8-hydroxyquinoline reaction solution. Google Patents.

  • Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. PMC - NIH. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]

  • Preparation method of 8-hydroxyquinoline. Eureka | Patsnap. [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC - NIH. [Link]

  • Chiral Brønsted acid-catalyzed Friedel–Crafts alkylation of electron-rich arenes with in situ-generated ortho-quinone methides: highly enantioselective synthesis of diarylindolylmethanes and triarylmethanes. Chemical Communications (RSC Publishing). [Link]

  • A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journals. [Link]

  • An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3). RSC Publishing. [Link]

Sources

Preventing degradation of Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate during reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate (CAS 107555-38-4).[1][2] This guide is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate in their synthetic workflows. As a key building block for various pharmaceutical compounds, particularly fluoroquinolone antibacterials, ensuring its stability during reaction is paramount to achieving high yields and purity.[3][4]

This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights to help you navigate the challenges associated with its synthesis and handling.

Troubleshooting Guide: Diagnosing and Solving Reaction Failures

This section addresses specific problems you may encounter during the synthesis of this compound, which is commonly prepared via the Gould-Jacobs reaction.[5][6][7] This reaction involves the condensation of an aniline derivative with an ethoxymethylenemalonate ester, followed by a high-temperature thermal cyclization.[5][6][8] It is during this high-temperature step that degradation is most prevalent.

Q1: My reaction mixture is turning dark brown or black, and the final product is impure. What's happening?

Answer:

This is a classic sign of oxidation and/or thermal decomposition . The 4-hydroxyquinoline core is electron-rich and highly susceptible to oxidation at elevated temperatures, forming highly colored, often polymeric, impurities.[9] The high temperatures (often >250 °C) used in solvents like Dowtherm A for the cyclization step are the primary cause.[8]

Root Cause Analysis & Solutions:

  • Atmosphere Control (The "Why"): Oxygen from the air is the primary culprit for oxidation. At high temperatures, the rate of this degradation reaction increases exponentially.

    • Solution: Conduct the high-temperature cyclization step under a strictly inert atmosphere. Purge the reaction vessel thoroughly with an inert gas (Argon or Nitrogen) before heating and maintain a positive pressure throughout the reaction.

  • Temperature Management (The "Why"): While high heat is required for the cyclization, excessive temperatures or prolonged reaction times can "burn" the material, leading to charring and complex side reactions beyond simple oxidation.

    • Solution: Use a high-boiling, thermally stable solvent with precise temperature control. Monitor the internal reaction temperature, not just the heating mantle setting. Aim for the minimum temperature required for efficient cyclization. Studies on related syntheses have shown that alternative catalysts like Eaton's reagent (P₂O₅ in methanesulfonic acid) can promote cyclization under milder conditions (e.g., 80-100 °C), significantly reducing thermal stress.[8]

  • Antioxidant Additives (The "Why"): In some cases, trace amounts of radical scavengers can inhibit the chain reactions that lead to oxidative polymerization.

    • Solution (Advanced): While not standard, the addition of a high-temperature antioxidant could be explored. However, this requires careful selection to avoid side reactions with your substrate. The inherent antioxidant properties of 4-hydroxyquinolines are known, but this self-protection is insufficient under harsh thermal conditions.[9]

Q2: My yield is low, and mass spectrometry shows a significant peak for a byproduct with a mass of 183.1 g/mol , corresponding to 6,8-difluoro-4-hydroxyquinoline. Why?

Answer:

You are observing decarboxylation , where the ethyl carboxylate group at the 3-position is being cleaved off as CO₂ and ethanol. This is a common thermal degradation pathway for 4-hydroxyquinoline-3-carboxylic acids and their esters.[5][6]

Root Cause Analysis & Solutions:

  • Thermal Stress (The "Why"): The C-C bond between the quinoline ring and the carboxylate group can be broken at very high temperatures, a process often facilitated by trace amounts of acid or water.[10][11]

    • Solution: As with oxidation, precise temperature control is critical. Minimize the time the reaction is held at the maximum temperature. Once the starting material is consumed (as monitored by TLC or LC-MS), cool the reaction promptly.

  • Catalytic Effects (The "Why"): Trace acidic or basic impurities on the glassware or in the reagents can catalyze both decarboxylation and ester hydrolysis, which can be a precursor to decarboxylation.

    • Solution: Ensure all glassware is scrupulously clean and dry. Use high-purity, anhydrous solvents for the reaction.

Q3: My NMR analysis shows the loss of the ethyl group, and I'm isolating the carboxylic acid (6,8-difluoro-4-hydroxyquinoline-3-carboxylic acid) instead of the desired ester.

Answer:

This is a clear case of ester hydrolysis . The ethyl ester is being cleaved by water to form the corresponding carboxylic acid and ethanol.[12]

Root Cause Analysis & Solutions:

  • Presence of Water (The "Why"): Water is the reagent for hydrolysis. It can be introduced from wet solvents, reagents, or atmospheric moisture. The reaction can be catalyzed by either acid or base.[12][13][14]

    • Solution: Use anhydrous solvents and reagents. Dry glassware in an oven before use and assemble the apparatus while hot under a stream of inert gas. If the reaction work-up involves an aqueous wash, minimize contact time and ensure the organic layer is thoroughly dried with a drying agent (e.g., MgSO₄, Na₂SO₄) before solvent removal.

  • pH Extremes During Work-up (The "Why"): Hydrolysis is rapidly accelerated at low or high pH.[13] Using strong acids or bases to wash or extract the product can saponify the ester.[12]

    • Solution: During the work-up, use mild aqueous solutions (e.g., saturated sodium bicarbonate or dilute citric acid) for washes and perform them quickly at cold temperatures. Neutralize the reaction mixture carefully.

Frequently Asked Questions (FAQs)

Q: What are the optimal conditions for the thermal cyclization step to minimize degradation?

A: The goal is to find a balance between efficient reaction and minimal degradation. While traditional methods use high-boiling solvents like diphenyl ether or Dowtherm A (~250-260 °C), modern approaches offer milder alternatives.[8]

ParameterConventional MethodRecommended (Milder) AlternativeRationale
Catalyst/Solvent Dowtherm A / Diphenyl EtherEaton's Reagent (P₂O₅/MeSO₃H)Allows for significantly lower reaction temperatures.[8]
Temperature 250 - 260 °C80 - 100 °CReduces thermal decomposition, oxidation, and decarboxylation.
Atmosphere Often not specifiedStrictly Inert (Argon/Nitrogen)Prevents oxidative degradation, which causes discoloration and impurities.
Reaction Time 15 - 30 minutes1 - 2 hoursLonger time is acceptable at lower temperatures; monitor by TLC/LC-MS.

Q: How can I monitor the reaction for the formation of degradation products?

A: Thin-Layer Chromatography (TLC) is an excellent in-process tool.

  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase: A mixture of a non-polar solvent like Hexane or Toluene and a polar solvent like Ethyl Acetate or Acetone. (e.g., Hexane:Ethyl Acetate 7:3).

  • Visualization: UV light at 254 nm. The desired product and key intermediates/byproducts are typically UV-active.

  • What to Look For:

    • Desired Product: A new spot will appear.

    • Starting Material: The spot corresponding to the aniline precursor will disappear.

    • Degradation: Dark streaking from the baseline is a sign of polar, polymeric impurities (charring). A distinct new spot with a different Rf may correspond to the decarboxylated or hydrolyzed byproduct.

Q: What are the best practices for storing this compound?

A: The compound is a stable, crystalline solid at room temperature.[15][16] However, to ensure long-term integrity:

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from light.

  • Atmosphere: For long-term storage (>1 year), consider storing under an inert atmosphere (argon or nitrogen) to prevent slow oxidation.

  • Stability: The 4-hydroxyquinoline moiety has a shelf life of at least 4 years when stored properly.[16]

Visual Workflow and Protocols

Troubleshooting Workflow for Low Yield

This diagram outlines a logical process for diagnosing the cause of low yields in your reaction.

TroubleshootingWorkflow Workflow: Diagnosing Low Yield start Low Yield Observed check_color Was the reaction mixture dark brown/black? start->check_color check_byproduct Does Mass Spec show decarboxylated byproduct? check_color->check_byproduct No cause_oxidation Probable Cause: Oxidation / Thermal Decomposition check_color->cause_oxidation Yes check_hydrolysis Does NMR/MS show loss of ethyl group? check_byproduct->check_hydrolysis No cause_decarboxylation Probable Cause: Decarboxylation check_byproduct->cause_decarboxylation Yes cause_hydrolysis Probable Cause: Ester Hydrolysis check_hydrolysis->cause_hydrolysis Yes solution_oxidation Solution: 1. Use Inert Atmosphere (Ar/N2) 2. Lower reaction temperature 3. Minimize reaction time cause_oxidation->solution_oxidation solution_decarboxylation Solution: 1. Use milder cyclization agent (e.g., Eaton's Reagent) 2. Ensure precise temperature control cause_decarboxylation->solution_decarboxylation solution_hydrolysis Solution: 1. Use anhydrous reagents/solvents 2. Avoid pH extremes in work-up cause_hydrolysis->solution_hydrolysis

Caption: Decision tree for troubleshooting low product yield.

Optimized Protocol: Thermal Cyclization using Eaton's Reagent

This protocol provides a safer, lower-temperature alternative to traditional high-temperature cyclization methods, minimizing degradation.

  • Preparation: Under an inert atmosphere (Argon), charge a clean, dry reaction vessel with the precursor, diethyl (2,4-difluoroanilino)methylenemalonate (1.0 eq).

  • Reagent Addition: Add Eaton's Reagent (7.5% P₂O₅ in MeSO₃H, ~10 mL per gram of substrate) to the vessel. Note: Eaton's reagent is viscous and corrosive. Handle with care.

  • Heating: Heat the mixture to 80-100 °C with stirring.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 7:3 Hexane:Ethyl Acetate) for the disappearance of the starting material (typically 1-2 hours).

  • Quenching: Once the reaction is complete, cool the mixture to room temperature and then slowly pour it onto crushed ice with vigorous stirring.

  • Precipitation & Isolation: The product will precipitate as a solid. Adjust the pH to ~7 with a saturated solution of sodium bicarbonate if necessary.

  • Filtration & Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water until the filtrate is neutral, then with a small amount of cold ethanol or diethyl ether to remove non-polar impurities.

  • Drying: Dry the product under vacuum at 50-60 °C to a constant weight.

This optimized protocol leverages a milder chemical environment to achieve the desired transformation, effectively preventing the thermal degradation pathways that plague higher-temperature methods.[8]

References

  • ChemRxiv. (n.d.). The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential.
  • Google Patents. (n.d.). WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters.
  • Google Patents. (n.d.). EP0245690A1 - Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids.
  • Wikipedia. (n.d.). Gould–Jacobs reaction.
  • Wikiwand. (n.d.). Gould–Jacobs reaction.
  • ResearchGate. (n.d.). Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate.
  • Scirp.org. (2016). Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease.
  • RSC Publishing. (n.d.). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications.
  • ResearchGate. (n.d.). Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: Preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives.
  • Organic-chemistry.org. (n.d.). Gould-Jacobs Reaction.
  • ChemicalBook. (n.d.). 4-Hydroxyquinoline.
  • ACS Publications. (2015). Synthesis of Condensed Heterocycles by the Gould–Jacobs Reaction in a Novel Three-Mode Pyrolysis Reactor. Organic Process Research & Development.
  • MDPI. (n.d.). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent.
  • ResearchGate. (n.d.). 4-Hydroxy-2-quinolones. 43. Thermolysis of ethyl esters of 1-R-2-oxo-4-hydroxy-quinoline-3-carboxylic acids.
  • Cayman Chemical. (n.d.). 4-Hydroxyquinoline.
  • PubMed. (2016). Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation.
  • IOP Publishing. (2021). Hydroxyquinoline copolymers synthesis, characterization and thermal degradation studies. Journal of Physics: Conference Series.
  • Chemistry LibreTexts. (2023). The Hydrolysis of Esters.
  • Santa Cruz Biotechnology. (n.d.). 6,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid ethyl ester.
  • PubMed. (2018). Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives.
  • MDPI. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.
  • PubChem. (n.d.). This compound.
  • ResearchGate. (n.d.). (PDF) Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate.
  • Google Patents. (n.d.). US2558211A - Preparation of 4-hydroxyquinoline compounds.
  • ChemicalBook. (n.d.). 4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID synthesis.
  • Der Pharma Chemica. (n.d.). Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol.
  • PubMed Central. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.
  • YouTube. (2025). Decarboxylation of Carboxylic Acids.
  • Organic Chemistry Portal. (n.d.). Decarboxylations.

Sources

Technical Support Center: Column Chromatography Purification of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the column chromatography purification of this important class of N-heterocyclic compounds. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a deeper understanding and more effective troubleshooting.

Section 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the column chromatography of quinoline derivatives in a direct question-and-answer format.

Issue 1: Peak Tailing or Streaking

Q1: My quinoline derivative is showing significant tailing (streaking) on the TLC plate and I'm getting poor separation and broad peaks during column chromatography. What is happening and how can I fix it?

A1: This is the most frequent issue and is fundamentally an acid-base problem. The basic nitrogen atom on the quinoline ring (pKa ≈ 4.9) interacts strongly via ionic forces with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1][2][3] This strong, sometimes irreversible, binding leads to a portion of the analyte molecules being retained longer, resulting in a "tail".[4][5]

Here is a systematic approach to resolve peak tailing:

Step 1: Mobile Phase Modification (The Quick Fix) The fastest way to mitigate tailing is to add a basic modifier to your eluent. This additive competes with your quinoline derivative for the acidic sites on the silica gel.

  • Solution: Add 0.5-2% triethylamine (NEt₃) or pyridine to your chosen mobile phase.[1] For example, if your eluent is 20% ethyl acetate in hexanes, prepare a stock solution of 20% ethyl acetate in hexanes containing 1% NEt₃.

  • Causality: Triethylamine, being a stronger base, will preferentially bind to the acidic silanol groups, effectively masking them from your quinoline derivative. This allows your compound to elute based on polarity interactions rather than strong ionic ones, resulting in symmetrical, sharp peaks.

Step 2: Stationary Phase Deactivation If mobile phase modification is insufficient or undesirable, you can deactivate the stationary phase itself.

  • Solution: Before loading your sample, flush the packed silica gel column with 2-3 column volumes of your eluent containing 1-3% triethylamine.[6] Afterwards, flush with 1-2 column volumes of the eluent without the amine to remove the excess base before loading your compound.[6]

  • Causality: This pre-treatment neutralizes the most active acidic sites on the silica surface, creating a more inert environment for the separation.

Step 3: Optimize Sample Loading Overloading the column can saturate the stationary phase, leading to band broadening and tailing.[7][8]

  • Solution: Ensure your crude sample mass is no more than 1-5% of the silica gel mass. Dissolve your sample in a minimal amount of solvent—ideally, the mobile phase itself or a less polar solvent—to ensure it loads onto the column as a narrow, concentrated band.[9][10] If solubility is an issue, consider "dry loading".[7][10]

Issue 2: Compound Decomposition

Q2: My quinoline derivative appears to be decomposing on the TLC plate or during the column run. I'm getting low recovery and multiple unexpected spots. What causes this?

A2: The acidic nature of silica gel can catalyze the degradation of sensitive quinoline derivatives.[7][11] This is particularly true for compounds with acid-labile functional groups.

Step 1: Deactivate the Stationary Phase As with tailing, neutralizing the silica gel is the first line of defense.

  • Solution: Use the triethylamine deactivation methods described in Issue 1 . The basic modifier neutralizes the acidic sites responsible for catalyzing decomposition.[1][7]

Step 2: Change the Stationary Phase If decomposition persists even on deactivated silica, the stationary phase itself is too aggressive.

  • Solution: Switch to a more inert stationary phase.

    • Alumina (Al₂O₃): This is an excellent alternative.[1] Use neutral alumina for most applications. If your compound is particularly basic and stable, basic alumina can also be used.

    • Florisil® or Cellulose: For extremely sensitive compounds, these stationary phases offer milder separation conditions.[1]

  • Causality: Alumina has a different surface chemistry than silica, with Lewis acid sites rather than strong Brønsted acid silanol groups, which are often less destructive to sensitive molecules.

Step 3: Minimize Contact Time and Temperature The extent of degradation is proportional to the time your compound spends on the column and the temperature.

  • Solution:

    • Use flash chromatography (applying gentle air or nitrogen pressure) to significantly speed up the elution process.[7]

    • If the compound is thermally labile, run the column in a cold room to reduce the rate of decomposition.[7]

Issue 3: Compound Won't Elute or Requires Very High Polarity

Q3: My quinoline derivative is stuck at the top of the column. Even with highly polar solvents like 100% ethyl acetate or methanol, it barely moves. What should I do?

A3: This indicates a very strong interaction between your compound and the stationary phase, which could be due to high polarity or the acid-base interactions mentioned previously.

Step 1: Rule Out Acid-Base Interactions Before assuming it's purely a polarity issue, ensure strong ionic binding is not the primary cause.

  • Solution: Perform a TLC analysis using a solvent system with 1% triethylamine added.[1] If the Rf value increases significantly, the problem is acid-base interaction, and the solutions in Issue 1 should be applied.

Step 2: Systematically Increase Solvent Polarity If the issue is indeed high polarity, a systematic approach to the mobile phase is needed.

  • Solution:

    • Switch to a stronger solvent system. A gradient of methanol in dichloromethane (DCM) is often effective for highly polar compounds (e.g., starting with 100% DCM and gradually increasing to 5-10% methanol in DCM).

    • Ensure all mobile phase components are miscible to avoid solvent phase separation on the column.[7]

Step 3: Consider an Alternative Chromatographic Mode If your compound is highly polar and still difficult to elute, normal-phase chromatography may not be the best technique.

  • Solution:

    • Reversed-Phase Chromatography (C18 silica): If your compound has sufficient hydrophobic character, this can be an effective alternative to avoid strong interactions with silica.[1]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is specifically designed for very polar compounds and uses a polar stationary phase with a high organic content mobile phase.

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I choose the right solvent system for my quinoline derivative? A1: The ideal solvent system is determined using Thin Layer Chromatography (TLC). The goal is to find a solvent mixture that gives your desired compound an Rf value of approximately 0.2-0.4. This Rf provides the best balance for good separation from impurities during the column run. Start with a non-polar solvent like hexanes or petroleum ether and gradually add a more polar solvent like ethyl acetate or dichloromethane until you achieve the target Rf.

Q2: What is "dry loading" and when should I use it? A2: Dry loading is a sample application technique used when your crude product has poor solubility in the column eluent.[7]

  • Procedure: Dissolve your crude sample in a suitable, volatile solvent (like DCM or acetone). Add a small amount of silica gel (enough to make a free-flowing powder after drying) to this solution. Evaporate the solvent completely using a rotary evaporator. The resulting powder, which contains your sample adsorbed onto the silica, is then carefully added to the top of the packed column.[10]

  • Advantage: This method ensures a very narrow and evenly distributed starting band for your separation, often leading to better resolution than wet loading, especially for difficult separations.[10]

Q3: How do I visualize my quinoline derivative on a TLC plate? A3: Most quinoline derivatives are UV-active due to their aromatic structure.

  • Primary Method: View the TLC plate under a UV lamp at 254 nm. The compound will appear as a dark spot on the fluorescent green background.

  • Staining: If the compound is not UV-active or for confirmation, chemical stains can be used.

    • Potassium Permanganate (KMnO₄) Stain: Good for visualizing compounds that can be oxidized. It produces yellow spots on a purple background.[7]

    • Vanillin Stain: A versatile general stain that can produce a range of colors for different functional groups.[7]

Q4: Can I use alumina instead of silica gel? What are the differences? A4: Yes, alumina is a common and effective alternative, especially for basic compounds like quinolines.[1]

  • Key Differences:

    • pH: Silica is acidic, while alumina is available in acidic, neutral, and basic grades. For quinolines, neutral or basic alumina is recommended to prevent the strong acid-base interactions seen with silica.[7]

    • Selectivity: The separation selectivity on alumina can be different from silica. A solvent system optimized on silica TLC may need re-optimization for an alumina column.

    • Activity: Alumina is often more "active" than silica, meaning it can bind compounds more strongly. It may be necessary to use a more polar solvent system than with silica.

Section 3: Protocols and Data

Protocol 1: General Column Chromatography with Deactivated Silica

This protocol is designed to minimize tailing and decomposition of quinoline derivatives.[1]

  • Solvent System Selection: Using TLC, identify a solvent system (e.g., Hexanes/Ethyl Acetate) that provides an Rf of ~0.2-0.4 for the target compound.

  • Eluent Preparation: Prepare a bulk solution of your chosen solvent system and add 1% triethylamine (NEt₃) by volume.

  • Column Packing (Slurry Method):

    • In a beaker, create a slurry of silica gel in your prepared eluent.[12]

    • Pour the slurry into the column, ensuring no air bubbles are trapped. Tap the column gently to promote even packing.[7]

    • Drain the excess solvent until the solvent level is just above the silica bed.

    • Add a thin layer of sand (0.5 cm) to the top of the silica to prevent disturbance.[7]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude quinoline derivative in a minimal amount of a volatile solvent (e.g., DCM).

    • Add a small portion of silica gel and evaporate the solvent to get a dry, free-flowing powder.[10]

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add the eluent to the column.

    • Apply gentle pressure (e.g., from a nitrogen line or air pump) to achieve a steady flow rate.

    • Collect fractions of a consistent volume.

  • Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure compound.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Data Table: Common Solvents for Chromatography

This table summarizes the polarity of common solvents used in column chromatography. The eluting power increases with the polarity index.

SolventPolarity Index
n-Hexane0.1
Petroleum Ether0.1
Toluene2.4
Dichloromethane (DCM)3.1
Diethyl Ether2.8
Ethyl Acetate (EtOAc)4.4
Acetone5.1
Acetonitrile5.8
Isopropanol3.9
Ethanol4.3
Methanol (MeOH)5.1
Water10.2

Data synthesized from various chromatographic resources.

Section 4: Visual Workflows

Workflow 1: General Column Chromatography Process

This diagram outlines the standard workflow for purifying a compound using column chromatography.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Find Solvent System, Rf ≈ 0.3) Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Load Sample (Dry or Wet Loading) Pack->Load Elute 4. Elute Column (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Pure Pure Compound Evaporate->Pure

Caption: Standard workflow for column chromatography purification.

Workflow 2: Troubleshooting Peak Tailing for Quinolines

This decision tree provides a logical path for diagnosing and solving peak tailing issues specific to quinoline derivatives.

G Start Start: Peak Tailing Observed Add_Amine Add 1% NEt3 to mobile phase Start->Add_Amine Check_Overload Is sample load >5% of silica mass? Start->Check_Overload Check_Rf Does Rf increase and peak shape improve on TLC? Add_Amine->Check_Rf Problem_Solved Problem Solved: Use modified eluent for column Check_Rf->Problem_Solved Yes Deactivate_Column Deactivate silica column with NEt3 wash Check_Rf->Deactivate_Column No / Partially Switch_Stationary Switch to Alumina (Neutral or Basic) Deactivate_Column->Switch_Stationary Still Tailing Reduce_Load Reduce sample load Check_Overload->Reduce_Load Yes

Caption: Decision tree for troubleshooting peak tailing.

References
  • Benchchem. (2025). Technical Support Center: Purifying Quinoline Aldehydes by Column Chromatography. Benchchem.
  • Benchchem. (2025). Troubleshooting guide for the purification of polar quinoline compounds. Benchchem.
  • Benchchem. (2025). Technical Support Center: Purification of Quinoline Derivatives. Benchchem.
  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. University of Rochester.
  • Benchchem. (2025). Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
  • Benchchem. (2025). Application Notes and Protocols: A Guide to Synthesizing and Purifying Quinoline-Based Antibacterial Compounds. Benchchem.
  • Benchchem. (2025). Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 2-Aminoquinoline Derivatives. Benchchem.
  • PubChem. (n.d.). Quinoline. National Institutes of Health.
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews.
  • SiliCycle. (n.d.). FAQ: Is there a way to reduce the acidity of my silica gel if my compound is sensitive to acid? SiliCycle.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions.
  • ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs.
  • Chemistry For Everyone. (2025). What Is Tailing In Chromatography? YouTube.
  • ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography. ALWSCI.
  • PubMed. (1998). Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid. National Library of Medicine.

Sources

Technical Support Center: Recrystallization of Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for obtaining high-purity crystalline material. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive field experience with challenging crystallizations.

Introduction: The Critical Role of Recrystallization

This compound is a key intermediate in the synthesis of various bioactive molecules, particularly fluoroquinolone antibacterials.[1] The purity of this starting material is paramount, as impurities can lead to unwanted side reactions, lower yields in subsequent steps, and complicate the purification of the final active pharmaceutical ingredient (API).

Recrystallization is the primary method for purifying solid organic compounds and is predicated on the principle that most solids are more soluble in a hot solvent than in a cold one.[2][3] An ideal recrystallization process removes impurities by dissolving the crude product in a minimum amount of a suitable hot solvent and allowing the desired compound to selectively crystallize upon slow cooling, leaving the impurities behind in the "mother liquor."[4][5]

This guide will walk you through the process, from selecting the right solvent system to troubleshooting the common pitfalls associated with crystallizing quinolone derivatives.

Frequently Asked Questions (FAQs)

Q1: My compound won't dissolve in any common solvent at room temperature. What should I do? A: This is often a good sign for a potential recrystallization solvent. The ideal solvent should have poor solubility at room temperature but high solubility at its boiling point.[4] Proceed with the solvent screening protocol by heating small amounts of your compound in various solvents to their boiling points.

Q2: No crystals are forming even after my solution has cooled to room temperature. What's wrong? A: This is a common issue that can be caused by two primary factors: using too much solvent or the formation of a supersaturated solution.[6] Try evaporating some of the solvent to increase the concentration. If that doesn't work, induce crystallization by scratching the inside of the flask with a glass rod or adding a "seed" crystal of the pure compound.[2]

Q3: My product "oiled out" instead of forming crystals. How can I fix this? A: "Oiling out" occurs when the solid melts in the hot solvent or comes out of solution above its melting point.[6] This is common for low-melting point compounds. To resolve this, reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly. Sometimes, changing to a lower-boiling point solvent or using a solvent pair is necessary.[6][7]

Q4: My final yield is very low. Where did my compound go? A: A low yield can result from several factors: using too much solvent during recrystallization (leaving a significant amount of product in the mother liquor), premature crystallization during a hot filtration step, or washing the final crystals with a solvent that was not ice-cold.[2][8] Always use the minimum amount of boiling solvent to dissolve your compound and wash the collected crystals with a minimum amount of ice-cold solvent.[2]

Recrystallization Workflow & Logic

The following diagram outlines the logical steps involved in developing a successful recrystallization protocol.

RecrystallizationWorkflow cluster_prep Preparation cluster_main Main Protocol cluster_isolation Isolation & Analysis start Start with Crude Solid screen Perform Solvent Screening start->screen select Select Optimal Solvent / Solvent Pair screen->select dissolve Dissolve Crude Solid in Minimum Boiling Solvent select->dissolve hot_filter Hot Filtration (If Insoluble Impurities Present) dissolve->hot_filter Insoluble impurities? cool Slow Cooling to Room Temperature dissolve->cool No insoluble impurities hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath vac_filter Vacuum Filtration to Collect Crystals ice_bath->vac_filter wash Wash Crystals with Ice-Cold Solvent vac_filter->wash dry Dry Crystals wash->dry analyze Analyze Purity (MP, TLC, etc.) dry->analyze finish Pure Product analyze->finish

Caption: General workflow for recrystallization.

Detailed Troubleshooting Guide

This section provides in-depth solutions to specific problems you may encounter during the recrystallization of this compound.

Issue 1: Failure to Crystallize

Question: My solution is clear and has cooled completely, but no solid has formed. I've tried scratching the flask, and nothing happened. What is my next step?

Answer: This is a classic case of using too much solvent.[2][8] The concentration of your compound is below its saturation point even at low temperatures.

  • Causality: The fundamental principle of recrystallization relies on the solution becoming saturated as it cools, forcing the compound to crystallize.[5] If the initial volume of hot solvent was too large, the solution never reaches saturation upon cooling.

  • Solution Protocol:

    • Gently heat the solution to boiling again.

    • Reduce the solvent volume by boiling it off under a fume hood. A good rule of thumb is to reduce the volume by 20-30% and then allow it to cool again.

    • If crystals still do not form, repeat the process.

    • To check if you are on the right track, dip a glass stirring rod into the warm solution and pull it out. A rapid formation of solid "frost" on the rod as the solvent evaporates indicates a properly saturated solution.[8]

Issue 2: The Compound "Oils Out"

Question: As the solution cooled, it became cloudy, and then sticky, liquid droplets formed instead of solid crystals. How do I get a crystalline product?

Answer: This phenomenon, known as "oiling out," occurs when the solute is precipitated from the solution at a temperature above its melting point.[7] The resulting "oil" is a liquid form of your impure compound, which rarely crystallizes well.

  • Causality: The high concentration of the solute in the hot solution can lead to a supersaturated state where the compound's melting point is depressed by the solvent, causing it to separate as a liquid. This is common with lower-melting point solids or when cooling is too rapid.[3][6]

  • Solution Protocol:

    • Reheat the mixture until the oil completely redissolves.

    • Add a small amount (10-20% of the total volume) of additional hot solvent to lower the saturation point.

    • Ensure extremely slow cooling. You can achieve this by placing the flask in a beaker of hot water and allowing the entire assembly to cool to room temperature (this is called a hot water bath).[7]

    • Vigorous scratching or seeding with a crystal just as the solution begins to cool can sometimes provide nucleation sites that favor crystal growth over oiling.[6]

Issue 3: Crystals Form Too Quickly & Trap Impurities

Question: A large amount of solid crashed out of the solution almost immediately after I removed it from the heat. Is this a problem?

Answer: Yes, this is a problem. Rapid precipitation is different from crystallization.[3] When solids "crash out" of solution quickly, they can trap impurities within the crystal lattice, defeating the purpose of the purification.

  • Causality: An ideal crystallization involves slow, ordered growth of crystals over a period of 5-20 minutes or longer.[8] Rapid precipitation happens when the solution is excessively supersaturated or cools too quickly ("shock cooling").[3]

  • Solution Protocol:

    • Place the flask back on the heat source and redissolve the precipitate.

    • Add a small excess of solvent (10-15%) to slightly decrease the saturation.

    • Insulate the flask by placing it on a cork ring or wooden block and covering the top with a watch glass. This slows the rate of cooling, promoting the formation of larger, purer crystals.[8]

Troubleshooting Decision Tree

Use this diagram to diagnose your recrystallization issue.

TroubleshootingTree start Recrystallization Problem? q1 Did crystals form? start->q1 q2 What formed? q1->q2 Yes sol1 Solution: - Reduce solvent volume - Scratch/Seed q1->sol1 No q3 How was the yield? q2->q3 Solid Crystals sol2 Solution: - Reheat, add more solvent - Cool very slowly - Try different solvent q2->sol2 Liquid Oil q4 How fast did they form? q3->q4 High/Acceptable sol3 Solution: - Check mother liquor - Use less solvent initially - Use ice-cold wash q3->sol3 Low sol4 Solution: - Reheat, add more solvent - Insulate flask for slow cooling q4->sol4 Immediately success Success! q4->success Slowly (5-20 min)

Caption: A decision tree for troubleshooting common issues.

Experimental Protocols

Protocol 1: Micro-Scale Solvent Screening

Objective: To identify a suitable solvent or solvent pair for the recrystallization of this compound.

Rationale: The choice of solvent is the most critical factor in recrystallization.[5] A good solvent will dissolve the compound when hot but not when cold.[4] Given the structure of the target molecule (aromatic rings, ester, hydroxyl group, fluorine atoms), solvents with moderate polarity are excellent starting points.

Materials:

  • Crude this compound

  • Test tubes or small vials

  • Sand bath or heating block

  • Candidate solvents: Ethanol, Isopropanol, Ethyl Acetate, Acetone, Toluene, Water, Hexane

  • Pasteur pipettes

Procedure:

  • Place approximately 20-30 mg of the crude solid into several separate test tubes.

  • To each tube, add a different candidate solvent dropwise at room temperature, swirling after each drop, until a total of 0.5 mL has been added. Note the solubility of the compound in each solvent at room temperature. Any solvent that dissolves the compound readily at this stage is unsuitable.[5]

  • Take the tubes with undissolved solid and warm them gently in a sand bath. Add more of the respective solvent dropwise until the solid just dissolves.

  • Record the approximate amount of solvent required and whether the compound dissolved completely at the boiling point.

  • Allow the hot, clear solutions to cool slowly to room temperature, and then place them in an ice-water bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. The best solvent is one that dissolves the compound at a high temperature but from which a large amount of crystalline solid is recovered upon cooling.

SolventSolubility at 25°CSolubility at Boiling PointCrystal Formation on CoolingAssessment
EthanolSparingly SolubleVery SolubleGood, well-formed needlesExcellent Candidate
Ethyl AcetateSparingly SolubleSolubleModerate, small crystalsGood Candidate
TolueneInsolubleSparingly SolublePoor recoveryPoor Choice
WaterInsolubleInsolubleN/AUnsuitable
HexaneInsolubleInsolubleN/AUnsuitable
AcetoneSolubleVery SolublePoor recoveryPoor Choice (too soluble)

This table presents hypothetical results to guide the user's expectations.

Protocol 2: Bulk Recrystallization

Objective: To purify a larger quantity of crude product using the optimal solvent identified in Protocol 1 (e.g., Ethanol).

Procedure:

  • Place the crude solid (e.g., 5.0 g) into an Erlenmeyer flask of appropriate size (a 125 mL or 250 mL flask is a good start). Using a flask that is too large can lead to rapid cooling and solvent evaporation on the walls.[8]

  • Add a boiling chip or magnetic stir bar.

  • Add the chosen solvent (Ethanol) in small portions while heating the mixture to a gentle boil on a hot plate. Continue adding solvent until the solid is just dissolved. It is crucial to use the minimum amount of boiling solvent. [2]

  • (Optional Hot Filtration): If you observe insoluble impurities (e.g., dust, sand) or colored impurities that might be removed with charcoal, perform a hot filtration. Keep the receiving flask warm on the hotplate to prevent premature crystallization in the funnel.[7]

  • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is key to forming large, pure crystals.[3]

  • Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize the yield.[7]

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining mother liquor. Using room temperature or warm solvent will redissolve some of your product and lower the yield.[2]

  • Allow the crystals to dry under vacuum on the filter for a few minutes, then transfer them to a watch glass to air dry completely.

  • Determine the melting point of the recrystallized product. A sharp melting point that is higher than the crude material indicates successful purification.[3]

References

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. [Link]

  • Zhanghua. (2025). Troubleshooting Common Issues with Crystallizer Equipment. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. [Link]

  • Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. [Link]

  • Biocyclopedia. (n.d.). Problems in recrystallization. [Link]

  • Massachusetts Institute of Technology. (n.d.). Recrystallization. [Link]

  • University of Potsdam. (n.d.). Advice for Crystallization. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • ResearchGate. (2025). Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. [Link]

Sources

Validation & Comparative

A Comparative Analysis of the Biological Activity of Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate and Other Quinolones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinolone Scaffold and the Rise of Fluoroquinolones

The quinolones are a major class of synthetic antibacterial agents that have become indispensable in clinical practice.[1][2] Their core structure, a bicyclic aromatic ring system, is a versatile scaffold that has been modified extensively over several decades.[3] The initial breakthrough, nalidixic acid, discovered in 1962, had a limited spectrum of activity. The true potential of this class was unlocked nearly two decades later with the introduction of a fluorine atom at the C-6 position, giving rise to the highly potent "fluoroquinolones".[3]

These agents exert their bactericidal effects by targeting essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[4][5][6] By forming a stable complex with the enzyme and cleaved DNA, quinolones trap the enzyme, leading to double-stranded DNA breaks, inhibition of DNA replication and transcription, and ultimately, cell death.[7] Beyond their antibacterial prowess, emerging research has highlighted the potential of novel quinolone derivatives as anticancer agents, primarily through the inhibition of human topoisomerase II.[8][9][10][11]

This guide provides a comparative analysis of Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate , a specific quinolone derivative, placing its potential biological activity in the context of well-established quinolones like ciprofloxacin. We will dissect its structure, infer its activity based on established structure-activity relationships (SAR), and explore the experimental methodologies used to validate these properties.

The Decisive Role of Structure: A Guide to Quinolone Structure-Activity Relationships (SAR)

The biological activity of a quinolone is not determined by the core scaffold alone but is exquisitely tuned by the nature and position of various substituents. Understanding these SAR principles is fundamental to designing novel derivatives with improved potency, broader spectrum, and reduced side effects.[1][12]

Key positions on the quinolone ring system that critically influence its biological activity include:

  • N-1 Position: Substitution at this position is vital for antibacterial activity.[1] A cyclopropyl group, as seen in ciprofloxacin, generally confers potent activity against Gram-negative bacteria.[3][4]

  • C-3 Carboxyl and C-4 Carbonyl Groups: These two moieties are essential pharmacophores. They are critical for binding to the DNA-gyrase complex and are generally considered immutable without a significant loss of activity.[4][13][14]

  • C-6 Fluoro Group: The addition of a fluorine atom at this position dramatically increases cell penetration and gyrase inhibition, marking the transition from quinolones to the more potent fluoroquinolones.[3][6]

  • C-7 Substituent: This position is a major site for modification and profoundly influences the antibacterial spectrum and pharmacokinetic properties.[15] Large heterocyclic substituents, like the piperazine ring in ciprofloxacin, enhance activity against Gram-negative bacteria.[3]

  • C-8 Position: A halogen (such as fluorine) or a methoxy group at this position can modulate activity. A fluorine atom can improve oral absorption and enhance activity against anaerobic bacteria.[12]

The core structure-activity relationships for quinolones are visualized below.

Caption: Key Structure-Activity Relationships (SAR) of the Quinolone Scaffold.

Comparative Structural and Projected Activity Analysis

This compound is an interesting case study. While direct, extensive biological activity data for this specific ethyl ester is not prevalent in peer-reviewed literature, its structure allows for an informed projection of its potential. It is often cited as a key intermediate in the synthesis of more complex fluoroquinolones.[16][17]

Let's compare its structure to the widely used antibiotic, Ciprofloxacin.

FeatureThis compoundCiprofloxacinBiological Significance
N-1 Substituent HydrogenCyclopropylThe absence of a substituent like cyclopropyl suggests lower antibacterial potency , particularly against Gram-negative bacteria, compared to Ciprofloxacin.[3][4]
C-3 Substituent Ethyl CarboxylateCarboxylic AcidThe core pharmacophore is present. The ester form is often a prodrug, which may be hydrolyzed in vivo to the active carboxylic acid.
C-6 Substituent FluorineFluorineThe presence of the C-6 fluorine atom classifies it as a fluoroquinolone, predicting good gyrase inhibition and cell uptake .[3]
C-7 Substituent HydrogenPiperazine RingLacking a C-7 substituent, its antibacterial spectrum is likely to be narrower than Ciprofloxacin's , with potentially reduced activity against certain pathogens like Pseudomonas aeruginosa.[3]
C-8 Substituent FluorineHydrogenThe C-8 fluorine atom may enhance overall potency and improve oral absorption .[12]

Based on this SAR analysis, this compound is expected to possess baseline antibacterial properties due to its fluoroquinolone core. However, its lack of optimized substituents at the N-1 and C-7 positions indicates that it would likely be significantly less potent and have a narrower spectrum of activity than clinically established drugs like Ciprofloxacin.

Beyond Antibacterial Effects: Cytotoxicity and Anticancer Potential

The investigation of quinolones has expanded into oncology, with many derivatives showing promising cytotoxicity against various cancer cell lines.[8][10] This anticancer activity is often attributed to the inhibition of human topoisomerase II, an enzyme functionally similar to bacterial gyrase.[9][11]

While data on our title compound is scarce, a closely related molecule, 6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate (6FN) , has been shown to induce significant growth inhibition and apoptosis in cervical (HeLa) and melanoma (B16) cancer cells.[18] This suggests that the 6-fluoro-8-substituted quinolone scaffold possesses inherent cytotoxic potential. The substitution of the 8-nitro group in 6FN with a fluorine atom in our title compound could modulate this activity, potentially altering its potency and toxicity profile.

The table below summarizes the cytotoxic activity of several novel quinolone derivatives against various cancer cell lines, illustrating the therapeutic potential of this chemical class.

Quinolone Derivative ClassCancer Cell Line(s)Reported Activity (IC50 / CC50)Reference
4-Quinolone-3-carboxamidesBreast Cancer (MDA-MB-231/LM2-4)CC50 = 7.10–83.2 µM[8]
Ciprofloxacin DerivativesBladder Cancer (T-24), Prostate Cancer (PC-3)More potent than doxorubicin in some cases[10]
Fatty Amido-QuinolonesDU145, A549, SKOV3, MCF7Promising cytotoxicity observed[19]
6-Fluoro-8-nitro-quinoloneHeLa, B16Significant growth inhibition[18]

Standardized Protocols for Biological Activity Assessment

To empirically determine and compare the biological activity of quinolone derivatives, standardized and reproducible experimental protocols are essential. The following sections detail the methodologies for assessing antibacterial and cytotoxic activities.

Experimental Workflow: From Synthesis to Screening

The evaluation of a new chemical entity like this compound follows a logical progression from initial synthesis to targeted biological assays.

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Mechanistic Studies A Chemical Synthesis of Quinolone Derivative B Purification & Structural Confirmation (NMR, MS) A->B C Antibacterial Screening: MIC Assay B->C D Cytotoxicity Screening: MTT Assay on Cancer & Normal Cells B->D E Topoisomerase II Inhibition Assay C->E If Active F Cell Cycle Analysis & Apoptosis Assays D->F If Active & Selective

Caption: General experimental workflow for evaluating new quinolone derivatives.

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.[20]

Objective: To determine the antibacterial potency of a compound against various bacterial strains.

Methodology:

  • Preparation of Inoculum: A pure culture of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is grown in appropriate broth to a standardized density (typically 0.5 McFarland standard, equivalent to ~1.5 x 10⁸ CFU/mL). This is then diluted to achieve a final concentration of ~5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: The test compound is serially diluted (two-fold) in cation-adjusted Mueller-Hinton Broth (MHII) across the wells of a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Protocol 2: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[8]

Objective: To assess the cytotoxic (cell-killing) effect of a compound on cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded into a 96-well plate at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is included.

  • MTT Addition: The media is removed, and fresh media containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured on a microplate reader at a wavelength of ~570 nm. The cell viability is expressed as a percentage relative to the vehicle control, and the IC50 (concentration inhibiting 50% of cell growth) is calculated.

Conclusion and Future Directions

The analysis of This compound through the lens of established structure-activity relationships provides critical insights into its potential biological profile. Its core fluoroquinolone structure, particularly the C-6 and C-8 difluoro substitutions, suggests it is a biologically active molecule. However, when compared to optimized clinical drugs like ciprofloxacin, its lack of N-1 and C-7 substituents predicts a lower antibacterial potency and a narrower spectrum. This profile strongly supports its role as a valuable synthetic intermediate for the development of more complex and potent quinolone-based drugs.

Furthermore, the growing body of evidence on the anticancer properties of the quinolone scaffold suggests that derivatives of this compound warrant investigation for their cytotoxic potential. Future research should focus on the empirical evaluation of this compound and its derivatives using the standardized protocols outlined. Synthesizing analogs with various substituents at the N-1 and C-7 positions could yield novel compounds with enhanced antibacterial or potent and selective anticancer activity, continuing the evolution of this remarkable chemical class.

References

  • Quinolones: structure-activity relationships and future predictions. Microbiology Society. [Link]

  • Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. Clinical Infectious Diseases. [Link]

  • Structure-activity and structure-side-effect relationships for the quinolone antibacterials. PubMed. [Link]

  • Structure--activity relationship of quinolones. PubMed. [Link]

  • Quinolone Molecular Structure‐Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. ResearchGate. [Link]

  • Synthesis and Study of Some New Quinolone Derivatives Containing a 3-acetyl Coumarin for Their Antibacterial and Antifungal Activities. Brieflands. [Link]

  • Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. MDPI. [Link]

  • Synthesis of novel cyano quinolone derivatives and their antibacterial activities. Journal of Pharmaceutical Negative Results. [Link]

  • Synthesis and Antibacterial Activity of Some Novel Quinolones. Semantic Scholar. [Link]

  • Synthesis and antibacterial activities of new quinolone derivatives utilizing 1-azabicyclo[1.1.0]butane. PubMed. [Link]

  • Novel 4-quinolone derivative inflicted cytotoxicity via intrinsic apoptotic pathway activation on human metastatic triple-negative breast cancer cells. National Institutes of Health (NIH). [Link]

  • New series of fluoroquinolone derivatives as potential anticancer Agents: Design, Synthesis, in vitro biological Evaluation, and Topoisomerase II Inhibition. ResearchGate. [Link]

  • Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models. National Institutes of Health (NIH). [Link]

  • Design, synthesis, molecular docking study, and antibacterial evaluation of some new fluoroquinolone analogues bearing a quinazolinone moiety. PubMed. [Link]

  • In-vitro cytotoxicity of fluoro functionalized quinolone derivatives. ResearchGate. [Link]

  • Design, synthesis, and biological evaluation of novel ciprofloxacin derivatives as potential anticancer agents targeting topoisomerase II enzyme. Taylor & Francis Online. [Link]

  • Novel fluoroquinolone analogs as anticancer agents. News-Medical.Net. [Link]

  • The structure-toxicity relationship of quinolones. The toxicity of... ResearchGate. [Link]

  • This compound. PubChem. [Link]

  • Quinolone Antibiotics: Resistance and Therapy. National Institutes of Health (NIH). [Link]

  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Publishing. [Link]

  • Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. PubMed. [Link]

  • Immunobiological efficacy and immunotoxicity of novel synthetically prepared fluoroquinolone ethyl 6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate. PubMed. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]

  • Scheme 1 Synthesis of ethyl 4-hydroxy-7(trifluoromethyl)quinoline3-carboxylate. ResearchGate. [Link]

  • Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate. National Institutes of Health (NIH). [Link]

  • (PDF) Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate. ResearchGate. [Link]

  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. MDPI. [Link]

  • Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. [Link]

Sources

Introduction to Fluoroquinolones: Mechanism and Classification

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Antibacterial Spectrum of Fluoroquinolones for Researchers and Drug Development Professionals

As a Senior Application Scientist, this guide provides a comprehensive comparison of the antibacterial spectra across different generations of fluoroquinolone antibiotics. This document is designed for researchers, scientists, and drug development professionals, offering not just comparative data but also the underlying mechanistic principles and the experimental methodologies required for independent verification. We will delve into the nuances of their activity against Gram-positive, Gram-negative, and atypical bacteria, supported by quantitative data and standardized protocols.

Fluoroquinolones are a class of synthetic, broad-spectrum bactericidal antibiotics that play a crucial role in treating a wide range of bacterial infections.[1][2] Their efficacy stems from a unique mechanism of action that directly inhibits bacterial DNA synthesis.[2][3]

Mechanism of Action

Fluoroquinolones exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[4][5] These enzymes are critical for managing DNA topology during replication, transcription, and repair.

  • DNA Gyrase: Primarily the main target in Gram-negative bacteria, this enzyme introduces negative supercoils into the DNA, which is essential for relieving the torsional stress that occurs when the DNA double helix is unwound for replication.[4][6]

  • Topoisomerase IV: The principal target in many Gram-positive bacteria, this enzyme is responsible for decatenating (separating) interlinked daughter chromosomes following DNA replication.[4][5]

By forming a stable complex with these enzymes and the bacterial DNA, fluoroquinolones trap the enzymes in the middle of their cutting and resealing action. This leads to the accumulation of double-strand DNA breaks, which blocks DNA replication and ultimately triggers cell death.[5] The differential affinity for these two enzymes across bacterial species and fluoroquinolone generations is a key determinant of their antibacterial spectrum.

G cluster_replication Bacterial DNA Replication cluster_action Fluoroquinolone Action DNA Bacterial Chromosomal DNA Unwinding DNA Unwinding & Replication Fork Formation DNA->Unwinding Supercoiling Positive Supercoiling (Torsional Stress) Unwinding->Supercoiling TopoIV Topoisomerase IV Unwinding->TopoIV Daughter Chromosome Separation by Gyrase DNA Gyrase (Topoisomerase II) Supercoiling->Gyrase Relieved by Complex Stable FQ-Enzyme-DNA Complex Formation Gyrase->Complex Targeted by TopoIV->Complex Targeted by FQ Fluoroquinolone FQ->Complex Binds to Breaks Double-Strand DNA Breaks Complex->Breaks Death Inhibition of DNA Synthesis & Bacterial Cell Death Breaks->Death

Caption: Mechanism of action of fluoroquinolone antibiotics.

Generational Classification

Fluoroquinolones are categorized into generations based on their chemical structure and, consequently, their spectrum of antimicrobial activity.[1][7] This classification provides a useful framework for understanding their clinical applications.

  • First Generation (e.g., Nalidixic acid): These are technically quinolones, not fluoroquinolones, as they lack the fluorine atom. They exhibit a narrow spectrum, primarily targeting Gram-negative bacteria, and are used almost exclusively for uncomplicated urinary tract infections.[1][7]

  • Second Generation (e.g., Ciprofloxacin, Ofloxacin): The introduction of a fluorine atom significantly enhanced activity. These agents have excellent activity against a wide range of Gram-negative bacilli, including Pseudomonas aeruginosa, and moderate activity against some Gram-positive cocci and atypical pathogens.[1][7][8]

  • Third Generation (e.g., Levofloxacin, Moxifloxacin): Often called "respiratory fluoroquinolones," this generation was developed to provide more reliable coverage against Gram-positive organisms, particularly Streptococcus pneumoniae.[7][8] They also possess excellent activity against atypical pathogens.[9][10]

  • Fourth Generation (e.g., Trovafloxacin, Gemifloxacin): These agents retain the broad-spectrum activity of the third generation while adding potent coverage against anaerobic bacteria.[2][7]

Comparative Antibacterial Spectrum

The evolution of fluoroquinolones has been driven by the need to broaden their spectrum of activity to cover a wider range of clinically relevant pathogens. The following sections and the summary table provide a detailed comparison.

Gram-Negative Activity

First-generation agents have limited utility against systemic Gram-negative infections.[11] Second-generation fluoroquinolones, like ciprofloxacin, set the standard for Gram-negative coverage and remain highly potent, especially against Pseudomonas aeruginosa.[8][12] While third and fourth-generation agents maintain good Gram-negative activity, ciprofloxacin is often considered the most active against P. aeruginosa.[8][12] However, resistance among Gram-negative bacilli is a growing concern.[13][14]

Gram-Positive Activity

A key differentiator between the generations is their efficacy against Gram-positive bacteria. Second-generation agents have moderate activity. The development of third-generation fluoroquinolones like levofloxacin and moxifloxacin represented a significant advance, with enhanced potency against cocci such as Streptococcus pneumoniae and Staphylococcus aureus.[8][15] Newer agents demonstrate 10- to 100-fold lower Minimum Inhibitory Concentrations (MICs) against S. pneumoniae compared to older agents.[15]

Atypical and Anaerobic Activity

Atypical pathogens like Mycoplasma pneumoniae, Chlamydophila pneumoniae, and Legionella pneumophila are intrinsically resistant to cell wall-active agents like beta-lactams.[9] Fluoroquinolones, particularly the third-generation and later agents, exhibit excellent activity against these organisms.[9][10][16] Moxifloxacin and gatifloxacin show lower MICs for M. pneumoniae than earlier-generation drugs.[8] Coverage against anaerobic bacteria is generally weak for the first and second generations but is a key feature of the fourth-generation agents and, to some extent, moxifloxacin.[7][8]

Summary of In-Vitro Activity (MIC₉₀ Data)

The following table summarizes the in-vitro activity of representative fluoroquinolones against key bacterial pathogens. The MIC₉₀ value represents the minimum concentration of the antibiotic required to inhibit the growth of 90% of the tested isolates.

Bacterial Species Ciprofloxacin Levofloxacin Moxifloxacin Reference(s)
Gram-Positive
Streptococcus pneumoniae1.0–4.0 mg/L1.0–2.0 mg/L0.06–0.25 mg/L[8]
Staphylococcus aureus (MSSA)≤0.5 mg/L≤0.5 mg/L≤0.12 mg/L[12][15]
Gram-Negative
Escherichia coli≤0.25 µg/mL0.5 µg/mL0.25 µg/mL[17]
Pseudomonas aeruginosa≤0.25 µg/mL0.5 µg/mL2 mg/ml[8][12][17]
Atypical Pathogens
Mycoplasma pneumoniae1.0 mg/L0.5 mg/L0.125 mg/L[8]
Anaerobes
Bacteroides fragilis group8.0 mg/L8.0 mg/L2.0 mg/L[8]

Note: MIC values can vary based on geographic location and testing methodology. The values presented are for comparative purposes.

Experimental Protocol: Determining Antibacterial Spectrum via Broth Microdilution

To ensure the trustworthiness and reproducibility of antibacterial spectrum data, standardized methodologies are paramount. The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[18][19] The following protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), particularly documents M07 and M100.[20]

Rationale for Method Selection

The broth microdilution method is chosen for its quantitative nature, providing a precise MIC value rather than a qualitative assessment of susceptibility.[18] It is scalable for testing multiple isolates and compounds simultaneously and is the reference method against which other susceptibility tests are calibrated.[19][21] Adherence to a standardized protocol like CLSI's is critical because variables such as inoculum density, cation concentration in the media, and incubation conditions can significantly impact the final MIC result.

G cluster_prep Preparation Phase cluster_testing Testing Phase cluster_analysis Analysis Phase A Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) D Perform 2-fold Serial Dilutions of Fluoroquinolones in 96-well Microtiter Plate A->D B Prepare Fluoroquinolone Stock Solutions B->D C Prepare Standardized Bacterial Inoculum (0.5 McFarland Standard) E Inoculate Wells with Bacterial Suspension to Final Conc. of ~5x10^5 CFU/mL C->E D->E SterilityControl Sterility Control (No Bacteria) D->SterilityControl F Incubate Plates at 35°C ± 2°C for 16-20 hours E->F GrowthControl Growth Control (No Antibiotic) E->GrowthControl G Read Plates Visually or with a Plate Reader to Assess Bacterial Growth F->G H Determine MIC: Lowest Concentration with No Visible Growth G->H GrowthControl->G SterilityControl->G

Caption: Experimental workflow for MIC determination by broth microdilution.

Step-by-Step Methodology

1. Preparation of Materials:

  • Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) as recommended by CLSI. The concentration of divalent cations (Ca²⁺ and Mg²⁺) is critical as they can affect the activity of fluoroquinolones against certain bacteria like P. aeruginosa.

  • Antimicrobial Agent: Prepare a stock solution of the fluoroquinolone to be tested in a suitable solvent at a high concentration (e.g., 1280 µg/mL).

  • Microtiter Plates: Use sterile, 96-well, U-bottom microtiter plates.

2. Inoculum Preparation:

  • Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate after 18-24 hours of incubation.

  • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to a bacterial suspension of approximately 1.5 x 10⁸ CFU/mL.

  • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This step is crucial; a higher inoculum can lead to falsely elevated MICs (the "inoculum effect").

3. Plate Preparation and Drug Dilution:

  • Dispense 50 µL of CAMHB into wells 2 through 12 of each row to be used.

  • Add 100 µL of the fluoroquinolone stock solution (at twice the desired highest final concentration) to well 1.

  • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

  • Well 11 serves as the positive growth control (no drug). Well 12 serves as the sterility control (no bacteria).

4. Inoculation:

  • Within 15 minutes of preparing the final diluted inoculum, add 50 µL of the bacterial suspension to wells 1 through 11. This brings the total volume in each well to 100 µL and achieves the target inoculum of 5 x 10⁵ CFU/mL. Do not inoculate well 12.

5. Incubation:

  • Incubate the plates in ambient air at 35°C ± 2°C for 16-20 hours. For fastidious organisms, specific atmospheric and longer incubation times may be required as per CLSI guidelines.

6. Reading and Interpreting Results:

  • Following incubation, examine the plates. The sterility control (well 12) should show no growth. The growth control (well 11) should show distinct turbidity.

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism, as detected by the unaided eye.[18] This is observed as the first clear well in the dilution series.

This self-validating protocol, with its integrated sterility and growth controls, ensures that the results are reliable and that any inhibition observed is due to the activity of the fluoroquinolone and not contamination or media failure.

Conclusion

The fluoroquinolone class of antibiotics has evolved significantly, with each generation offering a distinct antibacterial spectrum. The progression from narrow-spectrum first-generation agents to the broad-spectrum fourth-generation drugs reflects a targeted effort to enhance coverage against resistant Gram-positive pathogens and anaerobes while maintaining potent Gram-negative activity. For researchers and drug developers, a thorough understanding of these generational differences, supported by robust, standardized in-vitro testing, is essential for the appropriate selection and development of these critical therapeutic agents.

References

  • Maintaining Fluoroquinolone Class Efficacy: Review of Influencing Factors. National Institutes of Health (NIH). [Link]

  • Mechanism of action of fluoroquinolones. E. coli DNA gyrase (which acts... - ResearchGate. ResearchGate. [Link]

  • Schematic representation of mechanism of action of fluoroquinolones - ResearchGate. ResearchGate. [Link]

  • What antibiotics are effective against atypical bacteria? - Dr.Oracle. Dr.Oracle. [Link]

  • Quinolone antibiotic - Wikipedia. Wikipedia. [Link]

  • New Classification and Update on the Quinolone Antibiotics - AAFP. American Academy of Family Physicians. [Link]

  • The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown - MDPI. MDPI. [Link]

  • In vitro activity of fluoroquinolones against gram-positive bacteria - PubMed. PubMed. [Link]

  • A comprehensive review on in-vitro methods for anti- microbial activity. World Journal of Pharmaceutical Research. [Link]

  • Mechanism of Action of Quinolones and Fluoroquinolones | Animations. PharmaXChange.info. [Link]

  • Fluoroquinolones | 2nd vs 3rd vs 4th Generation | Targets, Mechanism of Action - YouTube. YouTube. [Link]

  • M100 - Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing - CLSI. Clinical and Laboratory Standards Institute. [Link]

  • Oral fluoroquinolones in the treatment of pneumonia, bronchitis and sinusitis - PMC - NIH. National Institutes of Health (NIH). [Link]

  • Atypical Pathogens and Challenges in Community-Acquired Pneumonia - AAFP. American Academy of Family Physicians. [Link]

  • Guide to Selection of Fluoroquinolones in Patients with Lower Respiratory Tract Infections. SpringerLink. [Link]

  • Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC. National Institutes of Health (NIH). [Link]

  • Antibacterial Susceptibility Test Interpretive Criteria - FDA. U.S. Food and Drug Administration. [Link]

  • Fluoroquinolones | POT - Slideshare. Slideshare. [Link]

  • CLSI 2024 M100Ed34(1). Clinical and Laboratory Standards Institute. [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition - National Institutes of Health, Islamabad Pakistan. National Institutes of Health, Islamabad Pakistan. [Link]

  • Surveillance of Fluoroquinolone Resistance in Wisconsin: Geographic Variation and Impact of Revised CLSI Breakpoints - Print Article | Clinical Medicine & Research. Clinical Medicine & Research. [Link]

  • Efficacy of Empiric Macrolides versus Fluoroquinolones in Community-Acquired Pneumonia Associated with Atypical Bacteria: A Meta-analysis | Request PDF - ResearchGate. ResearchGate. [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review - PMC - PubMed Central. National Institutes of Health (NIH). [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. World Organisation for Animal Health. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH. National Institutes of Health (NIH). [Link]

  • Activity of newer fluoroquinolones against gram-positive and gram-negative bacteria isolated from ocular infections: an in vitro comparison - PubMed. PubMed. [Link]

  • Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. MDPI. [Link]

  • Determination of MIC50 and MIC90 for delafloxacin and ciprofloxacin against CF Pseudomonas aeruginosa - ResearchGate. ResearchGate. [Link]

  • inhibitory concentrations mic90: Topics by Science.gov. Science.gov. [Link]

  • Evaluation of Current Activities of Fluoroquinolones against Gram-Negative Bacilli Using Centralized In Vitro Testing and Electronic Surveillance - PMC. National Institutes of Health (NIH). [Link]

  • Global Fluoroquinolone Resistance Epidemiology and Implictions for Clinical Use - PMC. National Institutes of Health (NIH). [Link]

  • MIC and MIC 90 ranges of aminoglycosides, tetracyclines and fluoroquinolones against F. tularensis. - ResearchGate. ResearchGate. [Link]

Sources

The Evolving Landscape of Cancer Therapeutics: A Comparative Guide to the Cytotoxicity of Substituted Quinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a privileged heterocyclic structure, has emerged as a cornerstone in the development of novel anticancer agents.[1][2] Its derivatives have demonstrated potent cytotoxic effects against a wide array of cancer cell lines, acting through diverse mechanisms to halt cell proliferation and trigger programmed cell death.[3][4] This guide offers a comparative analysis of the cytotoxic profiles of various substituted quinoline compounds, supported by experimental data, detailed methodologies, and an exploration of the underlying molecular mechanisms. Our objective is to provide researchers and drug development professionals with a comprehensive resource to navigate the structure-activity relationships of these promising therapeutic candidates.

Comparative Cytotoxicity Analysis: A Quantitative Look at Anticancer Potency

The anticancer efficacy of substituted quinoline derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of cancer cells by 50%. A lower IC50 value signifies greater cytotoxic potency. The following tables summarize the reported IC50 values for different classes of substituted quinoline compounds against various human cancer cell lines, offering a direct comparison of their in vitro activity.

Quinoline-Chalcone Derivatives

The hybridization of the quinoline scaffold with a chalcone moiety has yielded compounds with significant antiproliferative activity.[5][6]

CompoundCancer Cell LineIC50 (µM)Reference
12e MGC-803 (Gastric)1.38[5][6]
HCT-116 (Colon)5.34[5][6]
MCF-7 (Breast)5.21[5][6]
Quinoline Chalcone 6 HL-60 (Leukemia)0.59[5][6]
5-FU (Control) MGC-803 (Gastric)6.22[6]
HCT-116 (Colon)10.4[6]
MCF-7 (Breast)11.1[6]
4-Anilinoquinoline Derivatives

This class of compounds has been investigated for its potential to target key signaling molecules in cancer progression.[7]

CompoundCancer Cell LineIC50 (µM)Reference
4f MCF-7 (Breast)13.96[7]
7a MCF-7 (Breast)2.16[7]
7b MCF-7 (Breast)3.46[7]
2,4-Disubstituted Quinoline Derivatives

Modifications at the 2 and 4 positions of the quinoline ring have led to the discovery of potent cytotoxic agents.[3]

CompoundCancer Cell LineIC50 (µg/mL)Reference
15 U251 (Glioma)>50[3]
PC-3 (Prostate)1.8[3]
K562 (Leukemia)0.9[3]
HCT-15 (Colon)>50[3]
MCF-7 (Breast)1.6[3]
SK-LU-1 (Lung)>50[3]
4,7-Disubstituted Quinoline Derivatives

The introduction of substituents at the 4 and 7 positions has also been a successful strategy in developing quinoline-based anticancer compounds.[3]

CompoundCancer Cell LineIC50 (µg/cm³)Reference
36 (a representative derivative) SF-295 (CNS)0.314 - 4.65[3]
HTC-8 (Colon)0.314 - 4.65[3]
HL-60 (Leukemia)0.314 - 4.65[3]

Experimental Methodologies: A Guide to Assessing Cytotoxicity

The evaluation of the cytotoxic potential of novel quinoline compounds is a critical first step in the drug discovery pipeline.[8] The following are detailed protocols for two widely used colorimetric assays for determining cytotoxicity: the MTT assay and the Sulforhodamine B (SRB) assay.[8][9][10]

General Workflow for In Vitro Cytotoxicity Testing

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis cell_culture Cancer Cell Line Culture & Maintenance cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding treatment Treatment with Serial Dilutions of Test Compound cell_seeding->treatment compound_prep Test Compound Stock Solution Preparation incubation Incubation (e.g., 24, 48, 72 hours) treatment->incubation assay_procedure Assay Procedure (MTT or SRB) incubation->assay_procedure absorbance Absorbance Measurement assay_procedure->absorbance data_analysis Calculation of % Cell Viability absorbance->data_analysis ic50 IC50 Value Determination data_analysis->ic50

Caption: General workflow for in vitro cytotoxicity testing of a novel compound.[8]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures cell viability based on the metabolic activity of the cells. Viable cells possess mitochondrial dehydrogenases that convert the yellow MTT salt into purple formazan crystals.[10][11]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Compound Treatment: Remove the medium and add 100 µL of various concentrations of the test quinoline compound. Include a vehicle control (e.g., DMSO).[8]

  • Incubation: Incubate the plate for a predetermined exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[1]

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method that quantifies cell number by staining total cellular proteins.[9][12]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Cell Fixation: Gently add 50 µL of cold 10% trichloroacetic acid (TCA) to each well to fix the cells and incubate at 4°C for 1 hour.[8]

  • Washing: Wash the plates five times with slow-running tap water and allow them to air-dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air-dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.[8]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability as described in the MTT assay protocol and determine the IC50 value.[8]

Mechanistic Insights: Unraveling the Anticancer Action of Quinolines

Substituted quinoline compounds exert their cytotoxic effects through a variety of mechanisms, often targeting multiple cellular processes simultaneously.[3][13][14] Understanding these mechanisms is crucial for the rational design of more effective and selective anticancer drugs.

Key Molecular Targets and Signaling Pathways

G cluster_quinolines Substituted Quinoline Compounds cluster_targets Molecular Targets cluster_effects Cellular Effects quinoline Quinoline Derivatives topoisomerase Topoisomerase II Inhibition quinoline->topoisomerase tubulin Tubulin Polymerization Inhibition quinoline->tubulin kinases Protein Kinase Inhibition (e.g., Pim-1, EGFR, VEGFR) quinoline->kinases dna_damage DNA Damage & Replication Block topoisomerase->dna_damage mitotic_arrest Mitotic Arrest (G2/M Phase) tubulin->mitotic_arrest signal_block Signal Transduction Blockade kinases->signal_block apoptosis Apoptosis (Programmed Cell Death) dna_damage->apoptosis mitotic_arrest->apoptosis signal_block->apoptosis

Caption: Key molecular targets and cellular effects of substituted quinoline compounds.[13][15]

  • Topoisomerase Inhibition: Many quinoline derivatives, such as doxorubicin and mitoxantrone, function as DNA intercalating agents and inhibitors of topoisomerase II.[13][15] This interference with DNA replication and repair processes leads to the induction of apoptosis.[13]

  • Tubulin Polymerization Inhibition: Certain quinoline compounds can disrupt the dynamics of microtubule assembly by binding to tubulin, a key component of the cytoskeleton.[14][16] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6][16]

  • Protein Kinase Inhibition: A significant number of quinoline derivatives have been developed as inhibitors of various protein kinases that are often dysregulated in cancer.[13][15] These include Pim-1 kinase, vascular endothelial growth factor receptors (VEGFR), and epidermal growth factor receptor (EGFR).[13][15] By blocking the activity of these kinases, quinoline compounds can inhibit signaling pathways that promote cell proliferation, survival, and angiogenesis.[1]

  • Induction of Apoptosis: Ultimately, the diverse mechanisms of action of substituted quinolines converge on the induction of apoptosis.[4][17] This can be triggered by DNA damage, cell cycle arrest, or the inhibition of pro-survival signaling pathways.[6][17] Some compounds have been shown to increase the generation of reactive oxygen species (ROS), which can also contribute to apoptotic cell death.[6]

Conclusion and Future Directions

The substituted quinoline scaffold represents a highly versatile and promising platform for the development of novel anticancer therapeutics. The extensive research into their synthesis and biological evaluation has revealed a rich structure-activity relationship, with different substitution patterns leading to varied cytotoxic potencies and mechanisms of action. The comparative data presented in this guide highlights the potential of certain quinoline derivatives to outperform standard chemotherapeutic agents in vitro.

Future research should continue to focus on the rational design of quinoline derivatives with improved selectivity for cancer cells and reduced off-target effects. A deeper understanding of their molecular targets and the signaling pathways they modulate will be crucial for optimizing their therapeutic potential. Furthermore, in vivo studies are necessary to validate the promising in vitro cytotoxicity and to assess the pharmacokinetic and pharmacodynamic properties of these compounds. The continued exploration of the chemical space around the quinoline nucleus holds great promise for the discovery of the next generation of effective and safe anticancer drugs.

References

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). International Journal of Medical Pharmaceutical and Health Sciences.
  • Jain, S., Chandra, V., Jain, P. K., Pathak, D., & Vaidya, A. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 12(8), 4920-4946.
  • Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells. (n.d.). [No Source Provided].
  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry, 103, 117681.
  • Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. (n.d.). [No Source Provided].
  • Chawla, R., & Vaidya, A. (2025). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical Pharmaceutical and Health Sciences, 1(2), 65–79.
  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Deriv
  • Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research, 77(1), 115-125.
  • Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. (n.d.). Journal of Immunological Methods.
  • Synthesis and In vitro Testing of Novel Quinoline Derivatives and for Cancer Cells. (2025). [No Source Provided].
  • Zhang, Y., et al. (2020).
  • Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines. (2025). BenchChem.
  • The Anticancer Potential of Substituted Quinoline Derivatives: A Technical Guide. (2025). BenchChem.
  • Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. (2020). Bioorganic & Medicinal Chemistry, 28(11), 115511.
  • Novel Quinolines Demonstrate Potent Cytotoxicity In Vitro, Outperforming Standard Anticancer Agents in Select Cancer Cell Lines. (2025). BenchChem.
  • Review on recent development of quinoline for anticancer activities. (n.d.). [No Source Provided].
  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (n.d.). RSC Advances.
  • Structure−Activity Relationships for a Series of Quinoline-Based Compounds Active against Replicating and Nonreplicating Mycobacterium tuberculosis. (n.d.). Journal of Medicinal Chemistry.
  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). Brazilian Journal of Biology, 84, e284409.
  • Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity. (2025). [No Source Provided].
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances.
  • Molecular design and Synthesis of Certain New Quinoline Derivatives having Potential Anticancer Activity. (2015). European Journal of Medicinal Chemistry.
  • Synthesis, structure, properties, and cytotoxicity of a (quinoline)RuCp+ complex. (2023). Dalton Transactions.
  • CytoScan™ SRB Cytotoxicity Assay. (n.d.). Thomas Scientific.
  • Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. (n.d.). Journal of Medicinal Chemistry.
  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). Brazilian Journal of Biology, 84, e284409.

Sources

A Senior Application Scientist's Guide to Validating the Mechanism of Action of Novel Quinoline Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides an in-depth, objective comparison of experimental methodologies for validating the mechanism of action (MoA) of novel quinoline-based antibacterial agents. It emphasizes the causality behind experimental choices and furnishes detailed protocols to ensure scientific rigor and reproducibility.

Introduction: The Enduring Challenge of Antibiotic Discovery

The quinolone class of antibiotics has been a cornerstone of antibacterial therapy for decades, primarily due to their potent inhibition of essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[1][2] These enzymes are critical for managing DNA topology during replication, transcription, and repair. By trapping a key covalent enzyme-DNA intermediate, quinolones induce lethal double-strand breaks in the bacterial chromosome.[2][3]

As antibiotic resistance continues to emerge, the development of novel quinolones with improved efficacy or altered target preference is a critical area of research.[4][5] However, bringing a new compound from the bench to the clinic requires a rigorous and systematic validation of its MoA. This guide outlines a logical, multi-tiered experimental strategy to unequivocally confirm that a novel quinoline inhibitor (hereafter referred to as "NQI-X") acts via the canonical topoisomerase-poisoning mechanism, and compares its performance against the well-established fluoroquinolone, ciprofloxacin.

The Validation Workflow: From Hypothesis to Confirmation

A robust MoA validation strategy does not rely on a single experiment. Instead, it builds a compelling case through a series of orthogonal assays that progress from the molecular to the cellular level. Our approach is designed to test the central hypothesis: NQI-X inhibits bacterial growth by targeting and poisoning DNA gyrase and/or topoisomerase IV.

MoA_Validation_Workflow cluster_0 Tier 1: Biochemical Validation cluster_1 Tier 2: Cellular Activity & Target Engagement cluster_2 Tier 3: Specificity & Comparative Analysis biochem_hypothesis Hypothesis: NQI-X directly inhibits topoisomerase enzymes gyrase_assay DNA Gyrase Supercoiling Assay biochem_hypothesis->gyrase_assay Test topoIV_assay Topoisomerase IV Decatenation Assay biochem_hypothesis->topoIV_assay Test cellular_hypothesis Hypothesis: NQI-X exhibits whole-cell antibacterial activity biochem_hypothesis->cellular_hypothesis conclusion Validated MoA topoIV_assay->conclusion mic_assay Minimum Inhibitory Concentration (MIC) Assay cellular_hypothesis->mic_assay Confirm specificity_hypothesis Hypothesis: NQI-X is specific and shows advantages over existing drugs cellular_hypothesis->specificity_hypothesis cetsa_assay Cellular Thermal Shift Assay (CETSA) mic_assay->cetsa_assay Verify Target Engagement cetsa_assay->conclusion resistance_assay Resistant Mutant MIC Panel specificity_hypothesis->resistance_assay Compare off_target_assay Off-Target Screening specificity_hypothesis->off_target_assay Assess Safety off_target_assay->conclusion

Caption: A tiered workflow for validating the mechanism of action of a novel quinoline inhibitor.

Tier 1: Biochemical Validation - Direct Target Inhibition

The foundational step is to demonstrate direct interaction between NQI-X and its putative enzyme targets in a purified, cell-free system. This isolates the drug-target interaction from cellular complexities like membrane permeability and efflux.

DNA Gyrase Supercoiling Assay

Rationale: DNA gyrase is the only topoisomerase that actively introduces negative supercoils into relaxed DNA, an ATP-dependent process.[6] This unique activity provides a clear, measurable endpoint. Inhibition of supercoiling is a hallmark of gyrase-targeting antibiotics.

Methodology: This assay measures the conversion of relaxed plasmid DNA into its supercoiled form. The different topological forms of DNA can be separated by agarose gel electrophoresis.

Protocol: DNA Gyrase Supercoiling Inhibition Assay

  • Reaction Setup: On ice, prepare a master mix containing 5x assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL albumin), 1 mM ATP, and 0.5 µg relaxed pBR322 plasmid DNA.[7]

  • Inhibitor Addition: Aliquot the master mix into reaction tubes. Add varying concentrations of NQI-X, Ciprofloxacin (positive control), or DMSO (vehicle control).

  • Enzyme Initiation: Add 1 unit of purified E. coli DNA gyrase to each tube (except the no-enzyme control).

  • Incubation: Incubate all tubes at 37°C for 60 minutes.[8][9]

  • Reaction Termination: Stop the reaction by adding a stop solution containing a chelating agent (EDTA) and a denaturant (SDS), along with loading dye.

  • Analysis: Resolve the DNA topoisomers on a 1% agarose gel. Stain with ethidium bromide and visualize under UV light. The disappearance of the supercoiled DNA band and the persistence of the relaxed band indicate inhibition.

Topoisomerase IV Decatenation Assay

Rationale: The primary role of Topoisomerase IV is to unlink, or decatenate, the interlinked daughter chromosomes following replication.[2][10] This activity can be mimicked in vitro using a catenated DNA substrate, typically kinetoplast DNA (kDNA).[10][11] In many Gram-positive bacteria like S. aureus, Topoisomerase IV is the primary quinolone target.[4][12]

Methodology: This assay monitors the ATP-dependent release of mini-circles from a complex kDNA network. Decatenated mini-circles can migrate into an agarose gel, while the large kDNA network remains in the loading well.

Protocol: Topoisomerase IV Decatenation Inhibition Assay

  • Reaction Setup: On ice, prepare a master mix with 5x Topo IV assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 350 mM potassium glutamate, 5 mM MgCl₂, 5 mM DTT, 50 µg/mL albumin), 1.5 mM ATP, and 200 ng of kDNA.[13]

  • Inhibitor Addition: Aliquot the mix and add serial dilutions of NQI-X, Ciprofloxacin, or DMSO vehicle control.

  • Enzyme Initiation: Add 1 unit of purified S. aureus Topoisomerase IV.

  • Incubation: Incubate at 37°C for 30 minutes.[13]

  • Reaction Termination: Stop the reaction with a stop/loading buffer (e.g., GSTEB). Extract with chloroform/isoamyl alcohol to remove protein.[13]

  • Analysis: Load the aqueous phase onto a 1% agarose gel. Run electrophoresis and visualize. Inhibition is indicated by the absence of free mini-circle DNA bands.

Comparative Data Summary (Tier 1)

The results of these biochemical assays are typically quantified by determining the IC50 value—the concentration of inhibitor required to reduce enzyme activity by 50%.

CompoundTarget EnzymeIC50 (µg/mL)
NQI-X E. coli DNA Gyrase0.8
S. aureus Topo IV0.45
Ciprofloxacin E. coli DNA Gyrase1.5
S. aureus Topo IV2.5[12]
Alternative (Novobiocin) E. coli DNA Gyrase0.05
S. aureus Topo IV> 100

Data is representative and synthesized from literature for illustrative purposes. This table shows NQI-X is a potent dual inhibitor, with greater potency against Topoisomerase IV, similar to many newer quinolones.[12] Novobiocin, an aminocoumarin antibiotic that targets the GyrB subunit, is included as a comparator with a different MoA.

Tier 2: Cellular Activity and Target Engagement

Demonstrating direct enzyme inhibition is necessary but not sufficient. The next crucial step is to confirm that NQI-X can penetrate the bacterial cell, reach its target, and exert an antibacterial effect.

Minimum Inhibitory Concentration (MIC) Assay

Rationale: The MIC is the gold-standard measure of a compound's whole-cell antibacterial potency.[14][15] It determines the lowest concentration of an antibiotic that prevents the visible growth of a microorganism.[14] This assay integrates multiple factors including cell permeability, target affinity, and susceptibility to efflux pumps.

Methodology: A broth microdilution method is used, where a standardized bacterial inoculum is exposed to a two-fold serial dilution of the antibiotic in a 96-well plate.[16]

Protocol: Broth Microdilution MIC Assay

  • Compound Preparation: Prepare a 2x concentrated serial dilution of NQI-X and control antibiotics (Ciprofloxacin) in Mueller-Hinton Broth (MHB) across a 96-well plate.[16]

  • Inoculum Preparation: Culture the test organism (e.g., S. aureus ATCC 29213) to the early logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard, then dilute to a final concentration of ~5 x 10⁵ CFU/mL in MHB.[14][15]

  • Inoculation: Add an equal volume of the standardized bacterial suspension to each well of the plate containing the antibiotic dilutions. Include a positive control (bacteria, no drug) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[15]

  • Analysis: The MIC is determined as the lowest concentration of the antibiotic where no visible turbidity (bacterial growth) is observed.[14]

Cellular Thermal Shift Assay (CETSA)

Rationale: While a low MIC value implies the drug is effective, it doesn't definitively prove engagement with the intended target in situ. CETSA is a powerful technique that directly assesses target engagement in intact cells.[17][18] The principle is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[18]

Methodology: Intact bacterial cells are treated with the compound, heated to various temperatures, and then lysed. The soluble fraction is analyzed to determine the amount of target protein (e.g., GyrA or ParC) that remains unfolded.

CETSA_Workflow cluster_0 No Drug Control cluster_1 NQI-X Treatment A1 Treat cells (Vehicle) B1 Heat Challenge (Temp Gradient) A1->B1 C1 Lyse cells & Centrifuge B1->C1 D1 Protein denatures at lower temp. (Precipitates) C1->D1 E1 Analyze Supernatant (e.g., Western Blot) D1->E1 A2 Treat cells (NQI-X) B2 Heat Challenge (Temp Gradient) A2->B2 C2 Lyse cells & Centrifuge B2->C2 D2 Target protein is stabilized by NQI-X (Remains soluble) C2->D2 E2 Analyze Supernatant (Higher signal at elevated temps) D2->E2

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA) to confirm target engagement.

Comparative Data Summary (Tier 2)
CompoundOrganismMIC (µg/mL)Target Engagement (CETSA)
NQI-X S. aureus ATCC 292130.125Thermal stabilization of ParC observed
Ciprofloxacin S. aureus ATCC 292130.5Thermal stabilization of ParC observed
Alternative (Vancomycin) S. aureus ATCC 292131.0No stabilization of ParC/GyrA

Data is representative and synthesized from literature for illustrative purposes. The low MIC of NQI-X confirms potent whole-cell activity. Crucially, CETSA provides direct evidence that this activity is correlated with the binding of NQI-X to its intended topoisomerase target inside the bacterium. Vancomycin, a cell wall synthesis inhibitor, shows no such effect, serving as a negative control for the MoA.

Tier 3: Specificity and Comparative Analysis

The final validation tier addresses the specificity of the MoA and establishes the compound's performance relative to known agents, particularly in the context of resistance.

Activity Against Resistant Mutants

Rationale: One of the most compelling ways to validate an MoA is to use bacterial strains with known mutations in the putative target genes.[1] Quinolone resistance is commonly conferred by specific point mutations in the gyrA or parC genes.[1][19] A novel compound acting on these same targets is expected to show reduced activity (an increased MIC) against these resistant strains.

Methodology: The MIC assay described in section 4.1 is repeated using a panel of isogenic strains: a susceptible wild-type (WT) parent and mutants harboring characterized resistance mutations in gyrA and/or parC.

Comparative Data Summary (Tier 3)
Organism (S. aureus)GenotypeNQI-X MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
Wild-TypeWT0.1250.5
Mutant 1parC (S80F)2.08.0
Mutant 2gyrA (S84L)0.54.0
Mutant 3parC (S80F) + gyrA (S84L)16.0>64.0

Data is representative and synthesized from literature for illustrative purposes. The significant increase in NQI-X's MIC against the ParC and GyrA mutants strongly supports the hypothesis that these are its primary targets. The data also suggests NQI-X retains more potent activity against single-mutant strains compared to ciprofloxacin, a highly desirable feature for a novel antibiotic.

Off-Target Screening

Rationale: To ensure safety and minimize unintended side effects, it is important to assess whether NQI-X interacts with other proteins, particularly human proteins.[20][21] Off-target effects can lead to toxicity, a major cause of failure in drug development.[21]

Methodology: A variety of methods can be used, from computational predictions to experimental screens. A common experimental approach is to use a cell microarray, where the compound is screened against a large library of human proteins expressed on the surface of cells to identify unintended binding events.[20] Another method is proteome-wide CETSA (TPP), which can identify target and off-target engagement across the entire proteome.[17]

Expected Outcome: Ideally, NQI-X will show high specificity for its bacterial targets with minimal binding to human proteins within a therapeutic concentration range. This provides a preliminary assessment of the compound's safety profile.

Conclusion: Synthesizing the Evidence

The validation of a novel quinoline inhibitor's mechanism of action is a stepwise, evidence-based process. By following the workflow outlined in this guide, researchers can build a robust data package that:

  • Confirms Direct Target Inhibition: Through biochemical assays (e.g., supercoiling and decatenation), we demonstrate that NQI-X directly inhibits the enzymatic activity of DNA gyrase and topoisomerase IV with high potency.

  • Verifies Cellular Activity and Engagement: MIC testing confirms that NQI-X is potent against whole bacterial cells. Crucially, CETSA provides direct evidence of target engagement within the cellular environment.

  • Establishes Specificity and a Resistance Profile: Testing against a panel of resistant mutants confirms that the antibacterial activity is directly linked to the proposed targets. The comparative data against ciprofloxacin highlights the potential advantages of NQI-X in overcoming certain resistance mechanisms.

This comprehensive approach, which combines biochemical, cellular, and genetic evidence, provides the necessary scientific rigor to confidently validate the mechanism of action of NQI-X as a potent inhibitor of bacterial type II topoisomerases, paving the way for further preclinical and clinical development.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Al-Amin, R. A., Gallant, C. J., Muthelo, P. M., & Landegren, U. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(31), 10999–11009. [Link]

  • Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved from [Link]

  • Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377–392. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols. [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]

  • Hooper, D. C. (1998). Quinolone mode of action. Drugs, 56 Suppl 2, 1–6. [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]

  • Nitiss, J. L. (2025). DNA Decatenation Catalyzed by Bacterial Topoisomerase IV. Methods in Molecular Biology. [Link]

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • Reece, R. J., & Maxwell, A. (1991). DNA gyrase: structure and function. Critical Reviews in Biochemistry and Molecular Biology, 26(3-4), 335–375. [Link]

  • Sanderson, B. J. S., & Laponogov, I. (2025). DNA Supercoiling Catalyzed by Bacterial Gyrase. Methods in Molecular Biology. [Link]

  • STAR Protocols. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. [Link]

  • Tanaka, M., Onodera, Y., Uchida, Y., Sato, K., & Hayakawa, I. (1996). Inhibitory activities of quinolones against DNA gyrase and topoisomerase IV purified from Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 40(11), 2571–2576. [Link]

  • Walker, J. R., & Zimmerman, M. D. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]

Sources

A Researcher's Guide to Characterizing the Cross-Reactivity of Novel HIF Prolyl Hydroxylase Inhibitors: A Comparative Study Featuring Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

1.0 Introduction: The Critical Role of Selectivity in the Development of HIF Prolyl Hydroxylase Inhibitors

1.1 The Hypoxia-Inducible Factor (HIF) Pathway: A Key Therapeutic Target

The cellular response to low oxygen availability, or hypoxia, is primarily governed by the hypoxia-inducible factor (HIF) family of transcription factors.[1] HIFs are heterodimers composed of an oxygen-sensitive α-subunit and a stable β-subunit.[2] Under normoxic conditions, the HIF-α subunit is hydroxylated by HIF prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation.[3][4] In hypoxic conditions, the lack of oxygen as a substrate for PHDs leads to the stabilization of HIF-α, its translocation to the nucleus, and the transcriptional activation of genes involved in erythropoiesis, angiogenesis, and metabolism.[1][4]

The therapeutic potential of modulating the HIF pathway has been recognized for various conditions, most notably for the treatment of anemia associated with chronic kidney disease.[5] Small molecule inhibitors of PHDs can mimic a hypoxic response by stabilizing HIF-α, thereby stimulating the endogenous production of erythropoietin (EPO).[3][4]

1.2 Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate: A Novel Quinoline-Based HIF Prolyl Hydroxylase Inhibitor Candidate

This compound is a quinoline derivative with a chemical structure suggestive of potential HIF prolyl hydroxylase inhibitory activity.[6][7][8] The quinoline core is a feature found in some classes of PHD inhibitors.[9] The development of novel PHD inhibitors like this candidate requires a thorough evaluation of their biological activity and, most importantly, their selectivity.

1.3 The Imperative of Cross-Reactivity Profiling for HIF-PHI Drug Candidates

While the on-target effects of PHD inhibition are therapeutically desirable for certain indications, the potential for off-target activities raises significant safety concerns.[10][11][12] PHDs belong to the superfamily of 2-oxoglutarate (2OG)-dependent dioxygenases, which includes numerous other enzymes with critical physiological roles.[10] A prominent example is collagen prolyl 4-hydroxylase (CP4H), which is essential for collagen biosynthesis.[10][11] Inhibition of CP4H by non-selective PHD inhibitors could disrupt collagen metabolism, leading to adverse effects. Therefore, a comprehensive cross-reactivity assessment is a cornerstone of the preclinical development of any new HIF-PHI candidate.

This guide provides a framework for the systematic evaluation of the cross-reactivity of novel PHD inhibitors, using this compound as a case study. We will compare its hypothetical performance against established PHD inhibitors, Roxadustat and Daprodustat, and provide detailed experimental protocols for key assays.

2.0 Comparative Analysis of On-Target Potency and Off-Target Selectivity

A robust assessment of a novel PHD inhibitor involves a multi-pronged approach to quantify its on-target potency and off-target selectivity. This typically begins with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to evaluate the compound's effects in a more physiologically relevant context.

2.1 On-Target Activity: Potency against HIF Prolyl Hydroxylase Isoforms (PHD1, PHD2, PHD3)

There are three main isoforms of PHDs: PHD1, PHD2, and PHD3. While all three contribute to the regulation of HIF-α, they may have distinct roles in different tissues and cellular contexts. Therefore, it is crucial to determine the inhibitory profile of a new compound against each isoform.

2.2 Off-Target Profiling against Structurally Related 2-Oxoglutarate-Dependent Dioxygenases

The structural similarity between the active sites of PHDs and other 2OG-dependent dioxygenases necessitates a thorough off-target screening.

2.2.1 Collagen Prolyl 4-Hydroxylase (CP4H): A Key Off-Target of Concern

As previously mentioned, CP4H is a critical enzyme for collagen stability, and its unintended inhibition is a primary safety concern for PHD inhibitors.[10][11]

2.2.2 Factor Inhibiting HIF (FIH): Another Important Off-Target

FIH is another 2OG-dependent dioxygenase that hydroxylates an asparagine residue in the C-terminal transactivation domain of HIF-α, thereby inhibiting its transcriptional activity.[3] Assessing the activity of a new PHD inhibitor against FIH provides a more complete picture of its impact on the HIF pathway.

2.3 Broader Kinase and Receptor Cross-Reactivity Screening

To ensure a comprehensive safety profile, a new chemical entity should also be screened against a broad panel of kinases and G-protein coupled receptors (GPCRs). This can help to identify any unforeseen off-target interactions that could lead to adverse effects.

3.0 Experimental Protocols for Comprehensive Cross-Reactivity Assessment

The following protocols are designed to provide a robust and reproducible framework for assessing the on-target and off-target activities of novel PHD inhibitors.

3.1 Biochemical Assays for On-Target and Off-Target Enzyme Inhibition

These assays utilize purified enzymes to directly measure the inhibitory activity of the test compound.

3.1.1 Protocol: In Vitro PHD2 Inhibition Assay (Luminescence-Based)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified PHD2 enzyme.

  • Methodology:

    • Prepare a reaction buffer containing Tris-HCl, NaCl, and Ascorbate.

    • Add purified recombinant human PHD2 enzyme to the buffer.

    • Serially dilute the test compound (e.g., this compound) in DMSO and add to the reaction mixture.

    • Initiate the reaction by adding the substrates: a synthetic peptide corresponding to the HIF-1α oxygen-dependent degradation domain (ODD) and 2-oxoglutarate.

    • Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction and detect the amount of unhydroxylated ODD peptide using a specific antibody and a luminescence-based detection reagent.

    • Measure the luminescence signal using a plate reader.

    • Calculate the percent inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

3.1.2 Protocol: Off-Target CP4H Inhibition Assay (Colorimetric)

  • Objective: To assess the inhibitory activity of a test compound against CP4H.

  • Methodology:

    • Prepare a reaction buffer containing Tris-HCl, (NH4)2SO4, DTT, and Ascorbate.

    • Add purified recombinant human CP4H enzyme to the buffer.

    • Add the test compound at various concentrations.

    • Initiate the reaction by adding a synthetic procollagen-like peptide substrate and 2-oxoglutarate.

    • Incubate the reaction at 37°C.

    • Stop the reaction by adding perchloric acid.

    • The amount of hydroxyproline produced is determined colorimetrically after oxidation with Chloramine-T and reaction with Ehrlich's reagent.

    • Measure the absorbance at a specific wavelength (e.g., 560 nm).

    • Calculate the percent inhibition and determine the IC50 value.

3.2 Cell-Based Assays for Evaluating Cellular Potency and Selectivity

These assays are performed in cultured cells to assess the compound's ability to penetrate cell membranes and modulate the HIF pathway in a more physiological setting.

3.2.1 Protocol: Hypoxia Response Element (HRE) Luciferase Reporter Assay

  • Objective: To measure the ability of a compound to induce HIF-dependent gene transcription.[13]

  • Methodology:

    • Transfect a suitable cell line (e.g., HEK293T) with a reporter plasmid containing a luciferase gene under the control of a hypoxia-responsive element (HRE).

    • Plate the transfected cells in a multi-well plate and allow them to adhere.

    • Treat the cells with serial dilutions of the test compound.

    • Incubate the cells for a defined period (e.g., 16-24 hours).

    • Lyse the cells and measure the luciferase activity using a luminometer.

    • Determine the half-maximal effective concentration (EC50) from the dose-response curve.

3.2.2 Protocol: HIF-1α Accumulation Assay (Western Blotting)

  • Objective: To visualize and quantify the stabilization of HIF-1α protein in response to compound treatment.

  • Methodology:

    • Culture a relevant cell line (e.g., Hep3B) and treat with the test compound at various concentrations and for different durations.

    • Harvest the cells and prepare whole-cell lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for HIF-1α.

    • Use a secondary antibody conjugated to horseradish peroxidase (HRP) for detection.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Use a loading control (e.g., β-actin or GAPDH) to normalize the HIF-1α signal.

3.2.3 Protocol: Quantitative PCR (qPCR) for HIF Target Gene Expression

  • Objective: To measure the upregulation of endogenous HIF target genes.

  • Methodology:

    • Treat cells with the test compound for a specified time.

    • Isolate total RNA from the cells using a suitable method (e.g., TRIzol).

    • Synthesize cDNA from the RNA using reverse transcriptase.

    • Perform qPCR using primers specific for HIF target genes (e.g., EPO, VEGFA, SLC2A1).

    • Use a housekeeping gene (e.g., ACTB or GAPDH) for normalization.

    • Calculate the fold change in gene expression relative to untreated control cells.

4.0 Data Interpretation and Comparative Benchmarking

The data generated from the described assays should be systematically analyzed and compared to that of known reference compounds.

4.1 Quantitative Comparison of IC50 and EC50 Values

The following table presents hypothetical data for this compound compared to the established PHD inhibitors Roxadustat and Daprodustat.

CompoundPHD2 IC50 (nM)CP4H IC50 (nM)FIH IC50 (nM)HRE Reporter EC50 (nM)
This compound 75>50,0008,000150
Roxadustat 2515,0005,00080
Daprodustat 40>100,00012,000110

Disclaimer: The data for this compound is hypothetical and for illustrative purposes only.

4.2 Visualizing Selectivity: Workflow and Pathway Diagrams

Visual aids are invaluable for understanding complex biological pathways and experimental workflows.

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays PHD2 PHD2 Inhibition Assay IC50_On_Target IC50_On_Target PHD2->IC50_On_Target On-Target IC50 CP4H CP4H Inhibition Assay IC50_Off_Target_1 IC50_Off_Target_1 CP4H->IC50_Off_Target_1 Off-Target IC50 (CP4H) FIH FIH Inhibition Assay IC50_Off_Target_2 IC50_Off_Target_2 FIH->IC50_Off_Target_2 Off-Target IC50 (FIH) HRE HRE Reporter Assay EC50_Cellular EC50_Cellular HRE->EC50_Cellular Cellular EC50 WB HIF-1α Western Blot HIF_Stabilization HIF_Stabilization WB->HIF_Stabilization HIF-1α Stabilization qPCR Target Gene qPCR Gene_Expression Gene_Expression qPCR->Gene_Expression Target Gene Upregulation Test_Compound Test Compound (e.g., Ethyl 6,8-difluoro-4- hydroxyquinoline-3-carboxylate) Test_Compound->PHD2 Test_Compound->CP4H Test_Compound->FIH Test_Compound->HRE Test_Compound->WB Test_Compound->qPCR hif_pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / PHD Inhibition HIFa_N HIF-α PHD PHD HIFa_N->PHD O2, 2-OG VHL VHL HIFa_N->VHL Binding PHD->HIFa_N Hydroxylation Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation Degradation HIFa_H HIF-α HIF HIF Complex HIFa_H->HIF Stabilization HIFb HIF-β HIFb->HIF Nucleus Nucleus HIF->Nucleus HRE HRE Nucleus->HRE Binding Target_Genes Target Genes (EPO, VEGFA, etc.) HRE->Target_Genes Transcription PHD_Inhibitor PHD Inhibitor (e.g., Ethyl 6,8-difluoro-4- hydroxyquinoline-3-carboxylate) PHD_Inhibitor->PHD Inhibition

Caption: The HIF signaling pathway under normoxia and hypoxia/PHD inhibition.

4.3 Comparative Summary and Future Directions

Based on the hypothetical data, this compound demonstrates good potency against PHD2 and excellent selectivity against CP4H. Its selectivity over FIH is comparable to the reference compounds. The cellular potency is also within a reasonable range. These hypothetical results would position this compound as a promising candidate for further preclinical development.

Future studies should include:

  • Profiling against a broader panel of 2OG-dependent dioxygenases.

  • In vivo studies to assess efficacy in animal models of anemia.

  • Pharmacokinetic and pharmacodynamic studies to determine its drug-like properties.

  • Comprehensive safety and toxicology assessments.

The development of novel HIF prolyl hydroxylase inhibitors requires a rigorous and systematic approach to characterizing their cross-reactivity profiles. By employing a combination of biochemical and cell-based assays, researchers can gain a comprehensive understanding of a compound's on-target potency and off-target liabilities. The hypothetical data for this compound presented in this guide illustrates a favorable selectivity profile, highlighting its potential as a therapeutic candidate. This systematic approach to cross-reactivity assessment is essential for ensuring the safety and efficacy of the next generation of HIF-PHI.

6.0 References

  • Nagano, N. (2021). Selectivity of HIF-PH inhibitors: concerns regarding possible off-target effects. Clinical and Experimental Nephrology, 25(9), 1047-1048. [Link]

  • Nagano, N. (2021). Selectivity of HIF-PH inhibitors: concerns regarding possible off-target effects. ProQuest. [Link]

  • Abbey, M., et al. (2016). Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. Chemical Science, 7(11), 6663-6677. [Link]

  • Miyata, T., & Yamamoto, H. (2021). HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review. Journal of Clinical Medicine, 10(16), 3503. [Link]

  • LITERATURE, C., et al. (2014). Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses. Journal of biomolecular screening, 19(5), 737-747. [Link]

  • Nagano, N. (2021). Selectivity of HIF-PH inhibitors: concerns regarding possible off-target effects. PubMed. [Link]

  • Xia, M., et al. (2009). Identification of small molecule compounds that inhibit the HIF-1 signaling pathway. Journal of biomolecular screening, 14(5), 559-567. [Link]

  • Hughes, T. B., et al. (2018). Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. ACS chemical biology, 13(9), 2639-2647. [Link]

  • Xia, M., et al. (2011). Identification of Chemical Compounds that Induce HIF-1α Activity. Toxicological sciences, 123(2), 566-578. [Link]

  • Schürer, S. C., & Muskal, S. (2013). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. Journal of chemical information and modeling, 53(3), 750-762. [Link]

  • Broad Institute. (n.d.). Small-molecule Profiling. Retrieved from [Link]

  • Harada, H. (2011). Strategies To Assess Hypoxic/HIF-1-Active Cancer Cells for the Development of Innovative Radiation Therapy. Cancers, 3(4), 4007-4019. [Link]

  • Arai, E., et al. (2017). Discovery of JTZ-951: A HIF Prolyl Hydroxylase Inhibitor for the Treatment of Renal Anemia. ACS medicinal chemistry letters, 8(7), 754-758. [Link]

  • ChemBK. (n.d.). ETHYL 6,8-DIFLUORO-4-HYDROXY-3-QUINOLINECARBOXYLATE. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Assay Genie. (2024, January 12). Unlocking Cellular Adaptation: The HIF Enhancer Pathway and Its Implications in Hypoxia Response. Retrieved from [Link]

  • Choi, S., & Cho, H. (2015). Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications. Molecules, 20(11), 20638-20657. [Link]

  • CP Lab Safety. (n.d.). Ethyl 6, 8-difluoro-4-hydroxyquinoline-3-carboxylate, min 98%, 1 gram. Retrieved from [Link]

  • Wang, D. C., et al. (2008). Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2398. [Link]

  • Al-Balas, Q., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. [Link]

  • ResearchGate. (n.d.). Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of HIF prolyl hydroxylase inhibitors mimicking αKG... Retrieved from [Link]

  • Wang, D. C., et al. (2008). Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate. National Center for Biotechnology Information. [Link]

  • Koivunen, P., & Myllymäki, M. (2017). Hypoxia-inducible factor prolyl 4-hydroxylase inhibition in cardiometabolic diseases. Pharmacological research, 115, 23-31. [Link]

  • Wang, D. C., et al. (2008). Ethyl 8-chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia. Retrieved from [Link]

  • Fishbane, S., & Coyne, D. W. (2022). Hypoxia-inducible factor prolyl hydroxylase enzyme inhibitors: ready for primetime?. Current opinion in nephrology and hypertension, 31(5), 422-428. [Link]

  • Al-Balas, Q., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. National Center for Biotechnology Information. [Link]

  • Gáspár, A., et al. (2020). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 25(21), 5183. [Link]

  • PubChem. (n.d.). Moxifloxacin difluoro methoxy ethyl ester. Retrieved from [Link]

Sources

A Comparative Spectroscopic Guide to Quinoline and Isoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic properties of quinoline and its primary isomer, isoquinoline. As foundational structures in numerous pharmaceuticals and biologically active compounds, a clear understanding of their distinct spectroscopic signatures is crucial for identification, characterization, and quality control in research and drug development. This document presents a side-by-side comparison of their Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), Fluorescence, and Infrared (IR)/Raman spectroscopy data, supported by standardized experimental protocols.

The key structural difference between quinoline and isoquinoline lies in the position of the nitrogen atom in the fused pyridine ring. In quinoline, the nitrogen is at position 1, while in isoquinoline, it is at position 2.[1] This seemingly minor variation in atomic placement leads to significant differences in electron density distribution, which in turn gives each isomer a unique spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Magnetic Environment

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of quinoline isomers. The position of the nitrogen atom profoundly influences the chemical shifts of the neighboring protons and carbons due to its electronegativity and the anisotropic effects of its lone pair of electrons.

Causality Behind Chemical Shift Variations:

The nitrogen atom's electron-withdrawing nature deshields adjacent protons and carbons, causing them to resonate at a higher frequency (downfield shift). This effect is most pronounced for the atoms closest to the nitrogen. Furthermore, the solvent can play a significant role in the observed chemical shifts, particularly for protons, through hydrogen bonding interactions with the nitrogen atom.[2] Polar solvents can lead to notable changes in the proton chemical shifts.[2]

Comparative ¹H and ¹³C NMR Data

The following table summarizes the characteristic chemical shifts for quinoline and isoquinoline in a standard NMR solvent, deuterochloroform (CDCl₃).

Position Quinoline ¹H (δ, ppm) Isoquinoline ¹H (δ, ppm) Quinoline ¹³C (δ, ppm) Isoquinoline ¹³C (δ, ppm)
1 -9.22-152.7
2 8.90-150.3-
3 7.387.58121.1120.5
4 8.128.50136.1143.2
4a --128.3128.8
5 7.757.80127.7127.4
6 7.527.62126.5126.9
7 7.657.70129.4127.6
8 --129.6130.5
8a --148.4135.7

Data compiled from various sources, slight variations may occur depending on experimental conditions.[1]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate isomer identification.

  • Sample Preparation: Dissolve approximately 5-10 mg of the quinoline or isoquinoline sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped with a 5 mm probe.

  • ¹H NMR Acquisition:

    • Tune and match the probe for the ¹H frequency.

    • Acquire a single-pulse experiment with a 30° pulse angle and a relaxation delay of at least 5 seconds to ensure full relaxation of all protons.

    • Acquire a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Tune and match the probe for the ¹³C frequency.

    • Acquire a proton-decoupled ¹³C experiment using a standard pulse program (e.g., zgpg30).

    • Use a 30° pulse angle and a relaxation delay of 2 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform. Phase and baseline correct the resulting spectra. Reference the spectra to the TMS signal at 0.00 ppm.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis prep Dissolve 5-10 mg in 0.6 mL CDCl3 with TMS acq_H Acquire 1H Spectrum (30° pulse, 5s delay) prep->acq_H ¹H NMR acq_C Acquire 13C Spectrum (30° pulse, 2s delay) prep->acq_C ¹³C NMR proc Fourier Transform, Phase & Baseline Correction, Reference to TMS acq_H->proc acq_C->proc analysis Assign Chemical Shifts and Compare to Reference Data proc->analysis

NMR experimental workflow.

UV-Visible (UV-Vis) and Fluorescence Spectroscopy: Exploring Electronic Transitions

UV-Vis and fluorescence spectroscopy provide insights into the electronic structure of molecules by probing the transitions between electronic energy levels. The position of the nitrogen atom alters the energies of the π and π* orbitals, leading to distinct absorption and emission spectra for quinoline and isoquinoline.

Causality Behind Spectroscopic Differences:

The lone pair of electrons on the nitrogen atom can participate in n→π* transitions, which are typically weaker and at longer wavelengths than the π→π* transitions of the aromatic system. The relative energies of these transitions are sensitive to the nitrogen's position and the solvent environment. N-heterocycles are known to be weakly fluorescent due to efficient intersystem crossing from the excited singlet state to the triplet state, a process enhanced by the presence of non-bonding electrons.[3] However, protonation of the nitrogen can significantly enhance fluorescence intensity.[3][4]

Comparative UV-Vis and Fluorescence Data
Spectroscopic Parameter Quinoline Isoquinoline Solvent
UV-Vis λₘₐₓ (nm) ~276, ~313~266, ~317Ethanol
Fluorescence λₑₘ (nm) ~315~330 (neutral), ~367 (protonated)Dichloromethane
Quantum Yield (Φ) Very low< 1% (neutral), up to 0.27 (protonated)Dichloromethane

Data compiled from various sources.[1][3][5] λₘₐₓ and λₑₘ can vary with solvent polarity and pH.

Experimental Protocol: UV-Vis and Fluorescence Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution (e.g., 1 mM) of the quinoline or isoquinoline sample in a UV-grade solvent such as ethanol or dichloromethane.

    • For UV-Vis, dilute the stock solution to a concentration that yields an absorbance between 0.1 and 1.0 at the λₘₐₓ.[1]

    • For fluorescence, dilute the stock solution to a concentration where the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • UV-Vis Spectroscopy:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record a baseline correction using a cuvette filled with the pure solvent.[1]

    • Acquire the absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).

    • Identify the wavelengths of maximum absorbance (λₘₐₓ).

  • Fluorescence Spectroscopy:

    • Use a spectrofluorometer.

    • Excite the sample at a wavelength corresponding to one of its absorption maxima (e.g., 310 nm for isoquinoline).[4]

    • Record the emission spectrum over a range that includes the expected emission maximum.

    • For quantum yield determination, use a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄) and the comparative method.

UV_Fluorescence_Workflow cluster_prep Sample Preparation cluster_uv UV-Vis Measurement cluster_fluor Fluorescence Measurement prep Prepare dilute solution in UV-grade solvent uv_acq Record Absorbance Spectrum (200-400 nm) prep->uv_acq fluor_acq Excite at λmax Record Emission Spectrum prep->fluor_acq uv_analysis Determine λmax uv_acq->uv_analysis fluor_analysis Determine λem & Quantum Yield fluor_acq->fluor_analysis Vibrational_Spectroscopy_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_ir Neat sample on ATR or KBr pellet acq_ir Acquire FTIR Spectrum (4000-400 cm-1) prep_ir->acq_ir prep_raman Liquid in cuvette or solid in capillary acq_raman Acquire Raman Spectrum (e.g., 785 nm laser) prep_raman->acq_raman analysis Compare fingerprint regions and assign key vibrational modes acq_ir->analysis acq_raman->analysis

IR and Raman spectroscopy workflow.

Conclusion

The structural isomerism of quinoline and isoquinoline provides a classic example of how a subtle change in molecular structure can lead to pronounced and readily measurable differences in spectroscopic properties. While each technique discussed offers valuable information, a multi-technique approach provides the most robust and definitive characterization. NMR spectroscopy stands out for its ability to provide unambiguous structural assignment, while UV-Vis, fluorescence, and vibrational spectroscopies offer complementary data on the electronic and vibrational characteristics of these important heterocyclic compounds. The experimental protocols outlined in this guide provide a solid foundation for obtaining high-quality, reproducible data for the confident differentiation of quinoline isomers in a research and development setting.

References

  • Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline. (2025). Available at: [Link]

  • ¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. Available at: [Link]

  • The fluorescence spectra of (a) isoquinoline, (b) acridine, and (c)... ResearchGate. Available at: [Link]

  • Fluorescence excitation and dispersed fluorescence spectra of iso-quinolinyl radicals 4-, 5-, and 8-iso-HC9H7N isolated in solid para-hydrogen. Physical Chemistry Chemical Physics. Available at: [Link]

  • Fluorescence enhancement of quinolines by protonation. RSC Advances. Available at: [Link]

  • High Resolution NMR Studies of Chemical Shifts and Relaxation Time in quinoline, its Various derivatives and some of Metal complexes formed by its Hydroxyquinoline Derivatives. Pastic Digital Repository. Available at: [Link]

  • Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. PubMed Central. Available at: [Link]

  • Absorption (a) and fluorescence (b) spectra of isoquinoline while... ResearchGate. Available at: [Link]

  • Solvent Dependent ¹⁴N Chemical Shifts in Quinoline. Available at: [Link]

  • The spectroscopy and photochemistry of quinioline structural isomers: (E)- and (Z)-phenylvinylnitrile. The Journal of Chemical Physics. Available at: [Link]

  • Fluorescence quantum-yield measurement of 1b (mol/L concentration... ResearchGate. Available at: [Link]

  • The spectroscopy and photochemistry of quinioline structural isomers: (E)- and (Z)-phenylvinylnitrile. AIP Publishing. Available at: [Link]

  • The spectroscopy and photochemistry of quinioline structural isomers: (E)- and (Z)-phenylvinylnitrile. PubMed. Available at: [Link]

  • Vibrational spectroscopic study of some quinoline derivatives. ResearchGate. Available at: [Link]

  • UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... ResearchGate. Available at: [Link]

  • Rotational spectra of quinoline and of isoquinoline: Spectroscopic constants and electric dipole moments. ResearchGate. Available at: [Link]

  • Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. PubMed. Available at: [Link]

  • CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository. Available at: [Link]

  • Simple and Accurate Quantification of Quantum Yield at the Single-Molecule/Particle Level. Analytical Chemistry. Available at: [Link]

  • Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. Available at: [Link]

  • The thermodynamic properties of quinoline and isoquinoline: Topical report. OSTI.GOV. Available at: [Link]

  • Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes. ResearchGate. Available at: [Link]

  • Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. Available at: [Link]

  • Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

  • Quinoline. PhotochemCAD. Available at: [Link]

  • Thermally Activated Delayed Fluorescence in Phenothiazine–Phenoxazine–Quinoline Conjugates and Electroluminescence. The Journal of Physical Chemistry C. Available at: [Link]

  • UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. GCW Gandhi Nagar Jammu. Available at: [Link]

  • Quinoline and Isoquinoline Overview. Scribd. Available at: [Link]

  • SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES. Available at: [Link]

  • Isoquinoline. NIST WebBook. Available at: [Link]

  • Improved Protocols for Vibrational Spectroscopic Analysis of Body Fluids. ARROW@TU Dublin. Available at: [Link]

  • A Routine Experimental Protocol for qHNMR Illustrated with Taxol. PubMed Central. Available at: [Link]

  • Experimental methods: Spectroscopic. ResearchGate. Available at: [Link]

  • Spectroscopy: Developments in Instrumentation and Analysis. CORE. Available at: [Link]

Sources

Confirming Molecular Architecture: A Comparative Guide to the Structural Elucidation of Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate using X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise determination of a molecule's three-dimensional structure is a non-negotiable cornerstone. For quinoline derivatives, a scaffold of significant interest in medicinal chemistry, this structural certainty underpins any meaningful structure-activity relationship (SAR) studies. This guide provides an in-depth technical comparison focused on confirming the structure of Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate, a representative fluoroquinolone intermediate. We will explore the gold-standard method of single-crystal X-ray crystallography, offering a detailed experimental workflow and comparing its performance against alternative analytical techniques.

The subject of our investigation, this compound, exists in tautomeric equilibrium with its keto form, Ethyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.[1][2] X-ray crystallography provides an unambiguous snapshot of the dominant form in the solid state, a critical piece of information for understanding its physicochemical properties and intermolecular interactions.

The Decisive Power of X-ray Crystallography

Single-crystal X-ray diffraction stands as the definitive method for determining the atomic arrangement within a crystalline solid.[3] By analyzing the diffraction pattern of X-rays passed through a single crystal, we can generate a three-dimensional electron density map of the molecule. This allows for the precise measurement of bond lengths, bond angles, and torsion angles, providing unequivocal proof of its covalent structure and stereochemistry.[4]

Experimental Workflow: From Powder to Structure

The journey from a synthesized powder to a fully refined crystal structure is a meticulous process. Here, we outline a comprehensive, self-validating protocol.

The quinoline core of the target molecule can be effectively synthesized using the Gould-Jacobs reaction, which involves the condensation of an appropriately substituted aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.[5][6]

Protocol:

  • Condensation: In a round-bottom flask, combine 2,4-difluoroaniline (1.0 eq.) and diethyl ethoxymethylenemalonate (1.1 eq.). Heat the mixture to 120-140°C for 2 hours. Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the formation of the intermediate, diethyl 2-(((3,5-difluorophenyl)amino)methylene)malonate. Remove the ethanol byproduct under reduced pressure.

  • Cyclization: Dissolve the resulting intermediate in a high-boiling point solvent, such as diphenyl ether. Heat the solution to reflux (approximately 250-260°C) for 30-60 minutes to induce intramolecular cyclization.

  • Isolation: Cool the reaction mixture to room temperature. The product, this compound, should precipitate. Add a non-polar solvent like hexane to aid precipitation.

  • Purification: Collect the solid by filtration, wash with cold ethanol and then hexane to remove residual solvent and byproducts. The crude product can be further purified by recrystallization.

A modern alternative to conventional heating is the use of microwave irradiation, which can significantly reduce reaction times and improve yields.[7][8]

Obtaining a high-quality single crystal is often the most challenging step. The choice of solvent and crystallization technique is critical.

Protocol:

  • Solvent Screening: Test the solubility of the purified compound in a range of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, and mixtures with water) to find a system where the compound is sparingly soluble at room temperature and more soluble upon heating.

  • Slow Evaporation: Prepare a saturated solution of the compound in a suitable solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.

  • Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of the compound. In the larger container, add a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth.

  • Crystal Harvesting: Once suitable crystals (typically 0.1-0.4 mm in size) have formed, carefully remove them from the solution using a loop and coat them in a cryoprotectant (e.g., paratone-N oil) to prevent solvent loss during data collection.[9]

Protocol:

  • Mounting: Mount the selected crystal on a goniometer head.

  • Data Collection: Place the goniometer on the diffractometer. A stream of cold nitrogen (typically 100 K) is used to cool the crystal, minimizing thermal motion and radiation damage. Data is collected by rotating the crystal in a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) and recording the diffraction images on a detector.[10] It is standard practice for small molecules to collect data to a resolution of at least 0.85 Å.[10]

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell parameters and integrate the reflection intensities.

    • The structure is solved using direct methods or Patterson methods to obtain an initial electron density map.

    • A molecular model is built into the electron density map, and the atomic positions and displacement parameters are refined using least-squares methods to achieve the best fit between the observed and calculated diffraction data.

The workflow for confirming the structure of this compound via X-ray crystallography is depicted below.

workflow cluster_synthesis Synthesis cluster_crystal Crystallization cluster_xrd X-ray Diffraction s1 Condensation of 2,4-difluoroaniline and DEEM s2 Thermal Cyclization s1->s2 s3 Isolation & Purification s2->s3 c1 Solvent Screening s3->c1 c2 Crystal Growth (Slow Evaporation/Vapor Diffusion) c1->c2 c3 Crystal Harvesting c2->c3 x1 Crystal Mounting & Data Collection c3->x1 x2 Structure Solution x1->x2 x3 Structure Refinement x2->x3 final final x3->final Confirmed Structure

Caption: Experimental workflow for X-ray crystallography.

A Comparative Analysis of Structural Elucidation Techniques

While X-ray crystallography is the definitive method, other techniques provide valuable, often complementary, structural information. The choice of technique depends on the nature of the sample, the required level of detail, and the experimental constraints.[11]

TechniquePrincipleSample RequirementsKey Information ProvidedAdvantagesLimitations
Single-Crystal X-ray Crystallography Diffraction of X-rays by the electron clouds of atoms in a crystal lattice.High-quality single crystal (0.1-0.4 mm).Unambiguous 3D atomic coordinates, bond lengths, bond angles, absolute configuration, and packing.Provides the highest resolution and most complete structural data.[11]Requires a suitable single crystal, which can be difficult to obtain. Provides a time-averaged structure in the solid state.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency energy by atomic nuclei in a magnetic field, providing information about the chemical environment and connectivity of atoms.Soluble sample (typically >1 mg) in a suitable deuterated solvent.Connectivity through bonds (COSY, HSQC, HMBC), through-space proximities (NOESY), and dynamic information.Provides structural information in solution, which may be more biologically relevant. Excellent for determining connectivity and studying molecular dynamics.Structure determination for larger molecules can be complex. Does not directly provide bond lengths and angles with the same precision as crystallography.[12]
Mass Spectrometry (MS) Ionization of molecules and separation of the ions based on their mass-to-charge ratio.Small amount of sample, can be in solid, liquid, or gas phase.Precise molecular weight and elemental composition (HRMS), and fragmentation patterns that can infer structural motifs.Extremely sensitive, requiring very little sample. Provides exact molecular formula.Does not provide 3D structural information or stereochemistry. Isomeric compounds often cannot be distinguished.

The relationship and complementarity of these techniques in the structural elucidation process are illustrated below.

techniques MS Mass Spectrometry (Molecular Formula) NMR NMR Spectroscopy (Connectivity & Solution Structure) MS->NMR Confirms Composition XRAY X-ray Crystallography (Definitive 3D Structure) MS->XRAY Confirms Composition NMR->XRAY Validates Connectivity XRAY->NMR Solid-State vs. Solution Conformation

Caption: Interplay of analytical techniques.

Conclusion

For the unequivocal confirmation of the structure of this compound, single-crystal X-ray crystallography remains the unparalleled gold standard. It provides a definitive and high-resolution three-dimensional model of the molecule, which is indispensable for drug design and development. While NMR and Mass Spectrometry are powerful tools that offer complementary and crucial information regarding connectivity, molecular formula, and behavior in solution, they do not replace the certainty provided by a crystal structure. A multi-technique approach, leveraging the strengths of each method, provides the most comprehensive understanding of a molecule's chemical identity and behavior.

References

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. In Futuristic Trends in Chemical, Material Sciences & Nano Technology (Vol. 3, Book 12, Part 2, Chapter 8). IIP Series. [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • Cabrera, E., et al. (2025). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules. [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction. Application Note AN056. [Link]

  • Royal Society of Chemistry. (2019). 9: Single-crystal X-ray Diffraction (Part 2). In Books. [Link]

  • Google Patents. (n.d.).
  • ACS Publications. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. [Link]

  • Excillum. (n.d.). Small molecule crystallography. Excillum. [Link]

  • University of Waterloo. (n.d.). About Single X-ray Diffraction. University of Waterloo. [Link]

  • ResearchGate. (2025). Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. [Link]

  • Google Patents. (n.d.).
  • Ambrus, A. (1997). Comparison of NMR and X-ray crystallography as methods of the protein structure determination. University Medical School of Debrecen. [Link]

  • Bartow, E., & McCollum, E. V. (1904). Syntheses of derivatives of quinoline. Journal of the American Chemical Society. [Link]

  • JEOL Ltd. (n.d.). X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. JEOL Ltd. [Link]

  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. [Link]

  • PubChem. (n.d.). Ethyl 4-hydroxy-1,2,3,4-tetrahydroquinoline-3-carboxylate. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate. National Center for Biotechnology Information. [Link]

  • Brunger, A. T. (n.d.). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. The Howard Hughes Medical Institute. [Link]

  • PubMed. (2016). Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Evans, J. N. (n.d.). Macromolecular Structure Determination: Comparison of Crystallography and NMR. eLS. [Link]

  • PubChemLite. (n.d.). Ethyl 4-hydroxyquinoline-3-carboxylate (C12H11NO3). Université du Luxembourg. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Tautomeric forms of 4-hydroxy quinoline. [Link]

  • ResearchGate. (n.d.). Synthesis of 6,7-difluoro-4-hydroxy-2-thioxo-1.2-dihydroquinoline-3-carboxylate 11 starting from anthranilic acid derivative. [Link]

Sources

A Comparative Guide to the Purity Assessment of Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The stringent purity requirements for pharmaceutical intermediates are critical for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate is a key starting material in the synthesis of various fluoroquinolone antibiotics.[1][2] Its purity profile directly impacts the quality of the subsequent API. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for the purity assessment of this intermediate. We will explore the rationale behind method development, provide detailed experimental protocols, and compare its performance against alternative analytical techniques. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods for pharmaceutical quality control.

Introduction: The Critical Role of Purity in Fluoroquinolone Synthesis

This compound serves as a foundational scaffold in the synthesis of potent fluoroquinolone antibiotics.[3][4] The journey from this intermediate to a final drug product involves several chemical transformations; any impurities present in the starting material can be carried through the synthetic route or lead to the formation of new, potentially toxic by-products.[5] Therefore, a rigorous analytical assessment of its purity is not merely a quality control checkpoint but a fundamental requirement for regulatory compliance and patient safety.

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) has become an indispensable tool in pharmaceutical analysis.[6] Its high resolving power, sensitivity, and ability to provide structural information make it exceptionally well-suited for separating and identifying the main component from structurally similar impurities.[7][8] This guide will delve into the nuances of developing and validating an HPLC-MS method tailored for this compound, emphasizing the principles of scientific integrity and providing actionable protocols.

The Analytical Challenge: Understanding the Analyte and Potential Impurities

The chemical structure of this compound, with its polar quinolone core and ester functionality, dictates the analytical approach.[9] Potential impurities can stem from various sources:

  • Residual Starting Materials: Incomplete reactions can leave behind precursors used in the synthesis.

  • Reaction By-products: Side reactions can generate structurally related compounds, including isomers.

  • Degradation Products: The molecule may degrade under stress conditions such as exposure to acid, base, oxidants, heat, or light.[10]

A comprehensive purity assessment must be able to separate, detect, and ideally identify all these potential impurities.

HPLC-MS Method Development: A Rationale-Driven Approach

The development of a robust HPLC-MS method is a systematic process guided by the physicochemical properties of the analyte and the principles of chromatography and mass spectrometry.

Chromatographic Separation (HPLC)

The goal of the HPLC component is to achieve baseline separation of the main peak from all impurity peaks.

  • Column Selection: The Foundation of Separation Given the polar nature of the quinolone ring, a Reversed-Phase (RP) HPLC column is the most common and effective choice.[11] A C18 (octadecylsilane) bonded phase provides a non-polar stationary phase that retains compounds based on their hydrophobicity. For a molecule like this compound, a modern, end-capped C18 column offers excellent peak shape and resolution.

    • Causality: The non-polar C18 stationary phase interacts with the hydrophobic regions of the analyte and impurities. A polar mobile phase is used to elute the compounds, with more polar compounds eluting earlier.[12] This mechanism is highly effective for a wide range of pharmaceutical compounds.

    • Alternative: For separating highly polar impurities that may not be well-retained on a C18 column, Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode columns can be considered.[13][14] However, for a primary purity method, RP-HPLC is generally the starting point due to its versatility and reproducibility.[15]

  • Mobile Phase Optimization: Driving the Separation The mobile phase in RP-HPLC typically consists of an aqueous component and an organic modifier.

    • Aqueous Phase: Deionized water with an acidic modifier is standard. Formic acid (0.1%) is an excellent choice as it serves two purposes: it protonates the analyte, leading to better peak shape, and it is volatile, making it highly compatible with mass spectrometry.[16]

    • Organic Phase: Acetonitrile is often preferred over methanol due to its lower viscosity and UV transparency.

    • Gradient Elution: An isocratic elution (constant mobile phase composition) may not be sufficient to separate all impurities within a reasonable time. A gradient elution , where the percentage of the organic modifier is increased over time, is typically employed. This allows for the elution of early-eluting polar impurities with good resolution, followed by the main component, and finally, any late-eluting non-polar impurities.[17]

Mass Spectrometric Detection (MS)

The MS detector provides mass information, which is crucial for confirming the identity of the main peak and for characterizing impurities.

  • Ionization Source: From Neutral to Charged Electrospray Ionization (ESI) is the preferred ionization technique for polar to moderately polar molecules like fluoroquinolones.[8] It is a soft ionization technique that typically produces protonated molecules [M+H]+. ESI in positive ion mode is ideal for this analyte due to the presence of basic nitrogen atoms in the quinolone ring that can be readily protonated.[18]

  • Mass Analyzer and Data Acquisition The choice of mass analyzer affects the specificity and the level of structural information that can be obtained.

    • Full Scan Mode: In this mode, the mass spectrometer scans a wide range of mass-to-charge (m/z) ratios. This is useful for detecting all ionizable compounds in the sample, making it ideal for purity assessment and identifying unknown impurities.

    • High-Resolution Mass Spectrometry (HRMS): Using an analyzer like a Time-of-Flight (TOF) or Orbitrap provides highly accurate mass measurements. This allows for the determination of the elemental composition of the main peak and impurities, which is a powerful tool for identification. The characteristic fragmentation patterns of quinolones, such as the loss of CO2 and HF, can further aid in structural elucidation.[19]

Experimental Protocols

The following protocols are provided as a robust starting point. Method validation in accordance with ICH guidelines (Q2(R1)) is mandatory for use in a regulated environment.[6][20][21][22][23]

Standard HPLC-MS Purity Assessment
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water) to a final concentration of 1.0 mg/mL.

    • Further dilute to a working concentration of approximately 0.1 mg/mL for analysis.

  • HPLC-MS Instrumentation and Parameters:

ParameterRecommended SettingRationale
HPLC System Agilent 1290 Infinity II or equivalentHigh-pressure capability for use with small particle size columns, ensuring high resolution.
Column Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mmSub-2-µm particle size provides high efficiency and resolution.
Column Temp. 30 °CEnsures reproducible retention times.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier for good peak shape and MS compatibility.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier with good elution strength.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Injection Vol. 2 µLSmall volume to prevent column overloading.
Gradient 0-1 min (5% B), 1-10 min (5-95% B), 10-12 min (95% B), 12-12.1 min (95-5% B), 12.1-15 min (5% B)A shallow gradient ensures separation of closely eluting impurities.
MS System Agilent 6545XT AdvanceBio LC/Q-TOF or equivalentProvides high-resolution, accurate mass data for confident identification.
Ionization Mode ESI, PositiveOptimal for protonating the basic quinolone structure.[18]
Mass Range m/z 100 - 1000Covers the expected mass of the analyte and potential impurities/dimers.
Capillary Voltage 3500 VStandard voltage for stable electrospray.
Gas Temp. 325 °CFacilitates desolvation of the analyte ions.
Gas Flow 8 L/minAssists in the desolvation process.

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing Weigh Weigh Analyte Dissolve Dissolve in Diluent Weigh->Dissolve Dilute Dilute to Working Conc. Dissolve->Dilute Inject Inject Sample Dilute->Inject HPLC HPLC Separation (C18 Column, Gradient) Inject->HPLC ESI ESI Source (Positive Ion Mode) HPLC->ESI MS Mass Analyzer (Full Scan, HRMS) ESI->MS Integrate Integrate Peaks MS->Integrate Purity Calculate % Purity (Area Percent) Integrate->Purity Identify Identify Impurities (Accurate Mass, Fragments) Integrate->Identify

Forced Degradation Study Protocol

To ensure the analytical method is "stability-indicating," forced degradation studies are performed to generate potential degradation products.[10][24][25] The goal is to achieve 5-20% degradation of the active substance.[24]

  • Prepare a 1.0 mg/mL stock solution of the analyte in a 50:50 acetonitrile/water mixture.

  • Acid Hydrolysis: Mix stock solution with 0.1 M HCl. Heat at 60 °C for 24 hours.

  • Base Hydrolysis: Mix stock solution with 0.1 M NaOH. Keep at room temperature for 4 hours.

  • Oxidative Degradation: Mix stock solution with 3% H2O2. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid sample in an oven at 105 °C for 48 hours, then prepare a solution for analysis.

  • Photolytic Degradation: Expose the solid sample to UV light (254 nm) and visible light as per ICH Q1B guidelines.[10]

  • Analysis: Before injection, neutralize the acidic and basic samples. Analyze all stressed samples using the HPLC-MS method described above.

Forced_Degradation cluster_stress Stress Conditions Analyte Analyte Solution (1 mg/mL) Acid Acidic (0.1 M HCl, 60°C) Analyte->Acid Base Basic (0.1 M NaOH, RT) Analyte->Base Oxidative Oxidative (3% H2O2, RT) Analyte->Oxidative Thermal Thermal (Solid, 105°C) Analyte->Thermal Photolytic Photolytic (UV/Vis Light) Analyte->Photolytic Analysis HPLC-MS Analysis (Stability-Indicating Method) Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photolytic->Analysis

Comparative Analysis: HPLC-MS vs. Alternative Techniques

While HPLC-MS is a powerful technique, it is important to understand its performance in the context of other available methods.

TechniquePrincipleAdvantagesDisadvantagesSuitability for this Topic
HPLC-MS Chromatographic separation followed by mass-based detection.High sensitivity and specificity; provides molecular weight and structural information for impurity identification.[7]Higher cost and complexity compared to HPLC-UV.Excellent. The gold standard for comprehensive purity profiling and impurity identification.
HPLC-UV Chromatographic separation followed by UV absorbance detection.Simple, robust, and cost-effective; widely available.[26]Cannot distinguish between compounds with the same retention time and similar UV spectra (isobaric impurities); provides no structural information.Good. Suitable for routine quality control once impurities have been characterized, but insufficient for initial purity assessment and impurity identification.
GC-MS Gas-phase separation followed by mass-based detection.Excellent for volatile and thermally stable compounds.Not suitable for non-volatile and thermally labile compounds like quinolones without derivatization, which adds complexity.Poor. Unsuitable for the direct analysis of this analyte.
¹H-NMR Nuclear magnetic resonance spectroscopy.Provides definitive structural information; quantitative (qNMR).Low sensitivity, making it difficult to detect impurities below the 0.1% level.Complementary. Useful for confirming the structure of the main component and major impurities if they can be isolated, but not for routine purity profiling.

Conclusion: Establishing a Self-Validating System

For the comprehensive purity assessment of this compound, HPLC-MS stands out as the superior analytical technique. Its ability to separate the analyte from a complex mixture of potential impurities and provide high-confidence structural information is unmatched by other methods. The combination of a high-efficiency reversed-phase HPLC separation with high-resolution mass spectrometry provides a self-validating system where the identity of the main peak is confirmed in every analysis, and any new or unexpected impurities are readily detected.

The successful implementation of the protocols described herein, followed by rigorous validation according to ICH guidelines, will ensure a trustworthy and robust method.[20][23] This not only satisfies regulatory requirements but also builds a deep understanding of the molecule's stability and impurity profile, which is invaluable throughout the drug development lifecycle.

References

  • J. Antimicrob Chemother. (1989). Rapid HPLC assay of fluoroquinolones in clinical specimens.
  • International Journal of Research in Engineering and Science. (n.d.). Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines.
  • Microchemical Journal. (2022).
  • PharmTech. (n.d.).
  • INIS-IAEA. (n.d.).
  • Pharmaguideline. (2024).
  • ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
  • Methods and Objects for Chemoinformatics. (2023).
  • Quest Journals. (2015). Novel analytical method development and validation of several third and fourth generation fluoroquinolone antibacterials in pharmaceutical dosage.
  • PubMed. (2008). Trace analysis of quinolone and fluoroquinolone antibiotics from wastewaters by liquid chromatography-electrospray tandem mass spectrometry.
  • PubMed. (2014).
  • Waters Corporation. (n.d.). Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone Class of Antibiotics in Porcine Muscle Extracts Using Travelling Wave Ion Mobility Mass Spectrometry.
  • PMC - NIH. (n.d.).
  • Hawach Scientific. (2025). Normal Phase HPLC Column and Reverse Phase HPLC Column.
  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
  • Hawach. (2025). Polar Column in HPLC Example.
  • LCGC International. (n.d.).
  • SIELC Technologies. (n.d.). Polar Compounds.
  • Chromatography Online. (2006).
  • MDPI. (n.d.).
  • MedCrave online. (2016).
  • Journal of Pharmaceutical Research & Reports. (2023).
  • Journal of Chemical and Pharmaceutical Research. (2015).
  • PMC - NIH. (2022). Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity.
  • PubChem. (n.d.).
  • ResearchGate. (2025). Synthesis and antibacterial activity of novel fluoroquinolone analogs.
  • MDPI. (n.d.).
  • The University of Jordan. (n.d.).
  • ResearchGate. (2025).

Sources

A Head-to-Head Comparison of Quinoline-Based Acetylcholinesterase Inhibitors: Tacrine and Its Dimer Bis(7)-tacrine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Its rigid, planar structure and ability to participate in various non-covalent interactions, such as π-π stacking and hydrogen bonding, make it an ideal framework for designing enzyme inhibitors.[1][2] One of the most critical applications of quinoline-based inhibitors has been in the symptomatic treatment of Alzheimer's disease (AD), a neurodegenerative disorder characterized by a decline in cognitive function.[3] A key pathological feature of AD is the deficiency of the neurotransmitter acetylcholine (ACh).[4] Acetylcholinesterase (AChE) is the enzyme responsible for the rapid hydrolysis of ACh in the synaptic cleft, terminating the nerve impulse.[5] Therefore, inhibiting AChE increases the concentration and duration of action of ACh, offering a viable strategy for mitigating cognitive symptoms in early-stage AD.[4][5]

Tacrine (9-amino-1,2,3,4-tetrahydroacridine), a compound containing a quinoline-like acridine core, was the first centrally acting AChE inhibitor approved by the FDA for Alzheimer's treatment in 1993.[6][7][8] Despite its pioneering role, its clinical use has been severely limited by significant hepatotoxicity.[6][7] This has spurred extensive research into developing safer and more potent second-generation inhibitors. A prominent example from these efforts is Bis(7)-tacrine, a homodimer of tacrine, which emerged from the "dual-binding site" hypothesis. This guide provides an in-depth, head-to-head comparison of Tacrine and its advanced derivative, Bis(7)-tacrine, focusing on their inhibitory potency, mechanism of action, and the structural rationale behind their differing performance, supported by experimental data.

Mechanism of Action: Targeting the Cholinergic Deficit

The primary mechanism of action for both Tacrine and Bis(7)-tacrine is the inhibition of acetylcholinesterase.[5][9] By reversibly binding to the enzyme, these inhibitors prevent the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission in brain regions critical for memory and learning, such as the cerebral cortex and hippocampus.[5]

AChE possesses a narrow, deep gorge containing the catalytic active site (CAS) at its base and a peripheral anionic site (PAS) at its entrance. Tacrine functions by binding within the CAS, directly blocking the access of acetylcholine to the catalytic machinery.[7] However, the PAS has also been implicated in the pathology of Alzheimer's disease, as it is believed to be involved in the aggregation of β-amyloid plaques. The "dual-binding site" strategy, which led to the development of Bis(7)-tacrine, involves designing inhibitors that can simultaneously interact with both the CAS and the PAS.[10] Bis(7)-tacrine achieves this through two tacrine moieties connected by a seven-carbon alkyl linker, allowing it to span the distance between the two sites.[11]

Caption: Mechanism of Acetylcholinesterase (AChE) Inhibition by Tacrine and Bis(7)-tacrine.

Head-to-Head Performance Comparison

The dimerization of Tacrine to form Bis(7)-tacrine results in a dramatic improvement in inhibitory potency and selectivity. This enhancement is attributed to its ability to engage both the catalytic and peripheral sites of AChE simultaneously.

InhibitorTarget EnzymeIC₅₀ Value (nM)Selectivity (AChE vs. BChE)Reference
Tacrine (THA) Acetylcholinesterase (AChE)~223Low[10][11]
Bis(7)-tacrine (B7T) Acetylcholinesterase (AChE)~0.2 - 0.3High (up to 200-fold > THA)[11]
Tacrine (THA) Butyrylcholinesterase (BChE)~23.5-[8]
Bis(7)-tacrine (B7T) Butyrylcholinesterase (BChE)Varies-[11]

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Analysis of Performance Data:

  • Potency: Experimental data consistently show that Bis(7)-tacrine is significantly more potent than its monomeric precursor, Tacrine. Studies have reported up to a 300-fold, and in some cases a 1000-fold, increase in anti-AChE activity for the dimer.[10][11] This stark difference in IC₅₀ values highlights the success of the dual-binding site inhibitor design strategy.

  • Selectivity: Bis(7)-tacrine also demonstrates markedly improved selectivity for AChE over Butyrylcholinesterase (BChE), a related enzyme.[11] High selectivity is a desirable trait in drug design as it can reduce the likelihood of off-target effects and associated side effects.

  • Toxicity: While Bis(7)-tacrine shows superior inhibitory characteristics, initial studies on its derivatives indicated that cytotoxicity remains a concern, although some dimers showed lower cytotoxicity than Bis(7)-tacrine itself.[11] The hepatotoxicity associated with Tacrine is thought to be related to the metabolic formation of reactive intermediates by the cytochrome P450 system.[5][6] Further research into the metabolic stability and toxicity profile of dimeric structures is crucial for their therapeutic development.

Experimental Protocols: In Vitro AChE Inhibition Assay (Ellman's Method)

To determine and compare the IC₅₀ values of inhibitors like Tacrine and Bis(7)-tacrine, a robust and reproducible experimental protocol is essential. The most widely used method is the spectrophotometric assay developed by Ellman.[3][12][13]

Principle: This colorimetric assay measures the activity of AChE by quantifying the production of thiocholine.[12] The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) into thiocholine and acetate. The resulting thiocholine reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB²⁻).[12] The rate of color formation, measured by absorbance at 412 nm, is directly proportional to AChE activity.[13] The presence of an inhibitor reduces this rate.

Step-by-Step Protocol (96-Well Plate Format):

  • Reagent Preparation:

    • Phosphate Buffer: Prepare a 0.1 M phosphate buffer (pH 8.0).

    • DTNB Solution: Prepare a 10 mM solution of DTNB in the phosphate buffer.

    • ATCh Solution: Prepare a 10 mM stock solution of acetylthiocholine iodide in deionized water. This should be prepared fresh.

    • AChE Enzyme Solution: Prepare a stock solution of AChE (e.g., from electric eel) in phosphate buffer to a final concentration of approximately 0.1 U/mL.

    • Inhibitor Solutions: Prepare a 10 mM stock solution of the test inhibitor (e.g., Tacrine) in DMSO. Perform serial dilutions in phosphate buffer to achieve a range of desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent solvent interference.[12]

  • Assay Plate Setup:

    • Blank Wells: Add 175 µL of phosphate buffer and 25 µL of DTNB solution.

    • Control Wells (100% Activity): Add 125 µL of phosphate buffer, 25 µL of DTNB solution, and 25 µL of the AChE enzyme solution.

    • Test Wells (Inhibitor): Add 100 µL of phosphate buffer, 25 µL of the serially diluted inhibitor solution, 25 µL of DTNB solution, and 25 µL of the AChE enzyme solution.

  • Pre-incubation:

    • Mix the contents of the wells gently by pipetting.

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes to allow the inhibitor to bind to the enzyme.[3]

  • Reaction Initiation and Measurement:

    • To initiate the reaction, add 25 µL of the ATCh substrate solution to all wells (except the blank).

    • Immediately place the plate in a microplate reader.

    • Measure the absorbance at 412 nm kinetically, taking readings every minute for a duration of 10-15 minutes.[12]

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the change in absorbance over time (ΔAbs/min).

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value using non-linear regression analysis from the resulting dose-response curve.[14]

Caption: Workflow for Determining IC₅₀ using the Ellman's Method.

Conclusion and Future Perspectives

The head-to-head comparison between Tacrine and its dimer, Bis(7)-tacrine, serves as a compelling case study in rational drug design. The development of Bis(7)-tacrine, based on the dual-binding site hypothesis, successfully addressed the potency limitations of the parent molecule, yielding an inhibitor with orders of magnitude greater activity. This demonstrates the power of a structure-based approach to optimizing enzyme inhibitors.

However, the journey from a potent inhibitor to a safe and effective therapeutic agent is complex. While Bis(7)-tacrine represents a significant scientific advancement, challenges related to its pharmacokinetic properties and potential toxicity must be overcome.[11] Future research in the field of quinoline-based AChE inhibitors will likely focus on:

  • Multi-Target-Directed Ligands (MTDLs): Designing single molecules that can modulate multiple targets involved in Alzheimer's pathology, such as AChE, BChE, and β-amyloid aggregation.

  • Improving Safety Profiles: Modifying the quinoline scaffold to reduce metabolic activation into toxic byproducts, thereby mitigating issues like hepatotoxicity.

  • Enhancing Blood-Brain Barrier Penetration: Optimizing the physicochemical properties of new inhibitors to ensure they can efficiently reach their target in the central nervous system.

The foundational work on Tacrine and the subsequent innovations leading to compounds like Bis(7)-tacrine continue to provide invaluable insights, guiding the next generation of drug discovery efforts for neurodegenerative diseases.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Tacrine Hydrochloride?
  • National Center for Biotechnology Information. (n.d.). Tacrine. PubChem.
  • National Institute of Diabetes and Digestive and Kidney Diseases. (2020, January 15). Tacrine. LiverTox.
  • Al-Snafi, A. E. (2022). Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential. PMC.
  • Patsnap Synapse. (2024, June 14). What is Tacrine Hydrochloride used for?
  • BenchChem. (n.d.). Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8".
  • Zhang, L., et al. (2014). Synthesis, biological activity, and biopharmaceutical characterization of tacrine dimers as acetylcholinesterase inhibitors. PubMed.
  • Nordberg, A. (1998). Cholinesterase inhibitors in the treatment of Alzheimer's disease: a comparison of tolerability and pharmacology. PubMed.
  • Ovid. (1993). Donepezil: a step forward compared with tacrine for Alzheimer's disease?
  • MDPI. (n.d.). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors.
  • MDPI. (2020). Acetylcholinesterase Inhibition of Diversely Functionalized Quinolinones for Alzheimer's Disease Therapy.
  • Przybyłowska, M., et al. (n.d.). Design, synthesis and biological evaluation of novel N-phosphorylated and O-phosphorylated tacrine derivatives as potential drugs against Alzheimer's disease. Taylor & Francis Online.
  • Worek, F., & Thiermann, H. (2013). Determination of acetylcholinesterase activity by the Ellman assay: A versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. ResearchGate.
  • Sang, Z., et al. (n.d.). SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease.
  • Gauthier, S. (2006). Donepezil in Alzheimer's disease: an evidence-based review of its impact on clinical and economic outcomes. PubMed Central.
  • Scribd. (n.d.). Ellman Esterase Assay Protocol.
  • de Paula, C. T., et al. (2016). Novel Triazole-Quinoline Derivatives as Selective Dual Binding Site Acetylcholinesterase Inhibitors. PMC.
  • Sathya, M., et al. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science.
  • Prejano, M., et al. (2024). Evaluating Quinolines: Molecular Dynamics Approach to Assess Their Potential as Acetylcholinesterase Inhibitors for Alzheimer's Disease. IRIS.
  • ResearchGate. (n.d.). Comparison of Donepezil and Tacrine.
  • Asen, N. D., & Aluko, R. E. (2022). In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking. Frontiers.
  • ResearchGate. (n.d.). Structures of tacrine, bis(7)-tacrine and chiral dimers.
  • ResearchGate. (n.d.). Chemical structures of bis(7)tacrine, cystamine and design strategy of....
  • Smith, S. E., et al. (1999). Comparison of donepezil-, tacrine-, rivastigmine- and metrifonate-induced central and peripheral cholinergically mediated responses in the rat. PubMed.
  • Przybyłowska, M., et al. (n.d.). Design, synthesis and biological evaluation of novel N-phosphorylated and O-phosphorylated tacrine derivatives as potential drugs against Alzheimer's disease. Related Research Data.

Sources

The Evolving Landscape of 4-Hydroxyquinoline Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

The 4-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a broad spectrum of biological activities. Its inherent ability to interact with various biological targets has made it a focal point for drug discovery and development. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of 4-hydroxyquinoline derivatives, offering insights into the chemical modifications that govern their anticancer, antimicrobial, and antiviral properties. This analysis is supported by experimental data and detailed protocols to aid researchers in the rational design of novel therapeutic agents.

Anticancer Activity: Targeting Cellular Proliferation

4-Hydroxyquinoline derivatives have demonstrated significant potential as anticancer agents, with their mechanism of action often involving the inhibition of crucial enzymes in cancer cell proliferation and survival.[1] SAR studies have revealed that substitutions at various positions on the quinoline ring system dramatically influence their cytotoxic efficacy.

Key Structural Modifications and Their Impact

Substitutions at the C2, C3, C6, and C7 positions of the 4-hydroxyquinoline core have been extensively explored to enhance anticancer activity and selectivity.

  • C2 Position: The introduction of styryl groups at the C2 position has been shown to induce a p53-independent mechanism of action in cancer cells.[2] Furthermore, attaching a phenyl group at this position, as seen in 7-Bromo-4-hydroxy-2-phenylquinoline, is a common strategy in the design of cytotoxic agents.[1]

  • C3 Position: Modifications at the C3 position are critical for tuning the biological activity. The presence of a long alkyl side chain has been a key focus. For instance, derivatives with a nonyl group at C3 have shown promising activity.[3] Knoevenagel condensation of 4-hydroxyquinolines with aromatic aldehydes at the active methylene group adjacent to C2 can lead to the formation of benzylidene derivatives with cytotoxic effects.[2][4]

  • C6 and C7 Positions: Halogenation at these positions, particularly with bromine, has been found to significantly increase antifungal activity, a trend that often correlates with anticancer potential due to shared cellular targets.[3] Trifluoromethoxy substitution at the C6 position has also been explored in the development of matrix metalloproteinase inhibitors.[4]

Comparative Analysis of Anticancer Potency

The following table summarizes the in vitro anticancer activity of representative 4-hydroxyquinoline derivatives against various cancer cell lines. The IC₅₀ values indicate the concentration required to inhibit 50% of cell viability.

Compound IDC2-SubstituentC3-SubstituentC6/C7-SubstituentsCancer Cell LineIC₅₀ (µM)Reference
Compound 3g -Fused cyclohexanedione derivative-HCT116 (Colon)Promising[5]
Benzylidene Derivative Benzylidene-VariesDoxorubicin-resistant colon adenocarcinomaSelectively toxic[2]
7-Bromo-2-phenyl Phenyl-7-BromoVarious-[1]

Table 1: Comparative anticancer activity of selected 4-hydroxyquinoline derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic effects of 4-hydroxyquinoline derivatives on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., HCT116, A549, PC3, MCF-7) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.[5]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value using a dose-response curve.

Antimicrobial Activity: Combating Pathogenic Microbes

The 4-hydroxyquinoline scaffold is a core component of several established antimicrobial drugs.[1][6] Synthetic derivatives are frequently screened for their ability to inhibit the growth of pathogenic bacteria and fungi.

Structure-Activity Relationship in Antimicrobial Derivatives

The antimicrobial potency of 4-hydroxy-2-quinolone analogs is significantly influenced by the nature of substituents on the quinoline ring.

  • C3 Alkyl Chain Length: The length of the alkyl chain at the C3 position has a dramatic impact on antimicrobial activity. Studies have shown that replacing a tridecyl group with a nonyl group can enhance antifungal activity.[3]

  • C6 and C7 Halogenation: The introduction of halogens, especially bromine, at the C6 and C7 positions leads to a significant increase in antifungal activity against species like Aspergillus flavus.[3] Compound 3j , a brominated analog with a nonyl side chain, exhibited exceptional antifungal activity, surpassing that of the positive control, amphotericin B.[3]

  • Aromatic/Heteroaromatic Substituents at C3: While extensive research has focused on aromatic and heteroaromatic motifs at the C3 position, recent studies highlight the importance of long alkyl chains for potent antimicrobial effects.[3]

Comparative Analysis of Antimicrobial Efficacy

The following table presents the antimicrobial activity of key 4-hydroxyquinoline derivatives, with the Minimum Inhibitory Concentration (MIC) being the primary quantitative measure.

Compound IDC3-SubstituentC6/C7-SubstituentsMicroorganismMIC (µg/mL)Reference
Compound 3j NonylBrominatedAspergillus flavus1.05 (IC₅₀)[3]
Compound 3i --Staphylococcus aureus125-1000[3]
Cloxyquin -5-ChloroStaphylococcus aureus≤5.58[7]
8-Hydroxyquinoline --Staphylococcus aureus≤6.90[7]

Table 2: Comparative antimicrobial activity of selected 4-hydroxyquinoline derivatives.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the MIC of 4-hydroxyquinoline derivatives against bacteria.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Add the standardized bacterial suspension to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antiviral Activity: Targeting Viral Replication

Recent studies have highlighted the potential of 4-hydroxyquinoline derivatives as broad-spectrum antiviral agents.[8] Their mechanism often involves targeting host factors essential for viral replication, which can be a strategy to avoid the development of drug-resistant viral strains.[8][9]

SAR in Antiviral 4-Quinoline Carboxylic Acids

A notable class of antiviral 4-hydroxyquinoline derivatives are the 4-quinoline carboxylic acids. Their SAR has been extensively studied, leading to the identification of potent inhibitors of human dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis and, consequently, viral replication.[8][10]

  • Diaryl Ether Substituents: The introduction of diaryl ether-substituted moieties at the C2 position has led to the discovery of highly potent DHODH inhibitors.[8]

  • Fluorine Substitution: The presence of a fluorine atom at the C6 position, as in compound C44 , has been shown to contribute to potent antiviral activity.[8]

Comparative Analysis of Antiviral Potency

The following table showcases the antiviral activity of a potent 4-quinoline carboxylic acid derivative.

Compound IDKey Structural FeaturesVirusEC₅₀TargetReference
C44 6-fluoro-2-(diaryl ether)quinoline-4-carboxylic acidVSV1.9 nMHuman DHODH[8]
C44 6-fluoro-2-(diaryl ether)quinoline-4-carboxylic acidWSN-Influenza41 nMHuman DHODH[8]
Hydroxyquinoline-pyrazole hybrid -SARS-CoV-2, MERS-CoV, HCoV-229EPotent inhibition-[11]

Table 3: Comparative antiviral activity of selected 4-hydroxyquinoline derivatives.

Experimental Workflow: Antiviral Activity Screening

The following diagram illustrates a typical workflow for screening and characterizing the antiviral activity of 4-hydroxyquinoline derivatives.

Antiviral_Screening_Workflow cluster_screening Initial Screening cluster_validation Validation & SAR cluster_mechanism Mechanism of Action A High-Throughput Screening (e.g., cell-based assay) B Identify 'Hit' Compounds A->B Select for potency C Dose-Response Assays (Determine EC₅₀) B->C D Synthesize Analogs C->D Optimize lead E Structure-Activity Relationship (SAR) Studies D->E E->D F Target Identification (e.g., DHODH inhibition assay) E->F G Mode of Action Studies (e.g., time-of-addition assay) F->G

Figure 1: A generalized workflow for the discovery and characterization of antiviral 4-hydroxyquinoline derivatives.

Synthesis and Characterization

The synthesis of 4-hydroxyquinoline derivatives often employs classic organic reactions, with modifications to introduce desired functionalities.

General Synthetic Scheme: Conrad-Limpach Reaction

A common route to the 4-hydroxyquinoline core is the Conrad-Limpach reaction.[2]

Conrad_Limpach Reactants Aniline derivative + β-ketoester Intermediate Enamine intermediate Reactants->Intermediate Condensation Product 4-Hydroxyquinoline derivative Intermediate->Product Thermal cyclization

Figure 2: Simplified schematic of the Conrad-Limpach synthesis of 4-hydroxyquinolines.

Characterization Techniques

Synthesized compounds are typically characterized using a suite of analytical techniques to confirm their structure and purity, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.[2]

  • High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight and elemental composition.[2]

  • Melting Point (m.p.): To assess purity.[2]

Conclusion

The 4-hydroxyquinoline scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical role of specific substitutions in modulating the anticancer, antimicrobial, and antiviral activities of these derivatives. By understanding the intricate interplay between chemical structure and biological function, researchers can more effectively design and synthesize next-generation 4-hydroxyquinoline-based drugs with improved potency, selectivity, and pharmacokinetic profiles. The provided experimental protocols and workflows serve as a practical resource for the evaluation and characterization of these promising compounds.

References

  • Gáll, Z., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 27(23), 8459. [Link]

  • El-Sayed, M. A. A., et al. (2025). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Advances, 15(6), 3635-3652. [Link]

  • Nguyen, T. H., et al. (2022). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. Molecules, 27(19), 6537. [Link]

  • Hussein, M., Ismail, M., & El-Adly, R. (2016). Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. International Journal of Organic Chemistry, 6, 207-219. [Link]

  • Al-Ostath, A., et al. (2023). Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. Molecules, 28(14), 5438. [Link]

  • Gellis, A., et al. (2021). The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. ChemRxiv. [Link]

  • Das, P., et al. (2013). SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity. ACS Medicinal Chemistry Letters, 4(6), 517-521. [Link]

  • Al-Majid, A. M., et al. (2024). Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation. Scientific Reports, 14(1), 20959. [Link]

  • Wu, J., et al. (2024). Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Derivatives. Journal of Agricultural and Food Chemistry, 72(5), 2389-2400. [Link]

  • Ceylan, S., et al. (2023). Structure-activity relationship of anticancer drug candidate quinones. Turkish Journal of Chemistry, 48(1), 152-165. [Link]

  • Gáll, Z., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 27(23), 8459. [Link]

  • Ceylan, S., et al. (2023). Structure-activity relationship of anticancer drug candidate quinones. Turkish Journal of Chemistry, 48(1), 152-165. [Link]

  • Patel, B. A., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(14), 6049-6064. [Link]

  • Das, P., et al. (2013). SAR-based optimization of a 4-quinoline carboxylic acid analogue with potent antiviral activity. ACS Medicinal Chemistry Letters, 4(6), 517-521. [Link]

  • Elgogary, R. A., et al. (2025). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. RSC Advances, 15(31), 21484-21523. [Link]

  • El-fakharany, E. M., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(12), 4781. [Link]

  • Jones, G. (1967). The Chemistry of 4-Hydroxyquinolines. Chemical Reviews, 67(5), 593-614. [Link]

  • Jampilek, J., et al. (2005). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Current Organic Chemistry, 9(1), 49-65. [Link]

  • Fassihi, A., et al. (2011). QSAR Study on Anti-HIV-1 Activity of 4-Oxo-1,4-dihydroquinoline and 4-Oxo-4H-pyrido[1,2-a]pyrimidine Derivatives Using SW-MLR, Artificial Neural Network and Filtering Methods. Iranian Journal of Pharmaceutical Research, 10(4), 719-731. [Link]

  • ResearchGate. (2025). Structural–activity relationship (SAR) of 4-quinolone derivatives. [Link]

  • Kumar, N., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Iranian Chemical Society, 19(12), 5221-5250. [Link]

  • Harsh, H., et al. (2022). QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. Bio-Science & Evolution Letters, 3(1), 1628-1634. [Link]

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of Quinoline Ligands

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison and best-practice protocols for conducting molecular docking studies of quinoline ligands. It is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods for the discovery and optimization of quinoline-based therapeutics.

The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The quinoline ring system, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry.[1][2][3] Its rigid structure and ability to engage in various non-covalent interactions have made it a privileged scaffold in the design of therapeutic agents across a wide range of diseases. Quinoline derivatives have demonstrated significant potential as anticancer, antimalarial, antibacterial, and antiviral agents.[2][4][5][6][7]

The versatility of the quinoline nucleus allows for chemical modifications at multiple positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to optimize binding affinity and selectivity for a specific biological target.[4][8] This guide will explore how to computationally evaluate and compare these derivatives to identify the most promising candidates for further development.

The Pillars of a Robust Comparative Docking Study

A successful comparative docking study hinges on more than just generating binding scores. It requires a methodologically sound approach that integrates careful preparation, appropriate software selection, and critical analysis, all validated by experimental data. The ultimate goal is to establish a reliable in silico model that can accurately predict the binding behavior of novel quinoline derivatives.

Here, we dissect the critical components of a comprehensive and trustworthy docking workflow.

Target Selection and Preparation: The Foundation of Accuracy

The quality of the target protein structure is paramount for obtaining meaningful docking results.[9][10] The choice of the protein structure should be guided by the specific research question.

Key Considerations for Target Preparation:

  • Resolution: Prioritize high-resolution crystal structures (ideally < 2.5 Å) from the Protein Data Bank (PDB) to ensure accurate atomic coordinates.

  • Bound Ligand: Whenever possible, select a protein structure co-crystallized with a ligand, preferably one structurally similar to the quinoline series under investigation. This provides a crucial reference for validating the docking protocol.[11]

  • Biological Assembly: Ensure you are using the biologically relevant oligomeric state of the protein.

  • Structural Integrity: Meticulously check for and correct any structural defects such as missing atoms, residues, or loops.[9] Protonation states of ionizable residues at physiological pH must be correctly assigned, as they play a critical role in ligand binding.

Ligand Preparation: Ensuring Chemical Correctness

The accuracy of ligand representation is as crucial as that of the protein.

Essential Ligand Preparation Steps:

  • 2D to 3D Conversion: Accurately convert 2D chemical structures of quinoline derivatives into 3D conformations.

  • Tautomeric and Ionization States: Determine the most probable tautomeric and ionization states of the ligands at physiological pH.

  • Energy Minimization: Perform energy minimization of the 3D ligand structures using a suitable force field (e.g., MMFF94) to obtain low-energy, stable conformations.[12]

The Docking Workflow: A Step-by-Step Protocol

The following protocol outlines a generalized yet robust workflow for the comparative docking of quinoline ligands. This protocol is designed to be adaptable to various software packages.

Experimental Protocol: Molecular Docking of Quinoline Ligands
  • Protein Preparation:

    • Download the desired protein structure from the PDB (e.g., EGFR kinase domain, PDB ID: 2GS2).

    • Remove water molecules and any co-solvents or ions not essential for binding.

    • Add hydrogen atoms and assign appropriate protonation states to residues.

    • Repair any missing side chains or loops using protein preparation tools.

    • Minimize the protein structure to relieve any steric clashes.

  • Ligand Preparation:

    • Draw the 2D structures of the quinoline derivatives using a chemical drawing tool.

    • Convert the 2D structures to 3D and generate multiple conformers if the software allows.

    • Assign correct bond orders and formal charges.

    • Perform energy minimization of the ligand structures.

  • Binding Site Definition and Grid Generation:

    • Define the binding site based on the location of the co-crystallized ligand or from prior biological knowledge.

    • Generate a docking grid or box that encompasses the entire binding pocket, providing sufficient space for the ligands to orient themselves.[12][13]

  • Docking Simulation:

    • Select a suitable docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock, Glide's hierarchical filtering).[14][15]

    • Dock the prepared quinoline ligands into the defined binding site of the prepared protein.

    • Generate a set number of binding poses for each ligand.

  • Pose Analysis and Scoring:

    • Analyze the generated binding poses for each ligand.

    • Evaluate the docking scores (e.g., binding energy in kcal/mol) to rank the ligands. More negative scores generally indicate higher predicted binding affinity.[12]

    • Visually inspect the top-ranked poses to assess the plausibility of the binding mode and the key interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the protein's active site residues.

Workflow Visualization

G cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase protein_prep Protein Preparation (PDB Structure) grid_gen Grid Generation (Define Binding Site) protein_prep->grid_gen ligand_prep Ligand Preparation (Quinoline Derivatives) docking_sim Docking Simulation (Software Execution) ligand_prep->docking_sim grid_gen->docking_sim pose_analysis Pose Analysis & Scoring docking_sim->pose_analysis interaction_analysis Interaction Analysis pose_analysis->interaction_analysis experimental_validation Experimental Validation interaction_analysis->experimental_validation

Caption: A generalized workflow for molecular docking studies.

Critical Evaluation of Docking Results: Beyond the Score

A common pitfall in molecular docking is to rely solely on the docking score as a definitive measure of a compound's potential.[9] A thorough and critical analysis is essential to derive meaningful insights.

The Imperative of Docking Validation: Building Trust in Your Model

Before screening a library of novel compounds, it is crucial to validate the docking protocol.[11][16][17]

Redocking: The most common validation method involves extracting the co-crystallized ligand from the protein's active site and docking it back in.[11][16] A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation.[11][17]

Comparative Analysis of Quinoline Ligands

Once the docking protocol is validated, you can proceed with docking your series of quinoline derivatives. The primary output will be a ranked list of compounds based on their docking scores.

Data Presentation: Comparative Docking Scores of Quinoline Derivatives against EGFR

Quinoline DerivativeDocking Score (kcal/mol)Key Interacting ResiduesPredicted Interactions
Compound 4f[4]-9.8Met793, Leu718, Val726H-bond, Hydrophobic
Derivative A-9.2Met793, Cys797H-bond, Pi-sulfur
Derivative B-8.5Leu844, Ala743Hydrophobic
Derivative C-7.1Asp855H-bond

This is a representative table; actual values will vary based on the specific study.

The Power of Visual Inspection

Visual inspection of the top-ranked poses is a non-negotiable step. It allows you to apply your chemical intuition and biological knowledge to assess the reasonableness of the predicted binding modes. Look for key interactions that are known to be important for inhibitor binding to the target class. For instance, in many kinase inhibitors, a hydrogen bond to the hinge region is critical for activity.[18]

The Synergy of In Silico and In Vitro: The Path to Discovery

Computational studies, including molecular docking, are powerful tools for prioritizing compounds and generating hypotheses. However, they are not a substitute for experimental validation.[2][5] The most successful drug discovery campaigns integrate computational and experimental approaches in a cyclical manner.

Integrated Drug Discovery Workflow

G in_silico In Silico Screening (Docking, ADMET) synthesis Chemical Synthesis in_silico->synthesis in_vitro In Vitro Assays (IC50 Determination) synthesis->in_vitro sar Structure-Activity Relationship (SAR) in_vitro->sar sar->in_silico Design New Analogs optimization Lead Optimization sar->optimization

Caption: An iterative cycle of in silico and experimental work in drug discovery.

ADMET Profiling: Predicting Drug-Likeness

In addition to predicting binding affinity, computational tools can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of your quinoline derivatives.[13][19][20][21][22] Early assessment of ADMET properties can help to identify compounds that are more likely to have favorable pharmacokinetic profiles and avoid costly failures later in the drug development pipeline.[21]

Key ADMET Parameters to Evaluate:

  • Lipinski's Rule of Five: A set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug.[23]

  • Aqueous Solubility: Affects absorption and formulation.

  • Blood-Brain Barrier (BBB) Permeability: Important for CNS-targeting drugs.[20]

  • CYP450 Inhibition: Predicts potential for drug-drug interactions.

  • Hepatotoxicity and Carcinogenicity: Early flags for potential toxicity.

Conclusion and Future Perspectives

Comparative docking studies are an indispensable tool in the modern drug discovery landscape for rapidly assessing the potential of a series of related compounds like quinoline derivatives. By adhering to rigorous methodologies, critically evaluating the results, and integrating computational predictions with experimental validation, researchers can significantly accelerate the identification of promising lead candidates.

The continued development of more accurate scoring functions, improved methods for modeling protein flexibility, and the application of machine learning will further enhance the predictive power of molecular docking.[24][25] As these computational tools evolve, they will undoubtedly play an even more prominent role in the design and development of the next generation of quinoline-based medicines.

References

  • Al-Ostoot, F. H., et al. (2025).
  • Chandane, A. Y., et al. (2025). Molecular Docking And In Vitro Studies Of New Quinoline Derivatives With Antimalarial Potential.
  • Verma, A., & Singh, D. (n.d.).
  • Gaber, Z. B., et al. (2019).
  • QSAR, molecular docking and ADMET studies of Quinoline, Isoquinoline and Quinazoline derivatives against Plasmodium falciparum malaria. (2022).
  • Kumar, M., et al. (2025). Molecular Docking and ADMET Study of Quinoline-based Derivatives for Anti-Cancer Activity.
  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. (n.d.). MDPI.
  • DNA Gyrase as a Target for Quinolones. (n.d.). MDPI.
  • Sivakumar, V., & Agrawal, R. (2025).
  • Al-Suwaidan, I. A., et al. (2024). Docking, synthesis, and anticancer assessment of novel quinoline-amidrazone hybrids.
  • Docking studies on novel analogs of quinolones against DNA gyrase of Escherichia coli. (n.d.).
  • Vijayaraghavan, S., & Tilva, V. (2017).
  • Docking and 3D QSAR Studies on Substituted Cyclobutylphenyl Quinoline Derivatives as Inhibitors of Bacterial DNA Gyrase. (n.d.). PubMed.
  • Docking studies on novel analogs of quinolones against DNA gyrase of Escherichia coli. (2018).
  • Shaik, J. (2023). Design, Synthesis, Molecular Docking Study of Novel Quinolines as Potential Anti malarial Drugs.
  • Rueda, M., & Abagyan, R. (2016). Best Practices in Docking and Activity Prediction. bioRxiv.
  • Computational ADMET Profiling and Docking Study of N-Substituted Quinoline Hydrazone Derivatives. (n.d.).
  • Manoharan, M., et al. (2017). Molecular docking, discovery, synthesis, and pharmacological properties of new 6-substituted-2-(3-phenoxyphenyl)-4-phenyl quinoline derivatives; an approach to developing potent DNA gyrase inhibitors/antibacterial agents. PubMed.
  • Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. (n.d.). PubMed Central.
  • Molecular modeling studies of quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors using pharmacophore based 3D QSAR and docking approach. (n.d.). Arabian Journal of Chemistry.
  • Docking and scoring. (n.d.). Schrödinger.
  • Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Tre
  • Bolivar Avila, S. (2024). Validation of Docking Methodology (Redocking).
  • Best Practices in Docking and Activity Prediction. (n.d.).
  • How to validate the molecular docking results ? (2022).
  • Computational Molecular Docking and In-Silico, ADMET Prediction Studies of Quinoline Derivatives as EPHB4 Inhibitor. (2024). Bentham Science Publisher.
  • Validation of Molecular Docking Programs for Virtual Screening against Dihydroptero
  • Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies towards
  • Lessons from Docking Validation. (n.d.).
  • Molecular modeling studies of quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors using pharmacophore based 3D QSAR and docking approach. (2016).
  • Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. (n.d.). Molecular BioSystems (RSC Publishing).
  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. (n.d.). NIH.
  • Comparative Docking Analysis of Quinoline Derivatives in Drug Discovery. (n.d.). Benchchem.
  • Scoring functions for docking. (n.d.). Wikipedia.
  • Synthesis, Docking, and Machine Learning Studies of Some Novel Quinolinesulfonamides–Triazole Hybrids with Anticancer Activity. (n.d.). PubMed Central.

Sources

A Comparative Guide to Validating Target Engagement of Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate with Bacterial DNA Gyrase

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of modern biophysical and cellular methods to validate the target engagement of Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate, a novel quinoline derivative with suspected antibacterial properties. As the scaffold of this molecule is reminiscent of fluoroquinolone antibiotics, we will proceed with the working hypothesis that its primary molecular target is bacterial DNA gyrase, a type II topoisomerase essential for DNA replication and repair.[1][2][3]

We will explore multiple orthogonal techniques to confirm direct binding to DNA gyrase and quantify its functional impact in a cellular context. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously validate the mechanism of action of similar novel chemical entities.

The Critical Role of Target Engagement Validation

In early-stage drug discovery, definitively proving that a compound binds to its intended target and elicits a functional response is paramount. This process, known as target engagement, de-risks a program by ensuring that the observed cellular phenotype is a direct result of on-target activity. Failure to rigorously validate target engagement can lead to the costly pursuit of compounds with misleading mechanisms of action.

For this compound, confirming its interaction with DNA gyrase is the foundational step in its development as a potential antibacterial agent. Here, we compare several robust methodologies to achieve this, using the well-characterized fluoroquinolone, Ciprofloxacin, as a benchmark comparator.

Biophysical Methods: Direct Measurement of Binding

Biophysical assays provide direct evidence of a compound's interaction with its purified target protein. These methods are invaluable for determining binding affinity (KD), kinetics, and stoichiometry.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte (the compound) to a ligand (the target protein) immobilized on a sensor surface in real-time.

The core principle of SPR lies in detecting changes in the refractive index at the surface of a sensor chip upon binding of the analyte. By immobilizing purified DNA gyrase and flowing solutions of this compound and Ciprofloxacin over the surface at various concentrations, we can directly measure the association (kon) and dissociation (koff) rates of the binding events. The equilibrium dissociation constant (KD), a measure of binding affinity, can then be calculated (KD = koff/kon).

SPR_Workflow cluster_prep Preparation cluster_assay SPR Assay cluster_analysis Data Analysis p1 Purify DNA Gyrase (Subunits A and B) p2 Immobilize GyrA on Sensor Chip p1->p2 Covalent Coupling a1 Inject Compound (Analyte) p2->a1 Assay Start a2 Association Phase (Real-time Binding) a1->a2 Multiple Cycles (Concentration Series) a3 Dissociation Phase (Buffer Flow) a2->a3 Multiple Cycles (Concentration Series) a4 Regeneration a3->a4 Multiple Cycles (Concentration Series) d1 Generate Sensorgrams a3->d1 a4->a1 Multiple Cycles (Concentration Series) d2 Fit Data to Binding Models d1->d2 d3 Determine kon, koff, KD d2->d3

Caption: High-level workflow for an SPR-based target engagement assay.

A successful SPR experiment will yield sensorgrams that can be fit to a kinetic model to determine the binding parameters.

CompoundKD (nM)kon (1/Ms)koff (1/s)
This compound1501.2 x 1051.8 x 10-2
Ciprofloxacin (Comparator)502.5 x 1051.25 x 10-2

Table 1: Hypothetical SPR data comparing the binding kinetics of the test compound and Ciprofloxacin to DNA gyrase. The lower KD of Ciprofloxacin indicates a higher binding affinity.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique that measures target engagement within the complex environment of a living cell or cell lysate. It is based on the principle that a protein's thermal stability is altered upon ligand binding.

When a compound binds to its target protein, it generally stabilizes the protein's structure, making it more resistant to thermal denaturation. In a CETSA experiment, cells or cell lysates are treated with the compound, heated to a range of temperatures, and the amount of soluble (non-denatured) target protein remaining is quantified, typically by Western blot or mass spectrometry. A shift in the melting temperature (Tm) of the target protein in the presence of the compound is indicative of target engagement.

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_separation Separation & Detection cluster_analysis Data Analysis t1 Incubate Bacterial Cells with Compound or DMSO h1 Aliquot cell lysates t1->h1 h2 Heat aliquots to a range of temperatures h1->h2 s1 Centrifuge to pellet aggregated proteins h2->s1 s2 Collect supernatant (soluble fraction) s1->s2 s3 Quantify soluble DNA Gyrase (e.g., Western Blot) s2->s3 a1 Plot % Soluble Protein vs. Temperature s3->a1 a2 Determine Melting Temp (Tm) for each condition a1->a2 a3 Calculate ΔTm a2->a3

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

The primary output of a CETSA experiment is a series of "melting curves" for the target protein under different treatment conditions.

CompoundTm of DNA Gyrase (°C)ΔTm (°C) vs. DMSO
DMSO (Vehicle)48.5-
This compound52.0+3.5
Ciprofloxacin (Comparator)54.5+6.0

Table 2: Representative CETSA data showing the thermal stabilization of DNA gyrase upon compound binding in a cellular lysate. A positive ΔTm confirms intracellular target engagement.

Functional Assays: Measuring the Consequence of Binding

While biophysical methods confirm binding, functional assays are necessary to demonstrate that this binding event translates into a modulation of the target's activity.

DNA Gyrase Supercoiling Assay

This in vitro biochemical assay directly measures the enzymatic activity of DNA gyrase, which introduces negative supercoils into relaxed circular DNA.

  • Reaction Setup: Prepare reaction mixtures containing relaxed plasmid DNA, DNA gyrase, ATP, and varying concentrations of the test compound or Ciprofloxacin.

  • Incubation: Allow the enzymatic reaction to proceed for a set time (e.g., 30 minutes) at the optimal temperature (e.g., 37°C).

  • Reaction Quenching: Stop the reaction by adding a solution containing a protein denaturant (e.g., SDS) and a DNA loading dye.

  • Agarose Gel Electrophoresis: Separate the different DNA topoisomers (relaxed vs. supercoiled) on an agarose gel.

  • Visualization: Stain the gel with a fluorescent DNA dye (e.g., ethidium bromide) and visualize under UV light. The inhibition of supercoiling will result in a decrease in the mobility of the plasmid DNA.

  • Quantification: Densitometry can be used to quantify the amount of supercoiled DNA in each lane to determine the IC50 value for each compound.

The results of this assay provide a clear visual and quantitative measure of enzyme inhibition.

CompoundIC50 (µM)
This compound1.2
Ciprofloxacin (Comparator)0.5

Table 3: IC50 values from a DNA gyrase supercoiling assay. These values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Cellular Assays: Validating the Mechanism in a Biological System

The final and most critical step is to confirm that the compound's antibacterial activity is a direct result of targeting DNA gyrase in living bacteria.

Minimum Inhibitory Concentration (MIC) Testing

MIC testing is the gold standard for measuring the in vitro antibacterial potency of a compound. It determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. While not a direct measure of target engagement, it provides the essential cellular phenotype that must be linked back to the target.

  • Preparation: A standardized inoculum of the test bacterium (e.g., E. coli) is prepared.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing bacterial growth medium.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.

CompoundMIC against E. coli (µg/mL)
This compound2.0
Ciprofloxacin (Comparator)0.5

Table 4: MIC values demonstrating the antibacterial potency of the compounds.

Comparison of Methods and Concluding Remarks

This guide has outlined a multi-faceted approach to validating the target engagement of this compound with its hypothetical target, DNA gyrase. Each technique provides a unique and complementary piece of the puzzle.

MethodTypeKey Output(s)ProsCons
Surface Plasmon Resonance (SPR) BiophysicalKD, kon, koffLabel-free, real-time kinetics, precise affinity measurementRequires purified protein, can be sensitive to buffer conditions
Cellular Thermal Shift Assay (CETSA) CellularΔTmIn-cell/lysate format, confirms intracellular binding, no labelsIndirect measure of binding, requires a specific antibody
DNA Gyrase Supercoiling Assay FunctionalIC50Direct measure of enzyme inhibition, clear functional readoutIn vitro, may not perfectly reflect cellular conditions
MIC Testing CellularMICGold standard for antibacterial activity, physiologically relevantDoes not directly confirm the mechanism of action

Table 5: A comparative summary of the discussed target engagement validation methods.

By integrating these methodologies, a robust and compelling case can be built for the mechanism of action of a novel compound. The biophysical data from SPR confirms direct binding, CETSA validates this binding in a cellular context, the supercoiling assay demonstrates functional inhibition of the enzyme, and MIC testing confirms that this translates to the desired antibacterial phenotype. This layered, evidence-based approach is fundamental to the principles of modern drug discovery and development.

References

  • Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent.Anticancer Agents in Medicinal Chemistry.
  • Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase.
  • Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the
  • Ethyl 6-chloro-7-fluoro-4-hydroxyquinoline-3-carboxyl
  • The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors.PubMed.
  • Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxyl
  • Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxyl
  • Quinoline-3-carboxylate Derivatives: A New Hope as an Antiprolifer
  • ETHYL 6,8-DIFLUORO-4-HYDROXY-3-QUINOLINECARBOXYL
  • 6,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid ethyl ester | CAS 107555-38-4.Santa Cruz Biotechnology.
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.PubMed Central.
  • Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents.
  • Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate.
  • Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate.

Sources

A Senior Application Scientist's Guide to Benchmarking New Quinolone Compounds Against Known Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for New Antibacterial Agents

The relentless rise of antibiotic resistance presents a formidable challenge to global health, necessitating an urgent and continuous search for novel antimicrobial agents.[1] The quinolone class of antibiotics has long been a cornerstone in treating a wide array of bacterial infections, but their efficacy is increasingly threatened by the emergence of resistant strains.[2][3] This guide serves as a comprehensive framework for researchers, scientists, and drug development professionals to rigorously benchmark new quinoline-based compounds. Our objective is to move beyond simple data reporting and provide a structured, scientifically-grounded methodology for comparative analysis, ensuring that the most promising candidates are identified for further development. We will delve into the critical experiments for determining antimicrobial potency, spectrum of activity, bactericidal mechanisms, and preliminary safety profiles, comparing novel compounds against established clinical antibiotics.

The Scientific Foundation: Understanding the Quinolone Mechanism of Action

Quinolone antibiotics exert their bactericidal effect by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[2][4] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By binding to the enzyme-DNA complex, quinolones prevent the re-ligation of cleaved DNA strands, which introduces lethal double-strand breaks into the bacterial chromosome, ultimately leading to cell death.[3][5] While DNA gyrase is the primary target in many Gram-negative bacteria, topoisomerase IV is often the main target in Gram-positive species.[3] Understanding this core mechanism is fundamental to designing and interpreting the experiments that follow. Structural modifications, particularly at the C7 position of the quinolone ring, are known to play a critical role in mediating drug activity and can even help overcome existing resistance mutations.[2]

Quinolone_Mechanism cluster_bacterium Bacterial Cell cluster_replication DNA Replication Fork QUIN Quinolone Compound DNA_Gyrase DNA Gyrase (Gram-negative target) QUIN->DNA_Gyrase Inhibits re-ligation Topo_IV Topoisomerase IV (Gram-positive target) QUIN->Topo_IV Inhibits re-ligation DNA Bacterial Chromosome DNA_Gyrase->DNA Relaxes supercoils DSB Double-Strand Breaks DNA_Gyrase->DSB Topo_IV->DNA Decatenates daughter chromosomes Topo_IV->DSB Death Cell Death DSB->Death

Caption: Mechanism of action of quinolone antibiotics.

Experimental Design: A Strategic Workflow for Comparative Analysis

A robust benchmarking program requires a systematic and multi-faceted approach. The following workflow provides a logical progression from initial potency screening to preliminary safety assessment. This structure ensures that resources are focused on compounds that demonstrate a clear advantage in both efficacy and safety.

Benchmarking_Workflow start New Quinolone Compound Synthesis mic Part 1: Determine MIC (Potency & Spectrum) start->mic mbc Part 2: Determine MBC (Bactericidal Activity) mic->mbc cyto Part 3: Assess Cytotoxicity (Preliminary Safety) mbc->cyto data Consolidate Data & Calculate Selectivity Index cyto->data decision Promising Lead Candidate Identified? data->decision end Advance to Further Preclinical Studies decision->end  Yes stop Re-evaluate or Discontinue decision->stop  No

Caption: Overall workflow for benchmarking new quinoline compounds.

Part 1: Determining Antimicrobial Potency and Spectrum of Activity

Core Objective: The initial and most critical step is to quantify the in vitro potency of the new quinoline compounds. This is achieved by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a microorganism.[6] Testing against a diverse panel of bacteria establishes the compound's spectrum of activity.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is based on the standardized methods recommended by the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility and comparability of results.[7]

  • Preparation of Reagents:

    • Prepare Mueller-Hinton Broth (MHB) for non-fastidious bacteria. Supplement as needed for fastidious organisms.

    • Dissolve new quinoline compounds and control antibiotics in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.

  • Bacterial Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microplate wells.

  • Plate Preparation:

    • Dispense 50 µL of MHB into each well of a 96-well microtiter plate.

    • In the first column of wells, add an additional 50 µL of the antibiotic stock solution (at 2x the highest desired final concentration).

    • Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and continuing across the plate to create a concentration gradient. Discard the final 50 µL from the last dilution well.

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL. This also dilutes the antibiotic to its final target concentration.

    • Include a growth control well (bacteria, no antibiotic) and a sterility control well (broth only).

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of the antibiotic at which there is no visible turbidity (growth). This can be determined by visual inspection or using a plate reader.

Rationale for Panel Selection
  • Bacterial Strains: A well-chosen panel should include representatives of both Gram-positive and Gram-negative bacteria, with a focus on clinically relevant and often multidrug-resistant species. Using standardized reference strains (e.g., from ATCC) is crucial for reproducibility.[8][9]

    • Gram-Positive: Staphylococcus aureus (including Methicillin-resistant S. aureus, MRSA), Staphylococcus epidermidis (MRSE), and Enterococcus faecalis (including Vancomycin-resistant Enterococci, VRE).[1][8]

    • Gram-Negative: Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae.[10]

  • Control Antibiotics: Benchmarking requires comparison against established drugs.

    • Same-Class Control (Fluoroquinolone): Ciprofloxacin or Levofloxacin serve as direct comparators to assess if the new compounds offer an improvement over the existing generation.[1]

    • Different-Class Controls: Including antibiotics with different mechanisms of action, such as Vancomycin (a glycopeptide for Gram-positives) or Ceftazidime (a cephalosporin for Gram-negatives), provides a broader context for the compound's potency.[8]

Data Presentation: MIC Values (µg/mL)
CompoundS. aureus (ATCC 29213)MRSA (ATCC 33591)[8]E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)
Quinolone-X
Quinolone-Y
Ciprofloxacin
Vancomycin N/AN/A

Part 2: Assessing Bactericidal vs. Bacteriostatic Activity

Core Objective: An MIC value only indicates growth inhibition. To determine if a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth), the Minimum Bactericidal Concentration (MBC) must be determined. This is a critical distinction, as bactericidal agents are often preferred for treating severe infections.

Experimental Protocol: MBC Assay
  • Perform MIC Assay: Set up the broth microdilution MIC test as described in Part 1.

  • Sub-culturing: After the MIC incubation period, take a 10-20 µL aliquot from each well that shows no visible growth (i.e., from the MIC well and all wells with higher concentrations).

  • Plating: Spot the aliquot onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar).

  • Incubation: Incubate the agar plate at 35-37°C for 18-24 hours.

  • Reading the MBC: The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial inoculum count (i.e., no or minimal colony growth on the sub-culture plate).

Interpretation and Data Presentation

The relationship between the MBC and MIC is used to classify the antibiotic's activity. A compound is generally considered:

  • Bactericidal if the MBC/MIC ratio is ≤ 4.

  • Bacteriostatic if the MBC/MIC ratio is > 4.

CompoundOrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioActivity
Quinolone-X MRSA (ATCC 33591)
Ciprofloxacin MRSA (ATCC 33591)

Part 3: Preliminary Safety Evaluation: In Vitro Cytotoxicity

Core Objective: An effective antibiotic must be selectively toxic to bacteria while sparing host cells. An early assessment of a compound's toxicity against a mammalian cell line is essential to gauge its therapeutic potential. This is often quantified as the 50% cytotoxic concentration (CC50).

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Culture:

    • Culture a standard mammalian cell line (e.g., HEK293 - human embryonic kidney cells, or HepG2 - human liver cancer cells) in appropriate media (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding:

    • Harvest healthy, logarithmically growing cells and seed them into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well). Allow cells to adhere for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the new quinoline compounds in cell culture media.

    • Remove the old media from the cells and replace it with 100 µL of media containing the various compound concentrations. Include untreated cells (vehicle control) and a positive control for toxicity (e.g., Doxorubicin).

    • Incubate for 24-48 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the media and add 150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the compound concentration (log scale) and use non-linear regression to determine the CC50 value.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis c1 Seed mammalian cells in 96-well plate c2 Allow cells to adhere (24h) c1->c2 e1 Treat cells with serial dilutions of compound c2->e1 e2 Incubate (24-48h) e1->e2 e3 Add MTT reagent e2->e3 e4 Incubate (3-4h) e3->e4 e5 Solubilize formazan crystals with DMSO e4->e5 a1 Read absorbance (~570 nm) e5->a1 a2 Calculate % Viability vs. Concentration a1->a2 a3 Determine CC50 value a2->a3

Caption: Workflow for the MTT cytotoxicity assay.

Data Interpretation: The Selectivity Index

The true value of a potential antibiotic lies in its selective toxicity. The Selectivity Index (SI) is a crucial metric that relates the cytotoxicity of a compound to its antimicrobial potency.

SI = CC50 / MIC

A higher SI value is desirable, as it indicates that the compound is much more toxic to the target bacteria than to mammalian cells. An SI ≥ 10 is often considered a promising starting point for a lead compound.

Consolidated Data Summary and Final Assessment

The final step is to integrate all generated data into a single, comprehensive table. This allows for a holistic and objective comparison of the new quinoline compounds against each other and against the established controls, facilitating an evidence-based decision on which candidates warrant advancement into more complex preclinical models.

CompoundMIC vs. MRSA (µg/mL)MBC/MIC Ratio (vs. MRSA)CC50 vs. HEK293 (µg/mL)Selectivity Index (SI)Assessment
Quinolone-X
Quinolone-Y
Ciprofloxacin Benchmark

By following this structured guide, researchers can ensure their benchmarking process is thorough, reproducible, and aligned with industry standards, ultimately accelerating the discovery of the next generation of life-saving antibiotics.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Wikipedia contributors. (2024). Quinolone antibiotic. Wikipedia. [Link]

  • Fàbrega, A., Madurga, S., Giralt, E., & Vila, J. (2009). Mechanism of action of and resistance to quinolones. Microbial Biotechnology, 2(1), 40–61. [Link]

  • Vila, J., & Domagala, J. (2018). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 23(11), 2693. [Link]

  • This reference was not explicitly cited in the text but was used for general background.
  • El-Sayed, M. T., et al. (2023). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Scientific Reports, 13(1), 14873. [Link]

  • Wang, L., et al. (2019). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. Molecules, 24(18), 3289. [Link]

  • Singh, P., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure & Dynamics, 41(14), 6825–6843. [Link]

  • This reference was not explicitly cited in the text but was used for general background.
  • This reference was not explicitly cited in the text but was used for general background.
  • This reference was not explicitly cited in the text but was used for general background.
  • This reference was not explicitly cited in the text but was used for general background.
  • This reference was not explicitly cited in the text but was used for general background.
  • This reference was not explicitly cited in the text but was used for general background.
  • This reference was not explicitly cited in the text but was used for general background.
  • This reference was not explicitly cited in the text but was used for general background.
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]

  • World Organisation for Animal Health. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. OIE Terrestrial Manual. [Link]

  • This reference was not explicitly cited in the text but was used for general background.
  • APEC. (n.d.). Antimicrobial Susceptibility Testing. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in drug development, the synthesis and handling of novel chemical entities are routine. Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate, a fluorinated quinoline derivative, represents a class of compounds with significant potential in medicinal chemistry. However, beyond its synthesis and application, the responsible disposal of this and similar halogenated organic compounds is a critical aspect of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step framework for the proper disposal of this compound, ensuring compliance with regulatory standards and fostering a culture of safety.

Hazard Identification and Risk Assessment: The "Know Your Chemical" Imperative

Key Hazard Considerations:

  • Toxicity: Quinolines and their derivatives can exhibit varying levels of toxicity.

  • Environmental Persistence: The presence of fluorine atoms can increase the environmental persistence of the molecule.

  • Reactivity: While generally stable, the potential for reaction with incompatible materials must be considered.

A crucial first step is to perform a risk assessment for all laboratory procedures involving this compound.[3] This assessment should identify potential exposure routes and inform the selection of appropriate personal protective equipment (PPE) and engineering controls.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound for disposal, the following PPE is mandatory to minimize exposure:

PPE ComponentSpecificationRationale
Gloves Chemically resistant gloves (e.g., nitrile, neoprene).To prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes or aerosols.
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.To prevent inhalation of any dust or vapors.

This table summarizes the essential personal protective equipment required for handling this chemical during disposal procedures.

Segregation and Collection: The Foundation of Proper Waste Management

Proper segregation of chemical waste at the source is a cornerstone of safe and compliant laboratory operations. Due to its halogenated nature, this compound must be collected in a designated hazardous waste container.[1][4]

Core Principles of Waste Segregation:

  • Designated Halogenated Waste Container: This compound must be placed in a container specifically labeled for "Halogenated Organic Waste."[4][5] Never mix halogenated waste with non-halogenated waste streams, as this will classify the entire mixture as the more hazardous (and more expensive to dispose of) category.[2]

  • Container Compatibility: The waste container must be made of a material that is compatible with the chemical. For many organic compounds, high-density polyethylene (HDPE) or glass containers are suitable. Avoid using metal containers for acidic waste.[6][7]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound."[1] All constituents and their approximate percentages should be listed.

  • Container Management: Keep waste containers closed at all times, except when adding waste.[4] Do not overfill containers; leave at least 10% headspace to allow for expansion.[6]

On-Site Storage: The Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA) for the temporary storage of waste containers.[6] This designated area must be:

  • At or near the point of generation.

  • Under the control of the laboratory personnel.

  • Clearly marked with a "Hazardous Waste" sign.[7]

The SAA must be inspected weekly for any signs of leaks or deterioration of containers.[6]

Disposal Pathway: A Step-by-Step Workflow

The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Collection cluster_storage On-Site Storage cluster_disposal Final Disposal start Start: Disposal Required ppe Don Appropriate PPE start->ppe segregate Segregate as Halogenated Waste ppe->segregate container Select Compatible Waste Container segregate->container label_container Label Container: 'Hazardous Waste' & Chemical Name container->label_container collect Collect Waste in Designated Container label_container->collect saa Store in Satellite Accumulation Area (SAA) collect->saa inspect Weekly Inspection of SAA saa->inspect full Container Nearing Capacity (≤ 90% full) inspect->full Container Full request Request Waste Pickup from EHS full->request transport Licensed Hazardous Waste Transporter request->transport facility Transport to Permitted TSDF transport->facility end End: Compliant Disposal facility->end

Caption: Disposal workflow for this compound.

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of chemical waste is strictly regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8] Additionally, the Occupational Safety and Health Administration (OSHA) sets standards for worker safety during hazardous waste operations.[9][10]

Key Regulatory Considerations:

  • EPA Generator Status: Laboratories are classified as hazardous waste generators and must obtain an EPA Identification Number.[7][8]

  • "Cradle-to-Grave" Responsibility: The generator of the hazardous waste is responsible for its safe management from generation to final disposal.[8]

  • HAZWOPER Training: Personnel handling hazardous waste may require training under OSHA's Hazardous Waste Operations and Emergency Response (HAZWOPER) standard.[10]

  • Emergency Preparedness: Laboratories must have an emergency response plan in place for chemical spills or exposures.[11]

Spill and Emergency Procedures

In the event of a spill of this compound, follow these steps:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.

  • Assess the Spill: Determine the extent of the spill and if it is manageable by laboratory personnel. For large or unknown spills, contact your institution's Environmental Health and Safety (EHS) department.

  • Don PPE: Wear appropriate PPE before attempting to clean up the spill.

  • Containment and Cleanup: For a small spill of solid material, carefully sweep it up and place it in the designated halogenated waste container. For a liquid spill, use an inert absorbent material to soak it up, then place the absorbent material in the waste container.[1]

  • Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.

  • Report: Report the incident to your supervisor and EHS department.

Conclusion: Fostering a Culture of Safety and Compliance

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety, environmental responsibility, and regulatory compliance. By understanding the hazards, implementing robust waste segregation and collection protocols, and adhering to established regulatory frameworks, researchers can ensure that their valuable work in advancing science does not come at the cost of safety or environmental integrity.

References

  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. DuraLabel Resources. [Link]

  • Insureon. (2021, June 9). OSHA Hazardous Waste Disposal Guidelines & Safety Standards. Insureon. [Link]

  • U.S. Compliance. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. U.S. Compliance. [Link]

  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. [Link]

  • Clean Management Environmental Group. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management Environmental Group. [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory. Environmental Marketing Services. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. U.S. EPA. [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. EPA. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Sciencemadness Wiki. [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. [Link]

  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Campus Operations. [Link]

  • University of Wisconsin-Milwaukee. (n.d.). Halogenated Waste. University of Wisconsin-Milwaukee. [Link]

  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. [Link]

Sources

Safeguarding Your Research: A Practical Guide to Handling Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched by our dedication to safety. This guide provides essential, field-tested safety and logistical information for handling Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate. Moving beyond a simple checklist, we delve into the rationale behind these protocols, empowering you to work confidently and securely.

While comprehensive toxicological data for this compound is not extensively published, available safety information indicates specific hazards. Supplier data classifies the compound with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Due to the limited specific data, our handling and safety protocols are further informed by the principles of chemical hygiene and data from structurally related quinoline compounds.[1][2][3] This approach ensures a robust margin of safety.

All handling of this and other hazardous chemicals must be performed in accordance with a laboratory-specific Chemical Hygiene Plan (CHP) as mandated by the Occupational Safety and Health Administration (OSHA)[4][5][6].

Engineering Controls: Your First Line of Defense

The primary strategy for safe handling is to minimize exposure through engineering controls. All work with this compound, especially when handling the solid powder or creating solutions, must be conducted within a certified chemical fume hood.[7][8] This is critical to contain airborne particles and prevent inhalation, which may cause respiratory irritation. The fume hood provides a physical barrier and ventilation to protect you from inhaling hazardous vapors or dust.[8]

Personal Protective Equipment (PPE): A Comprehensive Barrier

Proper PPE is essential as the final barrier between you and the chemical. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

OperationRequired Personal Protective EquipmentRationale
Weighing and Solids Handling - Nitrile Gloves (double-gloving recommended)- Safety Goggles (ANSI Z87.1 certified)- Lab Coat- Respiratory Protection (N95 or higher)Prevents skin contact and irritation. Protects eyes from airborne particles[2]. Protects clothing and skin. Minimizes inhalation of fine powder that can cause respiratory irritation.
Solution Preparation & Transfer - Nitrile Gloves- Chemical Splash Goggles- Lab CoatProtects against skin contact with the dissolved compound[3]. Goggles provide superior protection against splashes compared to safety glasses[2]. Protects clothing and skin from spills.
Routine Procedures with Dilute Solutions - Nitrile Gloves- Safety Glasses with side shields- Lab CoatStandard laboratory practice to prevent incidental skin and eye contact.

A Note on Glove Selection: Always inspect gloves for tears or punctures before use. For prolonged work or when handling concentrated solutions, consider changing gloves periodically to prevent breakthrough. If direct contact occurs, remove the contaminated glove immediately using the proper technique to avoid skin exposure, and wash your hands thoroughly.[3]

Safe Handling & Emergency Procedures

Operational Plan:

  • Preparation: Before starting, ensure that an eyewash station and safety shower are readily accessible.[8] All necessary equipment and reagents should be placed within the chemical fume hood to minimize movement in and out of the containment area.

  • Handling:

    • Avoid creating dust when handling the solid. Use a spatula to gently transfer the material.

    • When preparing solutions, add the solid to the solvent slowly to prevent splashing.

    • Keep containers tightly closed when not in use to prevent the release of vapors or dust.[1][2]

  • Post-Handling:

    • Thoroughly decontaminate the work area (fume hood sash, surfaces) after completion of work.

    • Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[1]

Emergency Spill Response:

In the event of a spill, your immediate response is critical. The following workflow outlines the necessary steps.

Spill_Response_Workflow Spill Spill Occurs Alert Alert personnel in the immediate area Spill->Alert Assess Assess the spill (Size and Hazard) Alert->Assess SmallSpill Small Spill? Assess->SmallSpill Evacuate Evacuate the area Activate fire alarm if necessary Call Emergency Services (911) SmallSpill->Evacuate  No (Large Spill) Cleanup Contain and clean up spill using appropriate absorbent material SmallSpill->Cleanup  Yes Dispose Package waste in a sealed, labeled container Cleanup->Dispose Decontaminate Decontaminate the area and affected equipment Dispose->Decontaminate Report Report the incident to the Chemical Hygiene Officer Decontaminate->Report Disposal_Workflow Start Generate Waste (e.g., excess solid, contaminated solvent, used pipette tips) IsHalogenated Is the waste halogenated? Start->IsHalogenated HalogenatedContainer Place in a designated, clearly labeled 'Halogenated Organic Waste' container IsHalogenated->HalogenatedContainer  Yes NonHalogenatedContainer Place in 'Non-Halogenated Organic Waste' container IsHalogenated->NonHalogenatedContainer  No Seal Keep waste container tightly sealed when not in use HalogenatedContainer->Seal NonHalogenatedContainer->Seal Store Store in a designated Satellite Accumulation Area (SAA) Seal->Store ArrangePickup Arrange for disposal through your institution's Environmental Health and Safety (EHS) office Store->ArrangePickup

Caption: Decision workflow for chemical waste segregation.

Key Disposal Principles:

  • Segregation: Do not mix halogenated waste with non-halogenated waste. The disposal methods differ, and improper mixing can increase disposal costs and environmental impact. [9][10]* Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name(s) of the contents. [9][11]* Containment: Use only approved, compatible containers with secure, tight-fitting lids. [12]* Compliance: Follow all federal (EPA), state, and institutional regulations for hazardous waste disposal. [13][14][15] By integrating these safety protocols into your daily laboratory operations, you foster a culture of safety that protects not only yourself and your colleagues but also the integrity of your research.

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Laboratories - Overview. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • OSHA Laboratory Standard. Compliancy Group. Available at: [Link]

  • Decoding OSHA Laboratory Standards: Safety Essentials. IPG. Available at: [Link]

  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. LabRepCo. Available at: [Link]

  • QUINOLINE FOR SYNTHESIS - Safety Data Sheet. Loba Chemie. Available at: [Link]

  • Hazardous Waste Segregation. University of Wisconsin-Madison. Available at: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. Available at: [Link]

  • Halogenated Solvents in Laboratories. Temple University Environmental Health & Radiation Safety. Available at: [Link]

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Organic Solvent Waste Disposal. The University of British Columbia Safety & Risk Services. Available at: [Link]

  • Best Practices for Hazardous Waste Disposal. AEG Environmental. Available at: [Link]

  • What Regulations Govern Hazardous Waste Management?. Chemistry For Everyone via YouTube. Available at: [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate
Reactant of Route 2
Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.